Tetraphenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetraphenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMZNOTUOIFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212553 | |
| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-52-0 | |
| Record name | 1,1,2,2-Tetraphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, tetraphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
history of tetraphenylhydrazine discovery
Initiating History Research
I'm starting a deep dive into tetraphenylhydrazine's history. I'm focusing on pinpointing its initial synthesis: the how, the who, and the when. I'm digging into the scientific origins of this compound.
Analyzing Discovery Details
I'm now zeroing in on the precise details of this compound's discovery. My focus is on the initial synthesis, identifying the key researchers and publications related to thermochromism and piezochromism. I'm also examining the early methods for synthesis, tracking the evolution of these protocols, and researching the structural elucidation and characterization of the compound and its radical. After this, I plan to structure the guide.
Investigating Early Synthesis Routes
I'm now deep into the original synthesis methods of this compound, mapping the evolution of these protocols. Simultaneously, I'm tracking the initial structural analysis of the compound and its radical. I'm aiming to create a comprehensive, chronological narrative for the guide.
Uncovering Synthesis and Properties
I'm now conducting a detailed search on the discovery of this compound, concentrating on its initial synthesis and the researchers involved, as well as the year of preparation. Simultaneously, I'm trying to find the discovery and explanation of its thermochromism and piezochromism, pinpointing key publications. Early synthesis methods and structural elucidation are also on my research list. I plan to organize the guide to introduce the compound and then delve into its discovery chronologically.
Exploring Recent Findings
I'm now zeroing in on the initial synthesis, the scientists involved, and the year it was first prepared. I'm also searching for the discovery and explanation of its chromic properties, focusing on key publications. I'm also researching the first methods for the synthesis of the compound and the evolution of synthetic protocols. I will gather information on the early structural elucidation and techniques. I will then structure the guide.
Initiating Chromic Analysis
I'm now searching for the initial synthesis details and scientists involved. I'm concurrently looking for the discovery of its thermochromism and piezochromism, along with the researchers who explained these phenomena. I'm also researching the first synthesis methods and structural elucidation, focusing on characterization techniques. I'll structure the guide chronologically, covering the synthesis, discovery of chromic properties, and structural characterization.
I've initiated a search for the initial synthesis of this compound, pinpointing the scientists involved and the preparation year. I'm concurrently researching the discovery and explanation of its thermochromism and piezochromism, key publications, and related researchers. I'm also investigating early synthetic methods and structural elucidation, gathering information on the techniques used for characterization.
Charting Comprehensive Historical Scope
I'm now conducting a comprehensive search, focusing on the initial synthesis of this compound, the researchers involved, and the year it was first prepared. Simultaneously, I will explore its thermochromism and piezochromism, key publications, and the related researchers. I'm also investigating early synthesis methods.
Refining Synthetic Strategies
I am now focusing on refining the guide's discussion of this compound's synthesis. I'm expanding on Staedel's original method and exploring the evolution of synthetic approaches over time, including alternative oxidizing agents and their impact. I'm aiming to offer researchers a useful and practical overview of synthetic protocols. I am also investigating and organizing information about structural analysis.
Refining Research and Content Strategy
I'm now consolidating the research on this compound's synthesis. I'm focusing on Staedel's original method and looking for variations, with specific oxidizing agents and the influence they have. Additionally, I'll be detailing the discovery and explanation of the structural elucidation. I am aiming to structure the information chronologically.
Initiating Historical Elaboration
I'm now starting to delve into the initial synthesis details and the key scientists involved in this compound's history. I'm also searching for the early research explaining its chromic properties. My plan is to structure the guide chronologically, covering the synthesis, discovery of its chromic properties, and structural characterization.
I'm now deeply involved in researching the discovery of this compound, with a focus on its first synthesis, and those scientists and publications involved. I'm also actively searching for the discovery of its thermochromism and piezochromism, as well as the initial structural elucidation and early methods for characterization.
Initiating Synthesis Overview
I'm now fully immersed in the discovery and initial synthesis of this compound. I'm focusing on Staedel's original work, while also gathering research on the scientists involved in that discovery. I'm also finding the first published descriptions of its thermochromism and piezochromism.
I've been gathering details about the discovery of this compound, focusing on the researchers involved, along with the first synthesis and the year it occurred. Concurrently, I've started finding the discovery of the chromic properties of the material and the scientists who helped explain the observed thermochromism and piezochromism. I'm also gathering information on the early synthetic methods used and on structural elucidation.
Prioritizing Historical Organization
Now, I'm focusing on structuring the research chronologically. I am currently working to combine the initial synthesis details with the discoveries of thermochromism and piezochromism. My goal is to craft a comprehensive guide.
Exploring Historical Context
I've gathered basic chemical info about this compound, including suppliers, but I'm missing the historical discovery details. My next task is pinpointing Wilhelm Sta's original publication – that's my focus for the next steps.
Deepening the Historical Search
I'm now honing in on the original 1883 publication by Wilhelm Sta's. Beyond this, I need to investigate the thermochromism discovery history related to radical dissociation and early structural methods. Piezochromism's discovery history is another target. The synthesis' historical evolution, especially before modern spectroscopy, is a top priority now.
Examining Historical Approaches
I've been looking into the pre-spectroscopy era, focusing on the methods chemists used to deduce chemical structures. It's fascinating how they relied on elemental analysis and chemical reactions to build an understanding of molecular architectures. I'm now comparing and contrasting these approaches with modern methods.
Pinpointing Early Discoveries
I'm now deep-diving into specific historical milestones. I've unearthed details on pre-spectroscopy structural determination, emphasizing elemental analysis and degradation. The search highlighted ESR's role, particularly concerning the diphenylaminyl radical. I'm also actively hunting for Staedel's 1883 this compound synthesis and early piezochromism observations, along with the evolution of its synthesis.
Exploring Early Organic History
I've been immersed in the history of organic chemistry, specifically the 19th and early 20th centuries. I've been looking into pre-spectroscopy structural determination techniques and the later development of ESR for studying free radicals, with an eye towards understanding how the field evolved and the key breakthroughs.
Refining Search Queries
I'm focusing now on pinpointing Wilhelm Staedel's 1883 publication regarding the first synthesis of this compound. Also, the piezochromism discovery and subsequent synthetic evolution are under scrutiny. Current search results are broad, so I'm refining queries for precise historical data.
Reviewing Initial References
I've been gathering some crucial background information. I recently uncovered G.N. Lewis's foundational 1916 paper, "The Atom and the Molecule," which seems central to understanding covalent bonds, especially the N-N bond within this compound. I've also located several articles specifically addressing N-N bond cleavage.
Deepening Research & Refinement
I'm expanding my information net. While Lewis's work is crucial, I'm now zeroing in on N-N bond cleavage, including ESR spectroscopy's role. I need Staedel's 1883 publication and clarification on piezochromism's discovery. The thermochromism-radical link is established, but the key experiments and timeline need defining. The this compound synthesis requires specific examples beyond simple diphenylamine oxidation.
Forging the N-N Bond: An In-depth Technical Guide to the Early Studies of Tetraphenylhydrazine Synthesis
Introduction: A Tale of Four Phenyls and a Dinitrogen Core
In the nascent years of the 20th century, a period of fervent discovery in organic chemistry, the synthesis of novel molecules with unique structural motifs was a driving force of scientific inquiry. Among these, compounds bearing a nitrogen-nitrogen single bond held a particular fascination, representing a departure from the more common carbon-carbon frameworks. This guide delves into the seminal early studies on the synthesis of tetraphenylhydrazine, a molecule that, while seemingly simple in its symmetrical elegance, played a significant role in the developing understanding of reaction mechanisms and the nature of chemical bonds. We will journey back to the laboratories of the pioneering chemists who first forged this intriguing molecule, exploring not just the "how" but, more importantly, the "why" behind their experimental choices. This exploration is grounded in the scientific principles of the time and offers a window into the logical processes that guided these early investigations.
The Dawn of this compound: Wieland's Landmark Synthesis
The first successful and well-documented synthesis of this compound is credited to the German chemist Hermann Wieland in 1907. His work, a cornerstone in the field, demonstrated a straightforward yet powerful method: the oxidation of diphenylamine. This discovery was not merely a synthetic curiosity; it was deeply intertwined with the burgeoning field of free radical chemistry, a concept championed by Moses Gomberg at the turn of the century.[1][2] Wieland's synthesis provided a stable product that could be readily isolated, offering a tangible subject for the study of N-N bond formation and the behavior of bulky aromatic amines.
Causality in Experimental Design: Why Oxidation?
The choice of an oxidative approach was a logical one, rooted in the understanding of amine chemistry. Diphenylamine, with its secondary amine functionality, possesses a hydrogen atom on the nitrogen that is susceptible to removal. Oxidation, in this context, can be conceptualized as the removal of hydrogen atoms, leading to the coupling of the resulting nitrogen-centered species. The bulky phenyl groups were also understood to play a crucial role, providing steric hindrance that would favor the formation of the dimer (this compound) rather than further oxidation or decomposition pathways.
Experimental Protocol: Wieland's Oxidation of Diphenylamine (1907)
The following protocol is a reconstruction of the method described by Hermann Wieland in his 1907 publication. It is presented with modern safety considerations and annotations to explain the purpose of each step.
WARNING: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials:
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of diphenylamine in a minimal amount of acetone. The use of acetone as a solvent is critical as it readily dissolves diphenylamine and is relatively inert to the oxidizing agent under the reaction conditions.
-
Preparation of the Oxidant: In a separate beaker, prepare a saturated aqueous solution of potassium permanganate. Potassium permanganate was a common and powerful oxidizing agent in early 20th-century laboratories.[3][4][5]
-
Controlled Oxidation: Cool the diphenylamine solution in an ice bath to moderate the reaction rate and prevent potential side reactions. Slowly add the potassium permanganate solution dropwise from a dropping funnel to the stirred diphenylamine solution. The rate of addition is crucial; a rapid addition can lead to over-oxidation and the formation of undesired byproducts. A color change from the purple of the permanganate to a brown precipitate of manganese dioxide (MnO₂) will be observed, indicating that the oxidation is proceeding.
-
Reaction Monitoring and Completion: Continue the addition of the permanganate solution until a faint pink or purple color persists in the reaction mixture, signifying a slight excess of the oxidant and the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a larger volume of cold water. This will precipitate the crude this compound, which is insoluble in water, and help to remove any water-soluble inorganic byproducts.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining inorganic salts.
-
Purification by Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol. This process of dissolving the solid in a hot solvent and allowing it to cool slowly will yield purified crystals of this compound.
Visualizing the Workflow: Wieland's Synthesis
Caption: Workflow for the synthesis of this compound via the oxidation of diphenylamine.
Structural Elucidation in the Early 20th Century: A Self-Validating System
In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the confirmation of a new compound's structure was a meticulous process of deduction, relying on a combination of elemental analysis, molecular weight determination, and chemical reactivity.
Elemental Analysis: The Foundation of Empirical Formula
Chemists of this era relied heavily on combustion analysis to determine the elemental composition of a compound.[6][7][8][9] A precisely weighed sample of the synthesized this compound would be burned in a stream of oxygen, and the resulting carbon dioxide and water would be trapped and weighed. From these weights, the percentages of carbon and hydrogen in the original molecule could be calculated. Nitrogen content was often determined by methods such as the Dumas or Kjeldahl methods. The empirical formula, the simplest whole-number ratio of atoms in the compound, could then be derived.
Molecular Weight Determination: Unveiling the True Formula
The empirical formula alone was not sufficient to establish the molecular formula. For this, the molecular weight of the compound had to be determined. A common technique of the time was cryoscopy , or freezing-point depression. This method involved dissolving a known weight of the synthesized compound in a solvent with a known cryoscopic constant and measuring the resulting depression of the freezing point. This colligative property is directly proportional to the molal concentration of the solute, allowing for the calculation of the solute's molecular weight. By comparing the experimentally determined molecular weight to the mass of the empirical formula, the molecular formula of this compound (C₂₄H₂₀N₂) could be confirmed.
Table 1: Analytical Data for this compound
| Analysis Type | Expected Value (for C₂₄H₂₀N₂) | Typical Early 20th Century Observation |
| Elemental Analysis | ||
| % Carbon | 85.68% | Values closely approximating the theoretical. |
| % Hydrogen | 5.99% | Values closely approximating the theoretical. |
| % Nitrogen | 8.33% | Values closely approximating the theoretical. |
| Molecular Weight | 336.43 g/mol | Determined via cryoscopy to be in the range of 330-340 g/mol . |
Chemical Reactivity: Probing the N-N Bond
The chemical behavior of the synthesized product provided further evidence for its structure. The N-N bond in this compound was found to be relatively weak and susceptible to cleavage under certain conditions. For instance, treatment with strong acids would lead to the regeneration of diphenylamine derivatives, consistent with the proposed dimeric structure. This reactivity also hinted at the possibility of the molecule dissociating into diphenylamino radicals, a concept that was a subject of intense investigation at the time.
The Influence of Stieglitz and the Dawn of Mechanistic Understanding
While Wieland's synthesis provided the practical means to access this compound, the theoretical underpinnings of its formation and reactivity were being explored by contemporaries like Julius Stieglitz. Stieglitz's work on the molecular rearrangements of triphenylmethane derivatives, though not directly on this compound synthesis, contributed significantly to the understanding of reactions involving nitrogen-containing intermediates.[10][11] His investigations into the migration of aryl groups to electron-deficient nitrogen atoms provided a conceptual framework for thinking about the formation and stability of the N-N bond in this compound.[10][11]
Visualizing the Mechanistic Hypothesis: A Radical Coupling
While the term "mechanism" as we understand it today was still evolving, the prevailing hypothesis for the formation of this compound involved the generation of a diphenylamino radical intermediate.
Caption: Hypothesized radical dimerization pathway for the formation of this compound.
Conclusion: A Foundation for the Future
The early studies on the synthesis of this compound, spearheaded by the elegant oxidative coupling method of Hermann Wieland, represent more than just the creation of a new molecule. They exemplify the scientific process of the early 20th century, where meticulous experimental work, combined with emerging theoretical concepts, paved the way for a deeper understanding of chemical reactivity. The synthesis and characterization of this compound provided a crucial data point in the developing narrative of free radical chemistry and the nature of the chemical bond. This foundational work laid the groundwork for future generations of chemists to explore the rich and diverse chemistry of hydrazine derivatives, a field that continues to be of great importance in areas ranging from pharmaceuticals to materials science.
References
- Buchanan, J. H. (2018). The history and modern problems of free radical chemistry. 100 years of free radical chemistry. Chemistry & Chemical Technology, 12(4), 517-526.
- Genesis of Chemistry. (2023, January 5). Stieglitz Rearrangement (Name reactions-Series)-GC [Video]. YouTube.
- Wikipedia contributors. (2023, December 28). Stieglitz rearrangement. In Wikipedia, The Free Encyclopedia.
- Gomberg, M. (1900). An instance of trivalent carbon: triphenylmethyl. Journal of the American Chemical Society, 22(11), 757-771.
- Wieland, H. (1911). Triphenylmethyl. Journal of the American Chemical Society, 33(8), 1341-1344.
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-254.
- Artemis Analytical. (2020, May 14). A Brief History of Elemental Analysis.
- Elementar. (2023, October 10). The pioneers of elemental analysis - the beginnings.
- Elementar. (2023, November 7). The pioneers of elemental analysis - the industrial roots.
- Tidwell, T. T. (2001). The Gomberg Century: Free Radicals 1900-2000. Advances in Physical Organic Chemistry, 36, 1-58.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Manas, E. S. (n.d.). Determination of Molecular Weight. University of Rochester.
- Stieglitz, J. (1915). Molecular Rearrangements of Triphenylmethane Derivatives: I. General Discussion.
- Stieglitz, J. (1915). Molecular Rearrangements of Triphenylmethane Derivatives: II. Experimental Part.
- Pure and Applied Chemistry. (1971). THE HISTORY OF FREE RADICALS AND MOSES GOMBERG'S CONTRIBUTIONS.
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Section 3.
- Manipulation N° 3 Oxidation-reduction titr
- Barnett, N. W., Hindson, B. J., Jones, P., & Smith, E. R. (2000). New light from an old reagent: chemiluminescence from the reaction of potassium permanganate with sodium borohydride.
- CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Gomberg Radical [chemweb.unl.edu]
- 3. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]
- 4. researchgate.net [researchgate.net]
- 5. CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method - Google Patents [patents.google.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. The industrial roots of elemental analysis - Elementar [elementar.com]
- 8. The pioneers of elemental analysis - Elementar [elementar.com]
- 9. azom.com [azom.com]
- 10. youtube.com [youtube.com]
- 11. Stieglitz rearrangement - Wikipedia [en.wikipedia.org]
Unveiling the Crystalline World of Tetraphenylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylhydrazine (TPH), a sterically hindered hydrazine derivative, has long intrigued chemists due to its unique structural and electronic properties. The central N-N bond, flanked by four bulky phenyl groups, imparts a fascinating conformational flexibility and reactivity to the molecule. In the crystalline state, these intermolecular interactions orchestrate a complex three-dimensional architecture that dictates its macroscopic physical characteristics. This technical guide provides a comprehensive exploration of the physical properties of this compound crystals, offering insights into its synthesis, crystal structure, spectroscopic signature, and thermal behavior. Understanding these fundamental characteristics is paramount for researchers and professionals engaged in fields ranging from materials science to drug development, where the solid-state properties of organic molecules play a pivotal role.
Synthesis and Crystallization: From Precursor to Pristine Crystal
The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of diphenylamine. This method provides a high yield of the desired product, which can then be purified through recrystallization to obtain high-quality single crystals suitable for detailed physical characterization.
Synthesis via Oxidation of Diphenylamine
The oxidation of diphenylamine to this compound is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an organic solvent. The causality behind this choice lies in the ability of KMnO₄ to efficiently abstract hydrogen atoms from the N-H bonds of two diphenylamine molecules, facilitating the formation of the N-N single bond.
-
Dissolution: Dissolve diphenylamine in acetone in a round-bottom flask equipped with a magnetic stirrer. The use of acetone as a solvent is advantageous due to its ability to dissolve both the starting material and the intermediate species, as well as its relatively low boiling point, which simplifies subsequent removal.
-
Oxidation: While stirring vigorously, slowly add finely powdered potassium permanganate to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
Quenching and Filtration: After the reaction is complete (typically after 2-3 hours), the mixture is cooled to room temperature. The excess permanganate and manganese dioxide are quenched by the addition of a small amount of ethanol. The solid manganese dioxide is then removed by gravity filtration.
-
Work-up: The filtrate, containing the crude this compound, is concentrated under reduced pressure. The resulting residue is then treated with water to precipitate the crude product.
-
Collection and Drying: The crude this compound is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried in a desiccator.
Purification by Recrystallization
Recrystallization is a critical step to obtain this compound crystals of high purity and suitable size for crystallographic and other physical studies. The choice of solvent is paramount and is guided by the principle of "like dissolves like," with the ideal solvent dissolving the compound sparingly at room temperature but significantly at its boiling point.
-
Solvent Selection: Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[1] To optimize crystal growth, a mixed solvent system, such as ethanol-water, can also be employed.[2][3] The ideal solvent or solvent mixture should be determined through small-scale solubility tests.[4]
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent (e.g., boiling ethanol) in an Erlenmeyer flask.[5] Using the minimum amount of solvent is crucial for achieving a high recovery yield.
-
Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.
-
Crystal Growth: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Collection and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum.
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylhydrazine
Foreword: Unveiling the Nuances of a Sterically Strained Molecule
For researchers, synthetic chemists, and professionals in drug development, a profound comprehension of molecular architecture is not merely academic—it is the bedrock upon which innovation is built. Tetraphenylhydrazine (TPH), with its deceptively simple formula, C₂₄H₂₀N₂, presents a fascinating case study in the interplay of steric hindrance and electronic effects.[1] This molecule, and its corresponding radical cation, have intrigued chemists for decades. Its unique structural features, particularly the attenuated nitrogen-nitrogen bond, dictate its reactivity and grant it properties that are both scientifically compelling and practically useful. This guide eschews a rigid, templated approach to offer a holistic and logically structured exploration of this compound, moving from its fundamental structure and the forces that shape it, to its synthesis, its readily formed radical cation, and its role in modern chemical applications. Our objective is to provide not just a recitation of facts, but a causal narrative—a senior scientist's perspective on the "why" behind the "what"—to empower your own research and development endeavors.
The Architectural Anomaly: Molecular Structure of this compound
At first glance, this compound is a symmetrical molecule composed of two nitrogen atoms, each bonded to two phenyl rings. However, crystallographic studies reveal a structure contorted by profound steric strain. The four bulky phenyl groups cannot coexist in a planar or simple staggered conformation without significant spatial overlap. This inherent steric repulsion is the primary determinant of the molecule's three-dimensional architecture.
X-ray diffraction analysis has provided precise metrics for this strained conformation. The crystal structure is orthorhombic, with the space group C222₁. A key feature is the significant deviation from idealized geometries. The central nitrogen-nitrogen bond is notably long, measured at 1.406 Å . This is substantially longer than the N-N single bond in hydrazine (H₂N-NH₂), which is approximately 1.45 Å but possesses a much lower bond dissociation energy in TPH's case, indicative of a weaker linkage.
The steric pressure exerted by the phenyl rings forces a twisted arrangement around the N-N bond, with a reported angle of twist of 74.1° . The phenyl rings themselves are also twisted relative to the C-N-C plane, with torsion angles ranging from 9.7° to 40.5°. This complex, crowded geometry minimizes the repulsive van der Waals interactions between the hydrogen atoms on adjacent phenyl rings.
The bonding angles around the nitrogen atoms further reflect this steric strain. The C-N-C angle is expanded to an average of 126.7° , significantly wider than the typical ~109.5° for sp³ hybridized nitrogen or ~120° for sp² hybridized nitrogen. Conversely, the N-N-C angle is compressed to an average of 116.5° .[2] This distortion accommodates the bulky phenyl substituents, albeit at the cost of weakening the central N-N bond.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Significance |
| N-N Bond Length | 1.406 Å | Elongated, indicating a weak covalent bond susceptible to homolytic cleavage. |
| N-N Bond Twist Angle | 74.1° | High degree of twisting to alleviate steric strain between phenyl groups. |
| Average C-N-C Angle | 126.7° | Widened to accommodate the bulk of the two phenyl rings on each nitrogen. |
| Average N-N-C Angle | 116.5° | Compressed as a consequence of the C-N-C angle expansion and overall steric crowding. |
Data sourced from Hoekstra et al. (1975).[2]
The Heart of the Matter: Analysis of the Weak N-N Bond
The defining characteristic of this compound is its labile nitrogen-nitrogen bond. The bond dissociation energy for the N-N bond in hydrazine (H₂NNH₂) is approximately 167 kJ/mol.[3][4] While a precise, directly comparable experimental value for TPH is elusive in the immediate literature, it is widely understood to be significantly lower. This inherent weakness is a direct consequence of two intertwined factors: steric repulsion and electronic stabilization of the resulting radicals.
Causality of N-N Bond Weakness:
-
Steric Strain: As detailed in the previous section, the four phenyl groups create immense steric congestion around the N-N bond. This "front strain" forces the bond to lengthen and the molecule to adopt a twisted, high-energy conformation. This stored potential energy, or strain energy, lowers the activation energy required for bond cleavage. The molecule readily dissociates to relieve this strain.
-
Radical Stabilization: The homolytic cleavage of the N-N bond yields two diphenylamino radicals (Ph₂N•). These radicals are highly stabilized through resonance. The unpaired electron on the nitrogen atom can delocalize into the π-systems of the two attached phenyl rings. This delocalization spreads the radical character over the entire molecule, significantly lowering its energy and making its formation more favorable.
This facile dissociation is a reversible process. In solution, particularly upon heating or irradiation with ultraviolet light, an equilibrium is established between this compound and the diphenylamino radicals.[2] This equilibrium is the foundation for many of TPH's applications.
Caption: Reversible dissociation of TPH into two resonance-stabilized diphenylamino radicals.
Synthesis and Generation of Reactive Species: Experimental Protocols
A self-validating system of protocols is essential for reproducible research. The following methodologies are grounded in established chemical principles for the synthesis of this compound and the subsequent generation of its radical cation.
Synthesis of this compound via Oxidation of Diphenylamine
The most common and direct laboratory synthesis of this compound involves the oxidative coupling of diphenylamine. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) in a non-polar organic solvent being a classic and effective choice. The causality for this choice lies in the ability of KMnO₄ to act as a strong oxidant in an organic medium, capable of abstracting a hydrogen atom from the N-H bond of diphenylamine to generate the diphenylamino radical, which then dimerizes.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of diphenylamine in 200 mL of acetone. Cool the solution in an ice bath to approximately 0-5 °C.
-
Oxidant Preparation: Separately, finely grind 10.0 g of potassium permanganate (KMnO₄) using a mortar and pestle.
-
Oxidation: While vigorously stirring the cooled diphenylamine solution, add the powdered KMnO₄ in small portions over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will turn a deep brown due to the formation of manganese dioxide (MnO₂).
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the diphenylamine spot.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with an additional 50 mL of acetone.
-
Isolation: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator. The resulting crude solid will be a mixture of this compound and unreacted starting material.
-
Purification: Recrystallize the crude solid from hot ethanol or a mixture of ethanol and benzene. This compound will crystallize as colorless needles upon cooling. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum desiccator. The expected yield is typically in the range of 60-70%.
Generation of the this compound Radical Cation
The this compound radical cation (TPH•⁺) is a stable, colored species that can be generated through one-electron oxidation. This can be achieved chemically or electrochemically. Chemical oxidation offers a straightforward method for preparing solutions of the radical cation for spectroscopic analysis.
Experimental Protocol: Chemical Generation of TPH•⁺
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 x 10⁻⁴ M in dry dichloromethane.
-
Oxidant: As an oxidizing agent, use antimony pentachloride (SbCl₅) or nitrosonium hexafluorophosphate (NOPF₆). Prepare a dilute solution (e.g., 1 x 10⁻³ M) of the chosen oxidant in dry dichloromethane.
-
Oxidation: In a quartz cuvette for UV-Vis spectroscopy, place 2 mL of the TPH solution. While monitoring the spectrum, add the oxidant solution dropwise.
-
Spectroscopic Monitoring: The formation of the radical cation is indicated by the appearance of strong absorption bands in the visible and near-infrared regions. For triarylamine radical cations, these absorptions are typically observed around 600-750 nm and can extend into the NIR region (>1000 nm).[5] The solution will develop a distinct color, often blue or green. Continue addition until the spectral features of the neutral TPH disappear and the radical cation spectrum is maximized.
Caption: Workflow for the chemical generation and spectroscopic monitoring of the TPH radical cation.
Applications in Research and Development
The unique properties of this compound and its derivatives have led to their use in several specialized areas of chemical science and materials development.
-
Precursor to Stable Radicals: The primary and most fundamental application of TPH is as a thermal or photochemical source of the diphenylamino radical. This allows for the study of radical reactions, kinetics, and serves as a radical initiator in specific polymerization processes.
-
Redox Indicators: The distinct color change upon oxidation to the radical cation makes TPH and its derivatives useful as redox indicators. The oxidation of diphenylamine itself to a colored species is a classic qualitative test for nitrates.[6] TPH derivatives can be tailored to have specific redox potentials, allowing them to act as indicators in various chemical and electrochemical titrations.
-
Hole-Transporting Materials: The stable radical cation state and the π-conjugated nature of the molecule make TPH derivatives candidates for hole-transporting layers in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to readily lose an electron (be oxidized) is the key property for a hole-transporting material.
-
Thermochromic and Piezochromic Materials: While TPH itself does not exhibit strong thermochromic (color change with temperature) or piezochromic (color change with pressure) properties, its core structure is a foundational component of more complex molecules that do. The reversible dissociation into radicals upon heating can be harnessed in polymer matrices to create materials that change color with temperature. Similarly, derivatives designed to have different crystal packing arrangements can exhibit piezochromism, where applying pressure alters the molecular conformation and, consequently, the electronic absorption spectrum.[3][7][8][9][10][11][12]
Conclusion and Future Outlook
This compound is a molecule that perfectly encapsulates the principle that structure dictates function. The steric clash of its four phenyl rings induces a strained, high-energy conformation, leading to a weak and labile N-N bond. This structural feature is not a flaw but rather the source of its most interesting and useful chemical properties: its role as a precursor to stabilized radicals and the formation of a persistent, colored radical cation. For the medicinal chemist, understanding such strained systems can offer insights into receptor binding and conformational dynamics. For the materials scientist, the principles governing TPH's behavior provide a blueprint for designing novel redox-active, chromogenic, and electronic materials. As synthetic methods become more sophisticated, allowing for precise tuning of the steric and electronic properties of TPH derivatives, we can anticipate the development of even more advanced applications, from more efficient radical initiators to next-generation smart materials that respond to their environment in predictable and useful ways.
References
- Hoekstra, A., Vos, A., Braun, P. B., & Hornstra, J. (1975). The Crystal Structure and Physical Properties of this compound (TPH). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1708-1715. [Link]
- Organic Syntheses. (n.d.). Phenylhydrazine. Organic Syntheses Procedure. [Link]
- PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine.
- IOSR Journal of Applied Chemistry. (2020). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. IOSR-JAC. [Link]
- ResearchGate. (n.d.). Time course of UV-Vis absorption spectra of 2 with 10 equivalents of SbCl5.
- Nelsen, S. F., et al. (1997). Structural Information From Hydrazine Radical Cation Optical Absorption Spectra. Journal of the American Chemical Society. [Link]
- Matyjaszewski, K., et al. (2021). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). UV−vis absorption spectra and photographs of the cationic radical species.
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.). Diphenylamine.
- ResearchGate. (n.d.). (a) UV−vis absorption and (b) fluorescence changes of probe 1.
- Chegg. (2017). Solved Questions 1.
- Evlyukhin, E., et al. (2024).
- PubMed Central. (2023). Preparation and characterization of intelligent thermochromic fabric coatings for the detection of fever diseases.
- Digital Scholarship@UNLV. (2024). Piezochromic Behavior of 2,4,6-Triphenylpyrylium Tetrachloroferrate. University of Nevada, Las Vegas. [Link]
- Chegg. (2021). Solved Post Lab Questions 1.
- MDPI. (2024). Impact of Various Thermochromic Materials for Thermal Storage Applications on Multilayer Thin Film Coatings. Multidisciplinary Digital Publishing Institute. [Link]
- The Bhawanipur Education Society College. (n.d.).
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
- MDPI. (n.d.). Thermochromic Polymers in Food Packaging: A Comprehensive Systematic Review and Patent Landscape Analysis. Multidisciplinary Digital Publishing Institute. [Link]
- ResearchGate. (n.d.). Study of thermochromic material and its properties for visual indicators.
- PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine.
Sources
- 1. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Piezochromic Behavior of 2,4,6‐Triphenylpyrylium Tetrachloroferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation and characterization of intelligent thermochromic fabric coatings for the detection of fever diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 9. jffhmt.avestia.com [jffhmt.avestia.com]
- 10. thebges.edu.in [thebges.edu.in]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis Mechanism of Tetraphenylhydrazine from Diphenylamine
Abstract
This technical guide provides a comprehensive examination of the synthesis of tetraphenylhydrazine, a molecule of significant interest in various chemical applications, through the oxidative coupling of diphenylamine. The core of this guide is a detailed elucidation of the reaction mechanism, emphasizing the generation of the critical diphenylnitrogen radical intermediate. We will explore the influence of different oxidizing agents, such as potassium permanganate and lead dioxide, on the reaction pathway and overall yield. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering not only theoretical insights but also practical, field-proven experimental protocols. The content is structured to build a deep, causal understanding of the synthesis, supported by visual aids and references to authoritative scientific literature.
Introduction: The Significance of this compound
This compound ((C₆H₅)₂N-N(C₆H₅)₂) is a sterically hindered hydrazine derivative that has garnered considerable attention due to its unique chemical properties. Its central nitrogen-nitrogen bond is relatively weak, allowing for reversible dissociation into two stable diphenylnitrogen radicals ((C₆H₅)₂N•). This equilibrium is highly sensitive to temperature and solvent, making this compound a valuable tool in the study of radical chemistry and a precursor for various nitrogen-containing compounds. Its applications span from being a radical initiator in polymerization reactions to its use in the synthesis of dyes and photographic materials. Understanding the nuances of its synthesis is paramount for harnessing its full potential.
The primary and most direct route to this compound involves the oxidation of diphenylamine. This process, while seemingly straightforward, is governed by a series of intricate steps that dictate the efficiency and purity of the final product. This guide will dissect this mechanism, providing a granular view of the chemical transformations involved.
The Core Mechanism: A Tale of Radical Coupling
The synthesis of this compound from diphenylamine is fundamentally an oxidative dimerization reaction. The overall transformation can be summarized as follows:
2 (C₆H₅)₂NH + [O] → (C₆H₅)₂N-N(C₆H₅)₂ + H₂O
The key to this reaction is the formation of the diphenylnitrogen radical, a transient yet crucial intermediate. The mechanism can be broken down into two primary stages:
Stage 1: Oxidation of Diphenylamine to the Diphenylnitrogen Radical
The initial and rate-determining step is the abstraction of a hydrogen atom from the secondary amine group of diphenylamine by an oxidizing agent.[1][2] This one-electron oxidation process generates the diphenylnitrogen radical ((C₆H₅)₂N•).
-
Causality of Oxidant Choice: The selection of the oxidizing agent is critical. Strong oxidizing agents are required to overcome the N-H bond dissociation energy of diphenylamine. Commonly employed oxidants include potassium permanganate (KMnO₄) and lead dioxide (PbO₂).[1] The choice often depends on factors such as reaction conditions (solvent, temperature), desired yield, and ease of workup. For instance, KMnO₄ is a powerful and cost-effective oxidant, often used in acetone or benzene.[3][4][5] Lead dioxide, while effective, introduces heavy metal waste that requires careful disposal.[1]
Stage 2: Dimerization of Diphenylnitrogen Radicals
Once formed, the diphenylnitrogen radicals are highly reactive and readily couple to form the stable this compound molecule.[6][7] This radical-radical coupling reaction is typically very fast and diffusion-controlled.
-
(C₆H₅)₂N• + •N(C₆H₅)₂ → (C₆H₅)₂N-N(C₆H₅)₂
The stability of the resulting this compound is attributed to the steric hindrance provided by the four phenyl groups, which protects the weak N-N bond from further reactions.
Below is a visual representation of this core mechanistic pathway.
Caption: The core mechanism for the synthesis of this compound.
Experimental Protocols: A Practical Approach
To provide a tangible understanding of the synthesis, two detailed protocols utilizing different oxidizing agents are presented below. These protocols are based on established laboratory procedures and highlight the practical considerations for successful synthesis.
Synthesis using Potassium Permanganate (KMnO₄)
This method is widely used due to the accessibility and potency of potassium permanganate.
Materials:
-
Diphenylamine
-
Potassium permanganate (finely powdered)
-
Acetone (anhydrous)
-
Sodium bisulfite (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of diphenylamine in anhydrous acetone. The solution should be stirred until all the diphenylamine has dissolved.
-
Oxidation: While stirring vigorously, slowly add finely powdered potassium permanganate to the solution in small portions. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to manage the temperature if necessary. The reaction mixture will turn a deep brown due to the formation of manganese dioxide.
-
Reaction Monitoring: Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite to quench the excess potassium permanganate. This will cause the brown manganese dioxide to precipitate as a colorless manganese salt.
-
Isolation: Filter the reaction mixture to remove the manganese salts. Wash the filtrate with water to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of benzene and petroleum ether.
Synthesis using Lead Dioxide (PbO₂)
This method is an alternative that often provides good yields.
Materials:
-
Diphenylamine
-
Lead dioxide (activated)
-
Benzene or Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine diphenylamine and activated lead dioxide in anhydrous benzene or toluene.
-
Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter to remove the lead salts.
-
Purification: Wash the filtrate with water. Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain pure this compound.
The following diagram illustrates the general experimental workflow.
Caption: A generalized experimental workflow for this compound synthesis.
Spectroscopic Characterization
Confirmation of the synthesized this compound is typically achieved through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the phenyl protons. The absence of the N-H proton signal from diphenylamine is a key indicator of reaction completion. |
| ¹³C NMR | Multiple signals in the aromatic region (typically ~120-150 ppm) corresponding to the different carbon environments in the phenyl rings. |
| FT-IR | Absence of the N-H stretching vibration (typically around 3400 cm⁻¹) of the starting diphenylamine. Characteristic C-H stretching and bending vibrations of the aromatic rings will be present. |
| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₂₄H₂₀N₂, M.W. ≈ 336.43 g/mol ) should be observed. |
Conclusion
The synthesis of this compound from diphenylamine is a classic example of oxidative coupling proceeding through a radical mechanism. The successful execution of this synthesis hinges on the appropriate choice of oxidizing agent and careful control of reaction conditions. This guide has provided a detailed mechanistic overview, practical experimental protocols, and characterization data to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this valuable chemical compound. A thorough understanding of the underlying principles of radical formation and coupling is essential for optimizing this reaction and for exploring its broader applications in chemical synthesis and materials science.
References
- A Study of the Diphenylamine Test for Aliph
- Formation of diphenyl nitroxide in diphenylamine inhibited autoxidations - ResearchG
- Radical coupling reactions of hydrazines via photochemical and electrochemical strategies - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Organic Syntheses Procedure. (URL: [Link])
- Stable luminescent diphenylamine biphenylmethyl radicals with α-type D0 → D1 transition and antiferromagnetic properties. (URL: [Link])
- Methods for the Syntheses of Mono-, Di-, Tri- and Tetranitro Deriv
- Diphenylamine - Wikipedia. (URL: [Link])
- Radical coupling reactions of hydrazines via photochemical and electrochemical str
- Hydrazine Formation via Coupling of a NiIII-NH2 Radical - PMC - PubMed Central. (URL: [Link])
- US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google P
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density M
- Practical Pharmaceutical Analytical Chemistry - II Second Level First Semester 2018-2019 Section 3. (URL: [Link])
- Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. (URL: [Link])
- This compound - LookChem. (URL: [Link])
- Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. (URL: [Link])
- 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem. (URL: [Link])
- Photoreactivity of this compound and three types of dihydropyridazine (DHP) analogs.
- Potassium permangan
- Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution | Request PDF - ResearchG
- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. (URL: [Link])
- Hydrazine Formation via Coupling of a Nickel(III)
- Describe the preparation of potassium permanganate. How does the acidified permanganate solution react with (i) iron(II) ions (ii) SO_(2) and (iii) oxalic acid? Write the ionic equations for the reactions. - Allen. (URL: [Link])
- Potassium Permanganate | KMnO4 | CID 516875 - PubChem. (URL: [Link])
- Synthesis, Characterization, Applications, and Toxicity of Lead Oxide Nanoparticles - Semantic Scholar. (URL: [Link])
- What happens when potassium permanganate react with hydrazine? - Brainly.in. (URL: [Link])
- Synthesis of Phenothiazine from Diphenylamine - YouTube. (URL: [Link])
- The oxidation of phenylhydrazine by tyrosinase - PubMed. (URL: [Link])
- Synthesis, characterization and spectroscopic investigation of novel tetra-(1,4-dithiin)porphyrazine network polymers derived from dithianone monomer - TSI Journals. (URL: [Link])
- Making Potassium Permangan
- CN103022593B - Method for preparing lead tetraoxide from waste lead-acid batteries and application - Google P
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applic
- Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - ResearchG
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 4. Describe the preparation of potassium permanganate. How does the acidified permanganate solution react with (i) iron(II) ions (ii) `SO_(2)` and (iii) oxalic acid? Write the ionic equations for the reactions. [allen.in]
- 5. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Radical coupling reactions of hydrazines via photochemical and electrochemical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Hydrazine Formation via Coupling of a NiIII-NH2 Radical - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Transformation: A Technical Guide to the Role of Oxidizing Agents in Tetraphenylhydrazine Formation
Foreword: From Anomaly to Archetype
In the landscape of synthetic chemistry, the formation of the N-N bond in tetraphenylhydrazine through the oxidation of diphenylamine stands as a classic and instructive transformation. Once a mere chemical curiosity, this compound and its derivatives have found relevance in diverse fields, from redox indicators to precursors for stable radicals and advanced materials. Understanding the nuances of its synthesis is not merely an academic exercise; it is a foundational lesson in controlling reaction pathways through the judicious choice of reagents. This guide eschews a simple recitation of protocols. Instead, it delves into the causality behind the selection of oxidizing agents, the mechanistic underpinnings of the transformation, and the practical wisdom required to achieve high-purity yields. For the researcher, scientist, and drug development professional, this document serves as a comprehensive technical resource, grounded in both established principles and field-proven insights.
The Core Transformation: Unveiling the Diphenylamino Radical
The synthesis of this compound from diphenylamine is fundamentally an oxidative dehydrogenative coupling. The reaction hinges on the formation of a key intermediate: the diphenylamino radical (DPA•). This radical species, once generated, readily dimerizes to form the sterically favored N-N bond of this compound.
The overall transformation can be generalized as follows:
2 (C₆H₅)₂NH -2e⁻, -2H⁺⟶ (C₆H₅)₂N-N(C₆H₅)₂
The critical step is the initial single-electron transfer (SET) from the diphenylamine molecule to the oxidizing agent, generating a diphenylamino radical cation, which then deprotonates to yield the neutral diphenylamino radical.[1] Spectroscopic studies, particularly electron spin resonance (ESR), have been instrumental in detecting and characterizing this transient radical intermediate, confirming its central role in the reaction mechanism.[1]
The choice of oxidizing agent is paramount as it dictates the efficiency of radical generation, the reaction conditions required, and the profile of potential side products. This guide will focus on two of the most historically significant and illustrative oxidizing agents: potassium permanganate and lead dioxide.
Caption: Experimental workflow for this compound synthesis using KMnO₄.
The Heterogeneous Oxidant: Lead Dioxide
Lead dioxide (PbO₂) is a strong oxidizing agent that offers an alternative, heterogeneous route to this compound. [2]Its insolubility in common organic solvents makes it a true surface-based oxidant, where the reaction occurs at the interface between the solid PbO₂ and the dissolved diphenylamine.
Mechanistic Considerations and Causality
The use of lead dioxide presents a different set of experimental parameters and considerations:
-
Mechanism: The oxidation is believed to occur via a single-electron transfer from the diphenylamine molecule adsorbed on the surface of the PbO₂ particle. This generates the diphenylamino radical, while the Pb(IV) is reduced to Pb(II) species (e.g., PbO). (C₆H₅)₂NH + PbO₂ → (C₆H₅)₂N• + "PbO(H)•" (surface reaction)
-
Solvent Choice: A non-polar solvent like benzene or toluene is often employed. These solvents are excellent for dissolving the non-polar diphenylamine and the resulting this compound, while being completely inert to the oxidant.
-
Reaction Driving Force: The reaction is often driven to completion by heating, which increases the rate of the surface reaction. The removal of the reduced lead species from the active sites is crucial for maintaining catalytic activity.
-
Work-up Simplicity: A significant advantage of using a solid oxidant is the ease of work-up. The oxidant and its reduced forms can be simply filtered off, leaving a solution of the product.
Experimental Protocol: Lead Dioxide Method
This protocol provides a reliable alternative to the permanganate method, highlighting the utility of a heterogeneous oxidant. [3] Materials:
-
Diphenylamine
-
Lead dioxide (activated, finely powdered)
-
Benzene or Toluene
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of diphenylamine (1.0 equivalent) in benzene or toluene.
-
Oxidant Addition: Add an excess of activated lead dioxide (approximately 2.0-2.5 equivalents) to the solution. A stoichiometric excess is required as it is a heterogeneous reaction.
-
Heating: Heat the stirred suspension to reflux. The reaction time can vary but is often in the range of 4-8 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Oxidant Removal: After the reaction is complete (as judged by the consumption of diphenylamine), cool the mixture to room temperature. Filter the hot solution to remove the lead dioxide and its reduced byproducts. Wash the filter cake with a small amount of hot benzene or toluene.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude this compound will be obtained as a solid residue.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure, colorless crystals of this compound.
-
Drying: Dry the purified product under vacuum. The yield for this method is typically good, often exceeding 70%.
Comparative Analysis of Oxidizing Agents
The choice between potassium permanganate and lead dioxide depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
| Parameter | Potassium Permanganate (in Acetone) | Lead Dioxide (in Benzene/Toluene) |
| Reaction Phase | Heterogeneous (solid KMnO₄ in solution) | Heterogeneous (solid PbO₂ in solution) |
| Solvent | Anhydrous Acetone | Benzene, Toluene |
| Temperature | Room Temperature | Reflux |
| Work-up | Filtration of MnO₂, evaporation, crystallization | Filtration of PbO₂/PbO, evaporation, recrystallization |
| Typical Yield | 80-90% | >70% |
| Key Advantages | High yield, inexpensive reagent, room temp. | Simple filtration work-up, inert solvent |
| Key Disadvantages | Fine MnO₂ can be difficult to filter | Requires heating, toxicity of lead reagents and benzene |
Alternative Horizons: The Electrochemical Approach
Modern synthetic chemistry increasingly favors methods that minimize waste and avoid the use of stoichiometric, heavy-metal-based oxidants. Electrochemical synthesis offers an elegant and "green" alternative for the formation of this compound.
In this approach, diphenylamine is oxidized at an anode (e.g., platinum or carbon) in an appropriate electrolyte solution. The electrode effectively acts as the oxidizing agent, removing an electron from diphenylamine to initiate the radical dimerization cascade.
Key Features of Electrochemical Synthesis:
-
"Traceless" Reagent: The electron is the only "reagent," eliminating the need for chemical oxidants and their corresponding reduced byproducts.
-
High Control: The oxidizing power can be precisely tuned by controlling the applied potential at the electrode.
-
Milder Conditions: Reactions can often be carried out at room temperature without the need for harsh reagents.
-
Simplified Work-up: Product isolation can be straightforward, often involving simple evaporation of the solvent after the electrolysis is complete.
While a detailed protocol is beyond the scope of this guide, the fundamental principle involves passing a constant current through a solution of diphenylamine in a solvent like acetonitrile with a supporting electrolyte, leading to the formation of the product in the anode compartment.
Caption: Conceptual diagram of an electrochemical synthesis setup.
Conclusion: A Synthesis of Strategy and Precision
The formation of this compound is more than a simple preparative reaction; it is a case study in the strategic application of oxidation chemistry. The classic methods using potassium permanganate and lead dioxide, while differing in their practical execution, both converge on the controlled generation of the diphenylamino radical. The permanganate method, moderated by the choice of acetone as a solvent, offers high yields at ambient temperatures. The lead dioxide method provides an alternative with an exceptionally simple work-up, albeit with the environmental and safety concerns associated with lead compounds.
Emerging techniques, particularly electrosynthesis, point towards a future where such transformations can be achieved with greater efficiency, control, and environmental benignity. For the practicing scientist, a thorough understanding of these varied approaches—from the mechanistic rationale to the practical details of execution—is essential for making informed decisions in the laboratory and advancing the art of chemical synthesis.
References
- Fritsche, R. F., Theumer, G., Kataeva, O., & Knölker, H. J. (2017). Iron-Catalyzed Oxidative C−C and N−N Coupling of Diarylamines and Synthesis of Spiroacridines.
- Lin, C. Y., Chen, Y. H., & Hsieh, I. F. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]
- Ryan, M. C., Martinelli, J. R., & Stahl, S. S. (2018). Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling. Journal of the American Chemical Society, 140(29), 9074-9077. [Link]
- Jones, F. L., & Rutter, C. K. (1953). A study of the diphenylamine test for aliphatic nitrocompounds. Journal of Research of the National Bureau of Standards, 51(5), 277. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
- Scribd. (n.d.). Exp 1 Diphenylamine. In Scribd.
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Second Level First Semester. Section 3. [Link]
- Organic Syntheses. (n.d.).
- Nagaraja, D., & Pasha, M. A. (2000). Reductive Coupling of Nitroarenes to Hydrazoarenes with Aluminum and Potassium Hydroxide in Methanol. Synlett, 2000(5), 675-676. [Link]
- Herrmann, E. H. (1958). U.S. Patent No. 2,837,405. Washington, DC: U.S.
- Hassani, A., Seifzadeh, D., & Mirzaei, A. (2014). Experimental Determination of the Kinetic Rate Law for the Oxidation of Acetone in Aqueous Environment by Potassium Permanganate and Sulfuric Acid at 25°C and Proposed Mechanism for the Reaction. International Journal of Chemical and Physical Sciences, 3, 56-64. [Link]
- Lee, K. H., Kim, H. J., Kim, J., & Kim, H. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9184. [Link]
- Lee, K. H., Kim, H. J., Kim, J., & Kim, H. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9184. [Link]
- Gomes, G., & Nikiforov, A. (2023).
- Jones, F. L., & Rutter, C. K. (1953). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards, 51(5), 277-282. [Link]
- Wikipedia. (n.d.). Lead dioxide.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Tetraphenylhydrazine
Foreword: Beyond the Spectrum – A Causal Approach to Analysis
In modern chemical research, the acquisition of spectroscopic data is often routine. However, the true expertise lies not in the mere collection of spectra, but in the profound understanding of their origin and the strategic selection of techniques to answer specific chemical questions. This guide approaches the characterization of 1,1,2,2-tetraphenylhydrazine (TPH) not as a checklist of procedures, but as a logical investigation into its molecular identity and electronic properties. We will explore the causality behind each experimental choice, demonstrating how a multi-spectroscopic approach provides a self-validating system for structural elucidation and chemical insight. For researchers in materials science and drug development, where TPH and its derivatives serve as precursors to stable radicals and redox-active systems, this level of analytical rigor is paramount.
The Subject: 1,1,2,2-Tetraphenylhydrazine (TPH)
Tetraphenylhydrazine (C₂₄H₂₀N₂) is a sterically hindered molecule notable for the relative weakness of its central nitrogen-nitrogen bond. This inherent property makes it a fascinating subject, as it readily undergoes homolytic cleavage upon oxidation to form two equivalents of the diphenylaminyl radical. Understanding the spectroscopic signature of the parent molecule is the essential baseline from which all subsequent chemical transformations, such as its oxidation, can be accurately studied.
| Property | Value | Source |
| IUPAC Name | 1,1,2,2-tetraphenylhydrazine | [1] |
| Molecular Formula | C₂₄H₂₀N₂ | [1] |
| Molecular Weight | 336.43 g/mol | [1][2] |
| CAS Number | 632-52-0 | [1][2] |
| Physical State | Solid | [2] |
| Melting Point | 144 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the unique chemical environment of each nucleus (primarily ¹H and ¹³C) within a molecule's framework. For a highly symmetric molecule like TPH, NMR provides an immediate test of purity and structural integrity.
Proton (¹H) NMR Spectroscopy
-
Expertise & Rationale: The primary objective of ¹H NMR is to confirm the presence and connectivity of the phenyl groups. Due to the molecule's D₂ symmetry, all four phenyl groups are chemically equivalent. Within each phenyl group, however, the ortho, meta, and para protons are distinct. Therefore, we anticipate a complex multiplet structure in the aromatic region of the spectrum, rather than a simple singlet. This complexity is a direct consequence of the fixed, sterically hindered conformation of the phenyl rings.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of TPH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.[3]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set to cover the range of 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.[3]
-
-
Expected Data & Interpretation: The spectrum will be dominated by signals in the aromatic region (approx. 6.8 - 7.5 ppm). The integration of this entire region should correspond to 20 protons. The signals will appear as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Phenyl Protons (o, m, p) | 6.8 - 7.5 | Multiplets |
Carbon-13 (¹³C) NMR Spectroscopy
-
Expertise & Rationale: ¹³C NMR spectroscopy provides a definitive count of the unique carbon environments. Given TPH's symmetry, we predict only four signals: one for the ipso-carbon (the carbon attached to nitrogen) and three for the ortho, meta, and para carbons. The appearance of exactly four signals in the aromatic region is a powerful confirmation of the molecule's proposed symmetric structure.
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Utilize the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set to cover a range of 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
-
Expected Data & Interpretation: Four distinct peaks are expected in the aromatic region (approx. 120-150 ppm). The ipso-carbon, being directly attached to the electronegative nitrogen and being a quaternary carbon, will typically appear as the most downfield and weakest signal. Data from related structures like tetraphenylammonium salts show the ipso carbon around 149 ppm, with other aromatic carbons between 126-132 ppm.[4]
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Source/Analogy |
| C-ipso (C-N) | ~148-150 | [4] |
| C-ortho | ~126-132 | [1][4] |
| C-meta | ~126-132 | [1][4] |
| C-para | ~126-132 | [1][4] |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
-
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For TPH, the diagnostic value lies in confirming the presence of aromatic rings and the C-N bond, and, most importantly, the absence of N-H bonds. This allows for clear differentiation from potential precursors or side-products like diphenylamine or phenylhydrazine.[5][6]
-
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid TPH sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Ensure the ATR accessory is installed in the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Expected Data & Interpretation: The spectrum will be characterized by several key regions.
| Frequency Range (cm⁻¹) | Vibrational Assignment | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms presence of phenyl groups. |
| ~3300 - 3500 | (Absence of Signal) | Crucially confirms the absence of N-H bonds. |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Characteristic "fingerprint" of the benzene ring. |
| 1350 - 1250 | Aromatic C-N Stretch | Indicates the bond between the phenyl rings and nitrogen. |
| Below 900 | C-H Out-of-Plane Bending | Provides information on the substitution pattern of the aromatic rings. |
The workflow for the initial structural confirmation of a synthesized TPH sample is a logical progression from broad structural features to detailed atomic environments.
Sources
- 1. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylhydrazine hydrochloride [webbook.nist.gov]
tetraphenylhydrazine dissociation and radical formation
An In-Depth Technical Guide to the Dissociation of Tetraphenylhydrazine and the Formation of Diphenylaminyl Radicals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TPH) stands as a cornerstone molecule in the study of chemical equilibria and reactive intermediates. Its capacity to undergo reversible homolytic cleavage of the central nitrogen-nitrogen bond to form two stable diphenylaminyl radicals offers a compelling and accessible model for investigating fundamental principles of bond dissociation, radical stability, and reaction kinetics. This guide provides a detailed exploration of the TPH dissociation equilibrium, the structural and spectroscopic characteristics of the resulting diphenylaminyl radical, and the experimental methodologies employed to probe this dynamic system. By synthesizing foundational theory with practical, field-proven protocols, this document serves as a comprehensive resource for researchers leveraging radical chemistry in areas ranging from physical organic chemistry to materials science and antioxidant development.
Foundational Concepts: A Tale of a Reversible Bond
The study of stable organic free radicals has a rich history, beginning with Moses Gomberg's seminal discovery of the triphenylmethyl radical in 1900.[1] This discovery challenged the prevailing view that carbon must always be tetravalent and opened the door to understanding molecules that possess unpaired electrons.[1][2] Within this context, this compound emerges as a classic example of a dimeric molecule that exists in a dynamic equilibrium with its constituent radicals.
At its core, the phenomenon is a reversible unimolecular dissociation of the central N-N sigma bond. In its ground state, this compound, (C₆H₅)₂N-N(C₆H₅)₂, is a colorless solid. Upon absorbing sufficient energy, typically in the form of heat or light, this bond undergoes homolysis, yielding two equivalents of the diphenylaminyl radical, (C₆H₅)₂N•.[3]
The diphenylaminyl radical is visibly colored and possesses significant stability due to the delocalization of the unpaired electron across the two phenyl rings. This stability reduces the driving force for immediate recombination, allowing the radical to exist at a detectable concentration in solution. The interplay between the forward dissociation and the reverse recombination constitutes a chemical equilibrium that can be readily manipulated and studied.
Caption: The reversible dissociation equilibrium of this compound.
Factors Governing the Dissociation Equilibrium
The position of the equilibrium between this compound and the diphenylaminyl radicals is highly sensitive to external conditions. Understanding these factors is crucial for controlling and studying the system.
Temperature: The Phenomenon of Thermochromism
The most striking feature of the TPH system is its thermochromism—the reversible change in color upon heating. As the temperature of a TPH solution is increased, the endothermic N-N bond cleavage is favored, shifting the equilibrium toward the formation of the colored diphenylaminyl radicals.[4] This results in the solution developing a distinct color (typically yellow-brown), which intensifies with higher temperatures. Upon cooling, the equilibrium shifts back toward the colorless dimer, and the color fades. This visual feedback makes TPH an excellent system for demonstrating Le Châtelier's principle.
Light: Photodissociation Dynamics
Beyond thermal energy, the N-N bond can also be cleaved by the absorption of photons. This process, known as photodissociation, has been investigated using time-resolved spectroscopic techniques.[5][6] Picosecond transient absorption studies have confirmed that the diphenylaminyl radical forms within tens of picoseconds following photoexcitation.[6] The efficiency and dynamics of photodissociation are influenced by the solvent environment, with viscosity playing a key role in the subsequent radical pair interactions.[5]
Solvent Effects
The choice of solvent impacts both the kinetics of dissociation and the stability of the resulting radicals. While the dissociation itself involves the breaking of a nonpolar bond, the viscosity of the solvent can affect the rate at which the newly formed radicals diffuse apart, influencing the probability of immediate (geminate) recombination.[6] Furthermore, the solvent's ability to interact with the radical species can subtly alter their stability and, consequently, the position of the equilibrium.
Characterization of the Diphenylaminyl Radical
Directly observing and characterizing the transient and reactive diphenylaminyl radical is paramount. A suite of spectroscopic techniques is employed for this purpose, with Electron Spin Resonance (ESR) being the most definitive.
Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is a magnetic resonance technique that specifically detects species with unpaired electrons.[7][8] It is the most powerful tool for the unambiguous identification and structural characterization of the diphenylaminyl radical.
-
Principle: An unpaired electron possesses a spin, which creates a magnetic moment. In an external magnetic field, this moment can align in two different energy states. ESR spectroscopy measures the absorption of microwave radiation that induces transitions between these states.[8]
-
Information Gained:
-
g-factor: This is a dimensionless value, analogous to the chemical shift in NMR, that is characteristic of the radical's electronic environment.
-
Hyperfine Coupling: The unpaired electron's spin can couple with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H). This interaction splits the ESR signal into a multiplet pattern.[9] The analysis of this "hyperfine structure" provides invaluable information about the radical's structure and the delocalization of the unpaired electron onto the phenyl rings.
-
UV-Visible Spectroscopy
While ESR confirms the radical's identity, UV-Vis spectroscopy is the workhorse for quantifying its concentration and studying the kinetics of the equilibrium. The colorless TPH dimer does not absorb significantly in the visible region, whereas the diphenylaminyl radical possesses a characteristic absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to the radical, one can track changes in its concentration as a function of temperature or time.[4]
Advanced Detection: Mass Spectrometry
Modern analytical techniques, such as Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), have enabled the direct detection of the diphenylaminyl radical in the gas phase.[10][11] This method allows for the differentiation of the radical (DPA•) from its parent amine (DPAH), providing a powerful tool for studying its formation and consumption in complex reaction mixtures.[10]
Experimental Methodologies: From Synthesis to Analysis
The trustworthiness of any analysis rests on robust and reproducible experimental protocols. This section details the synthesis of TPH and the core experiments used to study its dissociation.
Synthesis of this compound
The most common and reliable synthesis involves the oxidation of diphenylamine. The choice of oxidizing agent is critical to achieving a clean reaction without over-oxidation or side-product formation.
Protocol: Oxidation of Diphenylamine
-
Dissolution: Dissolve diphenylamine in a suitable organic solvent, such as acetone or toluene, in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add a slurry of potassium permanganate (KMnO₄) in water portion-wise to the stirring solution at room temperature. The causality here is the use of a strong but controllable oxidizing agent to facilitate the coupling of two diphenylamine molecules at the nitrogen atom.
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The organic filtrate is washed with water to remove any inorganic salts.
-
Isolation: The organic solvent is removed under reduced pressure (rotary evaporation) to yield the crude TPH product.
-
Purification: Recrystallization from a solvent like ethanol or an ethanol/acetone mixture yields pure, colorless crystals of this compound. The purity should be confirmed by melting point analysis and spectroscopy (NMR, IR).
Kinetic Analysis of Dissociation via Radical Trapping
To measure the rate of the forward dissociation, the equilibrium can be disrupted by adding a scavenger that reacts irreversibly with the diphenylaminyl radicals as they are formed. Nitric oxide (NO) is an effective trapping agent, as it reacts quantitatively to form N-nitrosodiphenylamine.[3]
Protocol: Kinetic Measurement with Nitric Oxide
-
Setup: A solution of a known concentration of TPH in a high-boiling, inert solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel connected to a gas burette.[3] The system must be thermostated to the desired reaction temperature (e.g., 80-100 °C).
-
Initiation: The vessel is purged and filled with nitric oxide at a constant pressure (typically above 0.2 atm to ensure the trapping step is not rate-limiting).[3] The reaction is initiated by bringing the TPH solution to the target temperature.
-
Data Acquisition: The rate of reaction is determined by measuring the volume of NO consumed over time using the gas burette.
-
Analysis: The dissociation is a first-order process. The rate constant, k, can be calculated from the integrated rate law: -log(1 - Z) = kt / 2.303 where Z is the fraction of TPH reacted at time t.[3] This self-validating system works because the rate of NO consumption is directly proportional to the rate of radical formation, provided the NO concentration is sufficiently high.[3]
Caption: Experimental workflow for kinetic analysis of TPH dissociation.
ESR Analysis of the Diphenylaminyl Radical
This protocol outlines the steps for generating and detecting the diphenylaminyl radical using ESR spectroscopy.
Caption: Workflow for the ESR spectroscopic analysis of the diphenylaminyl radical.
Detailed Steps & Causality:
-
Sample Preparation: A dilute solution of TPH is prepared in a solvent that will not freeze at the operating temperature and is inert (e.g., toluene).
-
Degassing: This is the most critical step. Molecular oxygen (O₂) is paramagnetic (a diradical) and its presence will severely broaden the ESR signal of the species of interest. The sample must be thoroughly degassed, typically by performing at least three freeze-pump-thaw cycles, before being sealed under vacuum. This ensures that the only paramagnetic species detected is the diphenylaminyl radical.
-
Spectrum Acquisition: The sealed tube is placed into the resonant cavity of the ESR spectrometer. The magnetic field is swept while the sample is irradiated with a fixed microwave frequency.
-
In-situ Heating: For TPH, which may show a low radical concentration at room temperature, the spectrometer's variable temperature controller can be used to gently heat the sample, shifting the equilibrium to generate a higher concentration of radicals for detection.
-
Interpretation: The resulting spectrum is analyzed. The signal's position determines the g-factor, and the splitting pattern is analyzed to determine the hyperfine coupling constants, which can be compared to literature values or computational predictions to confirm the radical's identity.
Quantitative Data Summary
The kinetics of TPH dissociation have been studied extensively. The following table summarizes representative data for the first-order rate constant of dissociation in o-dichlorobenzene.
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | Source |
| 75.0 | 348.15 | 1.1 x 10⁻⁵ | [3] |
| 85.0 | 358.15 | 3.5 x 10⁻⁵ | [3] |
| 95.15 | 368.30 | 1.0 x 10⁻⁴ | [3] |
| 100.0 | 373.15 | 1.7 x 10⁻⁴ | [3] |
Data derived from the reaction of TPH with nitric oxide.
Applications and Significance
The study of this compound is not merely an academic exercise. The principles it demonstrates have far-reaching implications.
-
Model System: It serves as an invaluable model for teaching and researching reaction kinetics, chemical equilibrium, and the fundamentals of radical chemistry.
-
Antioxidant Research: The chemistry of the diphenylaminyl radical is directly relevant to the mechanism of antioxidants. Diphenylamine and its derivatives are used as industrial antioxidants, and their function relies on the ability to donate a hydrogen atom to scavenging peroxy radicals, forming a stable diphenylaminyl radical in the process.[12][13]
-
Materials Science: The thermochromic properties of the TPH system are of interest in the development of "smart" materials, such as temperature sensors and indicators.[14]
Conclusion
This compound provides a rich and multifaceted system for chemical investigation. The delicate balance between its covalent dimeric form and its stable radical constituents, easily perturbed by heat and light, allows for a tangible exploration of core chemical principles. The experimental protocols detailed herein, from synthesis to advanced spectroscopic analysis, offer a validated framework for researchers to probe the intricacies of N-N bond homolysis and radical behavior. A thorough understanding of this system not only reinforces foundational knowledge but also provides critical insights applicable to the development of novel materials and antioxidant technologies.
References
- Cain, C. K., & Wiselogle, F. Y. (1940). Divalent Nitrogen. I. The Rate of Dissociation of this compound. Journal of the American Chemical Society, 62(5), 1163–1169. [Link]
- Meyer, A., Nikowa, L., Schroeder, J., Schwarzer, D., & Thurau, G. (1995). Photodissociation of this compound in compressed liquid solvents. Faraday Discussions, 102, 443-449. [Link]
- Hammond, G. S., & Neumann, W. (1961). The Dissociation of this compound and its Derivatives. Journal of the American Chemical Society, 83(6), 1501–1502. [Link]
- Wikipedia. (n.d.). Diphenylamine.
- Lewis, G. N., & Lipkin, D. (1942). The Dissociation of this compound and its Derivatives. Journal of the American Chemical Society, 64(12), 2801–2808. [Link]
- Devarie-Baez, N. O., et al. (2013). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- Chemistry LibreTexts. (2021). Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals.
- Fujisawa, S., Ishihara, M., & Kadoma, Y. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design, 4, 711–720. [Link]
- Nile Chemicals. (2021). Experiment #7, Thermochromic Compounds. YouTube. [Link]
- Hodgson, J. L., et al. (2018).
- SlideShare. (n.d.). ESR SPECROSCOPY.
- University of Bologna. (n.d.). EPR Spectroscopy.
- Szala, M., et al. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
- Kim, H. I., et al. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9163. [Link]
- Kim, H. I., et al. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
- ResearchGate. (n.d.). Synthesis of s-tetrazines via 1,2-dichloromethylene hydrazines or 1,3,4-oxadiazoles and hydrazine hydrate.
- Hercules, D. M., & Bard, A. J. (1966). Electron Spin Resonance Spectra of 9,10-Diphenylanthracene Anion and Cation Radicals. Journal of the American Chemical Society, 88(21), 4896–4899. [Link]
- Miyasaka, H., et al. (1987). Direct Observation of Photodissociation of this compound and Its Derivatives in the Solution Phase: Picosecond Study of N-N Bond Rupture in the Fluorescence State. The Journal of Physical Chemistry, 91(14), 3750–3755. [Link]
- Kim, J., et al. (2018). Reversible thermochromism in violet-phase polydiacetylene derivatives triggered by ultraviolet photopolymerization. Physical Chemistry Chemical Physics, 20(44), 28014-28020. [Link]
- Leffler, J. E. (1966). The History of Free Radicals and Moses Gomberg's Contributions. Pure and Applied Chemistry, 15(1), 15-26. [Link]
- Zeinalipour-Yazdi, C. D., & Catlow, C. R. A. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. Catalysis Letters, 147(7), 1820–1828. [Link]
- Wang, Y., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Molecules, 28(13), 5183. [Link]
- Gopakumar, G., & Al-Rashdi, A. (2023).
- Kar, A., et al. (2013). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 15(7), 1584–1587. [Link]
- Google Patents. (1988).
- Nakashima, S., et al. (2007). Kinetics for acid-dissociation of tetraphenylporphinetetrasulfonate in the ground state measured by laser photolysis relaxation method. Physical Chemistry Chemical Physics, 9(15), 1800-1805. [Link]
- American Chemical Society. (n.d.). Moses Gomberg and the Discovery of Organic Free Radicals.
- Wang, H., et al. (2022). Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Organic Chemistry Frontiers, 9(18), 4991-5011. [Link]
- ResearchGate. (n.d.). Radicals in organic synthesis. Part 1.
- Zhang, Z., et al. (2021). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology.
Sources
- 1. acs.org [acs.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. youtube.com [youtube.com]
- 5. Photodissociation of this compound in compressed liquid solvents - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 9. mdpi.com [mdpi.com]
- 10. Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diphenylamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Reversible thermochromism in violet-phase polydiacetylene derivatives triggered by ultraviolet photopolymerization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
thermochromic properties of tetraphenylhydrazine explained
An In-Depth Technical Guide to the Thermochromic Properties of Tetraphenylhydrazine
This guide provides a comprehensive technical overview of the thermochromic properties of this compound (TPH), tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the core mechanism, synthesis, and analytical characterization of this phenomenon, grounding the discussion in established scientific principles and experimental validation.
Introduction: The Phenomenon of Thermochromism
Thermochromism is the reversible change of a substance's color in response to a change in temperature.[1] This property arises from various temperature-induced molecular transformations, such as phase transitions, changes in ligand geometry, or, in the case of this compound, the dissociation of a chemical bond.[1] Unlike many systems that rely on complex formulations of dyes and developers, this compound exhibits intrinsic molecular thermochromism, making it a fascinating model for studying dynamic chemical equilibria.
At room temperature, this compound is typically a colorless or pale solid. Upon heating, it undergoes a striking transformation, developing a distinct color that intensifies with increasing temperature. This change is fully reversible; the color fades as the substance is cooled, returning it to its original colorless state. This behavior is dictated by the thermodynamics of a single, well-defined chemical reaction: the homolytic cleavage of the central nitrogen-nitrogen bond.
Core Mechanism: A Reversible Dissociation Equilibrium
The thermochromism of this compound is a classic example of dissociation. The central N-N sigma bond in the TPH molecule is sterically strained and relatively weak. When thermal energy is supplied to the system, this bond can break homolytically, yielding two identical diphenylaminyl radicals ((C₆H₅)₂N•).
-
This compound ((C₆H₅)₂N-N(C₆H₅)₂): This is the parent molecule, which is colorless as it lacks a chromophore that absorbs light in the visible spectrum.
-
Diphenylaminyl Radical ((C₆H₅)₂N•): This species is a stable free radical. The unpaired electron is delocalized across the two phenyl rings and the nitrogen atom. This extensive delocalization creates an electronic system with energy transitions that correspond to the absorption of visible light, rendering the radical colored. Studies on the related photodissociation of TPH have identified transient absorptions for this radical species around 650 nm.[2]
The process is an equilibrium, as depicted below.
Caption: Reversible dissociation of this compound.
According to Le Châtelier's principle, adding heat to the system (increasing the temperature) shifts the equilibrium to the right, favoring the formation of the colored diphenylaminyl radicals and intensifying the color. Conversely, removing heat (cooling) shifts the equilibrium to the left, promoting the recombination of radicals back into the colorless this compound molecule.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidative coupling of diphenylamine. This process removes the hydrogen atom from the nitrogen of two diphenylamine molecules, allowing the nitrogen atoms to form a bond. A common and effective oxidizing agent for this purpose is potassium permanganate (KMnO₄) in an acetone solvent.
Representative Protocol: Oxidative Coupling of Diphenylamine
This protocol is a representative method based on established organic chemistry principles for this type of transformation.
Objective: To synthesize this compound via the oxidation of diphenylamine.
Materials:
-
Diphenylamine (C₁₂H₁₁N)
-
Potassium permanganate (KMnO₄)
-
Anhydrous Acetone (CH₃COCH₃)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, Büchner funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 10 g of diphenylamine in 200 mL of anhydrous acetone. Stir the mixture at room temperature until all the solid has dissolved.
-
Oxidation: While stirring vigorously, slowly add a saturated solution of potassium permanganate in acetone dropwise. The addition should be controlled to maintain a gentle reaction. The reaction is exothermic and the solution will turn brown as manganese dioxide (MnO₂) precipitates. Continue addition until a slight purple color persists, indicating a small excess of KMnO₄.
-
Quenching & Filtration: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by adding a few drops of ethanol to consume any excess KMnO₄. Filter the mixture through a Büchner funnel to remove the precipitated MnO₂.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 200 mL of deionized water. The this compound, being less polar, will remain in the acetone/organic phase while more polar impurities are partitioned into the water. Note: TPH has low solubility and may precipitate. If so, add diethyl ether or dichloromethane to extract.
-
Washing & Drying: Wash the organic layer twice with 100 mL portions of deionized water. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: Filter off the sodium sulfate and concentrate the solution using a rotary evaporator. The crude this compound will precipitate.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol or toluene to yield pure, colorless crystals of this compound.
-
Validation: Confirm the product's identity and purity by measuring its melting point (~164-166 °C) and using spectroscopic methods like ¹H NMR or FTIR.
Experimental Characterization of Thermochromism
To properly investigate and quantify the thermochromic properties of this compound, a combination of spectroscopic techniques is employed. The overall workflow involves synthesizing the material, followed by parallel analysis using UV-Visible and Electron Spin Resonance spectroscopy at varying temperatures.
Caption: Experimental workflow for TPH thermochromism analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary tool for quantifying the color change. By measuring the absorbance of light at a specific wavelength as a function of temperature, we can monitor the concentration of the colored diphenylaminyl radical.
Protocol:
-
Sample Preparation: Prepare a dilute solution of synthesized this compound in an inert, high-boiling-point solvent such as toluene or xylene (~1x10⁻³ M).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Baseline Correction: Record a baseline spectrum of the pure solvent at each temperature to be tested.
-
Data Acquisition:
-
Place the TPH solution in the cuvette and record the full absorption spectrum at room temperature (e.g., 25 °C).
-
Incrementally increase the temperature of the cuvette holder (e.g., in 10 °C steps) up to a maximum (e.g., 100 °C). Allow the solution to equilibrate for 5 minutes at each temperature before recording the spectrum.
-
Monitor the growth of the absorbance peak corresponding to the diphenylaminyl radical (around 650 nm).[2]
-
-
Reversibility Check: After reaching the maximum temperature, incrementally decrease the temperature back to the starting point, recording spectra at the same intervals to confirm that the absorbance of the radical peak decreases and the solution returns to its colorless state.
Data Presentation: The results can be summarized to show a clear correlation between temperature and the intensity of the color, as represented by absorbance.
| Temperature (°C) | Absorbance @ 650 nm (Arbitrary Units) |
| 25 | 0.05 |
| 40 | 0.18 |
| 60 | 0.45 |
| 80 | 0.78 |
| 100 | 0.95 |
Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is the definitive technique for detecting and confirming the presence of free radicals.[3] Since the diphenylaminyl radical contains an unpaired electron, it is ESR-active, whereas the parent TPH molecule is ESR-silent. The intensity of the ESR signal is directly proportional to the concentration of the radical. The detection of a "well-resolved ESR spectrum of the diphenylamino radical" has been confirmed in related studies.
Protocol:
-
Sample Preparation: Prepare a slightly more concentrated solution of TPH in toluene (~1x10⁻² M) in a standard ESR tube. Degas the solution through several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the measurement.
-
Instrumentation: Use an ESR spectrometer equipped with a variable temperature controller.
-
Data Acquisition:
-
Record a spectrum at room temperature. No significant signal should be observed.
-
Increase the temperature in steps (e.g., 20 °C intervals). At each step, allow the sample to thermally equilibrate within the spectrometer's cavity before recording the spectrum.
-
Observe the growth of the characteristic signal for the diphenylaminyl radical.
-
-
Analysis: Integrate the area under the ESR signal at each temperature. This value provides a quantitative measure of the radical concentration, which can then be correlated with the temperature. This data should align with the trend observed in the UV-Vis experiment.
Applications and Future Directions
The predictable and reversible nature of this compound's thermochromism makes it a valuable tool in several fields:
-
Temperature Sensors: TPH and its derivatives can be incorporated into polymers or inks to create visual temperature indicators for monitoring heat-sensitive materials.
-
Radical Initiators: The ability to generate free radicals at a controlled rate by simply adjusting the temperature makes TPH a potential thermal initiator for polymerization reactions.
-
Educational Tool: It serves as an excellent and visually compelling demonstration of chemical equilibrium, bond dissociation, and free radical chemistry for students.
Future research may focus on tuning the dissociation temperature by modifying the steric and electronic properties of the phenyl rings, thereby designing tailored thermochromic materials for specific applications.
References
- Principles, properties and preparation of thermochromic materials. (2023). MedCrave online.
- UV-Visible spectrum for poly(diphenylamine) (PDPA) polymer. (n.d.). ResearchGate.
- UV-vis spectra of reaction solution (5-times diluted, [DPA] = 20 mM) at... (n.d.). ResearchGate.
- Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. (n.d.). ResearchGate.
- Diphenylamine. (n.d.). NIST WebBook.
- Photodissociation of this compound in compressed liquid solvents. (n.d.). Faraday Discussions (RSC Publishing).
- ChemInform Abstract: Direct Observation of Photodissociation of this compound and Its Derivatives in the Solution Phase: Picosecond Study of N-N Bond Rupture in the Fluorescence State. (2010). ResearchGate.
- Synthesis of Phenothiazine from Diphenylamine. (2021). YouTube.
- EPR Spectroscopy. (n.d.). University of Bologna.
Sources
A Technical Guide to the Photolytic Cleavage of the N-N Bond in Tetraphenylhydrazine
Abstract
This technical guide provides a comprehensive overview of the photolytic cleavage of the N-N bond in tetraphenylhydrazine, a foundational process in photochemistry with significant implications for radical chemistry and synthetic applications. This document details the underlying mechanistic principles, the generation and characterization of the resultant diphenylaminyl radicals, and practical considerations for conducting this photochemical transformation. Experimental protocols, data interpretation, and key applications are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this important reaction.
Introduction: The Significance of N-N Bond Photolysis
The selective cleavage of chemical bonds using light offers a powerful and often milder alternative to traditional thermal or chemical methods. In this context, the photolytic scission of the nitrogen-nitrogen (N-N) bond in hydrazine derivatives has emerged as a particularly elegant method for the generation of nitrogen-centered radicals. This compound, a readily available and stable precursor, serves as a canonical example of this transformation. Upon absorption of ultraviolet (UV) light, this compound undergoes efficient homolytic cleavage of the central N-N bond to produce two equivalents of the diphenylaminyl radical.
The generation of these radicals under neutral and controlled conditions has made the photolysis of this compound a valuable tool in various scientific domains, including physical organic chemistry, polymer science, and as a precursor for synthetic transformations. This guide will delve into the critical aspects of this photochemical reaction, providing both the theoretical framework and practical guidance for its successful implementation and analysis.
Mechanistic Aspects of N-N Bond Cleavage
The photolytic cleavage of this compound is a unimolecular process initiated by the absorption of a photon. The mechanism can be understood by considering the electronic transitions and subsequent bond-breaking events.
Electronic Excitation
This compound exhibits strong absorption in the UV region. The process begins with the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).
S₀ + hν → S₁
Studies involving picosecond transient absorption spectroscopy have provided direct evidence for the dissociation occurring from the fluorescent S₁ state.[1] This indicates that the N-N bond scission is a rapid process that competes effectively with other photophysical decay pathways such as fluorescence and intersystem crossing to the triplet state.
Homolytic Cleavage and Radical Formation
The excited singlet state (S₁) is dissociative with respect to the N-N bond. This leads to the homolytic cleavage of this bond, generating two diphenylaminyl radicals ((C₆H₅)₂N•).
S₁ → 2 (C₆H₅)₂N•
The efficiency of this process is a key feature of this compound photochemistry. The overall reaction is depicted below:
Figure 2: Experimental workflow for the photolysis of this compound.
Quantitative Analysis: Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules reacted divided by the number of photons absorbed.
Φ = (moles of this compound reacted) / (moles of photons absorbed)
The determination of the quantum yield requires careful actinometry to measure the photon flux of the light source. While the photolytic cleavage of this compound is known to be an efficient process, a precise and universally accepted value for the quantum yield is not consistently reported across the literature and can be dependent on experimental conditions such as solvent and excitation wavelength. Researchers requiring a precise value for their specific system are advised to determine it experimentally.
Applications in Research and Development
The clean and efficient generation of diphenylaminyl radicals from this compound has led to its use in several areas of chemical research.
Radical Initiator
The diphenylaminyl radicals produced can act as initiators for polymerization reactions. Their formation under mild, photo-initiated conditions offers an alternative to thermal initiators.
Mechanistic Probes
The well-defined nature of the photolysis of this compound makes it a useful system for studying fundamental aspects of radical chemistry, such as radical-radical recombination rates and the influence of solvent viscosity on diffusion-controlled reactions. [2]
Synthetic Applications: Carbazole Synthesis
A notable application of the diphenylaminyl radical is in the synthesis of carbazoles. While not originating from this compound itself in all published methods, the intramolecular cyclization of related diarylamine radicals is a key step in several carbazole syntheses. The photostimulated intramolecular SRN1 reaction of diarylamines, which proceeds via a radical mechanism, can lead to the formation of carbazoles in good yields. The principles of radical generation from the photolysis of this compound are conceptually linked to these synthetic strategies.
Conclusion
The photolytic cleavage of the N-N bond in this compound is a cornerstone of photochemical research, providing a clean and efficient route to diphenylaminyl radicals. A thorough understanding of the underlying mechanism, the properties of the transient radical species, and the practical aspects of the experimental setup is essential for harnessing the full potential of this reaction. This guide has provided a detailed overview of these aspects, intended to equip researchers with the knowledge necessary to successfully employ this valuable photochemical tool in their own investigations.
References
- Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
- Direct observation of photodissociation of this compound and its derivatives in the solution phase: picosecond study of nitrogen-nitrogen bond rupture in the fluorescence state. The Journal of Physical Chemistry. [Link]
- Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET. [Link]
- Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Organic Chemistry Frontiers. [Link]
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A Chemistry. [Link]
- Photodissociation of this compound in compressed liquid solvents. Faraday Discussions. [Link]
Sources
An In-Depth Technical Guide to the Electrochemical Behavior of Tetraphenylhydrazine in Solution
Introduction: The Enduring Relevance of Tetraphenylhydrazine in Modern Electrochemistry
This compound (TPH) and its derivatives represent a cornerstone in the study of organic electrochemistry. The reversible, stepwise oxidation of TPH to a stable radical cation and a dication has made it a model system for investigating electron transfer mechanisms, radical ion stability, and the influence of molecular structure on redox properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of TPH's electrochemical behavior is crucial for its application in diverse fields, including the development of redox indicators, charge-transfer complexes, and as a reference for electrochemical studies. This guide provides a detailed exploration of the fundamental electrochemical principles governing TPH in solution, supported by field-proven experimental insights and methodologies.
The Core Mechanism: Stepwise Oxidation of this compound
The electrochemical oxidation of this compound is characterized by two sequential one-electron transfer steps. The first, and most studied, is the reversible oxidation to its radical cation (TPH•+). This species is notably stable, a property attributed to the delocalization of the unpaired electron across the four phenyl rings. The second oxidation step, which is often less reversible, leads to the formation of the dication (TPH2+).
The overall oxidation process can be summarized as follows:
TPH ⇌ TPH•+ + e- TPH•+ ⇌ TPH2+ + e-
The stability of the TPH radical cation is a key feature that allows for its detailed study using various electrochemical and spectroscopic techniques. This stability is influenced by several factors, including the solvent, the supporting electrolyte, and the presence of any substituents on the phenyl rings.
Caption: Experimental workflow for cyclic voltammetry of TPH.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of the species generated at the electrode surface. For TPH, this technique is invaluable for confirming the identity of the radical cation and dication by observing their characteristic absorption spectra.
Experimental Protocol for Spectroelectrochemistry of this compound:
-
Cell and Electrode Setup:
-
Utilize a specialized spectroelectrochemical cell that incorporates an optically transparent electrode (e.g., platinum mini-grid, indium tin oxide-coated glass). [1][2][3][4][5]This allows a light beam to pass through the electrode and the solution in its immediate vicinity.
-
The cell also contains a reference and a counter electrode.
-
The cell is placed in the sample compartment of a UV-Vis-NIR spectrophotometer. [1][2]
-
-
Solution Preparation:
-
Prepare a solution of TPH and supporting electrolyte as described for cyclic voltammetry. The concentration of TPH may need to be adjusted to optimize the spectroscopic signal.
-
-
Data Acquisition:
-
Record a background spectrum of the solution before applying any potential.
-
Apply a potential corresponding to the first oxidation wave of TPH and hold it constant.
-
Simultaneously record the absorption spectra at regular time intervals. As the TPH radical cation is formed, its characteristic absorption bands will appear and grow in intensity.
-
Step the potential to the second oxidation wave and continue recording spectra to observe the formation of the dication.
-
The spectral changes can be correlated with the charge passed (coulometry) to determine the molar absorptivity of the generated species.
-
Influence of the Chemical Environment
The electrochemical behavior of this compound is highly sensitive to the surrounding chemical environment, particularly the solvent and the supporting electrolyte.
Solvent Effects
The polarity and coordinating ability of the solvent can significantly impact the redox potentials of TPH and the stability of its oxidized forms. Generally, more polar solvents can better solvate the charged radical cation and dication, which can affect the potentials at which they are formed. [6][7][8][9]The Gutmann donor number, a measure of the Lewis basicity of a solvent, can be a useful parameter for correlating solvent effects on redox potentials. [6]
| Solvent | Dielectric Constant (ε) | E°1 (V vs. ref) | E°2 (V vs. ref) |
|---|---|---|---|
| Acetonitrile | 37.5 | Value | Value |
| Dichloromethane | 8.93 | Value | Value |
| Dimethylformamide | 36.7 | Value | Value |
| Tetrahydrofuran | 7.58 | Value | Value |
Note: Specific potential values are dependent on the reference electrode and supporting electrolyte used and should be determined experimentally under consistent conditions. The table illustrates the type of data that should be collected.
Supporting Electrolyte Effects
The choice of supporting electrolyte can also influence the electrochemical response. The size and charge of the electrolyte ions can affect the structure of the electrochemical double layer at the electrode surface, which in turn can influence the kinetics of electron transfer. In some cases, ion pairing between the TPH radical cation and the electrolyte anion can occur, affecting its stability and subsequent reactivity.
Kinetics of Radical Cation Decay
While the TPH radical cation is relatively stable, it can undergo decay over time, particularly at higher concentrations or in the presence of nucleophiles. Chronoamperometry is a suitable technique for studying the kinetics of this decay.
Experimental Protocol for Chronoamperometry:
-
Setup: Use the same solution and three-electrode cell as for cyclic voltammetry.
-
Potential Step: Apply a potential step from a value where no oxidation occurs to a potential on the plateau of the first oxidation wave. This will generate a concentration of the TPH radical cation at the electrode surface.
-
Current-Time Transient: Record the current as a function of time. The initial decay of the current will be governed by diffusion (Cottrell behavior). Any deviation from this behavior can be indicative of kinetic processes, such as the decay of the radical cation.
-
Analysis: The current-time data can be analyzed using appropriate kinetic models to extract rate constants for the decay reaction.
Conclusion and Future Directions
This compound remains a fundamentally important molecule for the study of organic electrochemistry. Its well-defined, stepwise oxidation and the relative stability of its radical cation provide a rich platform for investigating the core principles of electron transfer, radical ion chemistry, and the influence of the chemical environment on redox processes. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the multifaceted electrochemical behavior of TPH.
Future research in this area may focus on the electrochemical properties of novel, substituted tetraphenylhydrazines for applications in organic electronics and sensor technology. Furthermore, advanced techniques such as scanning electrochemical microscopy (SECM) could provide even greater insight into the reactivity of the TPH radical cation at the electrode-solution interface. The continued study of TPH and its analogues will undoubtedly contribute to the broader advancement of molecular electronics and materials science.
References
- Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. (2024). Agilent Technologies. [Link]
- Electrochemistry Application Guide- Spectro-electrochemistry. (2024). BASi Research Products. [Link]
- Spectroelectrochemical Cell – In Situ Optical & Electrochemical Analysis. (2024). ScienceGears. [Link]
- Spectroelectrochemical cell setup illustrating (A) the... (2023).
- UFS-SEC: SpectroElectrochemical Cell for UV-Vis, NIR and IR measurement Spectroelectrochemistry - Applic
- Electrocatalytic oxidation and voltammetric determination of hydrazine at bulk-modified carbon paste electrode with 1-[-4 (ferrocenyl ethynyl phenyl]-1-ethanone. (2014).
- Electrocatalytic Oxidation and Voltammetric Determination of Hydrazine by 1,1 -Ferrocenedicarboxylic Acid at Glassy Carbon Elect. (2010). International Journal of Electrochemical Science. [Link]
- Determination of half-wave potentials for four different solvents. (2019).
- Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties. (1998). New Journal of Chemistry. [Link]
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Simple detection of hydrazine by cyclic voltammetry using modified carbon composite electrode with copper nitroprusside adsorbed on the 3-aminopropylsilica. (2011).
- Mechanistic Insights into Tyrosine Oxidation Revealed by Fast-Scan Cyclic Voltammetry. (2023).
- Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline. (2025). PubMed Central. [Link]
- Charge and Solvent Effects on the Redox Behavior of Vanadyl Salen-Crown Complexes. (2025). PubMed Central. [Link]
- Solvent Effect on the Redox Potentials of Tetraethyl Ammonium Hexacyanomanganate(III): A Computational Study. (2011). International Journal of Electrochemical Science. [Link]
- KINETIC ANALYSIS OF THE 2-CYANO-N'-PHENYLACETOHYDRAZIDE ANTIRADICAL ACTIVITY IN MODELS OF OXYGEN-CONTAINING HYDROCARBON FREE-RADICAL OXIDATION. (2025).
- Solvent-Induced Electron Transfer and Delocalization in Mixed-Valence Complexes. Electrochemistry. (1996). Northwestern University. [Link]
- Investigations of Solvent Effect on Electrochemical and Electronically Properties of Some Quinone Drugs: A Computational Study. (2022). University of Kashan. [Link]
- Solvent effects on the reduction potentials of nitroanilines. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. BASi® | Electrochemistry Application Guide- Spectro-electrochemistry [basinc.com]
- 3. sciencegears.com.au [sciencegears.com.au]
- 4. researchgate.net [researchgate.net]
- 5. biologic.net [biologic.net]
- 6. Charge and Solvent Effects on the Redox Behavior of Vanadyl Salen-Crown Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 9. Solvent effects on the reduction potentials of nitroanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
theoretical calculations of tetraphenylhydrazine frontier orbitals
An In-Depth Technical Guide to the Theoretical Calculation of Tetraphenylhydrazine Frontier Orbitals
Introduction: The Electronic Significance of this compound
This compound (TPH) and its derivatives represent a fascinating class of molecules characterized by their unique electronic and structural properties. The central nitrogen-nitrogen single bond, flanked by four phenyl rings, creates a sterically crowded yet electronically rich system. This structure gives rise to interesting redox behavior, making tetraarylhydrazines valuable as catalysts and mediators in electrochemical synthesis.[1] The ability of TPH to form stable radical cations upon oxidation is a key feature, underpinning its application in various fields, from materials science to the development of novel therapeutic agents.
Understanding the electronic behavior of TPH at a fundamental level is paramount for rationally designing new materials and drugs. This is where Frontier Molecular Orbital (FMO) theory becomes an indispensable tool.[2][3] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[4] The energy of the HOMO relates to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (its electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[5] A smaller gap generally implies higher reactivity and easier electronic excitation.[5]
This guide provides a comprehensive, in-depth protocol for the theoretical calculation of TPH's frontier orbitals using modern computational chemistry techniques. We will move beyond a simple recitation of steps to explain the causality behind each methodological choice, ensuring a robust and self-validating workflow that delivers scientifically sound results.
Part 1: The Theoretical Framework
Before embarking on the practical calculations, it is crucial to ground our methodology in established theory. The two primary theoretical pillars for this work are Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT).
1.1 Frontier Molecular Orbital (FMO) Theory
As conceptualized by Kenichi Fukui, FMO theory simplifies the complex landscape of molecular orbitals by focusing on the two most important ones for chemical reactivity: the HOMO and the LUMO.[3][4]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as the primary electron donor in reactions with electrophiles.[4] Its energy level is directly related to the ionization potential; a higher-energy HOMO means the molecule is more easily oxidized.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. It functions as the primary electron acceptor in reactions with nucleophiles.[4] Its energy level is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference, ΔE = ELUMO - EHOMO, is a measure of the molecule's excitability.[6] It correlates with the molecule's stability and the energy required for the lowest-energy electronic transition.
The diagram below illustrates the fundamental relationship between these orbitals and molecular reactivity.
Caption: Relationship between Frontier Orbitals and Chemical Properties.
1.2 Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost.[7] Unlike the older Hartree-Fock method, which approximates the many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[8][9]
A key choice in any DFT calculation is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. For molecules like TPH, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior accuracy.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-validated hybrid functionals, known for providing reliable geometries and electronic properties for a vast range of organic molecules.[10]
-
PBE0: Another popular hybrid functional that often yields highly accurate results, particularly for thermochemistry and electronic properties.[11][12]
The choice of functional is a critical experimental parameter that should be reported and, if possible, validated by comparing results from multiple functionals.
Part 2: A Validated Computational Workflow
This section provides a detailed, step-by-step protocol for calculating the frontier orbitals of this compound. Each step is designed to build upon the last, with validation checks integrated into the workflow to ensure the scientific integrity of the final results.
Caption: Self-Validating Workflow for Frontier Orbital Calculation.
Experimental Protocol: Calculating TPH Frontier Orbitals
Objective: To determine the HOMO, LUMO, and HOMO-LUMO gap energies of this compound using Density Functional Theory.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
Step 1: Molecular Structure Construction
-
Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw 3D).
-
Construct the 3D structure of 1,1,2,2-tetraphenylhydrazine. Begin with the N-N single bond and attach two phenyl groups to each nitrogen atom.
-
Perform an initial, rapid structure cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry. This is not for accuracy but to ensure the starting structure is not pathologically bad, which can save significant computational time.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Causality: The electronic properties of a molecule are highly dependent on its 3D structure. We must find the most stable conformation (the global minimum on the potential energy surface) to ensure our calculated properties are physically meaningful.
-
Prepare an input file for the DFT calculation.
-
Specify the Method:
-
Functional: B3LYP is a robust and widely validated choice.[10]
-
Basis Set: The 6-311+G(d,p) basis set is recommended.[5] This Pople-style basis set provides a good balance of accuracy and efficiency. The + indicates diffuse functions, essential for describing the spatial extent of electron density far from the nuclei, and the (d,p) indicates polarization functions, which allow for non-spherical distortion of the orbitals, crucial for describing chemical bonds accurately.
-
-
Specify the Calculation Type: Opt (Optimization).
-
Submit the calculation. This iterative process adjusts the positions of the atoms until the forces on them are negligible and the energy is minimized.
Step 3: Vibrational Frequency Calculation (Self-Validation)
-
Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface, which could be an energy minimum or a saddle point (a transition state). A frequency calculation is a non-negotiable validation step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point, meaning the structure is not a stable minimum and the optimization must be redone from a distorted geometry.
-
Use the optimized geometry from Step 2 as the input.
-
Specify the Calculation Type: Freq.
-
Use the same functional and basis set as the optimization for consistency.
-
Submit the calculation.
-
Verification: Check the output file. Confirm that there are zero imaginary frequencies.
Step 4: Single-Point Energy Calculation
-
Causality: With a validated, stable geometry, we can now perform a final, highly accurate calculation of the electronic properties. This step does not change the geometry but computes the energy and molecular orbitals with high precision.
-
Use the validated geometry from Step 3 as the input.
-
Specify the Calculation Type: This is the default calculation type (often just specifying the method is sufficient). Ensure no optimization or frequency keywords are present.
-
Use the same high-level method (e.g., B3LYP/6-311+G(d,p)) to calculate the final orbital energies.
-
Submit the calculation.
Step 5: Data Extraction and Analysis
-
Open the output file from Step 4.
-
Search for the section listing the molecular orbital energies. The orbitals will be listed with their occupancy number (2 for occupied, 0 for unoccupied).
-
The highest energy orbital with an occupancy of 2 is the HOMO .
-
The lowest energy orbital with an occupancy of 0 is the LUMO .
-
Record their energy values, typically given in Hartrees or electron-volts (eV).
-
Calculate the HOMO-LUMO Gap : ΔE = ELUMO - EHOMO.
-
Use visualization software to generate and inspect the 3D surfaces of the HOMO and LUMO to understand where the electron density is located for these key orbitals.
Part 3: Results and Interpretation
The output of the computational workflow provides quantitative data on the electronic structure of TPH. This data must be carefully tabulated and interpreted in the context of chemical theory.
Quantitative Data Summary
The calculated energies of the frontier orbitals for this compound are summarized below. For illustrative purposes, results from two different common hybrid functionals are presented to highlight the importance of methodological choice. (Note: These are representative values based on typical calculations for similar molecules).
| Parameter | B3LYP/6-311+G(d,p) | PBE0/6-311+G(d,p) | Unit |
| EHOMO | -5.21 | -5.35 | eV |
| ELUMO | -0.88 | -0.95 | eV |
| ΔE (HOMO-LUMO Gap) | 4.33 | 4.40 | eV |
Interpretation of Data:
-
The negative HOMO energy is related to the molecule's ionization potential. The value of ~-5.2 eV suggests that TPH is a reasonably good electron donor, which aligns with its known ability to be oxidized to a stable radical cation.[1]
-
The HOMO-LUMO gap of ~4.3-4.4 eV indicates good kinetic stability. Molecules with large gaps are generally less reactive than those with small gaps.
-
The slight variation between the B3LYP and PBE0 results is expected and underscores the importance of being consistent and explicit about the chosen computational method.[11][12]
Visualization of Frontier Orbitals
A crucial part of the analysis is visualizing the spatial distribution of the HOMO and LUMO.
-
TPH HOMO: In a typical calculation for TPH, the HOMO is expected to show significant electron density localized on the nitrogen-nitrogen bond and delocalized across the adjacent phenyl rings. This distribution explains why oxidation (removal of an electron from the HOMO) primarily affects the hydrazine core.
-
TPH LUMO: The LUMO is likely to be distributed predominantly over the antibonding π* orbitals of the four phenyl rings. This indicates that if the molecule were to accept an electron, it would primarily populate the aromatic systems.
Part 4: Practical Applications & Authoritative Grounding
The theoretical data derived from these calculations are not merely academic. They provide actionable insights for researchers in drug development and materials science.
-
Predicting Reactivity: The HOMO and LUMO energies can be used to predict how TPH and its derivatives will interact with other molecules. For example, in designing a new catalyst, one could computationally screen different substituents on the phenyl rings to tune the HOMO level for optimal electron-donating capability. Electron-donating groups are generally known to increase the HOMO energy, while electron-withdrawing groups lower it.[13][14]
-
Drug Development: In medicinal chemistry, understanding the electronic properties of a molecule is crucial for predicting its metabolic stability and potential interactions with biological targets.[15] For instance, the HOMO energy can be correlated with the molecule's susceptibility to oxidative metabolism.
-
Materials Science: For applications in organic electronics, the HOMO-LUMO gap is a key parameter that influences the material's color, conductivity, and charge-transport properties. Theoretical calculations allow for the high-throughput screening of candidate molecules before committing to costly and time-consuming synthesis.[16]
The accuracy of these theoretical predictions can and should be benchmarked against experimental data. For instance, the calculated oxidation potential (related to the HOMO energy) can be compared with values obtained from cyclic voltammetry experiments.[16] Similarly, the energy of the lowest electronic transition, predicted by the HOMO-LUMO gap, can be compared with the onset of absorption in a UV-Vis spectrum.
Conclusion
This guide has outlined a robust, self-validating, and theoretically grounded workflow for the computational analysis of this compound's frontier orbitals. By leveraging the power of Density Functional Theory and adhering to a rigorous protocol, researchers can gain profound insights into the electronic structure that governs the chemical and physical properties of this important molecular scaffold. The ability to accurately predict HOMO and LUMO energies and their corresponding spatial distributions empowers scientists to rationally design next-generation molecules for targeted applications in catalysis, medicine, and materials science.
References
- [Synthesis, characterization, and bio-studies of a hydrazine deriv
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (2022).
- Synthesis and Characterization of Hydrazine Deriv
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (n.d.).PMC - NIH.
- DFT studies for finding HOMO and LUMO. (2024).YouTube.
- DFT calculated HOMO, LUMO, S1 and T1 energies, as well as HOMO and LUMO... (n.d.).
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density M
- SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIV
- theoretical calculations of 3-FPr-6-Me-Tetrazine HOMO-LUMO gap.Benchchem.
- Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho deriv
- Discovery of a tetraarylhydrazine catalyst for electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds.Organic & Biomolecular Chemistry (RSC Publishing).
- DFT calculated HOMO, LUMO, S1 and T1 energies, as well as HOMO and LUMO... (n.d.).
- Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via comput
- A time-dependent Hartree–Fock approach for studying the electronic optical response of molecules in intense fields.RSC Publishing.
- Synthesis of tetraphenylene derivatives and their recent advances. (2025).
- Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox C
- A mathematical and computational review of Hartree-Fock SCF methods in Quantum Chemistry. (2007).arXiv.
- 2.02: LFT and Frontier Molecular Orbital Theory. (2020).Chemistry LibreTexts.
- frontier molecular orbital analysis. (2019).YouTube.
- DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases.IJCAC.
- Implementation of time-dependent Hartree Fock in real space. (2024).arXiv.
- frontier molecular orbital analysis. (2020).YouTube.
- The fractal geometry of Hartree-Fock. (n.d.).PubMed.
- Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles.MDPI.
- 5.61 F17 Lecture 29: Modern Electronic Structure Theory.MIT OpenCourseWare.
- Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.MDPI. RunqRJcjItt3Q7fQJ4b47-lGnxI)
Sources
- 1. Discovery of a tetraarylhydrazine catalyst for electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irjweb.com [irjweb.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. [0705.0337] A mathematical and computational review of Hartree-Fock SCF methods in Quantum Chemistry [arxiv.org]
- 9. Implementation of time-dependent Hartree Fock in real space [arxiv.org]
- 10. primeopenaccess.com [primeopenaccess.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psvmkendra.com [psvmkendra.com]
- 16. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Tetraphenylhydrazine: A Comprehensive Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility of tetraphenylhydrazine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer insights into the physicochemical principles governing solubility, detailed experimental protocols for its determination, and methods for quantitative analysis. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates known qualitative information and equips researchers with the necessary tools to determine solubility in their specific solvent systems.
Introduction to this compound and its Solubility
This compound (TPH), with the molecular formula C₂₄H₂₀N₂, is a sterically hindered aromatic hydrazine derivative.[1] Its unique structure, featuring four phenyl groups attached to the two nitrogen atoms of a hydrazine core, imparts specific physical and chemical properties that are of interest in various fields of chemical research, including organic synthesis and materials science.
The solubility of a compound is a critical parameter that dictates its utility in a multitude of applications. For laboratory professionals, a thorough understanding of this compound's solubility is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yields.
-
Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.
-
Analytical Method Development: The choice of solvent is crucial for preparing solutions for analysis by techniques such as spectroscopy and chromatography.
-
Formulation and Material Science: In the development of new materials or formulations, understanding the solubility of components is essential for ensuring homogeneity and stability.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. This compound is a large, nonpolar molecule due to the presence of the four phenyl rings. Its predicted octanol-water partition coefficient (XLogP3) is 7.8, indicating a strong preference for nonpolar environments.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂ | [1] |
| Molecular Weight | 336.43 g/mol | [2] |
| Melting Point | 144-149 °C | [2][3] |
| Appearance | White to off-white solid | |
| XLogP3 | 7.8 | [1] |
Based on its nonpolar character, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents, particularly protic solvents like water and lower alcohols.
Qualitative and Semi-Quantitative Solubility Data
While precise quantitative solubility data is scarce in the literature, a review of synthetic and purification procedures provides valuable qualitative and semi-quantitative insights into the solubility of this compound in various organic solvents.
| Solvent | Chemical Class | Qualitative Solubility | Source / Rationale |
| Chloroform | Chlorinated | Soluble | Used as a solvent for recrystallization, often in combination with other solvents.[2][3] |
| Toluene | Aromatic Hydrocarbon | Soluble | Employed in a 1:1 mixture with chloroform for recrystallization.[2][3] |
| Benzene | Aromatic Hydrocarbon | Soluble | Mentioned as a suitable solvent for crystallization.[2][3] |
| Dichloromethane | Chlorinated | Likely Soluble | A related compound was dissolved in dichloromethane for a reaction, suggesting potential solubility.[4] |
| Pyridine | Heterocyclic | Likely Soluble | Used as a solvent in reactions involving related hydrazine derivatives.[4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Likely Soluble | A solvent used for reactions of other hydrazine compounds.[4] |
| Ethanol | Protic Polar | Sparingly Soluble | Used in a 1:5 mixture with chloroform for recrystallization, indicating lower solubility than in chloroform.[2][3] |
| Petroleum Ether | Nonpolar Hydrocarbon | Sparingly Soluble | Used as an anti-solvent in a mixture with benzene for crystallization, implying low solubility.[2][3] |
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property influenced by the interplay of solute-solvent interactions, temperature, and solvent properties.
Solvent Polarity
As a large, nonpolar molecule, the primary solute-solvent interactions for this compound are London dispersion forces. Therefore, it will exhibit higher solubility in nonpolar solvents that can effectively interact through these forces. Aromatic solvents like toluene and benzene are particularly effective due to the potential for π-π stacking interactions with the phenyl rings of this compound. In contrast, its solubility in polar solvents, especially those with strong hydrogen bonding networks like water and ethanol, is limited due to the energy penalty of disrupting the solvent-solvent interactions without the formation of favorable solute-solvent interactions.
Temperature
The dissolution of a solid in a liquid is typically an endothermic process. Consequently, the solubility of this compound in most organic solvents is expected to increase with an increase in temperature. This principle is the basis for purification by recrystallization, where a saturated solution is prepared at an elevated temperature and then cooled to induce crystallization of the purified compound.
Crystalline Structure
The stability of the crystal lattice of this compound also plays a crucial role in its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility. The presence of impurities can disrupt the crystal lattice, which may lead to an apparent increase in solubility.
Experimental Determination of Solubility
For researchers requiring precise quantitative solubility data in a specific solvent system, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for the experimental determination of the solubility of this compound.
Sources
An In-depth Technical Guide to the Initial Investigations of Tetraphenylhydrazine Derivatives
Foreword: Unveiling the Potential of Tetraphenylhydrazine Derivatives
This compound (TPH) and its derivatives represent a fascinating class of compounds that stand at the crossroads of materials science, organic electronics, and medicinal chemistry. Characterized by a central hydrazine core flanked by four phenyl rings, these molecules possess unique electronic and structural properties that make them compelling candidates for a wide array of applications. Their inherent redox activity, coupled with the potential for tunable photophysical behaviors such as fluorescence, photochromism, and aggregation-induced emission (AIE), positions them as versatile building blocks for next-generation technologies.
This technical guide is designed for researchers, scientists, and drug development professionals who are embarking on the initial exploration of novel this compound derivatives. Moving beyond a simple recitation of protocols, this document aims to provide a holistic understanding of the "why" behind the "how." As a Senior Application Scientist, my objective is to impart not just the methodologies for characterization but also the strategic thinking that underpins a thorough and efficient investigation. We will delve into the logical progression of experiments, from the foundational confirmation of molecular structure to the nuanced exploration of their electrochemical and photophysical properties. By the end of this guide, you will be equipped with the knowledge to not only execute these initial investigations but also to interpret the results in a way that illuminates the path toward your specific application goals.
I. The Genesis of a New Derivative: Synthesis and Structural Elucidation
The journey into the potential of a novel this compound derivative begins with its successful synthesis and the unambiguous confirmation of its molecular structure. The synthetic routes to TPH derivatives can be varied, often involving cross-coupling reactions or the derivatization of a pre-existing TPH core.[1] Regardless of the synthetic strategy, the first and most critical step is to verify that the target molecule has been created with a high degree of purity.
A. Foundational Structural Characterization: The Spectroscopic Triad
A combination of spectroscopic techniques forms the bedrock of structural elucidation for any new organic compound. For this compound derivatives, this typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For TPH derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
-
Expertise & Experience: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a detailed picture of the electronic environment and connectivity of the hydrogen atoms, particularly on the phenyl rings. The ¹³C NMR spectrum, in turn, reveals the number and types of carbon atoms present. For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign proton and carbon signals and to establish long-range connectivity within the molecule.[2]
-
Trustworthiness: A complete and unambiguous assignment of all proton and carbon signals, consistent with the proposed structure, provides a high degree of confidence in the identity of the synthesized compound.
Experimental Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the sample is free of residual solvents from the synthesis, as these will appear in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble.[3] Common choices for aromatic compounds include deuterochloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).[4]
-
Concentration: For ¹H NMR, dissolve 2-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[5] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.[5]
-
Homogenization: Ensure the sample is completely dissolved. Any suspended particles can degrade the quality of the spectrum.[6] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expertise & Experience: For TPH derivatives, the FTIR spectrum should be scrutinized for characteristic absorption bands. For instance, the N-N stretching vibration, while often weak in symmetrical hydrazines, may be observable. More importantly, the presence of specific functional groups introduced during derivatization (e.g., C=O, C≡N, NO₂) will give rise to strong, characteristic absorption bands that confirm their successful incorporation. The aromatic C-H and C=C stretching vibrations will also be prominent.
-
Trustworthiness: The presence of expected vibrational bands and the absence of signals from starting materials provide corroborating evidence for the successful synthesis of the target molecule.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
-
Sample Grinding: In an agate mortar and pestle, finely grind 1-2 mg of the solid sample. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[1]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the ground sample.[7]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
3. Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecule with high precision, allowing for the determination of the molecular formula.[8] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.
-
Trustworthiness: A measured molecular weight that matches the calculated molecular weight of the proposed structure provides unequivocal evidence of its identity.
B. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Once the structure of the new TPH derivative has been confirmed, it is crucial to assess its purity. HPLC is the gold standard for this purpose.
-
Expertise & Experience: A reversed-phase HPLC method is typically developed using a C18 column. The mobile phase, often a mixture of acetonitrile and water or methanol and water, is optimized to achieve good separation of the main product from any impurities or starting materials.[9][10] A diode array detector (DAD) or a UV-Vis detector is commonly used to monitor the elution, and the purity is determined by the relative area of the product peak.
-
Trustworthiness: A single, sharp peak in the chromatogram indicates a high degree of purity. The presence of multiple peaks necessitates further purification before proceeding with more in-depth investigations.
Experimental Protocol: HPLC Method Development for Purity Analysis
-
Column Selection: A C18 column is a good starting point for the separation of aromatic compounds.[11]
-
Mobile Phase Selection: Begin with a mobile phase of acetonitrile and water. The ratio can be adjusted to optimize the retention time and resolution. A gradient elution may be necessary for complex mixtures.
-
Detection: Set the UV-Vis detector to a wavelength where the compound has strong absorbance, which can be determined from a preliminary UV-Vis spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample and run the chromatogram. Analyze the number of peaks and their relative areas to determine purity.
II. Probing the Electronic Landscape: Electrochemical Investigations
The redox behavior of this compound derivatives is a cornerstone of their potential applications in organic electronics and sensing. Cyclic voltammetry (CV) is the primary technique used to explore this electronic landscape.
-
Expertise & Experience: CV provides a wealth of information about the oxidation and reduction potentials of a molecule. For TPH derivatives, the first oxidation is typically a reversible or quasi-reversible process corresponding to the removal of an electron from the nitrogen-rich core to form a radical cation. The potential at which this occurs is a direct measure of the electron-donating ability of the molecule. The reversibility of the redox process is an indicator of the stability of the resulting radical ion. From the onset potentials of the first oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are critical parameters for designing electronic devices.[12][13]
-
Trustworthiness: A well-defined, reproducible cyclic voltammogram provides reliable data on the electronic properties of the molecule. The use of an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, allows for accurate potential referencing.[14]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable solvent.[1] For organic compounds, common solvents include acetonitrile, dichloromethane, and tetrahydrofuran. The solvent must be able to dissolve both the sample and the electrolyte and be electrochemically stable within the desired potential window.
-
Working Electrode Preparation: A glassy carbon electrode is a common choice for the working electrode. It should be polished to a mirror finish with alumina slurry and then sonicated in the solvent to remove any residual abrasive particles.[14]
-
Three-Electrode Setup: Assemble the electrochemical cell with the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) reference electrode.[15]
-
Sample Preparation: Dissolve the TPH derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
De-gassing: Purge the solution with an inert gas, such as argon or nitrogen, for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[14]
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation potential and then reverse the scan towards the reduction potential. Typical scan rates for initial investigations are in the range of 50-200 mV/s.[14]
-
Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram to reference the potentials to the Fc/Fc⁺ couple.[14]
III. Unveiling the Photophysical Persona: Spectroscopic Investigations
The interaction of this compound derivatives with light gives rise to a range of fascinating photophysical phenomena. A thorough initial investigation will explore their absorption and emission properties, including any solvatochromism, aggregation-induced emission, and photochromism.
A. Absorption and Emission Spectroscopy: The Fundamental Photophysics
The starting point for any photophysical investigation is to measure the UV-Visible absorption and fluorescence emission spectra.
-
Expertise & Experience: The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) are key parameters. The fluorescence emission spectrum provides information about the emissive properties of the molecule. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic. The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a critical measure of the efficiency of the emission process.[16]
-
Trustworthiness: Consistent and well-resolved absorption and emission spectra are essential for reliable photophysical characterization. The quantum yield should be measured using a validated method, such as with an integrating sphere, to ensure accuracy.[17][18]
Experimental Protocol: Quantum Yield Determination with an Integrating Sphere
-
Sample and Blank Preparation: Prepare a dilute solution of the TPH derivative in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength. Also, prepare a blank sample containing only the solvent.[19]
-
Integrating Sphere Setup: Mount the integrating sphere in the spectrofluorometer.[18]
-
Blank Measurement: Place the blank sample in the sphere and measure the spectrum of the scattered excitation light.[20]
-
Sample Measurement: Replace the blank with the sample and measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.[20]
-
Calculation: The software accompanying the instrument will use the two spectra to calculate the absolute quantum yield by comparing the number of absorbed photons (the difference in the scattered light between the blank and the sample) to the number of emitted photons (the integrated fluorescence signal).[20]
B. Solvatochromism: The Influence of the Environment
The sensitivity of a molecule's absorption and emission spectra to the polarity of the solvent is known as solvatochromism.
-
Expertise & Experience: By measuring the absorption and emission spectra in a range of solvents with varying polarities, one can assess the change in the dipole moment of the molecule upon excitation. A significant solvatochromic shift can be indicative of an intramolecular charge transfer (ICT) character in the excited state. This property is highly desirable for applications in chemical sensing.
C. Aggregation-Induced Emission (AIE): Emitting in the Crowd
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregates. AIE is a fascinating phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation.[21][22]
-
Expertise & Experience: The AIE properties of a TPH derivative can be investigated by measuring its fluorescence in solvent mixtures of varying compositions. Typically, a good solvent for the molecule (e.g., tetrahydrofuran, THF) is mixed with a poor solvent or "anti-solvent" (e.g., water). As the fraction of the anti-solvent increases, the molecules begin to aggregate, and if the compound is AIE-active, a significant increase in fluorescence intensity will be observed.[6] The proposed mechanism for AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[23]
Experimental Protocol: Aggregation-Induced Emission (AIE) Analysis
-
Stock Solution Preparation: Prepare a stock solution of the TPH derivative in a good solvent, such as THF, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Solvent/Anti-Solvent Mixtures: Prepare a series of solutions in vials with varying fractions of the anti-solvent (e.g., water), ranging from 0% to 99%. The total volume in each vial should be kept constant.
-
Fluorescence Measurements: Measure the fluorescence spectrum of each solution, ensuring that the excitation wavelength is consistent.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the anti-solvent fraction. A sharp increase in intensity at higher anti-solvent fractions is indicative of AIE.
D. Photochromism: A Reversible Transformation with Light
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.[24]
-
Expertise & Experience: For TPH derivatives, photochromism may be engineered into the molecule by incorporating photo-switchable moieties. The investigation of photochromism involves irradiating a solution of the compound with light of a specific wavelength (e.g., UV light) and monitoring the changes in the UV-Vis absorption spectrum over time. A successful photochromic system will show the disappearance of the initial absorption bands and the appearance of new bands corresponding to the photo-isomer. The process should be reversible by irradiating with light of a different wavelength (e.g., visible light) or by thermal relaxation in the dark.
Experimental Protocol: Photochromism Investigation
-
Sample Preparation: Prepare a dilute solution of the TPH derivative in a suitable solvent in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the solution with a light source of the appropriate wavelength (e.g., a UV lamp). Record the absorption spectrum at regular intervals during irradiation to monitor the spectral changes.
-
Reversibility Check: Once the photo-isomerization is complete, irradiate the solution with a light source of a different wavelength (e.g., a visible light lamp) or leave the solution in the dark to see if the original spectrum is restored. Monitor the spectral changes during this process.
IV. Visualizing the Investigative Workflow
To provide a clear overview of the logical flow of initial investigations, the following diagrams, generated using Graphviz, illustrate the key stages and their interconnections.
Caption: Initial Investigative Workflow for this compound Derivatives.
Caption: Detailed Photophysical Investigation Workflow.
V. Data Synthesis and Interpretation: Building a Comprehensive Profile
The culmination of these initial investigations is the creation of a comprehensive profile for the new this compound derivative. The data should be presented in a clear and concise manner, with quantitative results summarized in tables for easy comparison.
Table 1: Summary of Physicochemical Properties for a Hypothetical TPH Derivative
| Property | Method | Result |
| Molecular Formula | HRMS | C₂₄H₂₀N₂ |
| Molecular Weight | HRMS | 336.1626 g/mol |
| Purity | HPLC | >99% |
| Oxidation Potential (E_ox) | Cyclic Voltammetry | +0.85 V (vs. Fc/Fc⁺) |
| Reduction Potential (E_red) | Cyclic Voltammetry | -1.75 V (vs. Fc/Fc⁺) |
| HOMO Energy Level | Cyclic Voltammetry | -5.65 eV |
| LUMO Energy Level | Cyclic Voltammetry | -3.05 eV |
| Electrochemical Band Gap | Cyclic Voltammetry | 2.60 eV |
| Absorption Max (λ_max) | UV-Vis (in THF) | 350 nm |
| Molar Extinction Coeff. (ε) | UV-Vis (in THF) | 25,000 M⁻¹cm⁻¹ |
| Emission Max (λ_em) | Fluorescence (in THF) | 450 nm |
| Stokes Shift | Fluorescence (in THF) | 100 nm |
| Quantum Yield (Φ_F) | Integrating Sphere | 0.65 |
| AIE Behavior | Fluorescence | Pronounced AIE effect in THF/water |
| Photochromism | UV-Vis | Reversible photo-isomerization |
By systematically characterizing the structural, electrochemical, and photophysical properties of a new this compound derivative, researchers can gain the fundamental understanding necessary to guide its development for specific applications. This structured and comprehensive approach ensures scientific integrity and provides a solid foundation for future research and innovation.
VI. References
-
de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. [Link]
-
PicoQuant. (2017). Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. [Link]
-
Edinburgh Instruments. (n.d.). Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Yang, Z., et al. (2017). Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers, 4(9), 1842-1853. [Link]
-
LibreTexts Chemistry. (2020). Sample preparation for FT-IR. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Hamed, A. A., et al. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 27(22), 8042. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Michigan State University Department of Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
-
NIOSH. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]
-
Rafiq, I., et al. (2025). Experimental and Theoretical Studies of New Materials based on Hydrazine for Solar Cell Application. Nanochemistry Research, 10(1), 44-56. [Link]
-
Zieleniewska, A., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58334. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
University of Durham. (n.d.). How to make an NMR sample. [Link]
-
Heinrich-Heine-Universität Düsseldorf. (n.d.). Sample Preparation - CeMSA@HHU: NMR. [Link]
-
Wang, T., et al. (2019). Introducing Aggregation-Induced Emission to Students by Visual Techniques Demonstrating Micelle Formation with Thin-Layer Chromatography. Journal of Chemical Education, 97(1), 225-230. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Vámos, E., & Örsi, F. (1981). Investigation of aromatic hydrocarbons by reversed phase HPLC. Periodica Polytechnica Chemical Engineering, 25(2), 113-124. [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Singh, R., et al. (2024). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Lab 1: Cyclic Voltammetry. [Link]
-
Al-Otaibi, J. S., et al. (2021). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 11(52), 32968-32979. [Link]
-
Klajn, R. (2014). Photochromism of organic molecules. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2014), 20130076. [Link]
-
Mei, J., et al. (2015). Aggregation-induced emission: the whole is brighter than the parts. Advanced Materials, 27(35), 5400-5412. [Link]
-
Horspool, W. M. (1987). A collection of experiments for teaching photochemistry. Pure and Applied Chemistry, 59(1), 109-142. [Link]
-
Samanta, S., et al. (2014). Photoswitching using visible light: a new class of organic photochromic molecules. Journal of the American Chemical Society, 136(28), 9994-10001. [Link]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. [Link]
-
Zhao, Z., et al. (2020). Development of aggregated state chemistry accelerated by aggregation-induced emission. National Science Review, 7(9), 1436-1449. [Link]
-
Al-Dies, A. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(23), 8272. [Link]
-
Irie, M., et al. (2014). Photochromism of diarylethene molecules and crystals: memories, switches, and actuators. Chemical Reviews, 114(24), 12174-12277. [Link]
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation [nmr.chemie.hhu.de]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. One moment, please... [edinst.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. Research | Department of Chemistry | University of Miami [chemistry.as.miami.edu]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. tandfonline.com [tandfonline.com]
- 17. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 18. edinst.com [edinst.com]
- 19. youtube.com [youtube.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03521B [pubs.rsc.org]
- 22. ias.ust.hk [ias.ust.hk]
- 23. researchgate.net [researchgate.net]
- 24. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Tetraphenylhydrazine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,1,2,2-Tetraphenylhydrazine. The synthesis is achieved through the oxidative coupling of diphenylamine using potassium permanganate as a robust oxidizing agent. This document is intended for researchers in organic synthesis, materials science, and drug development. It offers in-depth explanations for key procedural steps, critical safety precautions, characterization guidelines, and a visual workflow to ensure reliable and reproducible results. The protocol emphasizes understanding the reaction mechanism and provides a framework for troubleshooting, aligning with best practices for scientific integrity and laboratory safety.
Introduction and Reaction Principle
Tetraphenylhydrazine and its derivatives are of significant interest due to their unique chemical properties. Upon heating or irradiation, the relatively weak central N-N bond can undergo homolytic cleavage to form two stable diphenylaminyl radicals. This property makes this compound a valuable precursor in various applications, including as a radical initiator and in the development of electro-optical materials.
The synthesis described herein is a classic example of oxidative coupling. The reaction proceeds by the oxidation of the N-H bond in diphenylamine.
Reaction Scheme:
Mechanism Insight: The reaction is initiated by the oxidizing agent, potassium permanganate (KMnO₄), which abstracts a hydrogen atom from the nitrogen of diphenylamine. This generates a nitrogen-centered diphenylaminyl radical. Two of these radicals then rapidly dimerize by forming a new nitrogen-nitrogen sigma bond, yielding the stable this compound product. The choice of acetone as a solvent is critical; it effectively dissolves the starting material and is relatively resistant to oxidation under the controlled, cooled conditions of this protocol. However, careful temperature management is essential to prevent unwanted side reactions, such as the oxidation of the solvent itself.
Materials, Reagents, and Equipment
Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| Diphenylamine | (C₆H₅)₂NH | 169.23[1] | >99% | Sigma-Aldrich |
| Potassium Permanganate | KMnO₄ | 158.03 | ACS Reagent | Fisher Scientific |
| Acetone | CH₃COCH₃ | 58.08 | ACS Reagent | VWR |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Decon Labs |
| Deionized Water | H₂O | 18.02 | Type II | Millipore |
Equipment
-
250 mL Erlenmeyer flask or round-bottom flask
-
100 mL beaker
-
Magnetic stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter flask assembly
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatulas and weighing paper
-
Graduated cylinders
-
Thermometer
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Safety Precautions and Hazard Management
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory. The entire procedure should be performed inside a certified chemical fume hood.
-
Potassium Permanganate (KMnO₄): A strong oxidizer that can cause fire or explosion upon contact with combustible materials.[2][3] It causes severe skin and eye irritation/burns.[2] Avoid contact with skin, eyes, and clothing.[4] Do not store near acids, flammable liquids, or reducing agents.[2][5] In case of a spill, do not use combustible materials like paper towels for cleanup; instead, sweep up the solid material carefully.[2][5]
-
Acetone: A highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[6] Use in a well-ventilated area.
-
Diphenylamine: Harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract. Animal experiments show it targets the red blood cell system upon prolonged exposure.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves, must be worn at all times.[2][4]
Detailed Step-by-Step Synthesis Protocol
Preparation of Reactants
-
Prepare Diphenylamine Solution: Weigh 5.0 g (29.5 mmol) of diphenylamine and place it into a 250 mL Erlenmeyer flask. Add 100 mL of acetone to the flask. Place a magnetic stir bar in the flask and stir the mixture at room temperature until the diphenylamine is completely dissolved.
-
Cool the Solution: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C. This cooling step is crucial to control the exothermic nature of the oxidation and prevent side reactions.
Reaction Execution
-
Oxidant Preparation: In a separate 100 mL beaker, weigh 4.0 g (25.3 mmol) of potassium permanganate.
-
Addition of Oxidant: While vigorously stirring the cooled diphenylamine solution, add the powdered potassium permanganate in small portions over a period of 15-20 minutes. Maintaining a low temperature (below 10 °C) during the addition is critical.
-
Rationale: Portion-wise addition prevents a rapid temperature increase (exotherm), which could lead to the oxidation of the acetone solvent and the formation of undesired byproducts.
-
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour. The reaction progress can be visually monitored by the color change. The initial deep purple color of the permanganate will gradually fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
Product Isolation and Work-up
-
Quenching the Reaction: After 1 hour, add a few drops of ethanol to the mixture to quench any unreacted potassium permanganate. The disappearance of the last traces of purple color indicates the reaction is complete.
-
Initial Filtration: Remove the flask from the ice bath. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate and any unreacted potassium permanganate.
-
Precipitation of Product: Transfer the clear, filtered acetone solution (filtrate) to a beaker and slowly add 100 mL of cold deionized water while stirring. The this compound product is insoluble in this acetone-water mixture and will precipitate out as a pale solid.
-
Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a clean Buchner funnel.
-
Washing: Wash the solid product on the filter with two 20 mL portions of cold deionized water to remove any water-soluble impurities. Follow this with a wash using one 15 mL portion of cold ethanol to remove any unreacted diphenylamine.
Purification and Drying
-
Drying: Press the crude product as dry as possible on the filter paper. Transfer the solid to a watch glass and dry it in a drying oven at 60-70 °C or in a vacuum desiccator. The theoretical yield is approximately 4.9 g.
-
Purification (Optional): For higher purity, the crude product can be recrystallized. A suitable solvent system is hot ethanol or a mixture of ethanol and toluene. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization
-
Appearance: White to off-white crystalline solid. Commercial samples may be yellow due to oxidized impurities.[1]
-
Melting Point: 144-147 °C (literature value).
-
Molecular Formula: C₂₄H₂₀N₂[7]
-
Molar Mass: 336.44 g/mol [7]
-
Spectroscopic Analysis: The structure can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure KMnO₄ is finely powdered. Extend reaction time to 1.5 hours. |
| Product lost during work-up. | Ensure precipitation with water is done in a cold solution to minimize solubility. | |
| Temperature was too high, causing side reactions. | Maintain strict temperature control (<10 °C) during oxidant addition. | |
| Product is Brown/Oily | Contamination with MnO₂. | Ensure thorough filtration after the reaction. Wash the crude product again with dilute acidic water to dissolve residual MnO₂. |
| Presence of unreacted diphenylamine or side products. | Perform recrystallization as described in section 4.4. | |
| Reaction mixture turns dark brown and heats up rapidly | Addition of KMnO₄ was too fast. | Immediately remove from stir plate if safe to do so and add more ice to the bath. For future runs, add the oxidant much more slowly and in smaller portions. |
References
- Vertex AI Search, "Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug
- PubChem, "1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041", Accessed Jan 10, 2026.
- Fisher Scientific, "Safety Data Sheet - Potassium Permangan
- Durham Tech, "Potassium permangan
- Chemos GmbH&Co.
- West Liberty University, "SAFETY DATA SHEET - Potassium permangan
- LookChem, "this compound", Accessed Jan 10, 2026.
- MDPI, "Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs)", Accessed Jan 10, 2026.
- Wikipedia, "Diphenylamine", Accessed Jan 10, 2026.
- Practical Pharmaceutical Analytical Chemistry - II, "Section 3", Accessed Jan 10, 2026.
- LASEC, "MATERIAL SAFETY DATA SHEET Potassium permangan
Sources
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. durhamtech.edu [durhamtech.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. cdn.lasec.co.za [cdn.lasec.co.za]
- 6. chemos.de [chemos.de]
- 7. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Guide to the Experimental Setup and Protocol for Tetraphenylhydrazine Photolysis
Introduction and Significance
Tetraphenylhydrazine (TPH), a colorless solid, is renowned for its photochromic properties. Upon absorption of ultraviolet (UV) light, the central nitrogen-nitrogen single bond undergoes homolytic cleavage, reversibly generating two diphenylaminyl radicals (DPA•).[1] These radicals are characterized by a distinct deep color, allowing the progress of the reaction to be monitored visually and spectrophotometrically.
The elegance of this reaction lies in its simplicity and reversibility, making it a cornerstone for fundamental photochemical studies. Understanding the experimental parameters that govern this dissociation is crucial for applications in:
-
Photoinitiation: The generated radicals can initiate polymerization reactions.
-
Radical Chemistry: TPH serves as a clean source for studying the behavior and reactivity of nitrogen-centered radicals.
-
Materials Science: The photochromic nature of TPH is of interest for developing light-sensitive materials and molecular switches.
This application note provides a detailed protocol, from apparatus assembly to quantum yield determination, to empower researchers to conduct this experiment with precision and confidence.
The Photochemical Mechanism
The primary photochemical process upon irradiating TPH is the cleavage of the N-N bond. The molecule absorbs a photon, leading to an excited state that rapidly dissociates into two diphenylaminyl radicals.
(C₆H₅)₂N-N(C₆H₅)₂ + hν (UV light) ⇌ 2 (C₆H₅)₂N•
This reaction is an equilibrium. In the absence of light, the radicals will recombine to reform the parent TPH molecule. However, the radicals are highly reactive and can be scavenged by other molecules, particularly molecular oxygen, which underscores the need for an inert atmosphere during the experiment.[2][3]
Caption: Reversible photodissociation of TPH.
Experimental Design and Key Considerations
The success and reproducibility of TPH photolysis depend critically on several factors. Simply mixing and irradiating the sample is insufficient; each parameter must be carefully controlled.
-
Light Source Selection: The Grotthus-Draper law states that only light absorbed by a molecule can induce a photochemical change.[4] Therefore, the emission spectrum of the light source must overlap with the absorption spectrum of TPH (typically with a λ_max around 250-300 nm).
-
Low-Pressure Mercury Lamps: Emit primarily at 254 nm, providing a good monochromatic source for this reaction.[5]
-
Medium/High-Pressure Mercury Lamps: Offer higher intensity and a broader spectrum of UV light. Filters may be necessary to select the desired wavelength range.[5]
-
UV LEDs: Modern LED technology provides narrow-band emission, high efficiency, and excellent control over intensity, making them an increasingly popular choice.[6]
-
-
Solvent Choice: The solvent not only dissolves the reactant but also forms a "cage" around the newly formed radicals. The properties of this cage influence the rates of dissociation and recombination.
-
Viscosity: Higher viscosity solvents can hinder the escape of radicals from the initial solvent cage, potentially increasing the probability of immediate recombination (geminate recombination) and lowering the overall quantum yield.
-
Polarity: While TPH photolysis can be performed in a range of non-polar and polar aprotic solvents (e.g., hexane, benzene, acetonitrile, acetone), solvent polarity can influence the stability of the radical intermediates.
-
-
Atmosphere Control: The diphenylaminyl radical is highly reactive towards oxygen. Performing the experiment in the presence of air will lead to the formation of unwanted oxidized byproducts, complicating the analysis and preventing the clean reversible reaction.[2][3] It is mandatory to conduct the experiment under an inert atmosphere (e.g., high-purity argon or nitrogen).
-
Temperature Management: Photochemical reactions can generate heat, and external light sources are often a significant source of thermal energy.[6] Temperature affects reaction kinetics and solvent viscosity. Therefore, maintaining a constant, controlled temperature using a cooling system is essential for reproducible results.
Apparatus and Materials
Equipment
-
Photochemical Reactor: A system comprising a lamp housing and a reaction chamber. Commercial systems like the EvoluChem™ PhotoRedOx Box offer reproducible setups.[6][7] Alternatively, a custom setup can be assembled.[8]
-
UV Lamp: Medium-pressure mercury lamp (e.g., 400W) or a specific wavelength UV LED.
-
Reaction Vessel: A quartz cuvette (for spectrophotometric monitoring) or a larger quartz flask. Quartz is essential as standard glass absorbs most UV radiation.
-
Magnetic Stirrer and Stir Bar: To ensure the solution remains homogeneous.[7]
-
Inert Gas Supply: A cylinder of high-purity nitrogen or argon with a regulator and tubing.
-
Spectrometer: A UV-Vis spectrophotometer for monitoring the reaction progress.
-
Electron Spin Resonance (ESR) Spectrometer (Optional): For direct detection and characterization of the paramagnetic diphenylaminyl radical.[2]
Chemicals and Reagents
-
This compound (TPH): >98% purity.
-
Solvent: Spectroscopic grade (e.g., cyclohexane, acetonitrile), chosen based on experimental goals.
-
Actinometer Solution (for Quantum Yield): e.g., Potassium ferrioxalate.
Detailed Experimental Protocol
This protocol outlines the photolysis of TPH in a quartz cuvette for monitoring via UV-Vis spectroscopy.
Caption: Experimental workflow for TPH photolysis.
Step 1: Solution Preparation
-
Accurately weigh a sample of TPH to prepare a solution of the desired concentration (e.g., 1 x 10⁻⁴ M) in the chosen spectroscopic grade solvent.
-
Ensure the TPH is fully dissolved. The initial absorbance at the irradiation wavelength should ideally be between 0.1 and 1.0 for accurate spectrophotometric analysis.
Step 2: System Assembly and Degassing
-
Assemble the photochemical reactor, ensuring the lamp is cool and turned off. Position the magnetic stirrer.
-
Transfer the TPH solution to a quartz cuvette equipped with a septum-sealed screw cap.
-
Insert a long needle connected to the inert gas line into the solution and a shorter needle to act as a vent.
-
Bubble a gentle stream of nitrogen or argon through the solution for at least 15 minutes to remove dissolved oxygen.
-
After degassing, remove the needles and quickly seal the cuvette to maintain the inert atmosphere.
Step 3: Irradiation and Monitoring
-
Place the sealed cuvette into the sample holder of the photoreactor. If using a spectrophotometer for in-situ monitoring, this will be the spectrophotometer's cuvette holder.
-
Take an initial UV-Vis spectrum (t=0). This will serve as the baseline.
-
Begin stirring and turn on the UV lamp to initiate the photolysis. Start a timer simultaneously.
-
At regular intervals (e.g., every 1-5 minutes), record a new UV-Vis spectrum. You should observe a decrease in the TPH absorbance peak and the growth of new peaks corresponding to the diphenylaminyl radical.
-
Continue irradiation until a significant change is observed or the reaction reaches a photostationary state.
Data Analysis: Calculating the Quantum Yield
The photochemical quantum yield (Φ) is the most critical parameter for quantifying the efficiency of a photochemical reaction.[9] It is defined as the number of molecules reacted divided by the number of photons absorbed.[4][10][11]
Φ = (Number of TPH molecules consumed) / (Number of photons absorbed)
Calculating Φ requires two separate experiments:
-
Actinometry: To measure the photon flux (photons per second) of your light source under identical conditions. Potassium ferrioxalate is a common chemical actinometer for the UV region. This procedure involves irradiating the actinometer solution and measuring the formation of Fe²⁺ ions spectrophotometrically.
-
TPH Photolysis: The experiment described in Section 5.
Calculation Steps:
-
Determine Photon Flux (I₀): From the actinometry experiment, calculate the number of photons entering the sample per unit time (einsteins/s).
-
Calculate Photons Absorbed: Using the spectral data from the TPH photolysis, determine the fraction of light absorbed by the sample at each time point. For a given time interval (Δt), the number of photons absorbed is calculated.
-
Calculate Molecules Consumed: From the decrease in the TPH absorbance peak and using the Beer-Lambert Law (A = εcl), calculate the change in the number of moles of TPH.
-
Calculate Quantum Yield: Divide the moles of TPH reacted by the einsteins of photons absorbed over the same initial time interval.[9] A quantum yield greater than 1 suggests a chain reaction is occurring.[4][10]
| Parameter | Typical Value/Range | Significance |
| Irradiation Wavelength | 254 - 310 nm | Must overlap with TPH absorbance spectrum. |
| Solvent | Cyclohexane, Benzene, Acetonitrile | Affects radical cage effects and stability. |
| TPH Concentration | 10⁻⁵ - 10⁻³ M | Affects absorbance and reaction kinetics. |
| Temperature | 20 - 25 °C | Should be kept constant to ensure reproducibility. |
| Atmosphere | Inert (N₂ or Ar) | Critical to prevent radical oxidation. |
| Expected Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on conditions; indicates reaction efficiency. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow reaction | - Lamp is not emitting at the correct wavelength.- Lamp intensity is too low.- Quartz vessel is dirty or has poor UV transmittance.- Incorrect TPH concentration (too low). | - Verify lamp specifications and age.- Use a radiometer to check lamp output.- Thoroughly clean the quartz vessel with appropriate solvents/acids.- Re-prepare the solution. |
| Irreproducible results | - Temperature fluctuations.- Inconsistent degassing.- Lamp intensity drift. | - Use a thermostatted cell holder.- Standardize the degassing time and flow rate.- Allow the lamp to warm up completely before starting the experiment. |
| Formation of yellow/brown color that does not fade in the dark | - Presence of oxygen in the system. | - Improve the degassing procedure (increase time, use freeze-pump-thaw cycles for high precision).- Check for leaks in the system. |
Conclusion
The photolysis of this compound is a powerful model system in photochemistry. Achieving accurate and reproducible results is not trivial and relies on meticulous control over the experimental setup. By carefully selecting the light source, solvent, and atmosphere, and by precisely controlling temperature and concentration, researchers can reliably generate diphenylaminyl radicals. The quantification of the reaction's efficiency through the photochemical quantum yield provides profound insight into the fundamental processes of light-matter interaction. This guide provides the foundational protocol and rationale to enable researchers to successfully harness this classic photochemical transformation.
References
- Experimental Set Up For Photochemical Reactions. (n.d.). Scribd.
- Quantum yield determination and interpretation. (n.d.). Fiveable.
- Son, C. E., & Choi, S. S. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.Rapid Communications in Mass Spectrometry, 35(23), e9163.
- Son, C. E., & Choi, S. S. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.Rapid Communications in Mass Spectrometry, 35(23), e9163.
- Photochemical Reactor Setup. (n.d.). HepatoChem.
- Dalin, E., & Oestreich, M. (2020). Low-Cost Equipment for Photochemical Reactions.Journal of Chemical Education, 97(11), 4239–4243.
- Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center.
- Quantum yield. (n.d.). In Wikipedia.
- Experimental set up for photochemical reactions and product identification. (n.d.). ResearchGate.
- What is Quantum Yield? (n.d.). Edinburgh Instruments.
- What is a photochemical reactor? (2024). Shanghai 3S Technology.
- Hirata, Y., Ohta, M., Okada, T., & Mataga, N. (1991). Direct observation of photodissociation of this compound and its derivatives in the solution phase: picosecond study of nitrogen-nitrogen bond rupture in the fluorescence state.The Journal of Physical Chemistry, 95(26), 10621-10625.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum Yield [omlc.org]
- 5. scribd.com [scribd.com]
- 6. hepatochem.com [hepatochem.com]
- 7. What is a photochemical reactor?-Shanghai 3S Technology [3s-tech.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. edinst.com [edinst.com]
Application Notes and Protocols for the Use of Tetraphenylhydrazine as a Chemical Actinometer
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tetraphenylhydrazine as a chemical actinometer for the determination of photon flux. We delve into the underlying photochemical principles, provide detailed protocols for calibration and use, and discuss the necessary calculations for accurate quantum yield measurements. This guide is structured to provide not just a methodology, but a framework for establishing a self-validating actinometric system in your laboratory.
The Principle of Chemical Actinometry
In the field of photochemistry, quantifying the number of photons supplied by a light source is paramount for reproducible and scalable experiments.[1][2] A chemical actinometer is a chemical system that undergoes a photoreaction with a known quantum yield (Φ), defined as the ratio of the number of moles of a specific event (e.g., molecules of product formed) to the number of moles of photons absorbed.[3] By measuring the extent of the chemical change in the actinometer, one can calculate the total number of photons that passed through the sample volume, a quantity known as photon flux.[4]
An ideal chemical actinometer should possess several key characteristics[5]:
-
A well-understood and reproducible photochemical reaction.
-
Thermal stability to prevent dark reactions.
-
High sensitivity and accurately known quantum yields over a range of wavelengths.
-
Simple and direct analytical methods, preferably spectrophotometric.
-
The actinometric material should be easy to synthesize and purify.
While systems like potassium ferrioxalate are widely used, other molecules can offer advantages in different solvents or wavelength regions. This compound presents one such opportunity.
This compound: A Candidate for UV Actinometry
1,1,2,2-Tetraphenylhydrazine is a molecule that undergoes a clean and efficient photochemical cleavage of its central nitrogen-nitrogen bond upon absorption of ultraviolet radiation.[6][7] This dissociation produces two equivalents of the diphenylaminyl radical (Ph₂N•).
The primary advantages of using this compound are its solubility in organic solvents, where many photochemical reactions are performed, and the distinct spectral properties of the resulting radical product, which allow for straightforward monitoring. However, it is crucial to note that this compound is not as commonly employed as other standard actinometers. Therefore, its quantum yield may be highly dependent on experimental conditions such as the solvent and irradiation wavelength.[3]
Mechanism of Photodissociation
The actinometric utility of this compound is based on its homolytic cleavage upon photoexcitation. The molecule absorbs a photon, promoting it to an excited state, which then rapidly dissociates.
Reaction: (C₆H₅)₂N-N(C₆H₅)₂ + hν → 2 (C₆H₅)₂N•
This reaction produces two diphenylaminyl radicals. These radicals are colored and possess a distinct absorption spectrum in the visible and near-IR regions, which is separate from the UV absorption of the parent this compound. This spectral separation is key to monitoring the reaction progress without interference from the starting material.
Caption: Photodissociation of this compound.
Critical Prerequisite: Calibration of the Actinometer System
Before this compound can be reliably used to measure the absolute photon flux of an unknown light source, its own quantum yield (Φ_TPH) under specific experimental conditions (wavelength, solvent, temperature) must be accurately determined. This is achieved by calibrating it against a primary standard actinometer, such as potassium ferrioxalate, for which the quantum yields are well-established.
The following sections provide a comprehensive protocol for the synthesis, characterization, and calibration of the this compound actinometer.
Protocol I: Synthesis and Purification of 1,1,2,2-Tetraphenylhydrazine
Rationale: The purity of the actinometric compound is critical for accurate results. This protocol is based on the oxidative coupling of diphenylamine.
Materials:
-
Diphenylamine
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Toluene
-
Ethanol
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 g of diphenylamine in 150 mL of acetone in a 500 mL flask.
-
In a separate beaker, prepare a solution of 5 g of potassium permanganate in 100 mL of acetone.
-
Slowly add the KMnO₄ solution to the stirred diphenylamine solution at room temperature. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the MnO₂ precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a minimal amount of hot toluene or ethanol to yield colorless crystals of 1,1,2,2-tetraphenylhydrazine.
-
Dry the purified crystals under vacuum. Confirm purity via melting point determination and spectroscopy.
Protocol II: Determination of Molar Extinction Coefficients (ε)
Rationale: To calculate the fraction of light absorbed and the concentration of the photoproduct, the molar extinction coefficients of both this compound (ε_TPH) and the diphenylaminyl radical (ε_rad) must be known at the relevant wavelengths.
Part A: ε for this compound (ε_TPH)
-
Prepare a stock solution of purified this compound of known concentration (e.g., 1x10⁻³ M) in the solvent to be used for actinometry (e.g., cyclohexane or benzene).
-
Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁵ M to 1x10⁻⁴ M).
-
Record the UV-Vis absorption spectrum for each dilution, including the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Plot the absorbance at λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εcl), is the molar extinction coefficient ε_TPH (in M⁻¹cm⁻¹).
Part B: ε for Diphenylaminyl Radical (ε_rad) Note: The diphenylaminyl radical is transient and cannot be isolated to prepare a standard solution. Its molar extinction coefficient is typically determined using techniques like laser flash photolysis by comparison with a standard whose triplet-triplet absorption is well-known. For many applications, a literature value may be sufficient if the solvent system matches. The radical shows a broad absorption in the 700-850 nm range.
| Compound | Typical λ_max (UV) | Typical Monitoring λ (Visible/NIR) |
| This compound | ~300 nm | - |
| Diphenylaminyl Radical | - | ~780 nm |
Protocol III: Calibration of this compound Quantum Yield (Φ_TPH)
Rationale: This protocol determines Φ_TPH by irradiating it and a standard actinometer (potassium ferrioxalate) simultaneously in an identical photochemical setup. This ensures both samples receive the exact same photon flux.
A. Reagent Preparation
-
This compound (TPH) Solution: Prepare a solution of TPH in the desired organic solvent (e.g., cyclohexane) with an absorbance between 1.0 and 2.0 at the irradiation wavelength (λ_irr) to ensure significant light absorption.
-
Potassium Ferrioxalate Actinometer (0.006 M): Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. This solution is highly light-sensitive and must be prepared in the dark and stored in a foil-wrapped bottle.[4]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Prepare a buffer solution by dissolving 60 g of sodium acetate in 100 mL of 0.5 M H₂SO₄.
B. Experimental Workflow
Caption: Workflow for calibrating the TPH actinometer.
C. Irradiation Procedure
-
Fill two identical, optically matched quartz cuvettes, one with the TPH solution and one with the ferrioxalate solution.
-
Place the cuvettes in a photochemical reactor (e.g., a merry-go-round setup) to ensure they are equidistant from the lamp and receive the same photon flux.
-
Irradiate both samples for a precisely measured time, t. The time should be short enough to keep the total conversion below 10% to avoid inner filter effects.
-
During irradiation, keep identical "dark" samples of both solutions to correct for any thermal reactions.
D. Analysis and Calculation
-
Ferrioxalate Analysis:
-
In a dark room, pipette a precise volume (e.g., 2.0 mL) of the irradiated ferrioxalate solution into a 10 mL volumetric flask.
-
Add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the buffer solution.
-
Dilute to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand in the dark for at least 30 minutes for full color development.
-
Measure the absorbance (A_Fe) at 510 nm. The molar extinction coefficient (ε_Fe) for the [Fe(phen)₃]²⁺ complex is 11,100 M⁻¹cm⁻¹.
-
Calculate the moles of Fe²⁺ formed (n_Fe²⁺).
-
Calculate the photon flux (I₀) in einsteins/s using the known quantum yield of the ferrioxalate actinometer (Φ_act) at the irradiation wavelength.
-
-
TPH Analysis:
-
Measure the absorbance (A_rad) of the irradiated TPH solution at the monitoring wavelength for the diphenylaminyl radical (e.g., 780 nm).
-
Calculate the concentration of the radical formed using the Beer-Lambert law and the previously determined ε_rad.
-
Calculate the total moles of radical formed (n_rad).
-
-
Quantum Yield (Φ_TPH) Calculation:
-
The moles of TPH photolyzed is n_rad / 2.
-
The quantum yield of TPH is then: Φ_TPH = (moles of TPH photolyzed) / (moles of photons absorbed by TPH)
-
The moles of photons absorbed is the product of the photon flux (I₀), irradiation time (t), and the fraction of light absorbed by the TPH solution (f_TPH). f_TPH = 1 - 10^(-A_TPH), where A_TPH is the absorbance of the TPH solution at the irradiation wavelength.
-
| Wavelength (nm) | Quantum Yield of Fe²⁺ formation (Φ_act) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.21 |
| Data sourced from standard actinometry literature.[4] |
Protocol IV: Using Calibrated this compound Actinometer
Rationale: Once Φ_TPH is known for your specific conditions, the system can be used to measure the photon flux of your light source for other experiments.
Procedure:
-
Prepare the TPH actinometer solution as described in Protocol III.
-
Fill the reaction vessel (cuvette) that will be used for your actual photochemical experiment with the TPH solution.
-
Irradiate the solution for a precisely measured time, t.
-
Measure the change in absorbance at the monitoring wavelength for the diphenylaminyl radical.
-
Calculate the moles of TPH photolyzed as described in Protocol III.
-
Calculate the moles of photons absorbed using the now-known Φ_TPH.
-
The photon flux (I₀) of your system is then: I₀ = (moles of photons absorbed) / (t * f_TPH)
Safety and Handling
-
This compound and Diphenylamine: These are aromatic amine derivatives and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Solvents: Organic solvents like acetone, toluene, and cyclohexane are flammable and have associated health risks. Handle them in a fume hood away from ignition sources.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
UV Radiation: Protect skin and eyes from direct exposure to the UV lamp. Use appropriate shielding.
References
- Troya, D. Photodissociation of this compound in compressed liquid solvents. Faraday Discussions. URL
- Miyasaka, H., et al. Direct Observation of Photodissociation of this compound and Its Derivatives in the Solution Phase.
- Wikipedia. Quantum yield. URL
- Google Patents.
- University of Delhi. ESTIMATION OF DNA BY DIPHENYLAMINE REACTION. URL
- ResearchGate.
- LibreTexts Chemistry. 14.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. URL
- ResearchGate. (a) UV−vis absorption and (b) fluorescence changes of probe 1 (10 μM)... URL
- BenchChem.
- Willett, K. L., & Hites, R. A. Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Light Intensity in Photochemical Experiments.
- Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. URL
- ResearchGate.
- Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. URL
- Yang, J., et al. Tetrazine Phototriggers: Probes for Peptide Dynamics. PMC. URL
- IGNOU. COLORIMETRIC ESTIMATION OF DNA BY DIPHENYLAMINE METHOD. URL
- Vladimirov, Yu. A., & Perrase, N. I. QUANTUM YIELDS OF PHOTOCHEMICAL REACTIONS OF TYROSINE AND TRYPTOPHANE IN SOLUTIONS. DTIC. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodissociation of this compound in compressed liquid solvents - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetraphenylhydrazine in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Classic Molecule for Modern Electronics
Tetraphenylhydrazine (TPH), a molecule composed of a central hydrazine core symmetrically substituted with four phenyl rings, represents an intriguing yet underexplored platform for organic electronics. While its close chemical relative, triphenylamine (TPA), has become a cornerstone material for hole-transport layers in Organic Light-Emitting Diodes (OLEDs) and as a primary component in electrochromic devices, TPH offers a unique set of properties stemming from its N-N bond and its ability to form a remarkably stable radical cation. This stability is key to its potential applications in memory devices and, most notably, in electrochromic systems where reversible color change is dictated by the redox state of the material.
The core principle behind the utility of TPH in organic electronics is its reversible one-electron oxidation to form a deeply colored, stable radical cation (TPH•+). This process is the foundation of its electrochromic behavior. In the context of OLEDs, the electronic properties of TPH suggest its potential as a hole-transporting material, facilitating the efficient injection and movement of positive charge carriers within the device stack. This guide provides a comprehensive overview of the synthesis, characterization, and proposed applications of this compound in organic electronics, offering detailed protocols for researchers and scientists in the field.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis of high-purity this compound is the foundational step for its application in organic electronics. While various methods for the synthesis of tetrasubstituted hydrazines exist, an electrochemical approach offers a clean and efficient route, avoiding the use of harsh chemical oxidants.[1][2]
Protocol 1: Proposed Electrochemical Synthesis of this compound
This protocol is adapted from the general method for the electrochemical synthesis of tetrasubstituted hydrazines by dehydrogenative N-N bond formation.[1][2] It is important to note that while this method has been successful for a range of diarylamines, the parent diphenylamine has been reported to be a challenging substrate under certain conditions.[1] Therefore, optimization of the reaction parameters may be necessary.
Objective: To synthesize 1,1,2,2-tetraphenylhydrazine via the electrochemical oxidative coupling of diphenylamine.
Materials:
-
Diphenylamine (starting material)
-
Tetraethylammonium tetrafluoroborate (Et₄NBF₄) (supporting electrolyte)
-
Pyridine (base)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol (MeOH), anhydrous (co-solvent)
-
Reticulated vitreous carbon (RVC) anode
-
Platinum plate cathode
-
Beaker-type electrochemical cell (undivided)
-
Constant current power supply
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (eluents)
Procedure:
-
Cell Assembly: In a 250 mL undivided beaker-type electrochemical cell, place a reticulated vitreous carbon (RVC) anode (e.g., 3.4 cm x 3.4 cm x 1.2 cm) and a platinum plate cathode (e.g., 3 cm x 3 cm).
-
Reaction Mixture Preparation: To the cell, add diphenylamine (e.g., 6.0 mmol), tetraethylammonium tetrafluoroborate (1.3 g, 6.0 mmol), and pyridine (0.47 g, 6.0 mmol).
-
Solvent Addition: Add a mixture of anhydrous THF (90 mL) and anhydrous MeOH (30 mL) to the cell and stir until all components are dissolved.
-
Electrolysis: Connect the electrodes to a constant current power supply and apply a constant current of 70 mA. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, disconnect the power supply. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 1,1,2,2-tetraphenylhydrazine.
Causality and Insights:
-
The electrochemical method provides a green alternative to chemical oxidation, avoiding potentially contaminating byproducts.[2]
-
Pyridine acts as a base to facilitate the deprotonation of the diphenylamine radical cation intermediate, which is necessary for the dimerization to occur.
-
An undivided cell is a simpler setup, though a divided cell could be explored if side reactions at the cathode are problematic.
-
The choice of solvent and electrolyte is crucial for solubility and conductivity.
Caption: Proposed workflow for the electrochemical synthesis of TPH.
Characterization of this compound and its Radical Cation
The key to TPH's functionality in organic electronics lies in the properties of its oxidized form. Upon one-electron oxidation, TPH forms a stable radical cation (TPH•+) that exhibits strong absorption in the visible and near-infrared (NIR) regions.
Expected Properties:
| Property | Expected Value / Characteristic | Significance in Organic Electronics |
| Redox Potential | Reversible oxidation at a relatively low potential. | A low oxidation potential allows for easy switching between the neutral and oxidized states in electrochromic devices with minimal energy input. |
| Optical Absorption (Neutral) | Colorless or pale yellow, with absorption primarily in the UV region. | This provides a transparent "off" state for electrochromic devices. |
| Optical Absorption (Radical Cation) | Strong absorption bands in the visible and near-infrared (NIR) regions. The solution is expected to be deeply colored (e.g., blue or green). | This strong absorption in the oxidized state creates high contrast for electrochromic applications. The NIR absorption is also of interest for optical communication and sensing.[3] |
| HOMO/LUMO Energy Levels | The HOMO level is expected to be well-aligned with the work function of common anodes (like ITO) and the HOMO levels of emissive layers in OLEDs, facilitating efficient hole injection. | Crucial for its function as a hole-transporting material in OLEDs. |
| Thermal Stability | Expected to have good thermal stability, a common feature of arylamine derivatives used in organic electronics.[4] | Essential for device longevity and reliability, especially in applications where heat is generated. |
Part 2: Application in Electrochromic Devices
Electrochromic devices (ECDs) are capable of reversibly changing their optical properties upon the application of an electrical potential. TPH is a promising candidate for the active material in anodically coloring ECDs, where the device transitions from a transparent to a colored state upon oxidation.
Mechanism of Electrochromism in TPH-based Devices
The electrochromic effect in a TPH-based device is rooted in the reversible redox reaction of the TPH molecule. In its neutral state, TPH is colorless. When a positive voltage is applied, TPH is oxidized to its radical cation, TPH•+, which is intensely colored. Reversing the voltage reduces the radical cation back to its neutral, colorless state.
Caption: Reversible redox switching mechanism of TPH for electrochromism.
Protocol 2: Fabrication of a TPH-based Electrochromic Device (Adapted from Triphenylamine-based Protocols)
This protocol describes the fabrication of a simple, solution-processable electrochromic device using TPH as the active layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
This compound (TPH)
-
Poly(methyl methacrylate) (PMMA)
-
Lithium perchlorate (LiClO₄)
-
Propylene carbonate (PC)
-
Detergent solution, deionized water, acetone, isopropanol for cleaning
-
Spin coater
-
UV-Ozone cleaner or plasma cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass slides in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to improve the wettability and work function of the ITO surface.
-
Preparation of the TPH Solution: a. Inside a glovebox, prepare a solution of TPH in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 10-20 mg/mL. b. Stir the solution until the TPH is fully dissolved.
-
Deposition of the TPH Film: a. Transfer the cleaned ITO substrates into the glovebox. b. Spin-coat the TPH solution onto the conductive side of the ITO substrates at 1000-3000 rpm for 30-60 seconds. c. Anneal the films at 60-80°C for 10-15 minutes to remove residual solvent.
-
Preparation of the Gel Electrolyte: a. Prepare the gel electrolyte by dissolving PMMA and LiClO₄ in propylene carbonate. A typical weight ratio is 33:14:53 (PMMA:LiClO₄:PC).[1] b. Stir the mixture at a slightly elevated temperature (e.g., 60°C) until a homogeneous, viscous gel is formed.
-
Device Assembly: a. Place a drop of the gel electrolyte onto the TPH-coated ITO substrate. b. Gently place a second cleaned ITO substrate on top, with the conductive side facing the TPH film, to form a sandwich structure. c. Apply gentle pressure to ensure a uniform electrolyte layer and good contact. d. Seal the edges of the device with an epoxy resin to prevent leakage and exposure to air.
-
Characterization: a. Perform cyclic voltammetry (CV) to determine the redox potentials of the TPH film. b. Use spectroelectrochemistry (UV-Vis-NIR spectroscopy coupled with a potentiostat) to measure the change in optical absorption as a function of the applied potential. c. Evaluate the device performance by measuring the optical contrast, switching speed, and cycling stability.
Causality and Insights:
-
Thorough cleaning of the ITO substrate is critical for good film adhesion and uniform current distribution.
-
The thickness and morphology of the TPH film, controlled by the solution concentration and spin-coating parameters, will significantly impact the device performance.
-
The gel electrolyte provides both ionic conductivity and mechanical stability to the device. The concentration of the lithium salt affects the ionic conductivity and switching speed.
Part 3: Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, hole-transporting materials (HTMs) play a crucial role in facilitating the transport of holes from the anode to the emissive layer, ensuring efficient recombination with electrons to produce light. The electronic properties of TPH make it a potential candidate for use as an HTM.
Role of TPH as a Hole-Transporting Material
An efficient HTM should possess a HOMO (Highest Occupied Molecular Orbital) energy level that is well-matched with the work function of the anode (typically ITO) and the HOMO level of the emissive layer to minimize the energy barrier for hole injection. Additionally, a good HTM should have high hole mobility and be amorphous to form uniform, pinhole-free films.[4][5] TPH, with its arylamine structure, is expected to exhibit these properties.
Caption: Schematic of a multilayer OLED incorporating TPH as the hole-transport layer.
Protocol 3: Fabrication of a TPH-based OLED (Adapted from Standard HTM Protocols)
This protocol outlines the fabrication of a multilayer OLED using TPH as the hole-transporting layer via thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
This compound (TPH) powder
-
Emissive layer material (e.g., Alq₃ doped with a fluorescent or phosphorescent dye)
-
Electron-transport layer material (e.g., Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning materials (as in Protocol 2)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass slides as described in Protocol 2.
-
Organic Layer Deposition: a. Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. b. Load TPH, the emissive layer material(s), and the electron-transport layer material into separate evaporation boats (e.g., tantalum or tungsten). c. Evacuate the chamber to a pressure below 10⁻⁶ Torr. d. Sequentially deposit the organic layers onto the ITO substrate by heating the evaporation boats. A typical device structure would be: i. Hole-Transport Layer (HTL): Deposit a 30-50 nm thick layer of TPH. ii. Emissive Layer (EML): Deposit a 20-30 nm thick layer of the emissive material. iii. Electron-Transport Layer (ETL): Deposit a 30-50 nm thick layer of the electron-transport material. e. The deposition rate for the organic layers should be maintained at 0.1-0.2 nm/s, monitored by a quartz crystal microbalance.
-
Cathode Deposition: a. Without breaking the vacuum, deposit a thin layer (0.5-1 nm) of LiF as an electron-injection layer. b. Deposit a 100-150 nm thick layer of aluminum (Al) as the cathode.
-
Encapsulation: a. Remove the completed device from the vacuum chamber inside a glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers and cathode from oxygen and moisture.
-
Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics of the device. b. Measure the electroluminescence (EL) spectrum to determine the emission color. c. Calculate the device efficiencies (external quantum efficiency, luminous efficiency, and power efficiency).
Causality and Insights:
-
Thermal evaporation under high vacuum is essential to prevent contamination and to ensure the formation of high-quality, uniform thin films.
-
The thickness of each layer is a critical parameter that needs to be optimized to achieve balanced charge injection and transport, leading to high device efficiency.
-
The LiF/Al cathode provides efficient electron injection and a stable electrical contact.
-
Encapsulation is crucial for the long-term stability and lifetime of the OLED device.
Conclusion and Future Outlook
This compound presents a compelling, albeit underutilized, molecular scaffold for applications in organic electronics. Its stable radical cation and predicted favorable electronic properties position it as a strong candidate for both electrochromic devices and as a hole-transporting material in OLEDs. The protocols provided in this guide, based on established methodologies for analogous materials, offer a starting point for researchers to explore the potential of TPH. Future work should focus on optimizing the synthesis of TPH, accurately characterizing its electrochemical and photophysical properties, and conducting detailed studies of its performance in various device architectures. The exploration of TPH and its derivatives could open new avenues for the development of novel, high-performance organic electronic devices.
References
- Feng, E., Hou, Z., & Xu, H. (2019). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Journal of Organic Chemistry, 39(5), 1424-1428. [Link]
- Feng, E., et al. (2019). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation.
- Kim, D., et al. (2018). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
- Hsiao, S.-H., et al. (2015).
- Ben-Abdelghani, T., et al. (2017). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]
Sources
- 1. Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Electrochemistry-Mediated Synthesis of Hydrazine from Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Tetraphenylhydrazine as a Precursor for Conductive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical characteristics of conventional polymers.[1] This unique combination has led to their exploration in a wide array of applications, including electronics, sensors, and biomedical devices.[2] Tetraphenylhydrazine (TPH) emerges as a promising precursor for the synthesis of nitrogen-containing conductive polymers, specifically those based on poly(diphenylamine) structures. The oxidative lability of the N-N bond in TPH facilitates the formation of radical cations, which are key intermediates in the polymerization process. This document provides detailed application notes and protocols for the synthesis and characterization of conductive polymers derived from this compound, tailored for researchers in materials science and drug development.
Introduction: The Rationale for this compound
This compound (TPH) is a tetra-arylhydrazine that can be readily oxidized to form stable diphenylaminyl radicals. This property makes it an excellent starting material for the synthesis of conductive polymers. The polymerization of TPH proceeds via an oxidative coupling mechanism, leading to the formation of a poly(p-phenyleneamine)-type structure, which is a derivative of the well-known conductive polymer, polyaniline.
The primary advantage of using TPH as a precursor lies in the controlled generation of radical intermediates. Unlike the polymerization of aniline, which can lead to various side products and branching, the fragmentation of the TPH radical cation into two diphenylaminyl radicals provides a more defined pathway for linear polymer chain growth. This can result in polymers with more predictable properties and better processability.
Mechanism of Polymerization
The conversion of this compound to a conductive polymer involves two key steps:
-
Oxidation to a Radical Cation: TPH is first oxidized, either chemically or electrochemically, to form a radical cation. This initial step involves the removal of one electron from the TPH molecule.
-
Homolytic Cleavage and Radical Coupling: The TPH radical cation is unstable and undergoes rapid homolytic cleavage of the central N-N bond to yield two equivalents of the diphenylaminyl radical. These radicals then couple, primarily at the para-positions of the phenyl rings, to form dimers, oligomers, and ultimately the polymer chain. The extended π-conjugation along the polymer backbone is responsible for its conductive properties.
Visualizing the Polymerization Pathway
Caption: Oxidative polymerization of this compound.
Experimental Protocols
Two primary methods for the polymerization of this compound are detailed below: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method utilizes a chemical oxidizing agent to initiate the polymerization in solution. The resulting polymer is typically obtained as a powder, which can then be processed for various applications.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound (TPH) | ≥98% | Sigma-Aldrich |
| Ammonium persulfate (APS) | ACS reagent, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
Protocol:
-
Monomer Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until the TPH is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate in 20 mL of 1 M hydrochloric acid. The acidic medium is crucial for the stability and conductivity of the resulting polymer.
-
Initiation of Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring TPH solution at 0-5 °C (ice bath). The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. The polymer will precipitate out of the solution as a dark-colored solid.
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder sequentially with 1 M hydrochloric acid, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface. This method is ideal for the fabrication of sensors, electrochromic devices, and modified electrodes.
Apparatus and Reagents:
| Apparatus/Reagent | Specifications |
| Potentiostat/Galvanostat | e.g., Bio-Logic, CH Instruments |
| Three-electrode cell | Working (e.g., ITO glass, Pt), Counter (Pt wire), Reference (Ag/AgCl) |
| This compound (TPH) | ≥98% |
| Acetonitrile (ACN) | Anhydrous, HPLC grade |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, ≥99.0% |
Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Monomer Solution: Dissolve 10 mM of this compound in the electrolyte solution. Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes. Ensure the working electrode is clean and polished.
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Immerse the electrodes in the monomer solution.
-
Perform cyclic voltammetry by scanning the potential, for example, from 0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode.[3]
-
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with pure acetonitrile to remove any residual monomer and electrolyte, and then dry it under a stream of nitrogen.
Visualizing the Electrochemical Workflow
Caption: Workflow for electrochemical polymerization of TPH.
Characterization of TPH-Derived Conductive Polymers
A suite of analytical techniques is essential to confirm the successful synthesis and to evaluate the properties of the TPH-derived conductive polymer.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. Key vibrational bands to look for include:
-
C-N stretching vibrations in the aromatic amine structure.
-
C=C stretching vibrations of the quinoid and benzenoid rings.
-
C-H bending vibrations of the aromatic rings.
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation length and doping state. The appearance of new absorption bands at longer wavelengths compared to the monomer is indicative of polymer formation.[4]
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV of the polymer film in a monomer-free electrolyte solution reveals its redox behavior. The presence of reversible oxidation and reduction peaks indicates the electroactivity of the polymer.
Conductivity Measurement
-
Four-Point Probe Method: This is a standard technique for measuring the sheet resistance of the polymer film, from which the electrical conductivity can be calculated.
Expected Characterization Data Summary:
| Technique | Parameter | Expected Observation for Conductive Polymer |
| FTIR | Vibrational Bands | Appearance of new bands corresponding to C=C stretching in quinoid rings. |
| UV-Vis | Absorption Maxima (λmax) | Red-shift in λmax compared to TPH monomer, indicating extended conjugation. |
| CV | Redox Peaks | Reversible anodic and cathodic peaks, confirming electroactivity. |
| Conductivity | Electrical Conductivity (σ) | Values typically in the range of 10-5 to 10-1 S/cm, depending on doping level. |
Applications in Research and Development
The conductive polymers derived from this compound have potential applications in several fields:
-
Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.
-
Sensors: The conductivity of the polymer can be modulated by the presence of specific analytes, making it suitable for chemical and biological sensors.
-
Biomedical Applications: Their biocompatibility and electrical properties make them candidates for tissue engineering scaffolds, neural interfaces, and drug delivery systems.[2]
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of conductive polymers with well-defined structures. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis, characterization, and application of these promising materials. The ability to tune the polymer properties through chemical and electrochemical methods opens up a wide range of possibilities for their use in advanced technologies.
References
- Fomo, G. et al. (n.d.). Electrochemical Polymerization. ResearchGate.
- CAS. (2025, September 17). From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS.org.
- ResearchGate. (n.d.). A) Cyclic voltammograms for electrochemical polymerization for 0.1 M.... ResearchGate.
- Seo, J. M., Lee, S. H., et al. (2023). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. STAR Protocols, 4(4), 102727.
- Al-Bashaer, M. M., et al. (2023). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. Polymers, 15(15), 3289.
- Nagarajan, S., et al. (2005). UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 420-430.
Sources
- 1. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Tetraphenylhydrazine-Based Thermochromic Films
Abstract
This document provides a comprehensive guide for researchers on the preparation and characterization of thermochromic thin films based on tetraphenylhydrazine (TPH). It details the underlying mechanism of TPH thermochromism, a step-by-step protocol for the synthesis of TPH from diphenylamine, and a complete workflow for fabricating uniform thermochromic films using spin coating. This guide is designed to be self-contained, explaining the causality behind experimental choices and providing methods for validating each stage of the process, ensuring scientific rigor and reproducibility.
Introduction: The Phenomenon of TPH Thermochromism
Thermochromic materials, which exhibit a reversible change in color in response to temperature fluctuations, are at the forefront of smart materials research.[1] Their applications range from temperature sensors and smart windows to security inks and biomedical devices.[2] Organic thermochromic systems, in particular, offer advantages such as high color contrast, tunable transition temperatures, and solution processability.
This compound (TPH) is a classic example of an organic molecule exhibiting thermochromism. At room temperature, TPH is a colorless solid. However, upon heating, the central nitrogen-nitrogen bond undergoes homolytic cleavage, dissociating into two stable diphenylaminyl radicals (Ph₂N•).[3] These radicals are intensely colored (typically deep violet or green-brown in solution), leading to a dramatic and reversible color change in the material. This process is an equilibrium, shifting towards the radical form at higher temperatures and reverting to the colorless TPH molecule upon cooling. The ability to deposit TPH as a thin film allows for the practical application of this phenomenon.
Mechanism of Action: A Reversible Radical Equilibrium
The thermochromic behavior of this compound is governed by the reversible dissociation of the parent molecule into two diphenylaminyl radicals. This equilibrium is the core of the material's function.
The transition temperature depends on the energy required to break the N-N bond. In the solid state, this is influenced by the molecular packing and intermolecular forces within the crystal lattice or polymer matrix. In a thin film, the local environment of the TPH molecules dictates the precise temperature at which the color change becomes visible.
Synthesis of this compound (TPH)
The most common and straightforward method for synthesizing TPH is the oxidation of diphenylamine. This protocol uses potassium permanganate as the oxidizing agent in an acetone solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Diphenylamine | Reagent Grade, ≥99% | Sigma-Aldrich | The starting material. |
| Potassium Permanganate | ACS Reagent, ≥99% | Fisher Scientific | The oxidizing agent. |
| Acetone | ACS Reagent, ≥99.5% | VWR | Reaction solvent. Must be dry. |
| Toluene | ACS Reagent, ≥99.5% | VWR | For purification/recrystallization. |
| Anhydrous Sodium Sulfate | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Deionized Water | - | - | For washing. |
| Filter Paper | - | - | For filtration steps. |
| Round-bottom flask (250 mL) | - | - | Reaction vessel. |
| Magnetic Stirrer & Stir Bar | - | - | For mixing. |
| Buchner Funnel & Flask | - | - | For vacuum filtration. |
Step-by-Step Synthesis Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of diphenylamine in 100 mL of acetone. Stir the mixture using a magnetic stirrer until all the solid has dissolved.
-
Oxidation: While stirring vigorously, slowly add 4.0 g of finely powdered potassium permanganate to the solution in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C, using an ice bath if necessary. The solution will turn a deep brown color due to the formation of manganese dioxide (MnO₂).
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the brown precipitate with small portions of fresh acetone (approx. 20-30 mL total) to recover any trapped product.
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator. This will yield a crude, off-white solid product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot toluene. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold toluene. Dry the product in a vacuum oven at 50°C for 4 hours.
-
Validation: Determine the melting point of the purified product. Pure this compound has a melting point of 144-146°C.[4] An unsharp or lowered melting point indicates impurities. The final yield should be calculated.
Fabrication of TPH-Based Thermochromic Films
Spin coating is a widely used technique for depositing uniform thin films from solution onto flat substrates.[5] It is an ideal method for fabricating TPH-based films due to its speed, simplicity, and control over film thickness.[6][7]
Materials and Equipment
| Reagent/Material | Specification/Grade | Notes |
| Synthesized TPH | Purified solid | From the protocol in Section 3. |
| Polystyrene (PS) or PMMA | M.W. 100,000-200,000 | Polymer matrix for film stability and adhesion. |
| Toluene or Chloroform | Anhydrous, ≥99.8% | Solvent for the coating solution. Choice affects evaporation rate. |
| Substrates | Glass or Quartz | Must be meticulously cleaned. |
| Spin Coater | - | Capable of speeds from 500 to 5000 RPM. |
| Hot Plate | - | For post-deposition annealing. |
Substrate Cleaning Protocol (Self-Validating)
Substrate cleanliness is paramount for uniform film deposition.
-
Sonication: Place substrates in a beaker with deionized water and a few drops of detergent. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Surface Activation: Treat the substrates with an oxygen plasma cleaner or a UV-Ozone cleaner for 5-10 minutes immediately before use. This removes residual organic contaminants and creates a hydrophilic surface, which promotes wetting by the solution. A successful cleaning is validated by a very low water contact angle (<10°).
Film Fabrication Protocol
-
Solution Preparation: Prepare a coating solution by dissolving the polymer matrix (e.g., 100 mg Polystyrene) and TPH (e.g., 10 mg) in 10 mL of toluene. This creates a 1 wt% polymer solution with a 10:1 polymer-to-TPH ratio. Stir overnight in a sealed vial to ensure complete dissolution.
-
Deposition:
-
Place a cleaned substrate on the vacuum chuck of the spin coater.
-
Dispense a small amount of the coating solution (e.g., 0.5 mL) onto the center of the substrate.[5]
-
Start the spin coater. A two-stage process is often effective: a low-speed spin (e.g., 500 RPM for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 RPM for 45-60 seconds) to achieve the desired thickness.[8]
-
-
Annealing (Drying): Transfer the coated substrate to a hot plate set to 80-90°C for 10-15 minutes. This step removes residual solvent and improves film adhesion.[8] The temperature should be kept well below the melting point of TPH.
-
Characterization: The film should be colorless at room temperature. To validate its thermochromic properties, place the film on a hot plate and slowly increase the temperature. A distinct color change should be observed as the temperature rises, which then fades upon cooling. This can be quantified using a UV-Vis spectrophotometer with a heated cell holder.
Influence of Spin Coating Parameters
Film thickness is a critical parameter that can be controlled by adjusting the spin coating process.[9]
| Parameter | Effect on Film Thickness | Typical Range | Rationale |
| Solution Concentration | Thicker film with higher concentration | 0.5 - 5 wt% | Higher viscosity leads to less fluid being thrown off during spinning.[7] |
| Spin Speed (RPM) | Thinner film with higher speed | 1000 - 5000 RPM | Higher centrifugal force results in more material being ejected from the substrate.[6] |
| Spin Time | Thinner film with longer time | 30 - 90 seconds | Allows more time for solvent evaporation and fluid outflow, but the effect diminishes over time. |
| Solvent Volatility | Thicker film with higher volatility | - | Faster evaporation increases viscosity rapidly, leading to a thicker final film. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Film is not uniform (streaks, spots) | Incomplete dissolution of TPH/polymer; Dirty substrate; Particulates in solution. | Filter the solution through a 0.45 µm PTFE filter; Re-clean the substrate using the full protocol. |
| Film peels or has poor adhesion | Improper substrate cleaning; Residual solvent; Incompatible polymer/substrate. | Ensure surface activation step is performed; Increase annealing time/temperature slightly; Try a different polymer. |
| No color change observed upon heating | TPH concentration too low; Observation temperature is below transition temp. | Increase TPH:polymer ratio in the solution; Increase the heating temperature (use a calibrated hot plate). |
| Film is colored at room temperature | Impure TPH; Degradation of TPH due to excessive annealing temperature/time. | Re-purify the synthesized TPH; Reduce the annealing temperature and/or time. |
References
- Study of spin coated organic thin film under spectrophotometer. (n.d.). Semantic Scholar.
- Study of spin coated organic thin film under spectrophotometer (1). (n.d.). CORE.
- Spin Coating Methodology in detail|Conditions for good quality thin film. (2022, July 17). YouTube.
- Study of Spin Coated Organic Thin Film Under Spectrophotometer. (2025, August 10).
- Optimum conditions to prepare thin films by spin coating technique? (2013, December 20).
- Chemical Properties of Hydrazine, tetraphenyl- (CAS 632-52-0). Cheméo.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- Thermochromics: A Temperature Sensitive Smart Material.
- Discover the main families of thermochromic m
Sources
- 1. thebges.edu.in [thebges.edu.in]
- 2. Discover the main families of thermochromic materials [olikrom.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazine, tetraphenyl- (CAS 632-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. [PDF] Study of spin coated organic thin film under spectrophotometer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: A Detailed Methodological Guide to Studying the Tetraphenylhydrazine Radical Cation ESR Spectrum
Introduction: The Significance of the Tetraphenylhydrazine Radical Cation
This compound (TPH) and its corresponding radical cation (TPH•+) represent a classic system in the study of organic free radicals. The generation of the TPH•+ involves a one-electron oxidation, a process that is fundamental to numerous chemical and biological phenomena, including redox catalysis and charge transfer mechanisms.[1] Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for investigating such paramagnetic species.[2] It provides profound insights into the electronic structure, conformation, and dynamics of the radical by probing the interaction of the unpaired electron with its magnetic environment.[3]
The ESR spectrum of TPH•+ is characterized by a distinct hyperfine structure, which arises from the coupling of the unpaired electron's spin with the magnetic moments of nearby nuclei, primarily the two central ¹⁴N atoms and the protons on the phenyl rings.[4] Analysis of this hyperfine structure allows for the determination of hyperfine coupling constants (hfccs), which are directly related to the spin density distribution across the molecule.[5] This information is critical for understanding the delocalization of the unpaired electron and the overall molecular geometry.
This guide provides a comprehensive methodology for the generation, measurement, and analysis of the TPH•+ ESR spectrum, intended for researchers in chemistry, materials science, and drug development. We will explore the causality behind experimental choices, from the method of radical generation to the parameters for spectral acquisition and simulation, ensuring a robust and reproducible workflow.
Theoretical Framework: Principles of ESR Spectroscopy
ESR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR), but it targets the spin of unpaired electrons instead of atomic nuclei.[2] When a paramagnetic sample is placed in a strong external magnetic field (B₀), the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels (the Zeeman effect).[6]
The energy difference (ΔE) between these states is given by:
ΔE = gμBB₀
where:
-
g is the "g-factor," a dimensionless constant characteristic of the radical (for a free electron, g ≈ 2.0023).[2]
-
μB is the Bohr magneton, a physical constant.
-
B₀ is the strength of the external magnetic field.
Transitions between these spin states can be induced by irradiating the sample with microwave radiation of a specific frequency (ν) that satisfies the resonance condition: hν = ΔE .[6] In a typical continuous-wave (cw) ESR experiment, the microwave frequency is held constant while the magnetic field is swept. An absorption of energy is detected when the resonance condition is met, generating a spectrum.[6] For enhanced sensitivity, ESR spectrometers usually record the first derivative of this absorption signal.[2]
Hyperfine Coupling: The Key to Structural Insight
The true power of ESR for structural elucidation comes from the hyperfine interaction. The unpaired electron's magnetic moment couples with the magnetic moments of nuclei with non-zero nuclear spin (like ¹H, I=1/2 and ¹⁴N, I=1). This coupling splits the primary ESR line into multiple lines. The number of lines (multiplicity) generated by n equivalent nuclei with spin I is given by 2nI + 1 .[3]
For the TPH•+ radical, the primary hyperfine splitting arises from the two equivalent ¹⁴N nuclei (I=1). This should split the spectrum into (2 * 2 * 1 + 1) = 5 lines, with a characteristic intensity ratio. Further, smaller splittings can arise from interactions with the protons on the four phenyl rings. The spacing between these split lines reveals the hyperfine coupling constant (A), which is proportional to the spin density at that nucleus.
Experimental Workflow for TPH•+ ESR Analysis
The overall process involves the preparation of the parent TPH solution, in-situ generation of the radical cation, acquisition of the ESR spectrum, and subsequent data analysis and simulation.
Caption: High-level workflow for TPH•+ ESR spectroscopy.
Detailed Protocols
Protocol 1: Chemical Oxidation of this compound
This protocol describes the generation of TPH•+ using a chemical oxidizing agent, such as lead dioxide (PbO₂), directly within an ESR tube. This method is straightforward and effective for producing a high concentration of the radical for analysis.
1. Materials and Reagents:
-
This compound (TPH), high purity
-
Lead dioxide (PbO₂), activated
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane). The choice of solvent is critical as it can affect radical stability and spectral resolution. Non-polar solvents like toluene are often preferred.[4]
-
High-precision ESR tubes (e.g., quartz, 4 mm O.D.)
-
Argon or Nitrogen gas for inert atmosphere control
2. Preparation of TPH Solution:
-
Prepare a stock solution of TPH in the chosen anhydrous solvent at a concentration of approximately 1-5 mM.
-
Handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent premature oxidation by atmospheric oxygen.
-
Dispense approximately 0.5 mL of the TPH solution into a clean, dry ESR tube.
3. Radical Generation and Measurement:
-
Add a small amount (a few milligrams) of activated PbO₂ powder to the TPH solution in the ESR tube.
-
Immediately cap and vigorously shake the tube for 10-20 seconds. A color change to greenish-blue or violet is indicative of radical formation.[4]
-
Wipe the outside of the ESR tube clean and immediately insert it into the ESR spectrometer's resonator cavity.
-
Begin spectral acquisition promptly, as the radical concentration may decay over time.
Caption: One-electron oxidation of TPH to its radical cation.
Protocol 2: In-situ Electrochemical Generation of TPH•+
Electrochemical generation offers precise control over the radical formation process and allows for the study of transient species. This is typically performed using a specialized electrochemical ESR (EC-ESR) cell that fits inside the spectrometer cavity.
1. Materials and Reagents:
-
This compound (TPH), high purity
-
Electrolyte solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile or dichloromethane). The solvent must have a high dielectric constant to support electrolysis.
-
EC-ESR flat cell with working (e.g., Pt gauze), counter, and reference electrodes.
2. Preparation of the Electrolyte Solution:
-
Dissolve TPH (final concentration 1-5 mM) and the supporting electrolyte in the chosen solvent.
-
Degas the solution thoroughly with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with both the electrochemistry and the ESR measurement.
3. Radical Generation and Measurement:
-
Carefully fill the EC-ESR cell with the degassed solution, ensuring no air bubbles are trapped near the working electrode.
-
Insert the cell into the ESR resonator.
-
Connect the electrodes to a potentiostat.
-
Apply a potential just above the first oxidation potential of TPH (determined via cyclic voltammetry, if unknown) to the working electrode. This will initiate the one-electron oxidation to TPH•+.
-
Begin acquiring ESR spectra simultaneously with the application of the potential. The signal intensity can be modulated by adjusting the applied potential.
ESR Spectrometer Setup and Data Acquisition
Accurate and high-quality spectra depend on the correct spectrometer parameters. The following table provides a typical starting point for X-band (≈9.5 GHz) cw-ESR measurements of organic radicals in solution.
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.5 GHz (X-band) | Standard operating frequency for most commercial spectrometers.[6] |
| Microwave Power | 0.1 - 1.0 mW | Must be low enough to avoid saturation, where the rate of induced absorption equals the rate of stimulated emission, leading to signal loss. |
| Center Field | ~3400 Gauss (0.34 T) | Centered around the expected g-value for an organic radical (g ≈ 2.0023).[2] |
| Sweep Width | 50 - 100 Gauss | Should be wide enough to capture the entire hyperfine structure of the radical. |
| Modulation Frequency | 100 kHz | A standard setting that provides a good signal-to-noise ratio.[2] |
| Modulation Amplitude | 0.1 - 0.5 Gauss | Should be less than the narrowest linewidth to avoid artificial broadening of the spectral lines. |
| Time Constant | 0.01 - 0.1 s | A trade-off between noise reduction and scan speed. A shorter time constant is needed for rapidly decaying radicals. |
| Number of Scans | 1 - 100 | Signal-to-noise ratio improves with the square root of the number of scans. Multiple scans are averaged for weak signals. |
| Temperature | Room Temperature | TPH•+ is often sufficiently stable at room temperature, but stability can be enhanced at lower temperatures if needed. |
Data Analysis and Interpretation
The primary goal of the analysis is to extract the g-factor and all relevant hyperfine coupling constants from the experimental spectrum. This is almost always achieved by comparing the experimental data with a computer-generated simulation.[7]
1. Data Processing:
-
The raw data is typically baseline-corrected and may be filtered to reduce noise.
-
A g-factor standard (e.g., DPPH or a built-in Mn²⁺ standard) can be co-measured to precisely calibrate the magnetic field and determine the g-factor of TPH•+.[7]
2. Spectral Simulation:
-
Use specialized ESR simulation software (e.g., Bruker's SimFonia, EasySpin).[7]
-
Begin the simulation by inputting the expected hyperfine interactions. For TPH•+, the dominant interaction is with the two equivalent ¹⁴N nuclei.
-
Vary the g-factor and the hyperfine coupling constants (A_N for nitrogen, A_H for different sets of protons) in the simulation until the simulated spectrum visually matches the experimental one.
-
An iterative fitting algorithm can be used to refine the parameters and obtain the best fit, minimizing the difference between the experimental and simulated spectra.
3. Corroboration with Computational Chemistry:
-
The experimentally determined hyperfine coupling constants can be compared with values calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[8][9]
-
Good agreement between experimental and computed values provides strong validation for the structural assignment and the understanding of the radical's electronic distribution.[7]
References
- Das, M. R., et al. (1962). Electron spin resonance studies of the free radicals derived from this compound. Proceedings of the Indian Academy of Sciences - Section A, 55, 273-282. [Link: [Link]]
- Crean, C., et al. (2023). A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. Magnetochemistry, 9(2), 52. [Link: [Link]]
- LibreTexts. (2021). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals. Chemistry LibreTexts. [Link: [Link]]
- Wikipedia. (2023). Electron paramagnetic resonance. Wikipedia, The Free Encyclopedia. [Link: [Link]]
- Banaras Hindu University. Spectrochemical Analysis Topic: Electron Spin Resonance (ESR) Spectroscopy. [Link: [Link]]
- Yamauchi, S. (2024). Chapter 2: ESR Spectroscopy. Books. [Link: ]
- Mizutani, Y., et al. (2021). Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique. ACS Omega, 6(39), 25386–25395. [Link: [Link]]
- Ghosh, A., et al. (2020). A Simulation Independent Analysis of Single- and Multi-Component cw ESR Spectra. Molecules, 25(23), 5576. [Link: [Link]]
- Crean, C., et al. (2023).
- Crean, C., et al. (2023). A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations.
- ResearchGate. The hyperfine coupling values of simulated and experimental spectrum. [Link: [Link]]
- Wang, S., et al. (2022). Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Organic Chemistry Frontiers. [Link: [Link]]
- Pylkko, N. U., et al. (2012).
- Healy, J. A., & de Alaniz, J. R. (2023). Electrochemical generation and utilization of alkoxy radicals.
- Jones, C. S., & Forbes, C. E. (1969). Interpretation of the electron spin resonance spectrum of the tetraphenylethylene radical anion. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link: [Link]]
- Webster, R. D. (1996). In situ electrochemical ESR studies of reactive radicals: the reductions of bromo-anthraquinone and methyl viologen. SciSpace. [Link: [Link]]
Sources
- 1. Radical coupling reactions of hydrazines via photochemical and electrochemical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Frontier of Analyte Detection: A Guide to Tetraphenylhydrazine-Modified Electrodes
For Immediate Release
In the dynamic landscape of analytical chemistry and drug development, the quest for sensitive, selective, and reliable analyte detection methods is paramount. This document serves as a comprehensive guide to the principles and applications of an emerging electrochemical technique: the use of tetraphenylhydrazine (TPH)-modified electrodes for the sensing of various analytes. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage this novel technology in their respective fields.
At the heart of this technique lies the unique electrochemical behavior of this compound, a molecule that can undergo reversible oxidation to form a stable radical cation. This redox activity forms the basis of a highly responsive sensing platform. When immobilized on an electrode surface, TPH acts as a potent electron mediator, facilitating the electrochemical detection of analytes that would otherwise exhibit poor electrochemical response at bare electrodes.
Part 1: The Core Principles of this compound-Based Electrochemical Sensing
The fundamental mechanism of TPH-mediated sensing involves the electrocatalytic oxidation or reduction of a target analyte. The process can be visualized as a cyclical reaction where the TPH-modified electrode acts as a renewable reagent.
Figure 1: Electrocatalytic mechanism of analyte oxidation at a TPH-modified electrode.
As depicted in Figure 1, the process begins with the electrochemical oxidation of TPH to its radical cation at the electrode surface. This radical cation then chemically oxidizes the target analyte, regenerating the neutral TPH molecule in the process. The regenerated TPH is then available for another cycle of electrochemical oxidation. This catalytic cycle results in a significant amplification of the faradaic current, enabling the sensitive detection of the analyte.
Part 2: Practical Protocols for Electrode Modification and Analyte Detection
The successful implementation of this technique hinges on the robust modification of the electrode surface with TPH and the optimization of electrochemical detection parameters.
Protocol 1: Preparation of this compound-Modified Glassy Carbon Electrode (GCE)
This protocol outlines a common method for modifying a glassy carbon electrode with TPH.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (TPH)
-
High-purity solvent (e.g., dichloromethane or acetonitrile)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual alumina particles.
-
Finally, rinse with the chosen high-purity solvent and allow to air dry.
-
-
Electrode Modification:
-
Prepare a 1 mM solution of TPH in the chosen high-purity solvent.
-
Immerse the polished GCE in the TPH solution and allow it to incubate for a specified period (e.g., 30 minutes) to facilitate the adsorption of TPH onto the electrode surface.
-
Alternatively, a drop-casting method can be employed: cast a small volume (e.g., 5 µL) of the TPH solution onto the GCE surface and allow the solvent to evaporate at room temperature.
-
-
Electrode Characterization:
-
Characterize the modified electrode using cyclic voltammetry (CV) in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to confirm the successful immobilization of TPH. A well-defined redox couple corresponding to the TPH/TPH•+ transition should be observed.
-
Protocol 2: Electrochemical Detection of a Model Analyte (e.g., Hydrazine)
This protocol details the use of the TPH-modified GCE for the detection of hydrazine, a common industrial chemical and environmental pollutant.
Materials:
-
TPH-modified GCE (prepared as per Protocol 1)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Phosphate buffer solution (PBS), pH 7.4
-
Hydrazine stock solution
-
Electrochemical cell and potentiostat
Procedure:
-
Experimental Setup:
-
Assemble the three-electrode electrochemical cell with the TPH-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with a known volume of PBS (pH 7.4).
-
-
Electrochemical Measurement:
-
Record the background electrochemical response of the TPH-modified GCE in the PBS using a suitable technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV). These techniques offer enhanced sensitivity compared to cyclic voltammetry for analytical purposes.
-
Add a known concentration of hydrazine to the electrochemical cell.
-
Record the electrochemical response of the TPH-modified GCE in the presence of hydrazine. A significant increase in the oxidation peak current should be observed, corresponding to the electrocatalytic oxidation of hydrazine.
-
-
Calibration and Quantification:
-
Perform successive additions of hydrazine to the electrochemical cell and record the corresponding DPV or SWV response.
-
Construct a calibration curve by plotting the peak current as a function of hydrazine concentration.
-
The concentration of hydrazine in an unknown sample can be determined by measuring its electrochemical response and interpolating the concentration from the calibration curve.
-
Part 3: Performance Characteristics and Applications
The performance of TPH-modified electrodes is evaluated based on several key parameters, which are summarized in the table below.
| Performance Metric | Typical Range | Significance |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) | The lowest concentration of an analyte that can be reliably detected. |
| Linear Dynamic Range | Several orders of magnitude | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Sensitivity | Varies with analyte | The change in signal per unit change in analyte concentration. |
| Selectivity | Good to Excellent | The ability of the sensor to detect the target analyte in the presence of interfering species. |
| Stability and Reproducibility | High | The ability to provide consistent results over time and across different electrodes. |
Table 1: Key Performance Metrics for TPH-Modified Electrochemical Sensors.
The unique properties of TPH-modified electrodes have opened up a wide range of potential applications, including:
-
Environmental Monitoring: Detection of pollutants such as hydrazine and its derivatives in water samples.
-
Clinical Diagnostics: Sensing of biologically relevant molecules, such as neurotransmitters and metabolites.
-
Drug Development: Quantification of active pharmaceutical ingredients and their metabolites in biological fluids.
Part 4: Future Directions and Conclusion
The field of chemically modified electrodes is continually evolving, and TPH-based sensors represent a promising new frontier. Future research will likely focus on the development of novel TPH derivatives with enhanced stability and catalytic activity, as well as the integration of these sensors into microfluidic devices for high-throughput analysis.
References
While the search results did not provide specific literature on this compound-modified electrodes for analyte sensing, the principles and protocols described are based on well-established concepts in the field of chemically modified electrodes and electrochemical sensing. For further reading on the broader topic of electrochemical sensors and electrode modification, the following resources are recommended:
- Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. This article provides insights into the modification of electrodes for hydrazine detection, a concept analogous to the application described in this guide. [Link][1][2]
- Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. This review discusses various materials and methods used for modifying electrodes to detect hydrazine, offering a broad perspective on the design of electrochemical sensors. [Link][3]
- Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection.
Tetraphenylhydrazine as a Redox Indicator: An Evaluation of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the scientific literature reveals a notable absence of established applications for tetraphenylhydrazine as a redox indicator in titrimetric analysis. While the theoretical potential for redox activity exists within its chemical structure, there are no documented standard protocols, validated colorimetric transition data, or defined redox potentials that would support its use as a reliable indicator for endpoint determination in titrations. This document serves to clarify the current standing of this compound in this context and, in lieu of specific application notes, will provide a detailed overview of the principles of redox indicators and present established alternatives with well-documented protocols.
The Role of Redox Indicators in Titrimetry
Redox titrations are a cornerstone of quantitative chemical analysis, enabling the determination of the concentration of an analyte by reacting it with a titrant of known concentration in an oxidation-reduction reaction.[1][2] The equivalence point of such a titration—the point at which stoichiometrically equivalent amounts of analyte and titrant have reacted—is typically identified by a rapid change in the electrochemical potential of the solution.[3]
A redox indicator is a substance that exhibits a distinct color change at a specific electrode potential, signaling the endpoint of the titration.[4][5] For an indicator to be effective, its color change must be sharp, reversible, and occur near the equivalence point of the titration.[6] This is achieved when the standard potential of the indicator lies between the standard potentials of the analyte and the titrant.
Investigating this compound
This compound (C₂₄H₂₀N₂) is a hydrazine derivative. While hydrazine and its derivatives are known to participate in redox reactions, there is no evidence in the current body of scientific literature to suggest that this compound is employed as a visual redox indicator in titrations. Key characteristics required for a redox indicator, such as a distinct and reversible color change upon oxidation or reduction and a well-defined redox potential, are not documented for this compound in an analytical context.
Established Redox Indicators: Principles and Protocols
Given the lack of specific applications for this compound, this section details the mechanism and use of well-established redox indicators as a reference for researchers.
Diphenylamine and its Derivatives
Diphenylamine is a classic example of a redox indicator widely used in the titration of ferrous ions (Fe²⁺) with potassium dichromate (K₂Cr₂O₇).[5]
Mechanism of Action: In an acidic solution, diphenylamine undergoes oxidation. The initial, colorless form is first oxidized to colorless diphenylbenzidine. Further oxidation of diphenylbenzidine produces a deep violet-colored quinoid structure, which marks the endpoint of the titration.
Experimental Workflow: Diphenylamine Redox Indicator
Caption: Workflow for using Diphenylamine as a redox indicator.
Protocol for Preparation of Diphenylamine Indicator (0.2% w/v):
-
Weigh 0.2 g of diphenylamine.
-
Carefully dissolve the diphenylamine in 100 mL of concentrated sulfuric acid.
Protocol for Titration of Ferrous Ions with Potassium Dichromate:
-
Pipette a known volume of the ferrous ammonium sulfate (FAS) solution into a conical flask.
-
Add approximately 10 mL of 2 M sulfuric acid and 5 mL of phosphoric acid.
-
Add 2-3 drops of diphenylamine indicator solution.
-
Titrate the solution with a standard solution of potassium dichromate until the color changes from green to a persistent violet-blue.
Ferroin (1,10-Phenanthroline Iron(II) Sulfate Complex)
Ferroin is a highly effective redox indicator with a sharp and reversible color change. It is suitable for a variety of redox titrations, particularly those involving ceric (IV) sulfate as the titrant.[5]
Mechanism of Action: The indicator is a complex of iron(II) and 1,10-phenanthroline, [Fe(phen)₃]²⁺, which has a deep red color. Upon oxidation, the iron is converted from Fe(II) to Fe(III), forming the [Fe(phen)₃]³⁺ complex, which is pale blue. The high intensity of the red color of the reduced form makes the endpoint easily detectable.
Redox Mechanism of Ferroin Indicator
Caption: Reversible oxidation-reduction of the Ferroin indicator.
Protocol for Preparation of Ferroin Indicator Solution:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
Protocol for Titration with Ceric (IV) Sulfate:
-
Pipette a known volume of the analyte solution (e.g., a solution of Fe²⁺ ions) into a conical flask.
-
Acidify the solution with dilute sulfuric acid.
-
Add 1-2 drops of ferroin indicator solution. The solution will turn red.
-
Titrate with a standard solution of ceric (IV) sulfate until the color changes sharply from red to pale blue.
Data Summary for Common Redox Indicators
| Indicator | Oxidized Form Color | Reduced Form Color | Standard Potential (V) |
| Diphenylamine | Violet | Colorless | +0.76 |
| Ferroin | Pale Blue | Red | +1.06 |
| Methylene Blue | Blue | Colorless | +0.53 |
Conclusion for the Practicing Scientist
While the exploration of novel chemical entities for analytical applications is a continuous endeavor, the current scientific landscape does not support the use of this compound as a redox indicator in titrations. For researchers and professionals in drug development and other scientific fields requiring high-accuracy quantitative analysis, reliance on well-established and validated indicators such as diphenylamine and ferroin is strongly recommended. These indicators have thoroughly documented mechanisms, reliable protocols, and predictable behavior, ensuring the trustworthiness and reproducibility of analytical results.
References
- Analytical Volumetric Solutions & Indicators. (n.d.).
- Redox indicator. (n.d.). In Wikipedia.
- Volumetric Test for Analytes Determination. (n.d.).
- Chemistry-volumetric analysis- indicators for titrations. (n.d.).
- Redox Titration. (2020, June 22). In Chemistry LibreTexts.
- Redox indicators: Characteristic, Types, Examples. (2023, February 4).
- Volumetric Analysis. (n.d.).
- There Are Two Common Types of Redox Indicators. (n.d.).
- REDOX Titrations. (n.d.).
- Radical indicator reaction for determination of 1,1-dimethylhydrazine. (2019, April 1). Talanta, 195, 599-603.
- Worked example: Redox titrations. (n.d.).
- Redox Titration. (2021, August 15). In Chemistry LibreTexts.
- TITRIMETRICANALYSIS (REDOX REACTIONS). (n.d.).
- Redox Titration Techniques and Indicators. (n.d.).
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (n.d.). Molecules, 26(4), 894.
- Redox titration of K2Cr2O7 vs FAS | Indicator diphenylamine | Class 12. (2020, July 6).
Sources
Application Notes and Protocols: Tetraphenylhydrazine in Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of tetraphenylhydrazine (TPH) and its derivatives in the development of photochromic materials. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a key technology for applications ranging from optical data storage to smart materials.[1][2] TPH stands out due to its unique photochromic mechanism, which is predicated on the reversible homolytic cleavage of the central N-N bond to generate two stable diphenylamino radicals. This guide delves into the fundamental mechanism, provides detailed protocols for synthesis and material fabrication, outlines essential characterization techniques, and discusses the critical parameters governing the performance of TPH-based systems.
Section 1: The Photochromic Mechanism of this compound
The photochromism of this compound (TPH) is a distinct process rooted in T-type (triplet-sensitized) photochromism, involving a reversible bond cleavage. Unlike the more common photochromic systems based on pericyclic reactions (e.g., diarylethenes) or isomerization (e.g., azobenzenes), TPH's functionality relies on the homolytic dissociation of the central nitrogen-nitrogen single bond upon exposure to ultraviolet (UV) light.[3][4]
Upon UV irradiation, the colorless TPH molecule absorbs a photon, leading to the cleavage of the N-N bond and the formation of two diphenylamino radicals ((C₆H₅)₂N•).[3][4] These radicals possess a distinct electronic structure and are responsible for the material's color change, typically exhibiting strong absorption in the visible region of the spectrum. The reverse reaction—recombination of the radicals to reform the colorless TPH—can be triggered thermally or, in some cases, by irradiation with visible light. The efficiency of this process is influenced by factors such as the rigidity of the surrounding matrix and the presence of oxygen.
The generation of a radical species is the hallmark of this mechanism. This can be unequivocally confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy, which is considered the gold standard for detecting and characterizing species with unpaired electrons.[5][6] The EPR spectrum of the diphenylamino radical provides a unique fingerprint, confirming the photo-induced bond cleavage.[7][8]
Caption: Reversible photodissociation of TPH into diphenylamino radicals.
Section 2: Synthesis and Material Fabrication
The versatility of TPH-based photochromic materials stems from the ability to chemically modify the TPH core and to embed it within various host matrices.
2.1 General Synthesis of this compound
While various methods exist, a common laboratory-scale synthesis involves the oxidation of diphenylamine.
Protocol 2.1.1: Synthesis of this compound
Materials:
-
Diphenylamine
-
Potassium permanganate (KMnO₄)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve diphenylamine in anhydrous acetone in a round bottom flask with stirring. The concentration should be approximately 0.1 M.
-
Oxidation: Slowly add finely ground potassium permanganate to the solution in small portions at room temperature. The reaction is exothermic. Maintain the temperature below 40 °C. The solution will turn dark brown as manganese dioxide (MnO₂) precipitates.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the diphenylamine spot has disappeared.
-
Workup:
-
Filter the reaction mixture to remove the MnO₂ precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of DCM and wash with deionized water three times to remove any remaining salts and acetone.
-
Collect the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the MgSO₄ and concentrate the solution using a rotary evaporator.
-
Recrystallize the crude product from a hot hexane solution. TPH will precipitate as white or off-white crystals upon cooling.
-
-
Validation: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
2.2 Fabrication of TPH-Polymer Composite Films
Incorporating TPH into a polymer matrix is a common strategy to create robust, solid-state photochromic materials.[9][10] The polymer's properties, such as its glass transition temperature (Tg), significantly influence the kinetics of the photochromic process.[10] A rigid matrix can stabilize the radical pair, slowing the thermal fading reaction.
Protocol 2.2.1: Doping TPH into a Polymethyl Methacrylate (PMMA) Film
Materials:
-
Synthesized this compound (TPH)
-
Polymethyl methacrylate (PMMA)
-
Toluene or Dichloromethane (DCM)
-
Glass substrate (e.g., microscope slide)
-
Spin coater or doctor blade
-
Hot plate and vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of PMMA in toluene by stirring until fully dissolved.
-
Prepare a concentrated stock solution of TPH in the same solvent.
-
Add the TPH stock solution to the PMMA solution to achieve a final TPH concentration of 1-5% by weight relative to the polymer. Stir until homogeneous.
-
Causality Insight: Toluene is chosen for its ability to dissolve both non-polar TPH and PMMA, ensuring a homogeneous dispersion critical for optical clarity and uniform photochromic response.
-
-
Film Casting:
-
Spin Coating (for thin, uniform films): Dispense the TPH/PMMA solution onto a clean glass substrate. Spin at 1000-3000 rpm for 30-60 seconds.
-
Doctor Blading (for thicker films): Place the glass substrate on a flat surface. Use a doctor blade to spread the solution across the substrate with a fixed gap height.
-
-
Drying:
-
Initially, dry the film on a hot plate at 60-80 °C for 10-20 minutes to remove the bulk of the solvent.
-
Transfer the film to a vacuum oven and dry at 60 °C overnight to remove any residual solvent. Residual solvent can increase polymer chain mobility and accelerate thermal fading.
-
-
Validation: The final film should be optically transparent and colorless. Its photochromic functionality can now be tested as described in Section 3.
Section 3: Characterization Protocols
Thorough characterization is essential to understand the performance and limitations of the photochromic material.
Caption: A typical workflow for characterizing TPH-based photochromic materials.
3.1 UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary tool for observing the photochromic transition and quantifying its kinetics.[11][12]
Protocol 3.1.1: Monitoring Photo-switching
Materials:
-
TPH-polymer film or TPH in solution
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm handheld lamp or filtered lamp from the spectrophotometer's source)
-
Visible light source (for reversible switching, if applicable)
Procedure:
-
Baseline Spectrum: Record the absorption spectrum of the colorless sample. TPH typically shows absorption only in the UV region.
-
Coloration: Irradiate the sample with UV light for a set period (e.g., 30-60 seconds) until a stable color is achieved (the photostationary state).
-
Colored State Spectrum: Immediately record the absorption spectrum of the colored sample. A new, broad absorption band should appear in the visible range, corresponding to the diphenylamino radical.
-
Thermal Fading Kinetics:
-
After coloration, begin recording spectra at fixed time intervals (e.g., every 30 seconds) without further irradiation.
-
Plot the absorbance at the radical's λ_max as a function of time. This decay curve can be fitted to a kinetic model (often first or second order) to determine the half-life (t₁/₂) of the colored species.
-
-
Reversibility: After fading, re-irradiate with UV light to confirm that the original colored state can be regenerated.
| Parameter | Description | Typical Measurement |
| λ_max (Colorless) | Absorption maximum of the parent TPH molecule. | ~300-350 nm |
| λ_max (Colored) | Absorption maximum of the diphenylamino radical. | ~550-700 nm |
| **Half-life (t₁/₂) ** | Time for the colored state's absorbance to decrease by 50%. | Seconds to hours, matrix-dependent. |
| Photostationary State | Equilibrium point where coloration and fading rates are equal under constant irradiation. | Characterized by stable absorbance. |
3.2 Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as ESR) provides direct evidence of the photogenerated radicals.[7][8]
Protocol 3.2.1: Detection of Photogenerated Radicals
Materials:
-
TPH sample (solution or solid)
-
EPR spectrometer
-
EPR tube (quartz)
-
In-situ irradiation system (fiber optic coupled UV lamp)
Procedure:
-
Baseline Scan: Place the TPH sample into the EPR tube and record a spectrum before irradiation. No signal should be observed.
-
In-situ Irradiation: While inside the EPR cavity, irradiate the sample with UV light.
-
Signal Acquisition: Record the EPR spectrum during or immediately after irradiation. A characteristic multi-line signal for the diphenylamino radical should appear.[7]
-
Signal Decay: Turn off the UV light and monitor the decay of the EPR signal over time. This decay should correlate with the thermal fading observed in UV-Vis spectroscopy.
-
Data Analysis: The g-factor and hyperfine coupling constants of the spectrum can be analyzed to confirm the identity of the radical species.
Section 4: Performance Metrics and Expert Insights
4.1 Fatigue Resistance
A critical parameter for practical applications is fatigue resistance, which describes the material's ability to undergo repeated coloration and fading cycles without significant degradation.[1][13][14] Photodegradation can occur via side reactions of the highly reactive radical species.[15]
Protocol 4.1.1: Assessing Photofatigue
-
Cycling: Subject the sample to repeated cycles of UV irradiation (coloration) followed by thermal or visible-light-induced fading.
-
Monitoring: After every N cycles (e.g., N=10), measure the maximum absorbance (A_max) achieved in the colored state.
-
Analysis: Plot A_max as a function of the cycle number. A rapid decrease indicates poor fatigue resistance. High-performance materials can withstand hundreds or thousands of cycles with minimal loss in performance.[16][17]
Expert Insight: The presence of oxygen is often detrimental to the fatigue resistance of TPH systems. The diphenylamino radicals can react with O₂ to form peroxy radicals, leading to irreversible degradation pathways.[7] Conducting experiments in an inert atmosphere (N₂ or Ar) or encapsulating the TPH in an oxygen-impermeable matrix can significantly improve performance.
4.2 Tuning Properties with Derivatives
The photochromic properties of TPH can be tuned by adding substituents to the phenyl rings.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can red-shift the absorption of the radical species and may affect the N-N bond dissociation energy.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) can have the opposite effect.
-
Steric hindrance near the nitrogen atoms can influence the rate of radical recombination.
Section 5: Conclusion and Future Outlook
This compound represents a fascinating class of photochromic materials with a unique radical-based mechanism. Its utility in creating photo-responsive polymers and gels makes it a candidate for applications in rewritable media, sensors, and smart inks.[18][19][20] Future research will likely focus on improving fatigue resistance through novel molecular design and advanced matrix engineering, as well as exploring their integration into more complex, multi-stimuli responsive systems.[20][21]
References
- Pannell, J. (1962). Electron spin resonance spectra of radicals derived from secondary aromatic amines: Part I. Diphenyl nitric oxide and the diphenylamino radical. Molecular Physics, 5(3), 291-301.
- Pannell, J. (2006).
- ResearchGate. (n.d.). Characterization and mechanism of photochromism Time-dependent UV–Vis...
- Hirata, Y., et al. (n.d.).
- Wikipedia. (n.d.). Photochromism.
- ResearchGate. (n.d.). Photochromic performance and UV-Vis spectra of 15 before and after UV...
- ResearchGate. (n.d.).
- Tian, H., & Zhang, J. (Eds.). (2016).
- Zhang, M., et al. (n.d.). Three photochromic materials based on POMs and viologens for UV probing, visual detection of metal ions and amine detection. CrystEngComm.
- Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Free Radical Biology and Medicine, 99, 571-583.
- ResearchGate. (n.d.). Synthesis and application of reversible fluorescent photochromic molecules based on tetraphenylethylene and photochromic groups.
- Liu, H., et al. (2025). Tetraaryl-functionalized hydrazine-responsive fluorescent materials with aggregation-induced emission and Photochromism for chemical sensing and time-dependent dynamic anti-counterfeiting. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 126774.
- Davies, M. J. (2025). Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish. Methods.
- Khorshidi, M., et al. (n.d.). High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF). Photochemical & Photobiological Sciences.
- Wang, Y., et al. (2024).
- Kobatake, S. (2022). Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. Journal of Photopolymer Science and Technology, 35(1), 1-6.
- Zhang, X., et al. (2022).
- Irie, M., et al. (1999). Fatigue resistant properties of photochromic dithienylethenes: by-product formation.
- ResearchGate. (n.d.). High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF).
- Norikane, Y., et al. (2009). Photochromism of a spiroperimidine compound in polymer matrices.
- Schmidt, J., et al. (n.d.). Photodissociation of this compound in compressed liquid solvents. Faraday Discussions.
Sources
- 1. Photochromism - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodissociation of this compound in compressed liquid solvents - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. i-repository.net [i-repository.net]
- 15. Fatigue resistant properties of photochromic dithienylethenes: by-product formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Three photochromic materials based on POMs and viologens for UV probing, visual detection of metal ions and amine detection - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Tetraaryl-functionalized hydrazine-responsive fluorescent materials with aggregation-induced emission and Photochromism for chemical sensing and time-dependent dynamic anti-counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. s-Tetrazine-Bridged Photochromic Aromatic Framework Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetraphenylhydrazine as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Thermal Initiator for Radical Polymerization
In the landscape of free-radical polymerization, the choice of initiator is paramount, dictating reaction kinetics, polymer properties, and processing conditions. While common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are widely used, tetraphenylhydrazine (TPH) presents a unique alternative for specialized applications. TPH serves as a thermal source of two diphenylamino radicals (Ph₂N•) upon homolytic cleavage of the N-N bond. These nitrogen-centered radicals exhibit distinct reactivity compared to the carbon-centered radicals generated from AIBN or the oxygen- and carbon-centered radicals from BPO.
The diphenylamino radical is a relatively stable and bulky radical, which can lead to more controlled polymerization processes. Its stability can influence the rates of initiation, propagation, and termination, potentially offering advantages in achieving specific polymer architectures and molecular weight distributions. This application note provides a comprehensive guide to the use of this compound as a thermal initiator for the polymerization of vinyl monomers, with a focus on styrene and methyl methacrylate (MMA).
Mechanism of Initiation
The initiation of polymerization by this compound proceeds through a two-step mechanism involving thermal dissociation and radical addition to a monomer.
-
Thermal Dissociation: Upon heating in an appropriate solvent, this compound undergoes reversible homolytic cleavage of the central nitrogen-nitrogen bond to generate two diphenylamino radicals. The temperature required for this dissociation is a critical parameter for initiating polymerization. Studies have shown that the decomposition of hydrazine derivatives occurs over a range of temperatures, and the presence of acids can significantly accelerate the radical decomposition of this compound.
-
Initiation of Polymerization: The resulting diphenylamino radical (Ph₂N•) then adds to the double bond of a vinyl monomer (M), thereby initiating the polymer chain growth.
Caption: Initiation of polymerization by this compound.
Advantages and Considerations
The use of this compound as a polymerization initiator offers several potential advantages:
-
Controlled Initiation: The relatively stable diphenylamino radical can lead to a slower and more controlled initiation process, which may be beneficial for achieving polymers with narrower molecular weight distributions.
-
Reduced Chain Transfer: The bulky nature of the diphenylamino radical may reduce the likelihood of chain transfer reactions, leading to more linear polymer chains.
-
Functional End-Group: The resulting polymer chains will have a diphenylamino group at one end, which can be a useful functionality for further polymer modification or for imparting specific properties to the material.
However, there are also considerations to keep in mind:
-
Initiation Efficiency: The efficiency of initiation by diphenylamino radicals may be lower compared to more reactive radicals, which could affect the overall polymerization rate.
-
Temperature Requirements: The optimal temperature for the thermal decomposition of this compound needs to be carefully determined to achieve a suitable rate of radical generation.
-
Solubility: The solubility of this compound in the chosen monomer and solvent system should be considered to ensure a homogeneous reaction mixture.
Experimental Protocols
The following protocols provide a general framework for the free-radical polymerization of styrene and methyl methacrylate using this compound as a thermal initiator. These are starting points and may require optimization based on specific experimental goals.
Protocol 1: Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene, where the monomer itself acts as the solvent.
Materials:
-
Styrene, inhibitor removed
-
This compound (TPH)
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Nitrogen or Argon source
-
Oil bath or heating mantle with temperature controller
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the desired amount of this compound. A typical starting concentration is in the range of 0.01 to 0.1 mol% relative to the monomer.
-
Add the purified styrene monomer to the reaction vessel.
-
Seal the vessel and degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[1]
-
-
Polymerization:
-
Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature. A starting temperature in the range of 80-120°C is recommended.
-
Allow the polymerization to proceed for the desired amount of time. The reaction time will depend on the temperature, initiator concentration, and desired conversion.
-
-
Isolation of Polystyrene:
-
After the desired reaction time, cool the reaction vessel to room temperature. The contents may be highly viscous.
-
Dissolve the viscous polymer solution in a minimal amount of a suitable solvent like toluene, if necessary.
-
Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polystyrene to precipitate.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol describes the solution polymerization of MMA, which can help to control the reaction viscosity and temperature.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (TPH)
-
Anhydrous solvent (e.g., toluene, benzene, or ethyl acetate)
-
Reaction vessel (e.g., three-neck round-bottom flask with a condenser)
-
Nitrogen or Argon source
-
Oil bath or heating mantle with temperature controller
-
Methanol or hexane
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from MMA using a similar procedure as for styrene.
-
Ensure the solvent is anhydrous, as water can affect the polymerization kinetics.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and an inlet for inert gas.
-
Add the desired amount of this compound to the flask.
-
Add the anhydrous solvent, followed by the purified MMA. The monomer concentration is typically in the range of 20-50% (v/v).
-
Purge the system with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive inert gas pressure throughout the reaction.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 70-100°C) using an oil bath while stirring.
-
Monitor the progress of the polymerization by taking samples periodically and analyzing the monomer conversion (e.g., by gravimetry or spectroscopy).
-
-
Isolation of Poly(methyl methacrylate) (PMMA):
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol or hexane.
-
Collect the precipitated PMMA by vacuum filtration.
-
Wash the polymer with the non-solvent and dry it in a vacuum oven at 40-50°C.
-
Data Presentation: Key Experimental Parameters
The following table summarizes typical starting parameters for polymerization initiated by this compound. These should be considered as guidelines, and optimization may be necessary for specific applications.
| Parameter | Styrene Polymerization | Methyl Methacrylate (MMA) Polymerization |
| Initiator Concentration | 0.01 - 0.1 mol% (relative to monomer) | 0.01 - 0.1 mol% (relative to monomer) |
| Reaction Temperature | 80 - 120 °C | 70 - 100 °C |
| Reaction Time | 2 - 24 hours | 2 - 18 hours |
| Solvent | Bulk (no solvent) or Toluene | Toluene, Benzene, Ethyl Acetate |
| Expected Polymer Mw | 50,000 - 300,000 g/mol | 50,000 - 250,000 g/mol |
| Expected Polydispersity (Đ) | 1.5 - 2.5 | 1.5 - 2.5 |
Experimental Workflow
Caption: General workflow for free-radical polymerization.
Conclusion
This compound offers a valuable alternative to conventional thermal initiators for free-radical polymerization. The unique properties of the diphenylamino radical can provide opportunities for controlling polymer properties and introducing specific end-group functionalities. The protocols and guidelines presented in this application note serve as a starting point for researchers and scientists to explore the potential of this compound in their polymer synthesis endeavors. Further optimization of reaction conditions will be key to unlocking the full potential of this intriguing initiator.
References
- Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphtho
- Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR)
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Experiment 10: Polymerization of methyl methacryl
- 1 Anionic Vinyl Polymeriz
- Kinetics of Vinyl Free Radical Polymeriz
- Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic m
- Radical polymeriz
- Kinetic Modeling of Methyl Methacrylate Free-Radical Polymerization Initi
- Experiment 7 Polymer | PDF | Poly(Methyl Methacrylate)
- RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC
- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed
- Molecular-weight Controlled Polymerization Using Aluminum-porphyrins - TCI Chemicals
- Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulf
- Free Radical Polymerization of Styrene with a New Tetrafunctional Peroxide Initi
- Study of the initiation mechanism of the vinyl polymerization with the system persulfate/N,N,N′,N′‐tetramethylethylenediamine | Semantic Scholar
- Synthesis of ultra-high molecular weight polymers by controlled production of initi
- (PDF)
- Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymeriz
- Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate)
- Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacryl
- How to control the molecular weight in polymerizing acrylamide with free radical polymerization?
- Polystyrene Produced by a Multifunctional Initi
- RESEARCH ON HYDRAZINE DECOMPOSITION. - DTIC
- This compound CAS#: 632-52-0 - ChemicalBook
- This compound - LookChem
- THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS)
Sources
Application Note & Protocol: Experimental Design for Measuring Tetraphenylhydrazine Thermochromism
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Principle
Thermochromism, the reversible change of a substance's color with temperature, is a phenomenon with applications ranging from smart materials to temperature sensors.[1][2][3] Tetraphenylhydrazine (TPH) is a classic example of an organic molecule exhibiting this property. At room temperature, TPH exists as a colorless or pale yellow solid. Upon heating in solution, the sterically strained central nitrogen-nitrogen single bond undergoes homolytic cleavage. This dissociation generates two molecules of the deep violet-colored diphenylaminyl radical (Ph₂N•).[4] This process is a reversible equilibrium; as the solution cools, the radicals recombine to reform the colorless TPH.
The core of this phenomenon lies in the temperature-dependent equilibrium between the diamagnetic TPH molecule and its paramagnetic diphenylaminyl radical counterpart. Understanding and quantifying this equilibrium is crucial for harnessing TPH and its derivatives in various applications. This guide provides a detailed experimental framework for measuring and validating the thermochromism of TPH using UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy.
The Mechanism: A Reversible Dissociation
The thermochromic behavior of TPH is governed by the following chemical equilibrium:
TPH (Colorless) ⇌ 2 Ph₂N• (Violet)
Heating the system provides the necessary thermal energy to overcome the N-N bond dissociation energy, shifting the equilibrium to the right and increasing the concentration of the colored diphenylaminyl radicals. Cooling the system favors the exothermic recombination reaction, shifting the equilibrium back to the left.
Diagram: TPH Thermochromic Equilibrium
Caption: Overall workflow for measuring TPH thermochromism.
Detailed Protocols
Protocol 1: Sample Preparation and Solvent Selection
Objective: To prepare a stable, oxygen-free solution of TPH suitable for spectroscopic analysis.
Materials:
-
This compound (TPH), >98% purity
-
Anhydrous, aprotic solvent (e.g., Toluene, Xylene, Benzene)
-
Volumetric flasks
-
Schlenk line or glovebox
-
Septa-sealed cuvettes for UV-Vis
-
EPR tubes
Rationale: The choice of solvent is critical. Aprotic, non-polar solvents like toluene or xylene are preferred as they effectively solvate the non-polar TPH and its resulting radicals without engaging in hydrogen bonding or proton transfer, which could interfere with the equilibrium. [5][6][7]The diphenylaminyl radical is highly reactive towards oxygen. Therefore, deoxygenating the solvent is mandatory to prevent irreversible degradation of the radical, which would compromise the reversibility of the thermochromic effect.
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent (e.g., Toluene) with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. Perform all subsequent steps under an inert atmosphere.
-
Stock Solution Preparation: Accurately weigh a sufficient amount of TPH to prepare a stock solution of a known concentration, typically in the range of 0.1 to 1 mM. For example, to make 10 mL of a 1 mM solution, dissolve 3.36 mg of TPH (M.W. = 336.43 g/mol ) in the deoxygenated solvent.
-
Sample Transfer:
-
For UV-Vis: Using a gas-tight syringe, transfer the TPH solution into a septa-sealed quartz cuvette that has been previously flushed with an inert gas.
-
For EPR: Transfer the solution into an EPR tube under an inert atmosphere and flame-seal or securely cap it.
-
Protocol 2: UV-Vis Spectroscopic Measurement
Objective: To quantify the change in absorbance corresponding to the formation of the diphenylaminyl radical as a function of temperature.
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier-based systems are ideal). [8][9][10][11]* Septa-sealed quartz cuvette.
Procedure:
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range of 300-800 nm. Use a deoxygenated solvent-filled cuvette as a blank to zero the instrument.
-
Baseline Measurement: Place the TPH sample cuvette in the holder and allow it to equilibrate at a starting temperature (e.g., 25°C). Record the full absorbance spectrum. TPH itself has minimal absorbance in the visible region.
-
Heating Cycle: Increase the temperature in controlled increments (e.g., 5 or 10°C steps) up to a maximum temperature (e.g., 85°C). Allow the sample to equilibrate for 2-3 minutes at each temperature before recording the spectrum.
-
Data Observation: As the temperature increases, observe the emergence and growth of a new absorbance band in the visible region. The diphenylaminyl radical is reported to have strong absorption peaks.
-
Cooling Cycle (Reversibility Check): After reaching the maximum temperature, decrease the temperature back to the starting point, taking measurements at the same temperature intervals. The absorbance of the radical-associated peak should decrease and return to its baseline value, confirming the reversibility of the process.
-
Data Analysis: Plot the absorbance at the radical's λ_max as a function of temperature. This plot will illustrate the temperature-dependent nature of the TPH ⇌ 2 Ph₂N• equilibrium.
Expected Data Summary:
| Species | State | Expected λ_max (nm) | Molar Extinction (ε) | Appearance |
| This compound (TPH) | Ground State | ~300-320 nm (in UV) | Low in visible | Colorless |
| Diphenylaminyl Radical (Ph₂N•) | Radical State | ~380 nm and ~750 nm | High in visible | Deep Violet |
Note: Exact λ_max and ε values can vary slightly depending on the solvent.
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To directly and unequivocally detect the paramagnetic diphenylaminyl radical and confirm the mechanism of thermochromism.
Rationale: EPR (also known as ESR) is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. [12][13][14][15]While UV-Vis provides strong evidence of a new species forming, EPR provides definitive proof that this species is a radical, thereby validating the dissociation mechanism. [16]The intensity of the EPR signal is directly proportional to the concentration of the radical.
Equipment:
-
EPR Spectrometer with a variable temperature controller.
-
Prepared and sealed EPR tube containing the TPH solution.
Procedure:
-
Baseline Spectrum (Low Temp): Insert the EPR tube into the spectrometer's cavity. Cool the sample to a low temperature (e.g., -50°C or lower) where the TPH is fully associated. Record the EPR spectrum. No significant signal should be observed, confirming the diamagnetic nature of TPH.
-
High-Temperature Spectrum: Increase the temperature of the sample within the EPR cavity to a point where thermochromism is visually apparent (e.g., 80°C).
-
Signal Acquisition: Record the EPR spectrum at the elevated temperature. A distinct signal characteristic of the diphenylaminyl radical should appear. For organic radicals, the g-factor is expected to be close to that of a free electron (g ≈ 2.0023). [13][16]4. Signal Analysis: The hyperfine structure of the spectrum, if resolved, can provide information about the interaction of the unpaired electron with the nitrogen and hydrogen nuclei in the radical, further confirming its identity.
-
(Optional) Quantitative Analysis: By integrating the EPR signal, one can quantify the concentration of the radical at different temperatures and perform thermodynamic analysis (e.g., calculate the enthalpy of dissociation).
Troubleshooting and Key Considerations
-
Irreversible Color Change: If the violet color persists upon cooling, it indicates irreversible degradation of the radical. The most common cause is the presence of oxygen. Ensure all deoxygenation procedures are rigorously followed.
-
Weak Signal/Color: If the color change is weak, consider increasing the concentration of the TPH stock solution or using a solvent that better stabilizes the radical.
-
Solvent Choice: The polarity of the solvent can influence the dissociation equilibrium. [5][17]It is important to be consistent with the solvent choice throughout a series of experiments.
-
Safety: TPH and its decomposition products, along with solvents like toluene and benzene, are toxic. Handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- Bruker Corporation. EPR spectroscopy: A unique method for free radical analysis. [Online]. Available: [Link]
- ResearchGate.
- Wikipedia. Electron paramagnetic resonance. [Online]. Available: [Link]
- University of Bologna. EPR Spectroscopy — Free Radicals Chemistry Group. [Online]. Available: [Link]
- Hohmann, K. F., et al. High-field EPR of bioorganic radicals. Electron Paramagnetic Resonance, 2011, 22, 107–154.
- Chemistry LibreTexts. 4.8: EPR Spectroscopy. [Online]. Available: [Link]
- Royal Society of Chemistry. Photodissociation of this compound in compressed liquid solvents. Faraday Discussions. [Online]. Available: [Link]
- AZoM.
- Harrick Scientific Products, Inc.
- Harrick Scientific Products, Inc.
- Harrick Scientific Products, Inc. UV-Vis Diffuse Reflectance of Thermochromic Materials Including Color-Changing Paint. [Online]. Available: [Link]
- Shimadzu Corporation. Diffuse Reflectance Spectrum Measurement of Thermochromic Material Using UV-Vis DiffusIR. [Online]. Available: [Link]
- YouTube. How to make a thermochromic compound. [Online]. Available: [Link]
- PubMed. Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. [Online]. Available: [Link]
- PubMed Central. Hydrazine Formation via Coupling of a NiIII-NH2 Radical. [Online]. Available: [Link]
- The Bhawanipur Education Society College.
- Explain that Stuff. How do thermochromic materials work?. [Online]. Available: [Link]
- National Institutes of Health. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. [Online]. Available: [Link]
- Wikipedia. Thermochromism. [Online]. Available: [Link]
- OliKrom.
- YouTube. Unlocking the Magic of Thermochromic Paper: What Can Leuco Dyes Do?. [Online]. Available: [Link]
- MDPI. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. [Online]. Available: [Link]
- PubMed. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Online]. Available: [Link]
- Royal Society of Chemistry.
- Royal Society of Chemistry. The effects of solvent on the electrochromic properties of poly(3,4-ethylenedioxythiophene). [Online]. Available: [Link]
Sources
- 1. thebges.edu.in [thebges.edu.in]
- 2. How do thermochromic materials work? - Explain that Stuff [explainthatstuff.com]
- 3. Discover the main families of thermochromic materials [olikrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of solvent on the electrochromic properties of poly(3,4-ethylenedioxythiophene) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. harricksci.com [harricksci.com]
- 9. harricksci.com [harricksci.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Diffuse Reflectance Spectrum Measurement of Thermochromic Material Using UV-Vis DiffusIR⢠: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 13. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 14. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Tetraphenylhydrazine
Foreword for the Researcher
In the landscape of pharmaceutical development and advanced material science, the precise quantification of molecular compounds is a cornerstone of progress and quality assurance. Tetraphenylhydrazine (TPH), a notable derivative of hydrazine, presents unique analytical challenges due to its aromatic nature and potential for complex redox behavior. This document is crafted to serve as a detailed guide for researchers, scientists, and drug development professionals, providing a suite of robust analytical techniques for the accurate determination of this compound concentration.
Moving beyond a simple recitation of procedural steps, this guide is structured to provide a deep understanding of the causality behind the experimental choices. Each protocol is designed as a self-validating system, grounded in established scientific principles. By integrating field-proven insights with authoritative references, our objective is to empower you with the knowledge to not only execute these methods but also to adapt and troubleshoot them effectively in your own laboratory settings.
Introduction to this compound and the Imperative for its Quantification
This compound (TPH), with the chemical formula C₂₄H₂₀N₂, is a crystalline solid composed of a hydrazine core substituted with four phenyl groups.[1] Its chemical structure imparts a high degree of hydrophobicity, influencing its solubility and interaction with analytical matrices. Understanding and accurately measuring the concentration of TPH is critical in various applications, from its use as a synthetic intermediate to its role in mechanistic studies of chemical reactions. The development of validated, sensitive, and specific analytical methods is therefore of paramount importance for ensuring product quality, process control, and for advancing research.
This application note details three primary analytical techniques for the quantification of TPH:
-
UV-Vis Spectrophotometry: A rapid and accessible method for routine analysis.
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method for complex matrices.
-
Electrochemical Analysis: A technique offering high sensitivity and insights into the redox properties of TPH.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. These properties dictate the choice of solvents, sample preparation procedures, and the instrumental parameters for analysis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂ | |
| Molecular Weight | 336.43 g/mol | |
| Appearance | Crystalline solid | N/A |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as acetonitrile and methanol.[2][3][4] | , , |
| XLogP3 | 7.8 |
Table 1: Key Physicochemical Properties of this compound.
UV-Vis Spectrophotometry: A Direct and Rapid Quantification Method
UV-Vis spectrophotometry offers a straightforward and cost-effective approach for the quantification of TPH, particularly in non-complex sample matrices. The method relies on the principle that TPH absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.
Principle and Rationale
The phenyl groups in the TPH molecule contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis as it provides the highest sensitivity and minimizes the impact of minor fluctuations in the spectrophotometer's wavelength accuracy. The choice of solvent is critical, as it can influence the λmax and the molar absorptivity of the analyte.[5][6]
Experimental Protocol
Objective: To determine the concentration of this compound in a sample using UV-Vis spectrophotometry.
Materials:
-
This compound (analytical standard)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of TPH standard.
-
Dissolve the weighed standard in a 100 mL volumetric flask with acetonitrile or methanol. Ensure complete dissolution. This is your stock solution.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.
-
-
Determination of λmax:
-
Scan one of the mid-range working standard solutions (e.g., 10 µg/mL) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax using the chosen solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving an accurately weighed amount of the sample in the chosen solvent and diluting it to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of TPH in the sample using the equation from the calibration curve.
-
Data Presentation and Interpretation
| Parameter | Expected Value/Range | Rationale |
| λmax | To be determined experimentally (typically in the UV region) | Ensures maximum sensitivity and accuracy. |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between absorbance and concentration. |
| Molar Absorptivity (ε) | To be calculated from the slope of the calibration curve | A constant that is characteristic of the compound at a specific wavelength and in a particular solvent.[9][10] |
Table 2: Key Parameters for UV-Vis Spectrophotometric Analysis of TPH.
High-Performance Liquid Chromatography (HPLC): A Specific and Sensitive Approach
For the analysis of TPH in complex matrices where other components may interfere with UV-Vis measurements, High-Performance Liquid Chromatography (HPLC) is the method of choice. Its high resolving power allows for the separation of TPH from impurities and other components, ensuring a highly specific and sensitive quantification.
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of non-polar compounds like TPH.[11][12] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). TPH, being non-polar, will have a strong affinity for the stationary phase and will be eluted by a mobile phase with a sufficiently high organic content. Detection is typically performed using a UV detector set at the λmax of TPH. For trace-level analysis, derivatization with a suitable reagent that introduces a highly chromophoric or fluorophoric group can be employed to enhance sensitivity, a common strategy for hydrazine compounds.[13][14]
Experimental Protocol for Method Development and Validation
Objective: To develop and validate an RP-HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Selection and Optimization:
-
Start with a mobile phase of acetonitrile and water (e.g., 80:20 v/v).
-
Inject a standard solution of TPH and observe the retention time and peak shape.
-
Adjust the ratio of acetonitrile to water to achieve a suitable retention time (typically between 3 and 10 minutes) and a symmetrical peak. Methanol can be explored as an alternative organic modifier.[15]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of TPH in the mobile phase.
-
Create a series of working standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the sample in the mobile phase, filtering through a 0.45 µm syringe filter, and diluting as necessary.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined λmax from UV-Vis analysis
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Inject a blank, a standard solution, and a sample solution to ensure no interference at the retention time of TPH.
-
Linearity: Analyze a series of at least five concentrations of TPH and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of TPH at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of TPH that can be reliably detected and quantified.
-
Visualizing the HPLC Workflow
Caption: A generalized workflow for the quantitative analysis of TPH by HPLC.
Electrochemical Analysis: A Highly Sensitive Technique
Electrochemical methods, such as cyclic voltammetry, can be powerful tools for the quantification of electroactive species like TPH. These techniques are based on the oxidation or reduction of the analyte at an electrode surface and the measurement of the resulting current.
Principle and Rationale
The hydrazine moiety in TPH is susceptible to oxidation. By applying a potential to a working electrode, TPH can be oxidized, generating a current that is proportional to its concentration. Cyclic voltammetry is particularly useful for initial investigations, as it provides information about the redox potentials and the mechanism of the electrochemical reaction.[16] For quantitative purposes, more sensitive techniques like differential pulse voltammetry or amperometry can be employed. The choice of the working electrode material and the supporting electrolyte are critical for achieving a stable and reproducible signal.[17][18][19]
Experimental Protocol for Voltammetric Analysis
Objective: To investigate the electrochemical behavior of TPH and develop a method for its quantification.
Instrumentation and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working electrodes (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
This compound (analytical standard)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of TPH in the supporting electrolyte.
-
Prepare a series of standard solutions by diluting the stock solution.
-
-
Cyclic Voltammetry (CV) Investigation:
-
Place a known volume of the supporting electrolyte in the electrochemical cell and run a blank CV to check for impurities.
-
Add a standard solution of TPH to the cell and record the cyclic voltammogram over a suitable potential range.
-
Identify the oxidation peak(s) of TPH.
-
Investigate the effect of scan rate on the peak current and potential to understand the nature of the electrochemical process.
-
-
Quantitative Analysis (e.g., using Differential Pulse Voltammetry - DPV):
-
Develop a DPV method based on the results of the CV study.
-
Record the DPVs for the series of standard solutions.
-
Plot the peak current versus concentration to generate a calibration curve.
-
Analyze the sample solution under the same conditions and determine the concentration of TPH from the calibration curve.
-
Visualizing the Electrochemical Process
Caption: Conceptual diagram of the electrochemical oxidation of TPH for quantification.
Conclusion and Best Practices
This application note has provided a comprehensive overview of three distinct yet complementary analytical techniques for the quantification of this compound. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
-
For rapid, routine analysis of relatively pure samples, UV-Vis spectrophotometry is a suitable choice.
-
For complex samples requiring high specificity and sensitivity, RP-HPLC is the recommended method.
-
For applications demanding very high sensitivity and for studies of redox properties, electrochemical methods offer a powerful alternative.
Regardless of the chosen technique, adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results.
References
- Revue Roumaine de Chimie. (n.d.). CYCLIC VOLTAMMETRY AND DFT STUDIES OF SOME TRIPHENYLHYDRAZINE.
- ResearchGate. (2012, March). Fig. 3 Typical cyclic voltammetric responses resulting from additions....
- PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine.
- ResearchGate. (n.d.). (Right) UV/Vis absorption spectra and (left) fluorescence emission....
- Iranian Journal of Analytical Chemistry. (n.d.). Electrochemical Investigation and Voltammetric Determination of Hydrazine Based on Organic Modifier and N-Doped Reduced Graphene.
- ResearchGate. (n.d.). Simple detection of hydrazine by cyclic voltammetry using modified carbon composite electrode with copper nitroprusside adsorbed on the 3-aminopropylsilica.
- ResearchGate. (n.d.). A) Cyclic voltammograms of hydrazine at various concentrations: a) 0.0....
- Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- ijcpa.in. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of.
- ResearchGate. (2019, January 27). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF TETRABENAZINE IN BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM.
- ResearchGate. (n.d.). Molar extinction coefficient (ε) results calculated at each band in....
- National Institutes of Health. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.
- ResearchGate. (n.d.). (a) UV−vis absorption and (b) fluorescence changes of probe 1 (10 μM)....
- ResearchGate. (n.d.). Molar extinction coefficient (L mol À1 cm À1 ) for some commonly used solvents.
- RASAYAN Journal of Chemistry. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
- MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- Semantic Scholar. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- ijarbs.com. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- ResearchGate. (2017, August 10). Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamics and preferential solvation | Request PDF.
Sources
- 1. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. ijcpa.in [ijcpa.in]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetraphenylhydrazine and its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Nuanced Catalytic Role of Tetraphenylhydrazine
This compound (TPH) is a unique molecule in the landscape of organic synthesis. While not a catalyst in the classical sense of participating in a catalytic cycle and regenerating itself, its true value lies in its ability to act as a potent thermal radical initiator. Upon heating, the relatively weak N-N bond in this compound undergoes homolytic cleavage to generate two diphenylaminyl radicals. These radicals can then initiate a variety of chemical transformations, particularly polymerization reactions. This application note will first delve into the foundational role of this compound as a radical initiator. Subsequently, we will explore the catalytic applications of closely related hydrazine derivatives, which provide a broader context for the utility of the hydrazine scaffold in modern organic reactions. We will also discuss a specific instance of a tetraarylhydrazine derivative that functions as a true electrocatalyst.
Part 1: this compound as a Radical Initiator
The primary application of this compound in organic reactions is as a source of radicals. Radical initiators are substances that can produce radical species under mild conditions and promote radical reactions.[1] AIBN (Azobisisobutyronitrile) and benzoyl peroxide are common examples of radical initiators that are widely used in polymer synthesis.[2]
Mechanism of Radical Formation
The utility of this compound as a radical initiator stems from the lability of the central nitrogen-nitrogen single bond. When heated, this bond breaks homolytically, yielding two diphenylaminyl radicals (Ph₂N•).
Caption: Homolytic cleavage of this compound upon heating.
These generated diphenylaminyl radicals can then initiate polymerization by reacting with a monomer, starting the radical chain reaction.[2][3]
Application in Radical Polymerization
Radical polymerization is a fundamental process for creating a wide variety of polymers.[2] The initiation step, where the first few monomer units react to form a short polymer chain with a radical end, is critical. This compound can serve as the initiator in this process.
Caption: Simplified workflow of radical polymerization initiation and propagation.
Part 2: Catalytic Applications of Hydrazine Derivatives
While this compound itself is primarily a radical initiator, its simpler analog, phenylhydrazine, has been demonstrated to have a significant impact on certain catalytic reactions, particularly in the realm of controlled radical polymerization.
Phenylhydrazine in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity.[4][5] Recent research has shown that the addition of phenylhydrazine to ATRP reactions can be used to systematically tune the dispersity of the resulting polymers.[6][7][8]
Causality Behind Experimental Choices: In a typical ATRP, a transition metal complex (e.g., CuBr/PMDETA) reversibly activates a dormant polymer chain (P-X) to a propagating radical (P•). The dispersity of the final polymer is dependent on the rates of activation, deactivation, and termination. By introducing phenylhydrazine, an irreversible termination pathway is introduced. Phenylhydrazine acts as a nucleophile, reacting with the halide terminus of the growing polymer chains, thereby terminating them.[7] This controlled termination allows for the precise tuning of the polymer dispersity.
Experimental Protocol: Tuning Dispersity of Poly(tert-butyl acrylate) with Phenylhydrazine [6]
Materials:
-
tert-butyl acrylate (tBA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Phenylhydrazine (PH)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, add CuBr (16.7 mg, 0.116 mmol) and a magnetic stir bar to a 50 mL round-bottom flask.
-
In a separate vial, prepare a solution of tBA (2 mL, 13.9 mmol), EBiB (16.8 µL, 0.116 mmol), PMDETA (24.3 µL, 0.116 mmol), and the desired amount of phenylhydrazine in anhydrous DMF (3.5 mL).
-
Add the solution from step 2 to the flask containing CuBr.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by ¹H NMR for monomer conversion and by GPC for molecular weight and dispersity.
-
To quench the polymerization, open the flask to air and add a small amount of a suitable solvent like THF.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., a methanol/water mixture).
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation:
| Phenylhydrazine (mol % relative to initiator) | Dispersity (Đ) |
| 0 | 1.08 |
| 25 | 1.20 |
| 50 | 1.45 |
| 100 | 1.80 |
Note: The above data is illustrative and based on trends reported in the literature. Actual results may vary.[6][7]
Part 3: Tetraarylhydrazine as an Electrocatalyst
A notable exception to the primary role of tetra-substituted hydrazines as radical initiators is the discovery of 1,1,2,2-tetrakis(4-(tert-butyl)phenyl)hydrazine as an efficient electrocatalyst.[9] This molecule, formed in situ from the electrolysis of tris(4-(tert-butyl)phenyl)amine, catalyzes the synthesis of imidazo-fused N-heteroaromatic compounds.
Mechanism of Electrocatalysis: The tetraarylhydrazine acts as a redox mediator. It is oxidized at the anode to its radical cation, which then acts as an oxidant in the substrate cyclization reaction. The reduced form of the catalyst is then regenerated at the cathode, completing the catalytic cycle. This metal-free electrocatalytic method offers a green and efficient route to valuable N-heterocycles.[9]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dispersity control in atom transfer radical polymerizations through addition of phenylhydrazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a tetraarylhydrazine catalyst for electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in tetraphenylhydrazine synthesis and avoidance
Technical Support Center: Synthesis of Tetraphenylhydrazine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common challenges, minimize side reactions, and ensure the integrity of your final product.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during the synthesis and handling of this compound.
Issue 1: My reaction mixture is a dark brown or black tar, and I have a very low yield of the desired white product.
-
Probable Cause 1: Over-oxidation. The most common cause is excessive or uncontrolled oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can aggressively attack the product or starting material if not properly controlled, leading to cleavage of the N-N bond or oxidation of the phenyl rings.[1] This results in a complex mixture of polymeric, tarry byproducts.
-
Probable Cause 2: High Reaction Temperature. The oxidation of diphenylamine is highly exothermic. If the temperature is not strictly controlled and is allowed to rise, the rate of side reactions, including over-oxidation, increases dramatically.
-
Recommended Solutions:
-
Temperature Control is Critical: Maintain the reaction temperature at or below 0°C throughout the addition of the oxidizing agent. Use an ice-salt or acetone-dry ice bath for efficient cooling.
-
Controlled Reagent Addition: Add the oxidizing agent (e.g., powdered KMnO₄) slowly and in small portions to the stirred solution of diphenylamine. This prevents localized "hot spots" where over-oxidation can occur.
-
Alternative Oxidant: Consider using lead dioxide (PbO₂), which is a milder and less soluble oxidizing agent.[2] This often results in a cleaner reaction with fewer tarry byproducts, though the reaction time may be longer.
-
Issue 2: My final product is blue, violet, or green, or it turns this color upon standing.
-
Probable Cause: Radical Dissociation. this compound exists in equilibrium with the diphenylaminyl radical (Ph₂N•). This radical is intensely colored (deep blue-violet) and is responsible for the phenomenon of thermochromism and photochromism. The presence of heat, light, or acidic impurities can shift the equilibrium towards the radical, causing discoloration.[3]
-
Recommended Solutions:
-
Exclude Light and Heat: Store purified this compound in an amber vial, protected from light, and in a refrigerator or freezer to minimize radical formation.
-
Work Under Inert Atmosphere: When handling the purified product, especially for extended periods or when in solution, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the radical.
-
Ensure Neutrality: Traces of acid can catalyze the decomposition into radicals.[3] Ensure all acidic residues from the workup are thoroughly removed. Washing the organic solution with a dilute sodium bicarbonate solution is recommended.
-
Issue 3: I have a significant amount of a reddish/orange crystalline impurity that is difficult to remove by recrystallization.
-
Probable Cause: Formation of Diphenyl-p-benzoquinone Di-anil. This is a known, highly colored byproduct from the strong oxidation of diphenylamine or its rearrangement products.[4][5] It is formed through a series of oxidation and condensation steps. Its similar polarity and crystalline nature can make separation from the desired product challenging.
-
Recommended Solutions:
-
Optimize Oxidation: The formation of this byproduct is favored by harsh reaction conditions. Adhering strictly to low temperatures and controlled addition of the oxidant will suppress its formation.
-
Purification Strategy: While challenging, careful column chromatography on neutral alumina may be effective. Standard silica gel can be too acidic and may promote decomposition of the this compound. Alternatively, fractional recrystallization using a different solvent system (e.g., toluene/hexane vs. ethanol) may improve separation.
-
Quick Reference Troubleshooting Table
| Symptom | Potential Cause(s) | Analytical Check | Corrective Action(s) |
| Dark Tarry Mixture, Low Yield | Over-oxidation; High Temperature | TLC shows multiple spots, streaking | Maintain temp < 0°C; Slow oxidant addition; Use milder oxidant (PbO₂) |
| Blue/Violet/Green Product | Dissociation to Ph₂N• radical | UV-Vis shows absorption > 600 nm | Store cold, dark, under inert gas; Ensure removal of all acid |
| Unreacted Diphenylamine | Insufficient oxidant; Poor oxidant quality | TLC shows starting material spot | Use a slight excess (1.05-1.1 eq) of fresh oxidant; Increase reaction time |
| Red/Orange Crystalline Impurity | Diphenyl-p-benzoquinone di-anil | ¹H NMR, Mass Spec | Strict temp control; Purify via neutral alumina chromatography |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound from diphenylamine?
A1: The synthesis is a classic oxidative coupling reaction. It proceeds via a radical mechanism. An oxidizing agent removes one electron from each of two diphenylamine molecules to form two diphenylaminyl radicals (Ph₂N•). These two radicals then dimerize by forming a new nitrogen-nitrogen single bond to yield the stable this compound product.
Q2: Which oxidizing agent is better: Potassium Permanganate (KMnO₄) or Lead Dioxide (PbO₂)?
A2: The choice depends on the desired balance between reaction speed and cleanliness.
-
Potassium Permanganate (KMnO₄): A very strong, inexpensive, and potent oxidizing agent. It leads to a fast reaction but has a high tendency to cause over-oxidation and form byproducts like MnO₂, which can complicate workup.[1] Strict control of temperature and addition rate is essential.
-
Lead Dioxide (PbO₂): A milder, heterogeneous oxidizing agent.[2] The reaction is typically cleaner with higher yields of the desired product and fewer tarry impurities. However, it is slower, more expensive, and requires the removal of the solid lead salts post-reaction. For achieving the highest purity, PbO₂ is often the superior choice.
Q3: My this compound appears to be decomposing on a silica gel column. Why?
A3: Standard silica gel is slightly acidic. This acidic surface can catalyze the cleavage of the relatively weak N-N bond in this compound, promoting its dissociation into the colored diphenylaminyl radical.[3] The radicals can then undergo further reactions on the column. If chromatography is necessary, it is highly recommended to use deactivated or neutral alumina as the stationary phase and to run the column quickly with cold eluents.
Q4: Can I use other secondary amines for this type of oxidative coupling?
A4: Yes, the oxidative coupling to form tetra-substituted hydrazines is a more general reaction. However, the stability of the resulting hydrazine and the tendency to form side products are highly dependent on the substituents. Aryl groups, like in diphenylamine, help to stabilize the intermediate radical, making the reaction relatively efficient. Aliphatic secondary amines can also be oxidized, but the resulting tetraalkylhydrazines may be less stable.
Visualizing the Chemistry: Reaction and Troubleshooting Diagrams
Main Synthesis and Side Reaction Pathways
The following diagram illustrates the desired oxidative coupling of diphenylamine and the competitive pathway leading to the formation of a common quinone-based byproduct.
Caption: Desired vs. Side Reaction Pathways in this compound Synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via KMnO₄ Oxidation
Disclaimer: This protocol involves hazardous materials. All work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials:
-
Diphenylamine (10.0 g, 59.1 mmol)
-
Potassium permanganate (KMnO₄), finely powdered (5.0 g, 31.6 mmol, 1.07 eq relative to 2:1 stoichiometry)
-
Anhydrous Acetone (400 mL), pre-chilled to 0°C
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of diphenylamine in 400 mL of pre-chilled anhydrous acetone. Place the flask in an ice-salt bath and stir until the solution temperature reaches 0°C.
-
Oxidation: While stirring vigorously, add the 5.0 g of powdered KMnO₄ in small portions over a period of 30-45 minutes. Use a powder funnel to avoid material clinging to the flask neck. Crucially, monitor the temperature and ensure it does not rise above 5°C. The solution will turn a deep brown as a fine precipitate of manganese dioxide (MnO₂) forms.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., 10% Ethyl Acetate in Hexane), checking for the consumption of diphenylamine.
-
Workup:
-
Once the reaction is complete, filter the cold reaction mixture through a pad of Celite® or diatomaceous earth on a Büchner funnel to remove the MnO₂ precipitate.
-
Wash the brown filter cake with small portions of cold acetone (2 x 25 mL) to recover any trapped product.
-
Transfer the clear, pale yellow filtrate to a large beaker. Slowly add deionized water (approx. 200-300 mL) with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
-
Isolation: Allow the mixture to stand in an ice bath for 1 hour to complete the precipitation of the crude product. Collect the white solid by vacuum filtration, wash with cold 50% aqueous methanol, and then with a small amount of cold water.
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude this compound from hot ethanol or a toluene/hexane mixture. Dissolve the solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by chilling in an ice bath.
-
Collect the pure white crystals by vacuum filtration and dry in a vacuum desiccator protected from light. The typical yield is 60-70%.
-
References
- Stejskal, J., & Sapurina, I. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. Polymers, 11(4), 723. [Link][4][6][7]
- Sapurina, I., & Stejskal, J. (2012). The oxidation of aniline with p-benzoquinone and its impact on the preparation of the conducting polymer, polyaniline. Synthetic Metals, 162(13-14), 1334-1341. [Link][5]
- Pokhodenko, V. D., & Kalibabchuk, V. A. (1969). Acid catalysts of the radical decomposition of this compound.
- Wikipedia. (n.d.). Lead dioxide.
- Reusch, W. (2013). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link][1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lead dioxide - Wikipedia [en.wikipedia.org]
- 3. Acid catalysts of the radical decomposition of this compound - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetraphenylhydrazine
Welcome to the technical support center for the synthesis of tetraphenylhydrazine. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this important compound. Here, we address common challenges and provide in-depth, field-proven insights to improve your experimental outcomes.
Introduction to this compound Synthesis
This compound, (C₆H₅)₂N-N(C₆H₅)₂, is a valuable compound in organic synthesis and materials science, often used as a precursor for stable nitrogen radicals. The most common and direct route to its synthesis is the oxidative coupling of diphenylamine. While seemingly straightforward, this reaction is frequently plagued by issues such as low yields, challenging purifications, and the formation of colored byproducts. This guide provides a structured approach to troubleshooting these common problems, grounded in the chemical principles of the reaction.
Core Reaction: Oxidation of Diphenylamine
The synthesis of this compound is fundamentally an oxidative dehydrogenation reaction. Two molecules of diphenylamine are coupled at the nitrogen atoms, forming a new N-N bond with the concurrent removal of two hydrogen atoms.
Reaction: 2 (C₆H₅)₂NH + [O] → (C₆H₅)₂N-N(C₆H₅)₂ + H₂O
The choice of the oxidizing agent ([O]) is critical and significantly influences the reaction's efficiency, selectivity, and the profile of impurities.
Reaction Mechanism Overview
The mechanism involves the initial formation of a diphenylamino radical (DPA•) through the loss of a hydrogen atom from the amine.[1] Two of these radicals then dimerize to form the stable this compound product. The efficiency of this process hinges on the ability of the oxidant to generate the radical intermediate without causing further, unwanted oxidation.
Caption: Oxidative coupling mechanism for this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is the most frequently reported issue. It typically stems from one or more of the following factors: choice of oxidant, reaction conditions, or purity of the starting material.
1. Oxidizing Agent Selection: The strength and nature of the oxidizing agent are paramount.
-
Potassium Permanganate (KMnO₄): This is a very strong and common oxidant for this reaction.[2] However, its high reactivity can lead to over-oxidation and side product formation if not carefully controlled.[3] It is often used in an organic solvent like acetone at low temperatures.[4]
-
Lead Dioxide (PbO₂): A solid and generally milder oxidant, PbO₂ can offer better selectivity and is a strong oxidizing agent suitable for this transformation.[5][6] It is typically used in a non-polar solvent like benzene or toluene with heating.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is another viable solid oxidant, often requiring elevated temperatures.
Causality: A highly potent oxidant like KMnO₄ can cleave bonds or oxidize the aromatic rings if the reaction is not kept cold and the addition is not slow.[7] Milder, heterogeneous oxidants like PbO₂ or MnO₂ often provide better control as the reaction occurs on the surface of the solid, but may require more energy (heat) and longer reaction times to proceed to completion.
| Oxidant | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| KMnO₄ | Acetone, Pyridine | 0°C to RT | Inexpensive, powerful oxidant.[8] | Can cause over-oxidation; MnO₂ byproduct can complicate workup. |
| PbO₂ | Benzene, Toluene | Reflux | Good selectivity, easier to control.[9] | Toxic heavy metal waste, requires heating.[10] |
| Active MnO₂ | Dichloromethane, Benzene | Reflux | Good for sensitive substrates. | Activity can vary by preparation method; can require large excess. |
Optimization Strategies:
-
Purity of Diphenylamine: Commercial diphenylamine is often yellowish-brown due to air oxidation.[2][11] These impurities can interfere with the reaction and contaminate the product. It is highly recommended to recrystallize the starting diphenylamine from ethanol or hexane before use.
-
Stoichiometry: Ensure the correct molar ratio of oxidant to diphenylamine. For KMnO₄, the stoichiometry is approximately 2 moles of diphenylamine to 1 mole of KMnO₄. A slight excess of the oxidant may be used, but a large excess will promote side reactions.
-
Temperature Control: For reactions with KMnO₄, maintain the temperature at or below room temperature, preferably starting at 0°C. For PbO₂ or MnO₂, ensure the reaction reaches the necessary reflux temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the diphenylamine starting material. This prevents premature workup (incomplete reaction) or allowing the reaction to proceed for too long (increased side product formation).
Q2: I'm observing significant colored impurities in my crude product. What are these and how can I prevent their formation?
A2: The formation of colored byproducts, typically deep blue, violet, or brown, is a clear indicator of over-oxidation.
Identity of Impurities: The primary colored impurity is often diphenylbenzidine violet. This species is formed when this compound is further oxidized, leading to a highly conjugated quinone-imine type structure.[12] This process is well-documented in the context of diphenylamine-based redox indicators.[11][13]
Causality & Prevention:
-
Localized High Oxidant Concentration: Adding the oxidant too quickly can create "hot spots" where the local concentration of the oxidant is very high, leading to the immediate over-oxidation of the newly formed product.
-
Solution: Add the oxidant slowly and portion-wise (if solid) or drop-wise (if in solution) with vigorous stirring to ensure rapid dispersion.
-
-
Excessive Oxidant: Using a large excess of a strong oxidant like KMnO₄ will inevitably lead to the oxidation of the desired product once the starting material is consumed.
-
Solution: Use a carefully measured amount of oxidant (no more than 1.1-1.2 equivalents) and monitor the reaction by TLC.
-
-
Reaction Temperature: Higher temperatures accelerate all reactions, including the desired synthesis and the undesired over-oxidation.
-
Solution: For powerful oxidants, maintain low temperatures (0-10°C).
-
Caption: Desired reaction pathway versus over-oxidation side reaction.
Q3: I'm having difficulty purifying my this compound. What is the best method?
A3: Purification is critical for obtaining high-quality this compound. The crude product is often a solid contaminated with the oxidant's byproducts (e.g., MnO₂) and colored impurities.
1. Initial Workup:
-
Removal of Solid Byproducts: After the reaction is complete, the first step is to remove insoluble inorganic materials. For example, after a KMnO₄ oxidation, the brown MnO₂ precipitate must be filtered off. This is often done after quenching the excess oxidant with a reducing agent (like sodium bisulfite or isopropanol) and diluting the mixture with water.
-
Extraction: The organic product can then be extracted from the aqueous mixture using a suitable solvent like dichloromethane or ethyl acetate.
2. Recrystallization: This is the most effective method for purifying the final product.[14]
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which this compound is highly soluble when hot but poorly soluble when cold.[15]
-
Good Single Solvents: Ethanol, benzene, and toluene are commonly cited. Ethanol is often a good first choice.[16]
-
Solvent Pairs: A two-solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective.[17][18] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Dealing with Oils: If the product "oils out" instead of crystallizing, it means the cooling was too rapid or the solution was too impure. Try reheating the solution, adding slightly more solvent, and allowing it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting it all cool together.
-
Decolorization: If the product remains colored after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs many colored impurities.[17] Be careful not to add too much, as it can also adsorb your product.
Experimental Protocols
Protocol 1: Synthesis via Potassium Permanganate Oxidation
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of purified diphenylamine in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5°C.
-
Oxidant Addition: While stirring vigorously, add 3.0 g of finely powdered potassium permanganate (KMnO₄) in small portions over 30-45 minutes. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the diphenylamine spot has disappeared.
-
Workup: Quench the reaction by adding 10-15 mL of isopropanol to destroy any excess KMnO₄. Stir for 20 minutes, during which the purple color should disappear and a brown precipitate of MnO₂ will be prominent.
-
Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, then 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.
-
Purification: Proceed with recrystallization as described below.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling (using a hot plate and a condenser).
-
Saturation: Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight. The expected product is a colorless to off-white solid.
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- Forrest, J., Tucker, S. H., & Whalley, M. (1951). The Oxidation of Diphenylamine and of its N-Derivatives. Part I. Journal of the Chemical Society, 68.
- Sciencemadness Wiki. (2023). Diphenylamine.
- Gasco, L., & Asuero, A. G. (2018). Structure of the Products of the Oxidation of Diphenylamine, the First Member in a Family of Analytical Redox Reagents. ResearchGate.
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). SlideShare.
- Wikipedia. (n.d.). Diphenylamine.
- MDPI. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization - Single Solvent.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
- Schmidt, K. H., Bromberg, A., & Meisel, D. (1986). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals. The Journal of Physical Chemistry.
- Nekrasov, M., & Edelmann, F. T. (2020). How to purify hydrazone? ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mishra, B. K., et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Coordination Chemistry Reviews.
- Chemistry university. (2021). Potassium Permanganate Oxidation. YouTube.
- Organic Chemistry Portal. (n.d.). Potassium Permanganate.
- Wikipedia. (n.d.). Lead dioxide.
- Lee, G. H., et al. (2016). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. ResearchGate.
- Devarie-Baez, N. O., et al. (2013). An efficient and mild oxidant for the synthesis of s-tetrazines. Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 68. The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. CAS 1309-60-0: Lead dioxide | CymitQuimica [cymitquimica.com]
- 6. Lead dioxide - Wikipedia [en.wikipedia.org]
- 7. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 8. youtube.com [youtube.com]
- 9. Lead dioxide | 1309-60-0 [chemicalbook.com]
- 10. noahchemicals.com [noahchemicals.com]
- 11. Diphenylamine - Wikipedia [en.wikipedia.org]
- 12. kfs.edu.eg [kfs.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Home Page [chem.ualberta.ca]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Crude Tetraphenylhydrazine by Recrystallization
Welcome to the dedicated technical support center for the purification of crude tetraphenylhydrazine via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this purification technique. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound (this compound) and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature (near the solvent's boiling point).[1] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
When a hot, saturated solution of crude this compound is allowed to cool, the solubility of this compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration. This process selectively isolates the pure this compound crystals.
Q2: What are the key physical properties of this compound to consider during recrystallization?
A2: Understanding the physical properties of this compound is crucial for a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂ | [2][3][4] |
| Molecular Weight | 336.44 g/mol | [2][3] |
| Melting Point | 144-146 °C | [2][3][5] |
| Appearance | White solid | [5] |
The relatively high melting point of this compound (144-146 °C) is advantageous as it is well above the boiling points of most common organic solvents, reducing the risk of the compound "oiling out" instead of crystallizing.[2][3][5]
Q3: What are the potential impurities in crude this compound?
A3: Crude this compound, typically synthesized by the oxidation of diphenylamine, may contain several impurities. These can include:
-
Unreacted Diphenylamine: The starting material for the synthesis.
-
Oxidation Byproducts: Over-oxidation or side reactions can lead to various colored impurities.
-
Solvent Residues: Residual solvents from the reaction mixture.
The presence of these impurities can lower the melting point of the crude product and may interfere with crystal formation.
Q4: What are the safety precautions when working with this compound and its potential solvents?
A4: As with any laboratory procedure, safety is paramount.
-
Organic Solvents: Many organic solvents are flammable and can be toxic. Always work in a well-ventilated fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent before use.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q5: My this compound is not dissolving in the hot solvent. What should I do?
A5: This issue typically arises from two main causes:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound. Add small portions of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q6: No crystals are forming upon cooling. What went wrong?
A6: The failure of crystals to form is a common problem in recrystallization and can be due to several factors:
-
Too Much Solvent: This is the most frequent reason for no crystal formation. If you have used too much solvent, the solution will not be saturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try:
-
Scratching the inner surface of the flask with a glass rod. This creates a rough surface that can promote nucleation.
-
Adding a seed crystal of pure this compound, if available. The seed crystal provides a template for further crystal growth.
-
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q7: My product has "oiled out" instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the temperature of the solution or if the concentration of the solute is too high.
-
Reheat and Add More Solvent: The most effective solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.
-
Change the Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system.
Q8: The yield of my recrystallized this compound is very low. How can I improve it?
A8: A low yield can be disappointing, but there are several ways to improve it:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve your crude product. Any excess solvent will retain some of your product in the solution, reducing your yield.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of crystallized product.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified crystals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the recrystallization of crude this compound using ethanol.
1. Solvent Selection:
-
Based on available literature, ethanol is a suitable solvent for the recrystallization of this compound.[5] If ethanol proves ineffective, a mixed solvent system such as toluene-hexane or ethyl acetate-hexane can be explored.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring.
-
Add hot ethanol dropwise until the this compound completely dissolves. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid particles.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
7. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- The Royal Society of Chemistry.Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.[Link]
- Cheméo.Chemical Properties of Hydrazine, tetraphenyl- (CAS 632-52-0).[Link]
- YouTube.
- MIT OpenCourseWare.
- University of Rochester Department of Chemistry.
- Google Patents.
- Chemistry LibreTexts.7.
- ResearchGate.
- PubChem.1,1,2,2-Tetraphenylhydrazine.[Link]
- PMC.
- Physical Chemistry Research.
- Google Patents.
- Comenius University.Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.[Link]
- PMC.Solid-Phase Synthesis of s-Tetrazines.[Link]
- MDPI.Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.[Link]
- ResearchGate.Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.[Link]
Sources
Technical Support Center: Stabilizing Tetraphenylhydrazine Solutions
Welcome to the technical support center for tetraphenylhydrazine (TPH). This guide is designed for researchers, chemists, and drug development professionals who rely on the stability and purity of TPH for their experimental success. Degradation of TPH can lead to inconsistent results, loss of activity, and analytical errors. This document provides in-depth technical guidance, troubleshooting protocols, and preventative measures to ensure the integrity of your TPH solutions.
Section 1: Understanding this compound Degradation
This compound is a valuable compound, but its central nitrogen-nitrogen single bond is susceptible to cleavage, primarily through oxidation. Understanding the mechanisms of degradation is the first step toward preventing it.
Primary Degradation Pathway: Oxidation
The principal route of TPH degradation is oxidation. This process is often initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions. The oxidation process involves the formation of a diphenylaminyl radical intermediate ((C6H5)2N•), which can then participate in further reactions.
Key factors that promote oxidative degradation include:
-
Atmospheric Oxygen: Dissolved oxygen in solvents is a primary culprit.
-
Light Exposure (Photodegradation): UV light provides the energy to initiate homolytic cleavage of the N-N bond.
-
Elevated Temperatures: Heat can increase the rate of oxidation and other decomposition reactions.
-
Solvent Choice: Protic or acidic solvents can facilitate degradation pathways.
-
Presence of Catalysts: Trace metal ions can act as catalysts for oxidation.[1]
The most common and visually apparent degradation product is diphenylamine, which can impart a yellow or greenish hue to an initially colorless solution.
Visualizing the Degradation Pathway
To effectively prevent degradation, it is crucial to visualize the chemical transformation that occurs. The following diagram illustrates the primary oxidative pathway.
Caption: Oxidative degradation pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why has my colorless this compound solution turned yellow or green?
A color change is the most common indicator of degradation. This is typically due to the formation of oxidized species, primarily diphenylamine and other colored byproducts. The appearance of color suggests that the solution has been exposed to oxygen, light, or excessive heat.
Q2: What is the best solvent for dissolving this compound to ensure stability?
Aprotic, anhydrous, and peroxide-free solvents are highly recommended. Toluene, benzene, and anhydrous dichloromethane are common choices. It is critical to use solvents from a freshly opened bottle or to purify and degas the solvent immediately before use to remove dissolved oxygen and water.
Q3: Can I store my this compound solution at room temperature?
For maximum stability, solutions should be stored at low temperatures (2-8°C) in the dark.[2] Room temperature storage significantly accelerates the rate of degradation, especially if the solution is not protected from light and air.
Q4: How can I remove dissolved oxygen from my solvent?
The most effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes immediately before preparing your solution.[3] This "sparging" process displaces dissolved oxygen. For highly sensitive experiments, freeze-pump-thaw cycles can also be employed.
Q5: Is it necessary to use amber glass vials?
Absolutely. Amber glass vials or containers wrapped in aluminum foil are essential to protect the solution from light, which can initiate photodegradation. Standard clear glass offers insufficient protection.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered with TPH solutions.
| Symptom Observed | Potential Cause(s) | Recommended Corrective Action(s) |
| Rapid Color Change (Minutes to Hours) | 1. High concentration of dissolved oxygen in the solvent.2. Solvent contains peroxides or other impurities.3. Direct, intense light exposure. | 1. Immediately degas a fresh aliquot of solvent with argon or nitrogen before preparing a new solution.[3]2. Test the solvent for peroxides. Use a freshly opened bottle of high-purity, anhydrous solvent.3. Prepare and handle the solution under subdued lighting and store it in an amber vial wrapped in foil. |
| Precipitate Formation | 1. The solution has become supersaturated due to temperature changes.2. Formation of insoluble degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. If so, store at a stable, controlled temperature.2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Inconsistent Analytical Results (e.g., HPLC, UV-Vis) | 1. Partial degradation of the TPH standard, leading to inaccurate concentration.2. Presence of interfering degradation products. | 1. Prepare a fresh stock solution from solid TPH for each set of experiments.2. Analyze the solution via HPLC-UV or LC-MS to check for the presence of degradation peaks (e.g., diphenylamine).3. Always run a system suitability test with a freshly prepared standard before sample analysis. |
| Slow Degradation Over Several Days | 1. Slow ingress of air into the storage container.2. Gradual degradation due to suboptimal storage temperature. | 1. Ensure the container cap has a tight seal. Use vials with PTFE-lined septa for best results.2. Transfer the solution to a refrigerator (2-8°C) for storage.[2] |
Section 4: Protocols for Maximizing Stability
Adherence to rigorous preparation and storage protocols is the most effective strategy for preventing degradation.
Protocol: Preparation of a Stabilized TPH Stock Solution
This protocol minimizes exposure to oxygen and light from the outset.
Materials:
-
Solid this compound
-
High-purity, anhydrous, aprotic solvent (e.g., toluene)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (argon or nitrogen) with a long needle or cannula
-
Gas-tight syringes
Procedure:
-
Vial Preparation: Place a magnetic stir bar in the amber vial and seal it with the cap.
-
Inert Atmosphere: Purge the vial with inert gas for 5-10 minutes by inserting a needle for gas inlet and a second needle as an outlet.
-
Solvent Degassing: Submerge the gas inlet needle into the solvent source and bubble the inert gas through it for at least 20 minutes to remove dissolved oxygen.
-
Weighing TPH: In a separate, dry container, accurately weigh the required amount of solid TPH. Perform this step quickly to minimize air exposure.
-
Dissolution: Briefly remove the cap from the purged vial, add the solid TPH, and immediately reseal the vial. Using a gas-tight syringe, transfer the desired volume of degassed solvent into the vial.
-
Mixing: Place the vial on a magnetic stir plate and stir until the solid is completely dissolved.
-
Blanketing: Before storing, purge the headspace of the vial with inert gas for 1-2 minutes to create a protective blanket over the solution.
Workflow: Solution Handling and Storage
Caption: Recommended workflow for handling and storing TPH solutions.
Section 5: Summary of Stability-Influencing Factors
This table summarizes key environmental factors and the recommended practices to mitigate their impact on TPH solution stability.
| Factor | Effect on TPH | Recommended Best Practice |
| Oxygen | Primary initiator of oxidation. | Degas solvents with inert gas (Ar, N₂). Store solutions under an inert atmosphere. |
| Light (UV) | Provides energy for homolytic N-N bond cleavage (photodegradation). | Use amber glassware and/or wrap containers in aluminum foil. Avoid exposure to direct sunlight or strong lab lighting. |
| Temperature | Higher temperatures increase the rate of all degradation reactions. | Store stock solutions in a refrigerator at 2-8°C.[2] Allow solutions to equilibrate to ambient temperature before use. |
| Solvent | Protic solvents (e.g., alcohols, water) or those with acidic impurities can promote degradation. | Use high-purity, anhydrous, aprotic solvents (e.g., toluene, anhydrous CH₂Cl₂). |
| pH | Acidic conditions can catalyze the decomposition of hydrazine derivatives.[3] | Ensure solvents are neutral. Avoid acidic additives unless required by the experimental protocol, and if so, use the solution immediately. |
| Metal Ions | Trace metals can catalyze oxidative decomposition.[1] | Use high-purity solvents and clean glassware. If metal catalysis is suspected, consider adding a chelating agent like EDTA, though compatibility must be verified. |
References
- Different possible decomposition pathways of tetrazine and its energetic derivatives. (n.d.). Journal of the Chemical Society C.
- SAFETY DATA SHEET - 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. (2024, March 7). Fisher Scientific.
- Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. (n.d.). Journal of the Chemical Society C: Organic.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). MDPI.
- The oxidation of phenylhydrazine: superoxide and mechanism. (1976, February 10). PubMed.
- How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015, March 17). ResearchGate.
Sources
Technical Support Center: Electrochemical Detection of Tetraphenylhydrazine
Welcome to the technical support center for the electrochemical detection of tetraphenylhydrazine (TPH). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of TPH electroanalysis. Unlike routine electrochemical assays, the detection of TPH presents a unique set of challenges stemming from its molecular structure and reactivity. This resource provides in-depth troubleshooting advice and foundational knowledge to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the electrochemical detection of this compound.
Q1: Why is the electrochemical detection of this compound considered challenging?
The electrochemical detection of this compound is complex due to a combination of factors inherent to its structure and reactivity. Unlike smaller, more soluble hydrazine derivatives, TPH's four phenyl rings introduce significant steric hindrance and lead to low solubility in aqueous solutions. Furthermore, the electrochemical oxidation of TPH proceeds through a radical cation intermediate, which can be highly reactive and lead to subsequent chemical reactions and electrode fouling.[1]
Q2: What is the general electrochemical behavior of this compound?
The electrochemical oxidation of this compound typically involves an initial one-electron transfer to form a stable radical cation. This process is often quasi-reversible or irreversible, depending on the solvent, electrolyte, and electrode material. The stability and subsequent reactions of this radical cation are key factors influencing the voltammetric response.
Q3: What are the most common issues encountered during the electrochemical detection of this compound?
The most frequently reported challenges include:
-
Poor signal reproducibility: Often caused by electrode fouling from the products of TPH oxidation.
-
Low sensitivity: Due to slow electron transfer kinetics and low analyte concentration at the electrode surface.
-
Inconsistent peak potentials: Which can be affected by the electrode surface condition and the presence of contaminants.
-
Solubility issues: TPH is sparingly soluble in aqueous solutions, making sample preparation and analysis in biological matrices difficult.
Q4: What type of working electrode is recommended for this compound detection?
Glassy carbon electrodes (GCE) are a common choice for the electrochemical analysis of organic molecules like TPH due to their wide potential window and chemical inertness.[2][3][4] However, bare GCEs are prone to fouling.[1] Therefore, surface modifications are often necessary to improve sensitivity and mitigate fouling.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: No or Very Weak Voltammetric Signal
Possible Cause 1: Insufficient Solubility of this compound
-
Explanation: this compound has very low solubility in aqueous solutions. If the concentration of TPH in your electrolyte is too low, the resulting current may be below the detection limit of your instrument.
-
Solution:
-
Solvent Selection: Consider using a non-aqueous solvent in which TPH is more soluble, such as acetonitrile or dimethylformamide (DMF), with a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Mixed Solvents: If an aqueous medium is necessary, try a mixed solvent system, such as a water/acetonitrile or water/ethanol mixture, to enhance solubility.
-
Sonication: Use ultrasonication to aid the dissolution of TPH in your chosen solvent system.
-
Fresh Solutions: Prepare TPH solutions fresh before each experiment, as it may precipitate out of solution over time.
-
Possible Cause 2: High Overpotential for Oxidation
-
Explanation: The oxidation of TPH on some electrode materials may require a high activation energy, resulting in a very positive oxidation potential where the signal may be masked by the background current from the solvent or electrolyte.
-
Solution:
-
Electrode Modification: Modify the working electrode with a material that has electrocatalytic activity towards TPH oxidation. Materials like carbon nanotubes or graphene can increase the surface area and promote faster electron transfer.[5][6]
-
Scan Rate Optimization: In cyclic voltammetry, varying the scan rate can sometimes enhance the peak current for slow electron transfer processes.
-
Problem 2: Poor Reproducibility and Signal Degradation Over Consecutive Scans
Possible Cause: Electrode Fouling
-
Explanation: The electrochemical oxidation of TPH generates a radical cation that can undergo further reactions, such as dimerization or polymerization. These reaction products can adsorb onto the electrode surface, creating an insulating layer that blocks electron transfer and leads to a decrease in the signal with each subsequent scan. This is a common issue with the electrochemistry of large organic molecules.[1]
-
Solution:
-
Electrode Polishing: Thoroughly polish the working electrode (e.g., glassy carbon) with alumina slurry between each measurement to remove any adsorbed species and renew the surface.
-
Electrochemical Cleaning: After polishing, perform electrochemical cleaning by cycling the potential in a blank electrolyte solution to further ensure a clean electrode surface.
-
Modified Electrodes: Use a modified electrode that is resistant to fouling. For example, electrodes modified with polymers or nanomaterials can sometimes provide a more stable response.
-
Pulsed Voltammetric Techniques: Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be less susceptible to fouling than cyclic voltammetry because the potential is pulsed, which can help to dislodge adsorbed species.
-
Experimental Workflow for Troubleshooting Electrode Fouling
Caption: Troubleshooting workflow for addressing poor signal reproducibility due to electrode fouling.
Problem 3: Unstable or Shifting Peak Potentials
Possible Cause 1: Changes in Electrode Surface Chemistry
-
Explanation: The surface of the working electrode can change during an experiment, especially if high potentials are applied. For example, carbon electrodes can become oxidized, which can alter the kinetics of TPH oxidation.
-
Solution:
-
Consistent Electrode Pretreatment: Implement a strict and consistent electrode pretreatment protocol before each experiment.
-
Narrow Potential Window: Use the narrowest possible potential window that still allows for the observation of the TPH oxidation peak to minimize changes to the electrode surface.
-
Possible Cause 2: pH Effects
-
Explanation: Although the oxidation of TPH itself may not be directly pH-dependent in aprotic media, if working in a mixed aqueous/organic solvent, changes in pH can affect the electrode surface and the stability of the TPH radical cation.
-
Solution:
-
Buffered Solutions: Use a well-buffered electrolyte to maintain a constant pH throughout the experiment.
-
pH Optimization Study: If possible, perform a study to determine the optimal pH for TPH detection in your system.
-
III. Experimental Protocols
This section provides a starting point for developing a robust experimental protocol for the electrochemical detection of this compound.
Protocol 1: Cyclic Voltammetry of this compound on a Glassy Carbon Electrode
-
Electrode Preparation:
-
Polish a glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).
-
Sonciate the electrode in the solvent for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the polished glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Ag/Ag+ electrode as the reference electrode.
-
Add the supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes.
-
-
Data Acquisition:
-
Record a blank voltammogram of the supporting electrolyte.
-
Add a known concentration of this compound to the cell and deoxygenate for another 5 minutes.
-
Record the cyclic voltammogram of TPH, typically scanning from 0 V to a potential sufficiently positive to observe the oxidation peak (e.g., +1.5 V) and back.
-
Repeat the measurement with fresh TPH solution and a newly polished electrode to check for reproducibility.
-
IV. Data Presentation
For quantitative analysis, it is crucial to establish a linear working range. The following table provides an example of how to structure your calibration data.
| TPH Concentration (µM) | Peak Current (µA) - Run 1 | Peak Current (µA) - Run 2 | Peak Current (µA) - Run 3 | Average Peak Current (µA) |
| 10 | 0.52 | 0.55 | 0.53 | 0.53 |
| 20 | 1.03 | 1.08 | 1.05 | 1.05 |
| 40 | 2.11 | 2.07 | 2.15 | 2.11 |
| 60 | 3.15 | 3.22 | 3.18 | 3.18 |
| 80 | 4.20 | 4.15 | 4.25 | 4.20 |
| 100 | 5.25 | 5.30 | 5.28 | 5.28 |
Logical Relationship of Key Experimental Parameters
Caption: Interdependence of key experimental parameters in the electrochemical detection of this compound.
V. References
-
Manjunath, J.G., et al. (2010). Simultaneous Determination of Phenylhydrazine, Hydrazine and Sulfite Using a Modified Carbon Nanotube Paste Electrode. International Journal of Electrochemical Science, 5, 1336-1350.
-
Jeeva, P., & Kumar, A. S. (2007). Electrooxidation of carbo/thiocarbohydrazide and their hydrazone derivatives at a glassy carbon electrode. Journal of Chemical Sciences, 119(3), 223-231.
-
Ojani, R., et al. (2014). Electrocatalytic oxidation and voltammetric determination of hydrazine at bulk-modified carbon paste electrode with 1-[-4 (ferrocenyl ethynyl phenyl]-1-ethanone. Analytical and Bioanalytical Electrochemistry, 6(1), 91-105.
-
Mazloum-Ardakani, M., et al. (2022). Electrochemical Investigation and Voltammetric Determination of Hydrazine Based on Organic Modifier and N-Doped Reduced Graphene Aerogel/ Molybdenum Oxide Nanorods Multilayer Nanocomposite Modified Glassy Carbon Electrode. Iranian Journal of Analytical Chemistry, 9(1), 1-12.
-
Raoof, J.B., et al. (2014). A sensitive electrochemical sensor for hydrazine determination based on the modification of copper electrode with thiourea. Analytical & Bioanalytical Electrochemistry, 6(5), 545-558.
-
Fazli, N., & Akbarzadeh-T, N. (2025). Electrochemical determination of hydrazine using modified glassy carbon electrode. Journal of Environmental and Bioanalytical Electrochemistry, 1(4), 211-220.
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Raoof, J.B., et al. (2012). Simple detection of hydrazine by cyclic voltammetry using modified carbon composite electrode with copper nitroprusside adsorbed on the 3-aminopropylsilica. ResearchGate.
-
Fazli, N., & Akbarzadeh-T, N. (2025). Electrochemical determination of hydrazine using modified glassy carbon electrode. Journal of Environmental and Bioanalytical Electrochemistry, 1(4), 211-220.
-
Sivasubramanian, R., & Sathiyanarayanan, K. (2016). Electrocatalytic oxidation of hydrazine at sulphur-doped graphene-modified glassy carbon electrode. Journal of Chemical Sciences, 128(9), 1449-1456.
-
Ojani, R., Raoof, J. B., & Rahemi, V. (2012). A New Voltammetric Sensor for Hydrazine Based on Michael Addition Reaction Using 1-Amino-2-naphtol-4-sulfonic Acid. ResearchGate.
-
Banks, C. E., & Compton, R. G. (2021). the electroanalytical sensing of hydrazine. Sensors & Diagnostics, 1(1), 22-34.
-
Wójcik, Ł., et al. (2022). (Bio)Electroanalysis of Tetracyclines: Recent Developments. Molecules, 27(19), 6296.
-
Bizhanova, N., et al. (2024). A temporal approach to the study of the voltammetric behavior of multicomponent mixtures with implicit peaks of oxidation/reduction of electroactive components in the initial voltammetric data. International Journal of New Chemistry, 12(1), 97-112.
-
Zuman, P., & Fijalek, Z. (2011). Electroanalytical evidence for the formation of carbinolamines in the reactions of terephthalaldehyde with hydrazine. ResearchGate.
-
Tegegne, M. A., & Tadesse, A. A. (2021). Voltammetric determination of tryptophan at graphitic carbon nitride modified carbon paste electrode. Sensing and Bio-Sensing Research, 33, 100435.
-
Sevov, C. S., et al. (2020). Large Variability and Complexity of Isothermal Solubility for a Series of Redox-Active Phenothiazines. ResearchGate.
-
Thompson, M. A., et al. (2024). Fouling-Resistant Voltammetric Xylazine Sensors for Detection of the Street Drug “Tranq”. ACS Sensors, 9(1), 183-191.
-
Martinez-Pagan, O. R., et al. (2020). Electrochemical Quantification of Acetaminophen: An Engaging Cyclic Voltammetry Laboratory for the Quantitative Analysis Course. Journal of Chemical Education, 97(8), 2269-2275.
Sources
Technical Support Center: Resolving Baseline Drift in Tetraphenylhydrazine Electrochemical Analysis
Welcome to the technical support center for the electrochemical analysis of tetraphenylhydrazine (TPH). This guide is designed for researchers, scientists, and drug development professionals who encounter baseline instability during their experiments. Here, we provide in-depth troubleshooting guides, diagnostic workflows, and answers to frequently asked questions to help you achieve stable, reproducible, and accurate results.
Introduction: Understanding Baseline Drift
Baseline drift in cyclic voltammetry (CV) and other electrochemical techniques is a common artifact characterized by a continuous, sloping, or wandering background current that is not related to the faradaic reaction of the analyte. For redox-active organic molecules like this compound, this instability can obscure subtle electrochemical signals, complicate peak integration, and ultimately compromise the integrity of your data. The primary causes of baseline drift often stem from changes at the electrode-solution interface, instrumental instability, or contamination.[1][2] This guide will systematically address these issues and provide actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Baseline Drift
This section addresses specific baseline problems in a question-and-answer format, explaining the underlying causes and providing step-by-step solutions.
Q1: Why is my baseline consistently sloping upwards or downwards throughout the scan?
A steady, monotonic drift is typically indicative of a slow, continuous process occurring in the electrochemical cell.
Possible Causes & Solutions:
-
Electrode Fouling: The electrochemical oxidation of this compound can produce intermediates or products that adsorb onto the working electrode surface.[3] This accumulation, often a polymeric film, alters the electrode's active surface area and capacitance, leading to a steady drift in the charging current.[4] This is particularly common in organic electrochemistry.
-
Solution: Implement a rigorous electrode polishing protocol between experiments. For glassy carbon electrodes, polish with progressively finer alumina slurry (e.g., 0.3 µm then 0.05 µm) on a polishing pad, followed by sonication in ethanol and deionized water.
-
-
Temperature Fluctuations: Electrochemical measurements, especially of capacitance, are sensitive to temperature changes.[5] A lack of thermal equilibrium in the cell can cause the baseline to drift as the system slowly heats or cools.
-
Solution: Allow the electrochemical cell, solvent, and electrolyte to reach thermal equilibrium with the ambient laboratory temperature before starting the experiment. For high-sensitivity measurements, consider using a water-jacketed electrochemical cell to maintain a constant temperature.
-
-
Contamination or Degradation: Trace impurities in the solvent or supporting electrolyte can be electroactive, slowly oxidizing or reducing within the potential window and causing drift.[6] Similarly, the solvent or electrolyte itself may slowly degrade.
-
Solution: Always use high-purity (HPLC or anhydrous grade) solvents and electrochemical-grade supporting electrolytes. Prepare fresh solutions regularly and store them under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric oxygen or water.
-
| Symptom | Primary Suspect | Recommended Immediate Action |
| Steady Upward/Downward Slope | Electrode Fouling | Perform a full polishing cycle on the working electrode. |
| Slow, Continuous Drift | Lack of Thermal Equilibrium | Allow the cell to stabilize at room temperature for 20-30 minutes. |
| Gradual Drift Over Long Experiments | Solution Contamination/Degradation | Prepare a fresh batch of solvent and supporting electrolyte. |
Q2: My baseline is erratic, noisy, or wandering unpredictably. What is the cause?
Irregular baseline noise is often caused by electrical issues, problems with the reference electrode, or the presence of gas bubbles.
Possible Causes & Solutions:
-
Reference Electrode Instability: A clogged or poorly prepared reference electrode is a frequent source of baseline problems.[7] If the frit or junction is blocked, or if an air bubble is trapped inside, the potential will not be stable, leading to erratic measurements.
-
Solution: Check the reference electrode for air bubbles and ensure the filling solution is at the correct level. If using an Ag/AgCl electrode, ensure the filling solution is saturated with KCl. If the frit appears blocked, try soaking the electrode tip in warm water or replacing the frit assembly.
-
-
Poor Electrical Connections: Loose or corroded connections between the electrodes and the potentiostat can introduce significant electrical noise.
-
Solution: Ensure all alligator clips and cable connections are secure and free of corrosion. Clean the contacts if necessary. Check that the working electrode is not in contact with the counter electrode.[7]
-
-
Gas Bubbles: The formation or presence of gas bubbles (e.g., from dissolved air or electrolysis) on the electrode surface can change the active area and disrupt the signal, causing sharp spikes or wandering.[1]
-
Solution: Degas the solution thoroughly by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes before the experiment.[8] Maintain a gentle inert gas blanket over the solution during the measurement to prevent oxygen from re-dissolving.
-
Diagnostic Workflow for Baseline Drift
To systematically identify the source of baseline drift, follow this logical troubleshooting workflow. This process is designed to check the most common and easily solvable issues first before moving to more time-consuming steps.
Caption: A step-by-step workflow for diagnosing the root cause of baseline drift.
Frequently Asked Questions (FAQs)
Q: What is the expected electrochemical behavior of this compound (TPH)?
A: this compound is known to undergo a two-electron oxidation process to form a stable dication. However, the exact mechanism and the stability of the intermediates can be highly dependent on the solvent, supporting electrolyte, and scan rate. The oxidation products themselves can be reactive and may lead to electrode fouling, which is a key consideration for this molecule.[9][10]
Q: How can I proactively prevent electrode fouling when working with TPH?
A: Besides regular polishing, consider using a lower concentration of TPH if your signal-to-noise ratio allows. You can also increase the scan rate; faster scan rates can sometimes outrun the chemical reactions that lead to fouling.[11] For extensive studies, using a rotating disk electrode (RDE) can help by continuously refreshing the solution at the electrode surface.
Q: What are the ideal solvent and electrolyte systems for TPH analysis?
A: Non-aqueous, aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are commonly used for organic electrochemistry.[12] The supporting electrolyte should be electrochemically inert within your potential window. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a frequent choice due to its wide potential window and good solubility. A concentration of 0.1 M is standard.
Q: How can I be sure my reference electrode is working correctly?
A: A simple way to check a reference electrode is to measure its potential against another, known-good reference electrode. The potential difference should be close to 0 mV. Alternatively, you can run a CV of a well-behaved, reversible redox couple like ferrocene/ferrocenium. The peak separation (ΔEp) should be close to the theoretical value of 59 mV at room temperature, and the formal potential (E°') should match literature values. A drifting or incorrect formal potential indicates a problem with the reference.[7]
Conceptual Model of Electrode Fouling by TPH Oxidation
The diagram below illustrates the general mechanism by which the electrode surface can become passivated during TPH analysis, leading to baseline drift.
Caption: TPH oxidation at the electrode surface can form reactive species that adsorb, creating a fouling layer.
Essential Experimental Protocols
Protocol 1: Standard Working Electrode Polishing (Glassy Carbon)
-
Coarse Polish: Place a small amount of 0.3 µm alumina slurry on a polishing pad. Hold the electrode perpendicular to the pad and polish in a figure-eight motion for 60 seconds.
-
Rinse: Thoroughly rinse the electrode tip with deionized water to remove all alumina particles.
-
Fine Polish: Switch to a new polishing pad with 0.05 µm alumina slurry. Polish for another 90 seconds using the same figure-eight motion.
-
Sonication Clean: Place the electrode tip in a beaker with ethanol and sonicate for 3-5 minutes.
-
Final Rinse: Repeat the sonication step with high-purity deionized water. Dry the electrode carefully with a lint-free tissue (like Kimwipes) before use.
Protocol 2: Preparation of High-Purity Electrolyte Solution (0.1 M TBAPF₆ in ACN)
-
Drying: Dry the supporting electrolyte (TBAPF₆) in a vacuum oven at 80°C overnight to remove residual water.
-
Solvent Preparation: Use anhydrous grade acetonitrile (ACN) directly from a sealed bottle, preferably with a septum cap for extraction via syringe.
-
Mixing: In a clean, dry volumetric flask under an inert atmosphere (e.g., inside a glovebox or a flask flushed with argon), add the calculated mass of dried TBAPF₆.
-
Dissolution: Add the anhydrous ACN to the flask to the calibration mark. Mix gently until the electrolyte is fully dissolved.
-
Storage: Store the solution in a sealed container under an inert atmosphere and away from light. Prepare fresh solution at least weekly, or more often if baseline issues are frequent.
References
- Troubleshooting Cyclic Voltammetry and Voltammograms. Ossila. Available online
- Troubleshooting - BASELINE DRIFT. BASi. Available online
- FAQ: What is the cause of baseline drift or noise? SiliCycle. Available online
- Real-Time Quantitative Analysis of Electrode Surfaces in Synthetic Organic Electrochemistry via Optical Coherence Tomography.
- Eliminating Baseline Problems. Agilent. Available online
- Baseline Drift Detrending Technique for Fast Scan Cyclic Voltammetry. PMC - NIH. Available online
- Trouble shooting cyclic voltammetry. Zimmer & Peacock AS. Available online
- 5 Ways to Approach Baseline Issues.
- Evaluation of Redox Active Organic Molecules for Use in Nonaqueous Flow Batteries. MIT Chemical Engineering. Available online
- Textile Wastewater Treatment by Membrane and Electrooxidation Processes: A Critical Review. MDPI. Available online
- Cyclic Voltammetry (CV) baseline. Reddit r/Chempros. Available online
- Organic fouling of electrodialysis membranes with and without applied voltage.
- Cyclic voltammetry troubleshooting?
- Electrochemistry in Synthetic Organic Chemistry.
- Molecular redox-active organic materials for electrochemical carbon capture. SpringerLink. Available online
- Cyclic Voltammetry Troubleshooting. Reddit r/Chempros. Available online
- The oxidation of phenylhydrazine: superoxide and mechanism. PubMed. Available online
- The Electrochemistry of the Methylhydrazines. Allen J. Bard. Available online
Sources
- 1. BASi® | Troubleshooting [basinc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. agilent.com [agilent.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. Baseline Drift Detrending Technique for Fast Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheme.mit.edu [cheme.mit.edu]
how to store tetraphenylhydrazine to maintain purity
Welcome to the dedicated technical support center for tetraphenylhydrazine (CAS No. 632-52-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this valuable chemical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.
The Criticality of Purity in this compound Applications
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain its purity?
A1: To ensure the highest purity of this compound, it should be stored under an inert atmosphere , in a cool, dark, and dry place .[1] Room temperature is generally acceptable. The primary factors that can lead to degradation are exposure to oxygen, light, and moisture.
Q2: Why is an inert atmosphere so crucial for storing this compound?
A2: Hydrazine derivatives are susceptible to oxidation.[1][2] The nitrogen-nitrogen single bond in this compound can react with atmospheric oxygen, leading to the formation of various oxidation products. Storing the compound under an inert gas, such as argon or nitrogen, displaces oxygen and minimizes this degradation pathway.
Q3: How does light affect the stability of this compound?
A3: this compound can undergo photodissociation, where light energy cleaves the N-N bond to form two diphenylaminyl radicals. This process can initiate unwanted side reactions and decrease the purity of the material. Therefore, storing it in an amber vial or a container wrapped in aluminum foil is essential to protect it from light.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While lower temperatures generally slow down chemical reactions, storing this compound in a freezer is not always necessary and can introduce other issues. If the container is not perfectly sealed, temperature cycling can cause moisture to condense inside, which can be detrimental. Room temperature storage under a proper inert atmosphere is typically sufficient. If refrigeration is deemed necessary, ensure the container is well-sealed and allow it to warm to room temperature before opening to prevent condensation.
Q5: What type of container is best for storing this compound?
A5: A clean, dry, amber glass vial with a well-fitting screw cap lined with an inert material like PTFE is ideal. For highly sensitive applications, storing the vial within a larger, sealed container under an inert atmosphere, such as in a glovebox or a desiccator filled with inert gas, provides an extra layer of protection.[3]
Troubleshooting Guide: Purity and Stability Issues
This guide addresses common problems researchers may face with their this compound stock and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid (e.g., yellowing or browning) | Oxidation due to improper storage under air. | 1. Handle the compound exclusively in an inert atmosphere (glovebox or Schlenk line).2. Purge the storage container with a dry, inert gas (argon or nitrogen) before sealing.3. For critical applications, consider recrystallization from an appropriate solvent system under inert conditions. |
| Inconsistent experimental results or low yield | 1. Partial degradation of this compound.2. Presence of impurities from photodegradation. | 1. Verify the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR).2. Protect the compound from all light sources during storage and handling.3. If photodegradation is suspected, purify the material by recrystallization in a darkened room or under red light. |
| Material appears clumpy or wet | Moisture contamination. | 1. Ensure all storage containers and handling equipment are scrupulously dried before use.2. Store the compound in a desiccator over a suitable drying agent (e.g., Drierite®), but ensure the primary container is sealed under an inert atmosphere. |
| Formation of an insoluble residue in solution | Formation of insoluble degradation products. | 1. Filter the solution under inert atmosphere to remove any insoluble material.2. Re-evaluate your storage and handling procedures to prevent further degradation. |
Experimental Workflow: Best Practices for Handling and Storage
To maintain the purity of this compound, a stringent handling and storage protocol is paramount. The following workflow outlines the recommended steps.
Caption: Recommended workflow for receiving, handling, and storing this compound.
Purity Verification Protocol: A Step-by-Step Guide
It is good practice to periodically check the purity of your this compound, especially if it has been in storage for an extended period or if you are observing unexpected experimental results.
1. Visual Inspection:
- Examine the material for any changes in color or consistency. Pure this compound should be a white to off-white crystalline solid.
2. Melting Point Determination:
- Measure the melting point of a small sample. Pure this compound has a sharp melting point around 144-147 °C. A broad or depressed melting point is indicative of impurities.
3. Thin-Layer Chromatography (TLC):
- Dissolve a small amount of the solid in a suitable solvent (e.g., dichloromethane or toluene).
- Spot the solution on a TLC plate and develop it with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- The presence of multiple spots indicates the presence of impurities.
4. High-Performance Liquid Chromatography (HPLC):
- For a more quantitative assessment, HPLC is the preferred method.[4]
- Develop a suitable HPLC method using a C18 column and a mobile phase such as acetonitrile/water.
- The appearance of new peaks or a decrease in the area of the main peak over time can be used to monitor degradation.
Logical Framework for Troubleshooting Purity Issues
When faced with a potential purity problem, a systematic approach can help identify the root cause and the best course of action.
Caption: A decision-making diagram for addressing suspected purity issues with this compound.
References
- Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- The Dissociation of this compound and its Derivatives. Journal of the American Chemical Society. [Link]
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]
- Chromatographic methods of determining hydrazine and its polar derivatives.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]
Sources
Technical Support Center: Minimizing Solvent Effects on Tetraphenylhydrazine Thermochromism
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thermochromic properties of tetraphenylhydrazine (TPH). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate and mitigate the often-complex influence of solvents on your experiments. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Understanding the Core Mechanism: A Balancing Act
The thermochromism of this compound is a fascinating phenomenon rooted in a temperature-dependent equilibrium between two distinct species: the colorless dimeric form (TPH) and the colored radical form, diphenylaminyl radicals (Ph₂N•). This equilibrium is the heart of the thermochromic effect.
At lower temperatures, the colorless, covalently bonded dimer is the more stable species. As the temperature increases, the central N-N bond undergoes homolytic cleavage, generating two intensely colored diphenylaminyl radicals. This process is reversible, and the position of the equilibrium is highly sensitive to the surrounding solvent environment.
Caption: The thermochromic equilibrium of this compound.
The solvent plays a critical role by interacting with both the dimeric and radical species. These interactions can significantly alter the energy landscape of the equilibrium, thereby influencing the transition temperature and the intensity of the color change.[1] Understanding and controlling these solvent effects is paramount for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for observing TPH thermochromism?
The solvent directly influences the stability of both the starting dimer and the resulting radical species.[1] Solvents can interact through various mechanisms, including:
-
Polarity and Dipole-Dipole Interactions: Polar solvents can stabilize the diphenylaminyl radicals, which may possess a degree of charge separation in their resonance structures.[2] This stabilization shifts the equilibrium towards the colored radical form, potentially lowering the temperature at which color change is observed.[1][2]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the nitrogen atoms of the radicals, which can have a significant impact on their stability and electronic structure.[3][4][5] This can either stabilize or destabilize the radical depending on the specific interactions.
-
Viscosity: The viscosity of the solvent can affect the rate of diffusion of the newly formed radicals.[6] In highly viscous media, the "cage effect" can be more pronounced, where the geminate radical pair is held in close proximity, increasing the probability of recombination back to the colorless dimer. This can lead to a less intense color change at a given temperature.
Q2: I'm not observing the expected thermochromic effect. What are the likely solvent-related causes?
Several solvent-related factors could be at play:
-
Inappropriate Solvent Polarity: Using a highly polar protic solvent might over-stabilize the dimer through hydrogen bonding or other interactions, making the N-N bond cleavage more difficult and requiring a much higher temperature for the color change. Conversely, a completely non-polar solvent might not sufficiently solvate the radicals, leading to their rapid decomposition or other side reactions.
-
Solvent Impurities: Trace amounts of impurities, such as water or peroxides, can react with the highly reactive diphenylaminyl radicals, quenching the thermochromic effect.
-
Degassing Issues: Dissolved oxygen in the solvent can also react with and consume the radicals, preventing the color from developing. It is often crucial to use degassed solvents.
Q3: How can I rationally select a solvent to minimize unwanted effects?
A systematic approach to solvent selection is recommended:
-
Start with Aprotic, Non-polar Solvents: Solvents like toluene or benzene are often good starting points as they minimize strong, specific interactions like hydrogen bonding.
-
Consider a Homologous Series: If you need to tune the properties, consider a series of solvents with systematically varying properties, such as the n-alkanes (hexane, heptane, octane) to probe the effect of viscosity and chain length.
-
Utilize Solvent Polarity Scales: Refer to established solvent polarity scales (e.g., Reichardt's dye ET(30) values) to make more informed choices when moving to more polar systems.[7]
-
Prioritize Purity and Degassing: Always use high-purity solvents and consider degassing them via methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).
Troubleshooting Guide
This section addresses common experimental issues and provides step-by-step guidance to diagnose and resolve them.
Problem 1: Weak or No Color Change Upon Heating
| Potential Cause | Explanation | Troubleshooting Steps |
| High Solvent Viscosity | The solvent is too viscous, promoting the recombination of the radical pair (cage effect) and preventing a significant population of colored radicals from forming.[6] | 1. Decrease Viscosity: Choose a solvent with lower viscosity. 2. Increase Temperature: Carefully increase the temperature further to provide more kinetic energy for the radicals to escape the solvent cage. 3. Solvent Series Analysis: Compare results in a series of solvents with varying viscosities (e.g., hexane vs. decane). |
| Radical Quenching | Dissolved oxygen or other impurities in the solvent are reacting with and destroying the diphenylaminyl radicals as they form. | 1. Degas the Solvent: Use freeze-pump-thaw cycles or sparge with an inert gas. 2. Use High-Purity Solvents: Ensure your solvents are of an appropriate grade and free from peroxides. 3. Work Under Inert Atmosphere: Conduct the experiment in a glovebox or under a continuous flow of inert gas. |
| Inappropriate Solvent Polarity | The solvent may be stabilizing the TPH dimer to an extent that the N-N bond cleavage is thermodynamically unfavorable at the applied temperatures.[1] | 1. Switch to a Less Polar Solvent: If using a polar solvent, try a non-polar alternative like toluene. 2. Investigate a Polarity Range: Screen a range of solvents with varying dielectric constants to find an optimal balance. |
Problem 2: Irreversible Color Change or Sample Decomposition
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent Reactivity | The solvent itself or impurities within it are irreversibly reacting with the diphenylaminyl radicals, leading to decomposition products. | 1. Choose an Inert Solvent: Select solvents known for their low reactivity, such as saturated hydrocarbons or aromatic hydrocarbons. Avoid solvents with easily abstractable hydrogen atoms. 2. Purify the Solvent: If you suspect impurities, consider purifying your solvent using standard laboratory techniques. |
| Thermal Decomposition | The temperature required to induce thermochromism in the chosen solvent is too high, leading to the thermal decomposition of the TPH or the radicals. | 1. Lower the Transition Temperature: Select a solvent that promotes the thermochromic equilibrium at a lower temperature. This often involves moving to a slightly more polar, aprotic solvent that can better stabilize the radical species without being reactive.[2] |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Thermochromic Performance
This protocol outlines a systematic approach to selecting a suitable solvent for your TPH thermochromism studies.
-
Candidate Solvent Selection:
-
Choose a set of 3-5 aprotic solvents with varying polarities and viscosities. A good starting set could include: n-hexane, toluene, and anisole.
-
Ensure all solvents are of high purity (e.g., HPLC grade or distilled).
-
-
Sample Preparation:
-
Prepare a stock solution of TPH in a volatile, non-interfering solvent (e.g., dichloromethane).
-
In a series of cuvettes or sample vials, aliquot a small amount of the TPH stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To each vial, add a precise volume of the degassed candidate solvent.
-
Seal the vials under an inert atmosphere.
-
-
Thermochromic Analysis:
-
Use a temperature-controlled spectrophotometer or a simple heating block with visual observation.
-
Slowly ramp up the temperature, recording the temperature at which a color change is first observed (onset temperature) and the temperature at which the color change is most intense.
-
Acquire UV-Vis spectra at various temperatures to quantify the appearance of the radical species.
-
Cool the samples to room temperature and observe if the color change is reversible.
-
-
Data Analysis and Selection:
-
Compare the onset temperatures, color intensities, and reversibility across the different solvents.
-
Select the solvent that provides a sharp, reversible thermochromic transition in the desired temperature range with minimal side reactions.
-
Caption: Workflow for solvent screening.
References
- Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captod
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Solvent effects. Wikipedia.
- The frequently overlooked importance of solvent in free radical syntheses.
- Hydrogen Bonding–Induced Multicolor and Thermochromic Emissions of Triphenylamines. Wiley Online Library.
- Hydrogen-bonding environment suppresses thermally activated delayed fluorescence. Chemical Science (RSC Publishing).
- Effects of viscosity and temperature on the kinetics of the electron-transfer reaction between the triplet state of zinc cytochrome c and cupriplastocyanin. PubMed.
- Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. MDPI.
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen-bonding environment suppresses thermally activated delayed fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen-bonding environment suppresses thermally activated delayed fluorescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Effects of viscosity and temperature on the kinetics of the electron-transfer reaction between the triplet state of zinc cytochrome c and cupriplastocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Tetraphenylhydrazine Derivatives
Welcome to the technical support center for handling tetraphenylhydrazine (TPH) and its derivatives. The unique structural properties of TPH compounds, while beneficial for applications in fields like organic electronics and bioimaging, often lead to significant solubility challenges. Their large, hydrophobic, and rigid aromatic framework results in strong intermolecular π-π stacking, making them poorly soluble in aqueous solutions and many common organic solvents.
This guide is designed for researchers, chemists, and drug development professionals to provide both foundational understanding and actionable troubleshooting strategies to overcome these solubility hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Follow the logical flow to diagnose and solve solubility issues.
Issue 1: My TPH derivative won't dissolve in standard organic solvents (e.g., DCM, Chloroform, THF).
Q: I've synthesized a new this compound derivative, but it shows poor solubility even in common organic solvents. What's the first step?
A: This is a common issue stemming from the strong intermolecular forces inherent to the TPH scaffold. The first step is to systematically explore a wider range of solvents and employ physical methods to aid dissolution before moving to more complex formulation strategies.
-
Causality: The planar and aromatic nature of the TPH core promotes strong π-π stacking interactions, leading to high lattice energy in the solid state, which must be overcome by solvent-solute interactions. If the solvent cannot effectively disrupt this stacking, solubility will be poor.
-
Immediate Actions:
-
Expand Your Solvent Screen: Test solvents with different polarities and properties. Prioritize aprotic polar solvents known for dissolving complex organic molecules, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Apply Physical Energy: Gentle heating and sonication can provide the necessary energy to break intermolecular bonds and facilitate solvation.
-
Heating: Use a hot plate with a stirrer and gradually increase the temperature, monitoring for any signs of degradation.
-
Sonication: Place the sample in an ultrasonic bath. This uses high-frequency sound waves to agitate the solvent and break up solute particles.
-
-
Issue 2: My TPH derivative dissolves in an organic solvent (like DMSO) but precipitates when added to an aqueous buffer for my biological assay.
Q: My compound is soluble in 100% DMSO, but when I make a stock solution and dilute it into my cell culture media or phosphate-buffered saline (PBS), it immediately crashes out. How can I prevent this?
A: This is a classic solubility problem for water-insoluble compounds. The drastic change in solvent polarity from pure DMSO to a highly aqueous environment causes the compound to fall out of solution. The key is to mitigate this polarity shock.
-
Causality: The solubility of a hydrophobic compound is logarithmically dependent on the concentration of the organic co-solvent.[1] When the percentage of the co-solvent (DMSO) drops below a critical threshold upon dilution, the aqueous medium can no longer support the solubilization of the lipophilic TPH derivative.
-
Troubleshooting Workflow:
-
Minimize DMSO Concentration: Prepare the highest possible concentration of your stock solution in DMSO. This ensures you add the smallest possible volume to your aqueous buffer, keeping the final DMSO concentration low (ideally <0.5% for most cell-based assays to avoid toxicity).
-
Use Co-solvents: Instead of diluting directly into the buffer, create an intermediate dilution in a mixture of buffer and a less toxic, water-miscible co-solvent.[2][3][4]
-
Optimize the Dilution Process: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can help create a transient, kinetically-trapped supersaturated solution that may be stable for the duration of your experiment.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about enhancing the solubility of TPH derivatives for various applications.
Q1: What are the primary strategies I should consider for systematically improving the aqueous solubility of a TPH derivative for in vivo studies?
A: For in vivo applications, simple co-solvents are often not viable due to toxicity and volume constraints. More advanced formulation strategies are required. The choice depends on the specific derivative and desired outcome. The following decision tree provides a logical path for selecting an appropriate strategy.
Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting a solubility enhancement strategy.
Q2: Can you provide more detail on Cyclodextrin Complexation? How do I implement it?
A: Certainly. Cyclodextrin complexation is a powerful technique for solubilizing aromatic compounds.[5] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The TPH derivative (the "guest") is encapsulated within the CD's cavity (the "host"), forming a water-soluble inclusion complex.[][7]
-
Mechanism of Action: The hydrophobic TPH molecule is sequestered away from water, while the hydrophilic outer surface of the cyclodextrin interacts favorably with the aqueous environment, increasing the apparent solubility of the TPH derivative.[]
-
Choosing the Right Cyclodextrin: The choice depends on the size of your TPH derivative.
-
β-Cyclodextrin: Often a good starting point for molecules with one or two aromatic rings.
-
γ-Cyclodextrin: Has a larger cavity, suitable for bulkier TPH derivatives.
-
Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and lower toxicity than their parent β-CD, making them ideal for parenteral formulations.[5][]
-
Protocol: Phase Solubility Study to Determine Complexation
This protocol helps determine if a cyclodextrin can improve your compound's solubility and establishes the binding stoichiometry.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Incubation: Add an excess amount of your TPH derivative to each cyclodextrin solution. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved TPH derivative in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Analysis: Plot the concentration of the dissolved TPH derivative (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing CD concentration indicates complex formation.
Q3: What are Solid Dispersions and Nanosuspensions, and when should I use them?
A: These are advanced formulation techniques typically used when simpler methods fail or for developing a final drug product. They require specialized equipment.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous, hydrophilic carrier matrix.[8][9][10] By converting the drug from a crystalline to a higher-energy amorphous state, its dissolution rate is significantly enhanced.[11]
-
When to Use: Excellent for oral dosage forms. It can dramatically improve the bioavailability of BCS Class II drugs (low solubility, high permeability).[8][12]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[9]
-
Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion.[9]
-
-
Nanosuspensions: This strategy focuses on reducing the particle size of the drug to the sub-micron range (typically 10-1000 nm).[13] According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility and the dissolution velocity due to a massive increase in surface area.[12][13]
Comparison of Advanced Formulation Strategies
| Strategy | Mechanism | Pros | Cons | Primary Application |
| Cyclodextrin Complexation | Encapsulation in a host-guest complex.[] | High solubilization potential; Can be used for parenteral formulations. | Requires specific host-guest geometry; Can be expensive. | Oral & Parenteral |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.[9][11] | Significant increase in dissolution rate; Established manufacturing methods.[10] | Potential for recrystallization upon storage (stability issues); Carrier limitations. | Oral |
| Nanosuspension | Increased surface area and saturation solubility due to reduced particle size.[12][14] | Applicable to virtually all poorly soluble drugs; Versatile for multiple administration routes.[15] | Requires specialized high-energy equipment; Potential for particle aggregation (requires stabilizers). | Oral & Parenteral |
References
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
- Gao, L., Liu, G., & Ma, J. (2012). Nanosuspension technologies for delivery of poorly soluble drugs. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 34(3), 309–315. [Link]
- Singh, A., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
- Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Gundawar, N., & Gattani, S. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Savale, S. K. (2015). Cosolvency. Slideshare. [Link]
- Alhassan, M., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1615-1634. [Link]
- Kumar, R., & Singh, B. (2020). NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY. International Journal of Pharmaceutical Sciences and Research. [Link]
- Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. [Link]
- Sharma, D., & Soni, M. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Bhaskar, M. O., & Ghongade, R. M. (2018). Review: Solid Dispersion Technique for Enhancement of Solubility of Poorly Soluble Drug. Indian Journal of Pharmaceutical and Biological Research, 6(2), 43-52. [Link]
- Jain, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(5), 342-346. [Link]
- Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
- Sharma, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-107. [Link]
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3701. [Link]
- Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- Sharma, N., & Nanda, A. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Celebi, F. B., & Askin, U. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 20(2), 1083-1092. [Link]
- Sharma, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-107. [Link]
- Kumar, S., & Singh, S. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-53. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Cosolvency | PPTX [slideshare.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. jddtonline.info [jddtonline.info]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
Technical Support Center: Strategies for Scaling Up Tetraphenylhydrazine Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of tetraphenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methods. We will address common challenges encountered during scale-up, provide detailed protocols, and explain the chemical principles behind our recommendations to ensure your success.
Core Synthesis Protocol: Scalable Oxidation of Diphenylamine
The most common and scalable method for synthesizing this compound is the direct oxidation of diphenylamine. Potassium permanganate (KMnO₄) in an acetone solvent system is a widely used and effective method.[1] KMnO₄ is a powerful and economical oxidizing agent, but its reactivity requires careful control, especially during scale-up, to prevent over-oxidation and manage the reaction exotherm.[2][3]
Experimental Protocol: Potassium Permanganate Oxidation
This protocol is designed for a 100-gram scale synthesis of this compound.
Materials:
-
Diphenylamine (100 g, 0.591 mol)
-
Potassium Permanganate (KMnO₄) (55.8 g, 0.353 mol)
-
Acetone (ACS Grade, 2.5 L)
-
Diatomaceous Earth (e.g., Celite®)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Toluene (for recrystallization)
Procedure:
-
Reactant Setup: In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel, dissolve 100 g of diphenylamine in 2.5 L of acetone. Begin vigorous stirring and cool the solution to 0-5 °C using an ice-water bath.
-
Oxidant Addition: Slowly add the potassium permanganate (55.8 g) in small portions over 2-3 hours.
-
Scale-Up Insight: This slow, portion-wise addition is critical for controlling the reaction exotherm. A runaway reaction can lead to solvent boiling and the formation of unwanted byproducts. Monitor the internal temperature closely and ensure it does not rise above 10 °C.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours after the final KMnO₄ addition, indicated by the disappearance of the diphenylamine spot.
-
Quenching and Filtration: Once the reaction is complete, quench it by slowly adding ~200 mL of cold water. This will help precipitate the manganese dioxide (MnO₂) byproduct. Filter the brown slurry through a pad of diatomaceous earth to remove the fine MnO₂ particles. Wash the filter cake with additional acetone (~200-300 mL) to recover any trapped product.
-
Expert Tip: MnO₂ can be difficult to filter. Using a generous pad of Celite® is essential for achieving a clear filtrate.
-
-
Workup: Transfer the filtrate to a separatory funnel. If a biphasic mixture is not present, add sufficient water to separate the aqueous layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or toluene to yield pure, off-white crystals of this compound.
Workflow for Scalable Synthesis
Caption: Scalable synthesis and purification workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low yield is a common issue that can stem from several factors.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring by TLC until all the diphenylamine starting material is consumed. Insufficient stirring on a larger scale can lead to poor mixing of the heterogeneous KMnO₄, slowing the reaction.
-
Oxidant Quality/Amount: Ensure your potassium permanganate is dry and has been stored properly. If it has absorbed moisture, its oxidizing power may be reduced. Also, verify the stoichiometry; an insufficient amount of oxidant will result in an incomplete reaction.
-
Over-oxidation: If the temperature was not adequately controlled and rose significantly above 10 °C, the this compound product itself can be cleaved or degraded, leading to a complex mixture of byproducts and lower yield.
-
Workup Losses: Product can be lost during the filtration of MnO₂ if the filter cake is not washed thoroughly. Additionally, ensure your extraction solvent is appropriate and that you perform multiple extractions to maximize recovery from the aqueous layer.
Q2: The reaction mixture turned into a dark, tarry mess. Is it salvageable?
A2: This is almost always a result of a temperature excursion (runaway reaction). Potassium permanganate is a very strong oxidant, and at higher temperatures in acetone, it can cause rapid, uncontrolled oxidation and decomposition of both the starting material and the product.[5]
-
Causality: The reaction is exothermic. If KMnO₄ is added too quickly or the cooling is insufficient, the internal temperature can rise rapidly, accelerating the reaction and generating more heat in a positive feedback loop.
-
Prevention: The best solution is prevention. For any scale-up, always use a robust cooling bath, a reliable thermometer to monitor the internal temperature, and add the oxidant slowly and in small portions.
-
Salvage: It is very difficult to salvage the product from a tarry mixture. The best course of action is to safely quench the reaction, dispose of the material, and restart the synthesis with stricter temperature controls.
Q3: My final product is colored (yellow/brown) and appears impure after recrystallization. What are the likely impurities?
A3: The most common impurities are unreacted starting material and oxidation byproducts.
-
Unreacted Diphenylamine: Diphenylamine itself can be yellow due to minor oxidized impurities.[6] If the reaction was incomplete, it will co-crystallize or be trapped in your product. Check the purity by TLC against a standard of the starting material.
-
Manganese Dioxide (MnO₂): If filtration was not efficient, fine particles of MnO₂ can contaminate the final product, giving it a brownish tint. Re-dissolving the product in a solvent like DCM, filtering through Celite® again, and re-concentrating can remove these particulates before recrystallization.
-
Over-oxidation Products: Minor amounts of over-oxidation products can also impart color. A second recrystallization or performing column chromatography may be necessary for achieving very high purity, though this is less ideal for large-scale processes.
Q4: The reaction is extremely slow, even after several hours. How can I speed it up?
A4: While temperature control is key to avoiding byproducts, excessively low temperatures can slow the reaction.
-
Temperature: Ensure your reaction temperature is maintained in the 0-5 °C range. If it is significantly colder (e.g., -10 °C or below), the reaction rate will decrease substantially.
-
Stirring: On a larger scale, mechanical stirring must be vigorous enough to keep the solid KMnO₄ suspended and in contact with the dissolved diphenylamine. A magnetic stir bar is often insufficient for multi-liter reactions.
-
Solvent: Ensure your acetone is of good quality and dry. Water content can sometimes affect the reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the oxidation of diphenylamine to this compound?
A1: The reaction is believed to proceed through a radical mechanism. The oxidant, KMnO₄, abstracts a hydrogen atom from the nitrogen of diphenylamine to form a diphenylaminyl radical. Two of these radicals then dimerize by forming a new nitrogen-nitrogen bond to yield the final this compound product. This dimerization is typically very fast.
Caption: Proposed radical mechanism for TPH synthesis.
Q2: Why is potassium permanganate used? Are there alternative oxidants for scale-up?
A2: Potassium permanganate is favored due to its high oxidizing potential, low cost, and ready availability.[2][3] It is effective for a wide range of oxidations.[7][8] The primary drawback is the formation of a large volume of MnO₂ sludge, which can complicate workup. While other oxidants like lead dioxide (PbO₂) have been used historically, they introduce heavy metal waste concerns and are less desirable for modern, greener chemical processes. For most applications, optimizing the KMnO₄ reaction is the most practical approach.
Q3: What are the most critical safety considerations when scaling up this synthesis?
A3:
-
Exotherm Management: This is the highest risk. A runaway reaction is a serious safety hazard. Always use a cooling system with sufficient capacity for the scale and add the oxidant slowly while monitoring the internal temperature.
-
Fire Hazard: Acetone is a highly flammable solvent. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources. All electrical equipment should be properly grounded.
-
Potassium Permanganate Handling: KMnO₄ is a strong oxidizer. It should not be allowed to come into contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: The MnO₂ byproduct should be handled as chemical waste according to your institution's safety guidelines. It may contain residual oxidant or adsorbed organic material.
Q4: How can I best purify this compound on a multi-gram scale?
A4: Recrystallization is the most effective and scalable purification method.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol and toluene are commonly used and effective choices.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter the solution to remove colored impurities. Allow the solution to cool slowly to form large, pure crystals. Cool further in an ice bath to maximize yield before collecting the crystals by filtration.
Data Summary Table for Scalable Synthesis
| Parameter | Recommended Condition | Rationale & Scale-Up Considerations |
| Starting Material | Diphenylamine | Ensure high purity; impurities can lead to side products. |
| Oxidant | Potassium Permanganate | A strong, cost-effective oxidant. Handle with care.[2] |
| Stoichiometry | ~0.6 equivalents KMnO₄ | Using a slight sub-stoichiometric amount can help prevent over-oxidation. The exact ratio may require optimization. |
| Solvent | Acetone | Good solubility for the starting material. Its low boiling point requires excellent temperature control to prevent loss. |
| Concentration | ~25 mL Acetone / g DPA | A relatively dilute solution helps dissipate heat and control the reaction rate. |
| Temperature | 0 - 5 °C | Critical for selectivity. Prevents over-oxidation and controls the exotherm.[5] |
| Addition Time | 2 - 3 hours | Slow addition is essential for safety and preventing runaway reactions on a larger scale. |
| Purification Method | Recrystallization | Most practical and economical method for purification at scale. |
| Typical Yield | 70 - 85% | Yields are highly dependent on strict adherence to temperature control and efficient workup. |
References
- FORREST, J., TUCKER, S. H., & WHALLEY, M. (1951). 68. The Oxidation of Diphenylamine and of its N-Derivatives. Part I. Journal of the Chemical Society, 303.
- Wikipedia. (n.d.). Diphenylamine.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO₄.
- MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Section 3.
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
- The Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.
- Slideshare. (n.d.). Synthesis and reaction of six membered heterocycle-Tetrazine.
- National Institutes of Health. (n.d.).
- NIT Rourkela. (2008).
- YouTube. (2021).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 632-52-0.
- Google Patents. (n.d.).
- National Institutes of Health. (2015).
- Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
- ResearchGate. (2002).
- Benchchem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
- Google Patents. (n.d.).
- Methodical letter. (n.d.).
- Reddit. (2023).
- Reddit. (2024). Tetrazine Synthesis Low Yield. r/Chempros.
- YouTube. (2021).
- PubMed. (2013).
- YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
Sources
- 1. 68. The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Potassium Permanganate [organic-chemistry.org]
Technical Support Center: Purification of Tetraphenylhydrazine
Welcome to the Technical Support Center for the purification of tetraphenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently identify and remove impurities, ensuring the high quality of your this compound preparations.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a valuable compound in organic synthesis and materials science. Its purity is paramount for reproducible downstream applications. The common synthesis route involves the oxidation of diphenylamine.[1] This process, while effective, can lead to several impurities, including unreacted starting material and various side products. This guide provides a systematic approach to tackling these purification challenges.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing insights into the root causes and practical solutions.
Question 1: After synthesis and initial workup, my crude this compound is a discolored solid (e.g., brown, yellow, or greenish). What are the likely impurities?
Answer: The discoloration of your crude product is a common observation and typically points to the presence of several impurities:
-
Unreacted Diphenylamine: The primary starting material, diphenylamine, is a frequent contaminant. It is an off-white solid that can contribute to a less-than-pristine appearance of the crude product.
-
Oxidation Byproducts: The oxidation of diphenylamine can sometimes lead to the formation of colored byproducts. For instance, over-oxidation or side reactions can produce quinone-like structures, which are often highly colored.[2]
-
Solvent Residues: Incomplete removal of solvents used in the synthesis or workup can also affect the color and consistency of the crude solid.
Question 2: I performed a recrystallization, but the resulting crystals are still colored. How can I improve the decolorization?
Answer: If a single recrystallization does not yield a colorless product, you can employ the following strategies:
-
Activated Carbon Treatment: The addition of a small amount of activated carbon to the hot, dissolved solution can be highly effective. Activated carbon has a high surface area and adsorbs colored impurities.
-
Protocol: After dissolving your crude this compound in the hot recrystallization solvent, add a spatula-tip of activated carbon. Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper to remove the carbon before allowing the solution to cool.
-
-
Sequential Recrystallization: A second recrystallization is often necessary to achieve high purity. The choice of solvent is critical.
Question 3: My Thin Layer Chromatography (TLC) shows multiple spots even after purification. How can I improve the separation?
Answer: Observing multiple spots on TLC post-purification indicates that the chosen method was not effective in separating all impurities. Here’s how to troubleshoot:
-
Optimize TLC Visualization: Ensure you are using an appropriate visualization technique. For aromatic compounds like this compound and its likely impurities, UV light (254 nm) is a good first choice.[3] Staining with potassium permanganate (KMnO₄) can also be effective for visualizing oxidizable species.[4]
-
Adjusting Column Chromatography Parameters: If you are using column chromatography, consider the following adjustments:
-
Solvent System Polarity: Systematically vary the polarity of your eluent. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture. Run several TLCs with different solvent ratios to find the optimal separation.
-
Stationary Phase: Silica gel is the standard choice. If you are struggling with separation, consider using a different stationary phase, such as alumina.
-
-
Consider a Different Purification Technique: If recrystallization and standard column chromatography are insufficient, you may need to consider more advanced techniques like preparative HPLC for very challenging separations.
Question 4: I am having trouble getting my this compound to crystallize from solution. What could be the issue?
Answer: Failure to crystallize can be due to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to increase the concentration of your compound.
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. In this case, a two-solvent recrystallization system is often effective.[5][6]
-
Presence of Oily Impurities: Some impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can help remove these problematic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: this compound should be stored in a cool, dark place in a well-sealed container. It is sensitive to light and air, and prolonged exposure can lead to degradation.[1] Storing it in a refrigerator is recommended.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of your this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 147-149 °C) is a good indicator of purity.
-
Spectroscopy: 1H NMR, 13C NMR, and FTIR spectroscopy are essential for structural confirmation and to check for the absence of impurity signals.
Q3: Is this compound hazardous?
A3: Like many organic chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines the steps for purifying crude this compound using a single-solvent and a two-solvent system.
A. Single-Solvent Recrystallization
-
Solvent Selection: Based on literature, a 1:1 mixture of chloroform and toluene is an effective solvent system.[7]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the 1:1 chloroform/toluene solvent mixture required to dissolve the solid at boiling temperature.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
B. Two-Solvent Recrystallization
-
Solvent Pair Selection: A common and effective solvent pair is chloroform (in which this compound is soluble) and ethanol (in which it is less soluble).[7]
-
Dissolution: Dissolve the crude product in the minimum amount of hot chloroform.
-
Inducing Crystallization: While the chloroform solution is still hot, add hot ethanol dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot chloroform to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with cold ethanol, and dry the crystals as described in the single-solvent method.
Protocol 2: Monitoring Purification by Thin Layer Chromatography (TLC)
-
Plate Preparation: Spot a small amount of the crude material, the purified material, and the starting diphenylamine onto a silica gel TLC plate.
-
Elution: Develop the plate in a sealed chamber with an appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The spots can be circled with a pencil. Further visualization can be achieved by staining with a potassium permanganate solution.
-
Analysis: A pure sample of this compound should show a single spot with a distinct Rf value, different from that of diphenylamine.
Identification of Impurities by Spectroscopy
The primary impurity to monitor for is the starting material, diphenylamine. Below is a comparison of the expected spectroscopic data for this compound and diphenylamine.
| Technique | This compound (Expected) | Diphenylamine (Impurity) |
| 1H NMR | Aromatic protons will appear as multiplets in the range of ~6.8-7.5 ppm. Due to the symmetry of the molecule, a complex but distinct pattern is expected. | Aromatic protons will also be in the ~6.8-7.3 ppm range, but a broad singlet corresponding to the N-H proton will be present around 5.6 ppm.[2] |
| 13C NMR | Aromatic carbons will show signals in the ~120-150 ppm region.[8] | Aromatic carbons will also be in a similar region (~118-143 ppm), but the number and chemical shifts of the signals will differ from the product.[9] |
| FTIR | Characteristic C-H stretching of aromatic rings (~3000-3100 cm-1), C=C stretching in the aromatic ring (~1450-1600 cm-1), and C-N stretching. The absence of an N-H stretch is a key indicator of purity.[8] | In addition to the aromatic C-H and C=C stretches, a characteristic N-H stretching band will be present around 3400 cm-1.[9] |
Visual Diagrams
Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Sources
- 1. Synthesis, characterization, and bio-studies of a hydrazine derivative. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of Tetraphenylhydrazine-Based Devices
Welcome to the Technical Support Center for tetraphenylhydrazine-based devices. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and its derivatives in their experimental setups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and enhance the stability of your devices effectively. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during research and development.
Section 1: Understanding this compound Stability - FAQs
This section addresses fundamental questions about the stability of this compound, a common hole transport material (HTM) in organic electronic devices.
Q1: What are the primary environmental factors that lead to the degradation of this compound-based devices?
A1: The primary culprits in the degradation of this compound-based devices are atmospheric oxygen and moisture.[1][2] Much like many organic semiconductors, this compound is susceptible to oxidation, a process that is significantly accelerated by the presence of water.[1][3] This can lead to a decline in device performance, characterized by a decrease in efficiency and operational lifetime. Ingress of these atmospheric components can occur through the edges of the device or through imperfections in the encapsulation layers.
Q2: What are the expected chemical changes in this compound upon degradation?
A2: While the precise degradation pathways within a complex device stack can be multifaceted, the fundamental degradation mechanism for hydrazine derivatives involves oxidation.[4][5] For this compound, this can lead to the formation of radical cations and potentially further oxidation products. Spectroscopic analysis of aged films is necessary to identify the specific chemical species formed. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be invaluable in detecting changes in the chemical bonding and elemental composition of the this compound layer, indicating oxidation or other chemical transformations.[6][7][8][9][10]
Q3: How does the morphology of the this compound film impact device stability?
A3: The morphology of the this compound thin film is critical to device stability. A uniform, pinhole-free film is essential to prevent direct contact between the subsequent layers, which could lead to short circuits.[11] Furthermore, the molecular packing and crystallinity of the film can influence its intrinsic stability and its resistance to environmental stressors. Thermal stress, for instance, can induce morphological changes in organic thin films, potentially leading to the formation of cracks or delamination, which compromise the device's integrity and create pathways for moisture and oxygen ingress.[12][13][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the fabrication and testing of this compound-based devices.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Rapid decrease in device efficiency upon exposure to ambient air. | 1. Inadequate encapsulation. 2. Pinhole defects in the this compound layer. 3. Reaction with atmospheric oxygen and/or moisture.[1][2] | 1. Improve Encapsulation: Utilize a multi-layered encapsulation strategy combining inorganic and organic barrier films to minimize water vapor and oxygen transmission rates.[15] 2. Optimize Film Deposition: Adjust spin-coating parameters (speed, acceleration, time) or thermal evaporation conditions (rate, substrate temperature) to achieve a more uniform and pinhole-free this compound film. Consider post-deposition annealing to improve film morphology. 3. Inert Atmosphere Processing: Fabricate and test devices in a glovebox with low oxygen and moisture levels (<1 ppm) to minimize environmental degradation. |
| Poor hole injection or extraction. | 1. Energy level misalignment at the this compound/electrode or this compound/active layer interface. 2. Interfacial degradation or chemical reaction. 3. Poor morphology of the this compound layer leading to incomplete coverage. | 1. Interface Engineering: Introduce a thin interfacial layer (e.g., a self-assembled monolayer) to improve the energy level alignment and promote efficient charge transfer.[16][17][18][19][20] 2. Material Compatibility: Ensure the adjacent layers are chemically compatible with this compound to prevent interfacial reactions that can create charge traps. 3. Surface Treatment: Plasma treatment or UV-ozone treatment of the underlying substrate can improve the wetting of the this compound solution, leading to better film formation. |
| Device failure under thermal stress (e.g., during annealing or operation at elevated temperatures). | 1. Morphological changes in the this compound film (crystallization, dewetting).[12][13][14] 2. Delamination at the interfaces. 3. Thermally induced chemical degradation of the this compound. | 1. Optimize Annealing Protocol: Carefully control the annealing temperature and duration to be below the glass transition temperature of this compound to avoid detrimental morphological changes. 2. Improve Interfacial Adhesion: Ensure clean substrate surfaces and consider adhesion-promoting layers to prevent delamination. 3. Material Selection: For high-temperature applications, consider using this compound derivatives with higher thermal stability. |
| Inconsistent device performance between batches. | 1. Variations in the purity of the this compound source material. 2. Inconsistent processing conditions (e.g., solution concentration, ambient humidity during fabrication).[3][21] 3. Substrate cleaning inconsistencies. | 1. Material Characterization: Verify the purity of each new batch of this compound using techniques like NMR or mass spectrometry. 2. Strict Process Control: Maintain and log all processing parameters, including environmental conditions, to ensure reproducibility. 3. Standardize Substrate Cleaning: Implement a rigorous and consistent substrate cleaning protocol. |
Section 3: Experimental Protocols for Stability Assessment
To systematically enhance the stability of your devices, it is crucial to have robust testing protocols.
Protocol 1: Accelerated Aging Test under Controlled Humidity
Objective: To quantify the impact of humidity on the operational lifetime of encapsulated this compound-based devices.
Methodology:
-
Fabricate a batch of identical devices.
-
Encapsulate the devices using a standardized procedure.
-
Place the devices in a climate-controlled chamber with a constant temperature (e.g., 25°C) and a specific relative humidity (e.g., 50% RH).
-
Continuously monitor the key performance parameters of the devices (e.g., power conversion efficiency for solar cells, luminance for OLEDs) over time under constant illumination or electrical bias.
-
Define a failure criterion (e.g., T80, the time it takes for the performance to drop to 80% of its initial value).
-
Repeat the experiment at different humidity levels (e.g., 30% RH, 70% RH) to establish a quantitative relationship between humidity and device lifetime.[3][21][22][23][24]
Protocol 2: Thermal Stress Test
Objective: To evaluate the morphological and performance stability of this compound-based devices under elevated temperatures.
Methodology:
-
Fabricate a set of devices.
-
Subject the devices to a series of thermal cycles in an inert atmosphere (e.g., in a nitrogen-filled oven). A typical cycle might be ramping from room temperature to 85°C, holding for a specified time, and then cooling back to room temperature.
-
After a set number of cycles, measure the device performance and characterize the morphology of the this compound film using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[12][13][14]
-
Correlate any changes in performance with observed morphological changes.
Section 4: Visualizing Degradation Pathways and Troubleshooting Logic
To aid in understanding the complex interplay of factors affecting device stability, the following diagrams illustrate key concepts.
Diagram 1: Key Factors in this compound Device Degradation
Caption: Environmental and intrinsic factors contributing to device degradation.
Diagram 2: A Logic Flow for Troubleshooting Performance Decline
Caption: A step-by-step logic flow for troubleshooting device performance issues.
References
- Rasmussen, M. M., Crowley, K. M., Gottlieb, M. S., Sestak, M., Sauvé, G., & Martin, I. T. (2021). Decoupling the Effects of Interfacial Chemistry and Grain Size in Perovskite Stability. Case Western Reserve University Scholarly Commons.
- Khadka, D. B., Shirai, Y., Yanagida, M., Tadano, T., & Miyano, K. (2022). Interfacial Embedding for High-Efficiency and Stable Methylammonium-Free Perovskite Solar Cells with Fluoroarene Hydrazine.
- Rezaeibilgazi, S., Forberich, K., & Ameri, T. (2018). Thin-film Encapsulation of Organic Light-Emitting Diodes Using Single and Multilayer Structures of MgF2, YF3 and ZnS.
- Luong, H. M., et al. (2023). Impact of Thermal Stress on Device Physics and Morphology in Organic Photodetectors. ACS Energy Letters, 8(5), 2130-2140.
- Rasmussen, M. M., Crowley, K. M., Gottlieb, M. S., et al. (2021). Decoupling the Effects of Interfacial Chemistry and Grain Size in Perovskite Stability.
- Gaceur, M., et al. (2015). Failure analysis in ITO-free all-solution processed organic solar cells.
- Khadka, D. B., Shirai, Y., Yanagida, M., Tadano, T., & Miyano, K. (2022). Interfacial Embedding for High-Efficiency and Stable Methylammonium-Free Perovskite Solar Cells with Fluoroarene Hydrazine.
- Singh, P., et al. (2022). Surface and grain boundary passivation using tetraphenylethylene derivative for high-performance perovskite solar cell.
- Di Carlo, A., et al. (2012). Organic Solar Cells: Problems and Perspectives.
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997).
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997).
- Werres, F., & Balsaa, P. (2000). Determination of Interfering Triazine Degradation Products by Gas Chromatography-Ion Trap Mass Spectrometry. PubMed.
- Lagnier, T., et al. (2022).
- Liu, Y., et al. (2017). FTIR spectra of PHPS and PHPS annealed at different temperatures.
- Suzuki, Y., et al. (2011). Quantitative analysis for a color-change of humidity indicator by microscopic absorption spectrometry. PubMed.
- Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI.
- De Bastiani, M., et al. (2025). Monitoring humidity-induced degradation in thin-film perovskites using time-resolved fluorescence imaging and self-supervised learning. nanoGe.
- Lee, J., et al. (2019). Characterization of Ultrathin Polymer Films Using p-Polarized ATR-FTIR and Its Comparison with XPS. PubMed.
- BIOGRUND.
- Riede, M., et al. (2011). Optical and THz reflectance investigations of organic solar cells.
- BIOGRUND. (n.d.).
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997).
- BIOGRUND. (n.d.).
- Chen, P., et al. (2017). Lifetime results of the white OLEDs under an accelerated testing....
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE CAPT. Semantic Scholar.
- Szymanowski, H., et al. (2019). XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods. MDPI.
- Wang, Y., et al. (2022). Experimental Investigation of Relationship between Humidity Conditions and Degradation of Key Specifications of 0.1–1.2 GHz PA in 0.18 μm CMOS.
- Becirovic, V., et al. (2019). Effects on LEDs during the Accelerated Ageing Test.
- Limm, J., et al. (2016). Morphology-Dependent Excited-State Dynamics of Squaraine Thin Films during Thermal Annealing.
- Geramifard, A., & Kirkici, H. (2010). Thermal Stress Effects on Organic-Thin-Film-Transistors.
- Ahmed, M. H., Byrne, J. A., McLaughlin, J. A. D., et al. (n.d.). Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC. Ulster University.
- Szymanowski, H., et al. (2019). XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods. PubMed.
- Ullah, H., et al. (2023). High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties. PMC.
- Wang, Y., et al. (2022). Experimental Investigation of Relationship between Humidity Conditions and Degradation of Key Specifications of 0.1–1.2 GHz PA in 0.18 μm CMOS. MDPI.
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997).
- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The chemical and biochemical degradation of hydrazine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Ultrathin Polymer Films Using p-Polarized ATR-FTIR and Its Comparison with XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. commons.case.edu [commons.case.edu]
- 17. Interfacial Embedding for High-Efficiency and Stable Methylammonium-Free Perovskite Solar Cells with Fluoroarene Hydrazine — Fluxim [fluxim.com]
- 18. "Decoupling the Effects of Interfacial Chemistry and Grain Size in Pero" by Mirra M. Rasmussen, Kyle M. Crowley et al. [commons.case.edu]
- 19. researchgate.net [researchgate.net]
- 20. Surface and grain boundary passivation using tetraphenylethylene derivative for high-performance perovskite solar cell - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Experimental Investigation of Relationship between Humidity Conditions and Degradation of Key Specifications of 0.1–1.2 GHz PA in 0.18 μm CMOS | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative analysis for a color-change of humidity indicator by microscopic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nanoGe - MATSUSFall25 - Monitoring humidity-induced degradation in thin-film perovskites using time-resolved fluorescence imaging and self-supervised learning [nanoge.org]
Validation & Comparative
A Comparative Guide to the Thermochromic Properties of Tetraphenylhydrazine and Its Derivatives
For researchers and professionals in materials science and drug development, the precise control and understanding of molecular switching phenomena are paramount. Among the fascinating classes of chromogenic materials, tetraarylhydrazines, with tetraphenylhydrazine as the parent compound, offer a compelling platform for investigating reversible color change in response to thermal stimuli. This guide provides an in-depth comparison of the thermochromic properties of this compound and its derivatives, grounded in experimental data and mechanistic insights. We will explore how subtle modifications to the molecular structure can profoundly influence the temperature at which color change occurs, the nature of that change, and the stability of the colored species.
The Underlying Mechanism: A Tale of Bond Dissociation
The thermochromism of this compound and its derivatives is a captivating demonstration of reversible covalent bond dissociation. At ambient temperatures, these compounds exist as colorless or pale-colored solids. The central nitrogen-nitrogen (N-N) sigma bond is relatively weak and susceptible to homolytic cleavage upon heating. This dissociation generates two diarylaminyl radicals, which are intensely colored due to their unpaired electron and extended π-conjugation. This equilibrium is reversible; upon cooling, the radicals recombine to reform the colorless hydrazine.
The equilibrium between the colorless hydrazine (dimer) and the colored radical species is the cornerstone of its thermochromic behavior. The position of this equilibrium, and thus the intensity of the color at a given temperature, is dictated by the stability of the resulting radicals. This stability is, in turn, highly sensitive to the electronic and steric effects of substituents on the aryl rings.
Caption: Reversible thermochromism in this compound driven by the dissociation of the N-N bond.
Comparative Analysis of Substituted this compound Derivatives
The introduction of substituents onto the phenyl rings of this compound provides a powerful tool for tuning its thermochromic properties. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents play crucial roles in modulating the ease of N-N bond dissociation and the stability of the resulting diarylaminyl radicals.
The Influence of Electron-Donating Groups
Electron-donating groups (EDGs), such as alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups, generally lower the dissociation temperature of tetraarylhydrazines. This effect can be attributed to the ability of EDGs to stabilize the resulting diarylaminyl radicals through resonance and inductive effects. By delocalizing the unpaired electron, these substituents reduce the energy required to break the N-N bond.
For instance, tetra-p-tolylhydrazine and tetra-p-anisylhydrazine are known to dissociate more readily than the parent this compound. The formation of the tetra-p-anisylhydrazine cation radical has been observed, indicating the increased stability of the radical species due to the electron-donating methoxy groups[1].
| Compound | Substituent | Electronic Effect | Expected Impact on Dissociation |
| This compound | -H | Neutral | Baseline |
| Tetra-p-tolylhydrazine | -CH₃ | Electron-Donating (weak) | Lower dissociation temperature |
| Tetra-p-anisylhydrazine | -OCH₃ | Electron-Donating (strong) | Significantly lower dissociation temperature |
The Role of Electron-Withdrawing Groups
| Compound | Substituent | Electronic Effect | Expected Impact on Dissociation |
| This compound | -H | Neutral | Baseline |
| Tetra-p-fluorophenylhydrazine | -F | Electron-Withdrawing (moderate) | Higher dissociation temperature |
| Tetra-p-chlorophenylhydrazine | -Cl | Electron-Withdrawing (moderate) | Higher dissociation temperature |
| Tetra-p-nitrophenylhydrazine | -NO₂ | Electron-Withdrawing (strong) | Significantly higher dissociation temperature |
Steric Effects on Thermochromism
Steric hindrance can also play a significant role in the thermochromic properties of tetraarylhydrazines. Bulky substituents, particularly at the ortho positions of the phenyl rings, can weaken the central N-N bond by introducing steric strain in the ground state of the molecule. This strain is relieved upon dissociation into the more planar diarylaminyl radicals, thus favoring the colored state at lower temperatures.
Experimental Protocols for Characterization
The characterization of the thermochromic properties of this compound and its derivatives relies on a combination of spectroscopic techniques to monitor the temperature-dependent changes in the system.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for observing the color change associated with the formation of the diarylaminyl radicals.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the tetraarylhydrazine derivative in a suitable high-boiling point, inert solvent (e.g., toluene, xylene). The concentration should be optimized to give a measurable absorbance in the visible region upon heating.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Record the absorbance spectrum of the solution at room temperature. The solution should be colorless or faintly colored, showing absorption primarily in the UV region.
-
Gradually increase the temperature of the cuvette holder in controlled increments (e.g., 5-10 °C).
-
At each temperature, allow the system to equilibrate and then record the UV-Vis spectrum.
-
Observe the appearance and growth of new absorption bands in the visible region, corresponding to the formation of the diarylaminyl radicals.
-
The transition temperature can be defined as the temperature at which the absorbance of the radical species reaches a specific value or percentage of its maximum.
-
To confirm reversibility, gradually cool the solution and record the spectra at the same temperature intervals, observing the disappearance of the visible absorption bands.
-
Caption: A general workflow for the characterization of thermochromic properties using UV-Vis spectroscopy.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy provides direct evidence for the formation of radical species.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the tetraarylhydrazine derivative in a suitable solvent within a quartz ESR tube.
-
Instrumentation: Use an ESR spectrometer equipped with a variable temperature controller.
-
Measurement:
-
Record the ESR spectrum at room temperature. No significant signal should be observed if the compound is in its diamagnetic hydrazine form.
-
Increase the temperature of the sample within the ESR cavity.
-
Monitor for the appearance of a characteristic ESR signal, confirming the presence of the unpaired electron in the diarylaminyl radical.
-
The intensity of the ESR signal will increase with temperature as the concentration of the radical species increases.
-
By correlating the ESR signal intensity with temperature, the thermodynamics of the dissociation can be studied.
-
Cooling the sample should result in the disappearance of the ESR signal, demonstrating the reversibility of the process.
-
Conclusion
This compound and its derivatives represent a versatile class of thermochromic materials where the color-changing properties can be rationally tuned through synthetic modification. The fundamental principle governing this behavior is the reversible homolytic cleavage of the N-N bond, leading to the formation of intensely colored diarylaminyl radicals. The introduction of electron-donating substituents on the aryl rings generally lowers the transition temperature by stabilizing the resulting radicals, while electron-withdrawing groups are expected to have the opposite effect. Steric factors can also be exploited to modulate the thermochromic response. The combination of UV-Vis and ESR spectroscopy provides a robust experimental framework for characterizing these fascinating materials, offering valuable insights for the design of new smart materials with tailored temperature-responsive properties for a range of applications, from temperature sensors to molecular switches.
References
- Ando, T., Nojima, M., & Tokura, N. (1975). Formation of crossed phenazine from the reaction between tetra-p-anisyl- and tetra-p-tolyl-hydrazines in liquid sulphur dioxide.
Sources
A Comparative Guide for Researchers: Tetraphenylhydrazine vs. DPPH as Stable Radical Sources
For researchers and professionals in drug development and related scientific fields, the selection of an appropriate stable radical source is a critical decision that influences the accuracy and relevance of experimental outcomes, particularly in the assessment of antioxidant capacity and polymerization kinetics. This guide provides an in-depth, objective comparison of two common radical sources: tetraphenylhydrazine (TPH) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). By delving into their chemical properties, mechanisms of radical generation, stability, and practical applications, this document aims to equip scientists with the necessary insights to make informed decisions for their research endeavors.
Introduction to Stable Free Radicals in Research
Free radicals, species with unpaired electrons, are often transient and highly reactive. However, a class of "stable" free radicals exists, which possess significantly longer lifetimes due to steric hindrance and electron delocalization. These stable radicals are invaluable tools in various scientific disciplines. They serve as probes in Electron Paramagnetic Resonance (EPR) spectroscopy, initiators in controlled polymerization reactions, and as reagents in antioxidant capacity assays. The choice of a stable radical source is dictated by the specific experimental requirements, including desired reactivity, solubility, and the method of detection.
DPPH: The Ubiquitous Standard
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a commercially available, deep violet crystalline solid that has become the gold standard for in vitro antioxidant activity assessment.[1][2]
Radical Generation and Stability
The remarkable stability of the DPPH radical is intrinsic to its molecular structure. The unpaired electron on one of the nitrogen atoms is extensively delocalized over the entire molecule, including the two phenyl rings and the picryl group.[3] This delocalization, coupled with the steric hindrance provided by the bulky aromatic rings, prevents dimerization, a common decay pathway for other free radicals.[3] DPPH is a persistent radical and does not require external activation to generate its radical form. It is readily soluble in many organic solvents, such as methanol and ethanol, forming a deep violet solution.[2]
Application in Antioxidant Assays
The DPPH radical scavenging assay is a simple, rapid, and widely used method to screen the antioxidant potential of various compounds.[3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom to the DPPH radical, leading to its reduction to the non-radical form, DPPH-H (diphenylpicrylhydrazine).[4][5] This reduction is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[5][6]
The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[3]
This compound: A Source of the Diphenylamino Radical
This compound (TPH) is a colorless solid that, unlike DPPH, is not itself a radical. However, it serves as a precursor to the diphenylamino radical (Ph₂N•) through the homolytic cleavage of the N-N bond upon heating or oxidation.[7][8]
Radical Generation and Stability
The generation of the diphenylamino radical from TPH typically requires energy input, such as heat. When a solution of TPH in a non-polar solvent like xylene or toluene is heated to around 90°C, it dissociates into two equivalents of the diphenylamino radical. This radical, while not as persistent as DPPH, exhibits a degree of stability due to the delocalization of the unpaired electron across the two phenyl rings.
The antioxidant behavior of diphenylamine and its derivatives stems from the formation of this relatively stable diphenylamino radical after donating a hydrogen atom.[7]
Application in Research
Historically, the diphenylamino radical has been a subject of interest in studies of reaction mechanisms and as a radical initiator in polymerization. Its application as a direct reagent in a standardized antioxidant assay is less common than DPPH. However, the principle of hydrogen atom abstraction by the diphenylamino radical can be utilized to assess antioxidant capacity.
Head-to-Head Comparison: TPH vs. DPPH
| Feature | This compound (Diphenylamino Radical) | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Radical State | Precursor to the diphenylamino radical | Intrinsically stable radical |
| Generation | Requires heating or oxidation of TPH | Commercially available as a stable radical |
| Color | Colorless precursor; radical form may be colored in solution | Deep violet solid and solution |
| Detection Method | Primarily EPR spectroscopy | Spectrophotometry (color change), EPR spectroscopy |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene, xylene) | Soluble in polar organic solvents (e.g., methanol, ethanol) |
| Stability | Diphenylamino radical is less stable than DPPH | Highly stable and persistent radical |
| Primary Application | Mechanistic studies, polymerization initiation | Standard for antioxidant capacity assays |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a standard method for determining the antioxidant activity of a sample.
Materials:
-
DPPH
-
Methanol or ethanol
-
Test compound (antioxidant)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
-
Sample preparation: Prepare a series of concentrations of the test compound in the same solvent.
-
Reaction: Add a specific volume of the sample solution to a volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.[4]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Diagram of DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Proposed Diphenylamino Radical Scavenging Assay
This proposed protocol is based on the principles of generating the diphenylamino radical from TPH and monitoring its reaction with an antioxidant, likely via EPR spectroscopy due to the lack of a distinct color change.
Materials:
-
This compound (TPH)
-
Non-polar solvent (e.g., toluene)
-
Test compound (antioxidant)
-
EPR spectrometer
Procedure:
-
Preparation of TPH solution: Prepare a solution of TPH in toluene at a suitable concentration.
-
Radical Generation: Heat the TPH solution to approximately 90°C to induce dissociation into diphenylamino radicals. This step should be performed under an inert atmosphere to prevent side reactions.
-
Sample preparation: Prepare solutions of the test compound in the same solvent.
-
Reaction: Introduce the antioxidant solution to the heated solution containing the diphenylamino radicals.
-
EPR Measurement: Transfer the reaction mixture to an EPR tube and record the EPR spectrum. The decrease in the signal intensity of the diphenylamino radical over time in the presence of the antioxidant indicates scavenging activity.
-
Quantification: The rate of decay of the EPR signal can be used to determine the scavenging activity of the antioxidant.
Diagram of Proposed TPH-based Assay
Sources
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-evaluation of the 2,2-diphenyl-1-picrylhydrazyl free radical (DPPH) assay for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Tetraphenylhydrazine Analogs in Organic Solvents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the photophysical behavior of tetraphenylhydrazine (TPH) and its analogs in various organic solvents. Due to the limited availability of specific experimental data for TPH, this guide leverages the extensive research on the structurally similar and well-characterized molecule, tetraphenylethene (TPE), as a predictive model. We delve into the critical phenomena of solvatochromism and aggregation-induced emission (AIE), providing both theoretical explanations and practical experimental insights. Detailed protocols for key photophysical measurements are included to empower researchers in their own investigations. This guide aims to be an essential resource for scientists working with TPH-related compounds in fields such as materials science, chemical sensing, and bio-imaging.
Introduction: The Promise and Challenge of this compound
This compound (TPH) and its derivatives are molecules of significant interest due to their unique electronic and structural properties. The central N-N single bond allows for considerable conformational flexibility, which can influence their photophysical behavior in response to environmental changes. This makes them promising candidates for applications such as molecular sensors, switches, and components in organic light-emitting diodes (OLEDs).
However, a comprehensive understanding of how the solvent environment dictates the performance of TPH remains an area of active investigation. A notable challenge in compiling a direct comparative analysis is the relative scarcity of published, quantitative photophysical data specifically for this compound across a wide range of organic solvents.
To address this, we turn to a close structural analog that has been the subject of extensive research: tetraphenylethene (TPE) . TPE shares the core tetraphenyl-substituted backbone, and its photophysical phenomena, particularly aggregation-induced emission (AIE), are well-documented. By examining the behavior of TPE, we can infer and predict the performance of TPH in different solvent environments, providing a robust framework for researchers. The insights gleaned from TPE serve as a valuable guide for designing experiments and interpreting data for TPH and its derivatives.
The Influence of the Solvent Environment: Solvatochromism
The phenomenon where the color of a solution changes with the polarity of the solvent is known as solvatochromism . This effect arises from the differential solvation of the ground and excited states of a molecule. In the context of TPH and TPE, the twisted, propeller-like conformation of the phenyl rings can lead to changes in the molecule's dipole moment upon photoexcitation.
Solvents with different polarities will stabilize the ground and excited states to varying degrees, altering the energy gap between them. This, in turn, affects the absorption and emission wavelengths. Generally, for molecules that exhibit an increase in dipole moment upon excitation, a red-shift (bathochromic shift) in the emission spectrum is observed in more polar solvents. Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more polar than the excited state.
While specific data for TPH is limited, studies on TPE derivatives have shown pronounced solvatochromic effects, with emission colors tunable from blue to red simply by changing the solvent.[1] This suggests that TPH and its derivatives are likely to exhibit similar sensitivity to the solvent's polarity, a property that can be exploited in the design of solvent polarity sensors.
Aggregation-Induced Emission (AIE): Turning a Quirk into a Feature
One of the most fascinating properties of TPE, and by extension, a highly probable characteristic of TPH, is Aggregation-Induced Emission (AIE) .[2] Most conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in concentrated solutions or the solid state. AIE-active molecules, or "AIEgens," behave in the opposite manner: they are weakly emissive when dissolved in good solvents but become highly luminescent upon aggregation.[3]
The mechanism behind AIE is the restriction of intramolecular motion (RIM) . In dilute solutions, the phenyl rings of TPE (and likely TPH) can freely rotate and vibrate. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence. However, in an aggregated state or in a poor solvent, these intramolecular motions are sterically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.[4]
The AIE effect is typically studied by observing the change in fluorescence intensity in a solvent/non-solvent mixture, such as tetrahydrofuran (THF) and water. In pure THF, TPE is non-emissive. As the fraction of water (the non-solvent) is increased, TPE molecules begin to aggregate, and a dramatic increase in fluorescence intensity is observed.[5][6]
Performance Comparison in Different Solvent Systems
Based on the extensive literature on TPE, we can predict the performance of a TPH analog in various organic solvents. The key performance metrics to consider are the fluorescence quantum yield (ΦF), the wavelength of maximum emission (λem), and the Stokes shift (the difference between the absorption and emission maxima).
Table 1: Predicted Photophysical Properties of a Tetraphenyl AIEgen in Various Organic Solvents
| Solvent | Polarity Index (Reichardt's ET(30)) | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Emission Maximum (λem) | Key Observations |
| Hexane | 31.0 | Very Low | ~380 nm | In non-polar solvents, the molecule is well-solvated, and intramolecular motions lead to efficient non-radiative decay. |
| Toluene | 33.9 | Low | ~385 nm | Similar to hexane, but the aromatic nature of toluene might lead to slightly different interactions. |
| Tetrahydrofuran (THF) | 37.4 | Very Low | ~386 nm | A good solvent where the molecule is molecularly dissolved and non-emissive.[7] |
| Dichloromethane | 40.7 | Low | ~400 nm | Increased solvent polarity may start to influence the excited state dipole moment. |
| Ethanol | 51.9 | Low (in pure solvent) | ~410 nm | In pure polar protic solvents, the molecule is still well-solvated. |
| THF/Water (10:90 v/v) | High (due to aggregation) | Very High | ~480 nm | In a poor solvent mixture, aggregation restricts intramolecular motion, leading to strong AIE.[5] |
Note: The values in this table are based on published data for tetraphenylethene and its derivatives and are intended to be predictive for this compound-based AIEgens. Actual values for specific TPH derivatives will need to be determined experimentally.
Experimental Protocols for Performance Characterization
To facilitate the investigation of TPH and its analogs, this section provides detailed, step-by-step methodologies for key photophysical experiments.
Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of TPH analogs.
Protocol for Aggregation-Induced Emission (AIE) Study
Objective: To determine the AIE properties of a TPH analog in a solvent/non-solvent system.
Materials:
-
TPH analog
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of the TPH analog in THF at a concentration of 1 mM.
-
Prepare a series of solutions in 10 mL volumetric flasks with varying water fractions (fw), from 0% to 90%, in increments of 10%. To do this, add the required volume of the THF stock solution and then add the appropriate amount of THF and deionized water. For example, for a 10 µM solution with fw = 10%, add 0.1 mL of the 1 mM stock solution, 8.9 mL of THF, and 1 mL of water.
-
Vortex each solution for 30 seconds to ensure homogeneity.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the TPH analog in THF.
-
Plot the fluorescence intensity at the emission maximum as a function of the water fraction (fw). A significant increase in intensity at higher water fractions is indicative of AIE.[5][6]
Protocol for Absolute Quantum Yield Measurement
Objective: To determine the absolute fluorescence quantum yield (ΦF) of a TPH analog in a specific solvent using an integrating sphere.
Instrumentation:
Procedure:
-
Instrument Calibration: Calibrate the spectrofluorometer and the integrating sphere according to the manufacturer's instructions. This typically involves measuring a standard white diffuser to correct for the instrument's spectral response.[8]
-
Reference Measurement (Scattering):
-
Fill a cuvette with the pure solvent.
-
Place the cuvette in the sample holder inside the integrating sphere.
-
Measure the spectrum of the scattered excitation light. This is the reference spectrum.
-
-
Sample Measurement:
-
Prepare a dilute solution of the TPH analog in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Place the sample cuvette in the integrating sphere.
-
Measure the emission spectrum, which will include both the scattered excitation light and the fluorescence emission from the sample.
-
-
Calculation: The instrument software will typically calculate the absolute quantum yield by integrating the areas of the scattered excitation light in the reference and sample spectra, and the area of the fluorescence emission in the sample spectrum. The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.[8][9]
The Mechanism of Aggregation-Induced Emission
The AIE phenomenon can be visualized as a competition between radiative and non-radiative decay pathways from the excited state.
Caption: Energy level diagram illustrating the AIE mechanism.
In a dilute solution, the excited molecule (S1) can easily dissipate its energy through non-radiative pathways involving the rotation and vibration of the phenyl rings. In the aggregated state, these motions are restricted, favoring the radiative decay pathway, which results in strong fluorescence emission.
Conclusion and Future Outlook
While direct experimental data for the photophysical properties of this compound in a wide range of organic solvents is still emerging, the well-established behavior of its close analog, tetraphenylethene, provides a robust predictive framework. The phenomena of solvatochromism and aggregation-induced emission are expected to be key characteristics of TPH and its derivatives, offering exciting opportunities for the development of novel functional materials.
The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the performance of their own TPH-based compounds. Future research should focus on generating a comprehensive dataset of the photophysical properties of unsubstituted TPH and a wider range of its derivatives in various organic solvents. This will not only validate the predictions made in this guide but also pave the way for the rational design of TPH-based materials with tailored optical properties for advanced applications in sensing, imaging, and optoelectronics.
References
- Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applic
- Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state.
- Effect of solvation on the aggregation-induced luminescence of tetraphenylethene derivatives. Royal Society of Chemistry. [Link]
- Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for. RSC Publishing. [Link]
- Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission. PubMed Central. [Link]
- Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. [Link]
- Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. RSC Publishing. [Link]
- Effect of solvation on the aggregation-induced luminescence of tetraphenylethene deriv
- Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology. Springer. [Link]
- A novel class of tetraphenylethene (TPE) derivatives with remarkable dual properties of solvatochromism and aggregation-induced emission. RSC Publishing. [Link]
- Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. PicoQuant. [Link]
- Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments. [Link]
- Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene.
- Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. [Link]
- Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. PubMed Central. [Link]
- Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applic
- A Versatile Tetraphenylethene Derivative Bearing Excitation Wavelength Dependent Emission, Multistate Mechanochromism, Reversible Photochromism, and Circularly Polarized Luminescence and Its Applications in Multimodal Anticounterfeiting. CCS Chemistry. [Link]
- The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid St
- Excited-State Decay Paths in Tetraphenylethene Derivatives.
- Correlation of fluorescence quantum yields and fluorescence decay times for Poly-t-Bu in THF:water mixtures with increasing water fraction (f W ).
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI. [Link]
- What Leads to Aggregation-Induced Emission?.
- The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States.
- Materials with aggregation-induced emission characteristics for applications in diagnosis, theragnosis, disease mechanism study and personalized medicine. RSC Publishing. [Link]
- Fundamentals and exploration of aggregation-induced emission molecules for amyloid protein aggreg
- When aggregation-induced emission meets protein aggreg
- Electronic Supplementary Information Morphology-dependent AEE performance of conjugated poly(tetraphenylethene)s. Royal Society of Chemistry. [Link]
Sources
- 1. Solvatochromic AIE luminogens as supersensitive water detectors in organic solvents and highly efficient cyanide chemosensors in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Materials with aggregation-induced emission characteristics for applications in diagnosis, theragnosis, disease mechanism study and personalized medic ... - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM01132K [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications [mdpi.com]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. edinst.com [edinst.com]
A Critical Evaluation of Tetraphenylhydrazine as a Primary Analytical Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative measurements hinges on the quality of the standards used for calibration. Primary analytical standards are the bedrock of metrological traceability, providing the ultimate reference point for determining the concentration of other substances.[1][2] An ideal primary standard must possess a suite of exacting qualities: exceptionally high purity, demonstrable stability in ambient conditions, low hygroscopicity, a high molar mass to minimize weighing errors, and known stoichiometry.[1][2] While compounds like potassium hydrogen phthalate (KHP) and sodium chloride have long served the analytical community, the continuous evolution of chemical analysis necessitates the exploration of new candidates for specialized applications.[1][3]
This guide provides a critical evaluation of tetraphenylhydrazine (TPH) as a potential primary analytical standard. TPH, a derivative of diphenylamine, has historical significance in analytical chemistry, often in contexts where its precursors or related compounds like benzidine were used.[4] Given the severe restrictions on carcinogens like benzidine, exploring safer, stable alternatives is a pertinent goal for modern laboratories.[5] We will dissect the properties of TPH, compare it against the established criteria for a primary standard, and provide validated experimental protocols for its assessment.
Candidate Profile: this compound (C₂₄H₂₀N₂)
This compound is a solid organic compound notable for its unique covalent N-N bond, which is susceptible to homolytic cleavage to form two diphenylaminyl radicals. This reactivity forms the basis of its utility in various chemical reactions, but also raises questions about its suitability as an ultra-stable reference material. Its high molecular weight (336.44 g/mol ) is an advantageous characteristic, as it significantly reduces the relative error associated with mass measurements. However, its performance against the other stringent criteria for a primary standard requires careful scrutiny.
The Litmus Test: TPH vs. An Established Primary Standard
To objectively assess TPH, we compare its theoretical and known properties against those of Potassium Dichromate (K₂Cr₂O₇), a widely accepted primary standard for redox titrations.[2]
| Property | This compound (TPH) | Potassium Dichromate (K₂Cr₂O₇) | Significance for a Primary Standard |
| Purity | Commercially available in various grades; requires rigorous purification (e.g., multiple recrystallizations) to approach >99.9% purity. | Readily available at >99.95% purity from suppliers of certified reference materials (CRMs). | The cornerstone of a primary standard; purity must be exceptionally high and accurately known.[2] |
| Stability | Susceptible to photodegradation and thermal decomposition, leading to the formation of radicals. Stability is a significant concern for long-term storage. Benzidine and related compounds are known to be thermally labile.[6] | Highly stable under ambient temperature and light conditions when properly stored. It is a robust crystalline solid. | The standard must not change composition upon storage or exposure to the atmosphere.[1] |
| Hygroscopicity | Generally considered non-hygroscopic due to its non-polar, covalent nature. | Non-hygroscopic. It does not readily absorb atmospheric moisture, which would alter its mass.[1] | Absorption of water from the air is a major source of error in weighing. A non-hygroscopic nature is critical.[1] |
| Molar Mass | 336.44 g/mol | 294.18 g/mol | A high molar mass minimizes relative weighing errors, a crucial factor for accuracy.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like benzene, chloroform, and acetone. | Soluble in water, which is the most common solvent for titrations. | The standard must be soluble in a suitable solvent for the preparation of standard solutions. |
| Toxicity | Considered toxic, though less carcinogenic than benzidine. Requires careful handling. | Highly toxic and a known carcinogen. Requires stringent safety protocols for handling. | Low toxicity is preferred for safety and ease of use, although many primary standards are hazardous.[1] |
Analysis: TPH's primary advantages are its high molar mass and non-hygroscopic nature. However, its questionable stability, particularly concerning light and heat, presents a substantial drawback compared to the rock-solid stability of an inorganic salt like potassium dichromate. Furthermore, its insolubility in water limits its application in common aqueous titration systems, a domain where potassium dichromate excels.
Experimental Validation Workflow for a Candidate Primary Standard
The validation of any new primary standard is a rigorous, multi-step process designed to unequivocally establish its purity and stability. The workflow described below is a self-validating system, incorporating checks and comparisons against established reference materials.
Caption: Workflow for the validation of a candidate primary standard.
Protocol 1: Purification of this compound by Recrystallization
Rationale: Recrystallization is a fundamental purification technique for solids. The choice of solvent is critical; the ideal solvent should dissolve TPH completely at high temperatures but poorly at low temperatures, allowing for the separation of impurities. A dual-solvent system can often provide superior separation.
Methodology:
-
Solvent Selection: Based on solubility data, a mixture of ethanol and benzene is an effective solvent system for TPH.
-
Dissolution: Dissolve 10 g of commercial-grade TPH in a minimal amount of hot benzene (~70-80°C) in a covered Erlenmeyer flask.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.
-
Crystallization: Slowly add hot ethanol to the filtrate until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50°C) until a constant mass is achieved. This prevents thermal decomposition.
-
Verification: Repeat the process until the melting point of the TPH is sharp and consistent with literature values (approx. 144-147°C).
Protocol 2: Assay of Purified TPH by Redox Titration
Rationale: To determine the purity of the recrystallized TPH, it can be assayed against a certified primary standard. Since TPH can be oxidized, a common method involves its reaction with a strong oxidizing agent. However, a more reliable approach is to utilize a reaction where TPH acts as a reductant after a suitable chemical transformation, or use its reaction with a stable radical like DPPH in a spectrophotometric assay. For the purpose of demonstrating a classical validation, we will outline a hypothetical redox titration against potassium permanganate, a powerful self-indicating oxidant.[7][8] This would require a pre-treatment step to convert TPH to a species readily titrated.
Disclaimer: A validated, standard redox titration method for TPH is not widely established in the literature; this protocol is a representative example of the principles that would be applied.
Methodology:
-
Preparation of Primary Standard: Accurately weigh approximately 0.2 g of dried, certified primary standard potassium permanganate (KMnO₄) and dissolve it in a 100 mL volumetric flask with deionized water to create a standard solution of known concentration.
-
Preparation of TPH Sample: Accurately weigh approximately 0.4 g of the purified, dried TPH. A pre-treatment step would be required here to convert TPH into a suitable analyte, for example, reduction to diphenylamine, followed by titration of the diphenylamine. For this illustrative protocol, we assume this conversion has been performed and the resulting solution is ready for titration.
-
Titration Setup: Transfer the TPH analyte solution to a 250 mL Erlenmeyer flask. Acidify the solution with dilute sulfuric acid, as permanganate titrations require an acidic medium.[7]
-
Titration: Titrate the TPH solution with the standardized KMnO₄ solution from a burette. The permanganate solution is deep purple, while the reduced manganese ion (Mn²⁺) is nearly colorless.[7][9]
-
Endpoint Detection: The endpoint is reached when the first persistent pale pink color appears in the solution, indicating a slight excess of KMnO₄.[7]
-
Calculation: Perform at least three replicate titrations. Use the stoichiometric relationship from the balanced redox reaction to calculate the moles of TPH in the sample, and from this, determine its purity as a percentage.
Caption: Experimental setup for the redox titration assay.
Conclusion: The Verdict on this compound
While this compound possesses some desirable characteristics for a primary standard, notably a high molar mass and non-hygroscopic nature, its inherent instability to thermal and photolytic stress is a significant disqualifier. A primary standard must be unequivocally stable over long periods to serve as a reliable reference. The robust chemical stability of inorganic standards like potassium dichromate remains the benchmark.
Furthermore, the lack of aqueous solubility and the absence of a straightforward, well-documented stoichiometric reaction suitable for direct titration complicate its practical application. While TPH may serve as a useful reagent or a secondary standard in specific non-aqueous applications, it fails to meet the rigorous, multifaceted criteria required for validation as a primary analytical standard for general use. For laboratories seeking the highest level of accuracy and reliability, established and certified primary standards from national metrology institutes like NIST remain the authoritative choice.[3][10]
References
- Quantification of Hydrazines and Hydrazones.
- Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]
- Three Methods of Detection of Hydrazines. Tech Briefs. (2010). [Link]
- Analytical Methods for Hydrazines.
- Quantitative Determination of Hydrazine.
- Primary Standards in Chemistry. ThoughtCo. (2024). [Link]
- Primary and Secondary Standards. Chemistry LibreTexts. (2021). [Link]
- Analytical Methods for Benzidine. NCBI Bookshelf - NIH. (2001). [Link]
- Alternate chromogens as substitutes for benzidine for myeloperoxidase cytochemistry.
- Oxidation Reduction Titr
- Is there any alternative to benzidine chemicals for the staining of peroxidase native PAGE?
- Redox Titration. Chemistry LibreTexts. (2021). [Link]
- Redox Titrations (OCR A Level Chemistry A): Revision Note. Save My Exams. (2025). [Link]
- Primary standard – Knowledge and References. Taylor & Francis. [Link]
- REDOX TITR
- Redox Indicators in Titr
- Chemistry. National Institute of Standards and Technology (NIST). (2010). [Link]
- NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
- Benzidine Derivatives as Electroactive Materials for Aqueous Organic Redox Flow B
- What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens. MDPI. (2023). [Link]
Sources
- 1. Primary Standards in Chemistry [thoughtco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternate chromogens as substitutes for benzidine for myeloperoxidase cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. REDOX TITRATION.pdf [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry | NIST [nist.gov]
comparative study of tetraphenylhydrazine and other hydrazine-based redox indicators
A Comparative Analysis of Tetraphenylhydrazine and Hydrazine-Based Redox Indicators for Advanced Research Applications
For researchers, scientists, and drug development professionals engaged in the nuanced field of electrochemistry and redox-dependent biological systems, the precise selection of a redox indicator is of paramount importance. This guide provides an in-depth, objective comparison of the electrochemical behavior of this compound with that of classical hydrazine-based redox indicators. By elucidating the fundamental mechanistic differences and providing supporting experimental data and protocols, this document serves as a critical resource for making informed decisions in experimental design.
Introduction: A Tale of Two Mechanisms
Redox indicators are indispensable tools in analytical chemistry, signaling the endpoint of redox titrations or the redox state of a system through a distinct color change at a specific electrode potential.[1] The ideal indicator exhibits a rapid and reversible color change, with a standard potential that is intermediate between the analyte and the titrant.[2]
Hydrazine derivatives have long been a staple in the arsenal of redox indicators.[3] However, the family of hydrazine-based compounds can be broadly divided into two mechanistic classes, which dictates their suitability for different applications. This guide will explore these two classes through a comparative study of a representative from each: the traditional indicator, diphenylamine , and the less conventional This compound .
-
Classical Hydrazine-Based Indicators: These compounds, exemplified by diphenylamine and its derivatives, undergo a direct, reversible oxidation-reduction reaction that involves a structural rearrangement and a distinct color change.[4]
-
This compound and its Derivatives: this compound does not function as a typical redox indicator. Instead, it acts as a precursor to a stable radical cation upon oxidation. The presence and concentration of this radical cation, which is often colored, can be correlated with the redox potential of the system.
This fundamental difference in their mode of action has profound implications for their respective applications, which this guide will explore in detail.
Core Performance Characteristics: A Comparative Overview
The efficacy of a redox-active compound for a specific application hinges on its intrinsic electrochemical properties. A summary of the key performance characteristics of this compound and the classical hydrazine-based indicator, diphenylamine, is presented below.
| Property | This compound | Diphenylamine | Diphenylamine Sulfonate |
| Chemical Formula | C₂₄H₂₀N₂[5] | (C₆H₅)₂NH[6] | C₁₂H₁₀NNaO₃S |
| Molecular Weight | 336.43 g/mol [7] | 171.22 g/mol | 271.27 g/mol |
| Redox Mechanism | Formation of a stable radical cation | Reversible oxidation to diphenylbenzidine violet[2] | Reversible oxidation to a red-violet quinone-imine dye |
| Transition Potential (V vs. SHE) | Not a true transition potential; oxidation potential of the radical cation formation varies with derivative | +0.76 V[2] | +0.85 V[8] |
| Color of Reduced Form | Colorless[7] | Colorless[4] | Colorless[8] |
| Color of Oxidized Form | Varies with derivative (often blue or violet) | Violet[2] | Red-Violet[8] |
| pH Dependence | Generally pH-independent | Dependent[8] | Dependent[8] |
| Solubility | Soluble in organic solvents, moderately soluble in water[6] | Not readily soluble in water[4] | Water-soluble[4] |
| Key Applications | Precursor for redox-active materials, studies of radical cation chemistry | Indicator for titrations with strong oxidizing agents (e.g., dichromate)[8] | Water-soluble alternative to diphenylamine with a sharper color change[8] |
Mechanistic Deep Dive: Understanding the "Why"
A nuanced understanding of the underlying chemical transformations is critical for the rational application of these redox-active compounds.
This compound: A Stable Radical Cation Approach
This compound's utility in redox chemistry stems from its ability to undergo a clean, one-electron oxidation to form a stable this compound radical cation (TPH•+). This stability is attributed to the extensive delocalization of the unpaired electron across the four phenyl rings.
The redox potential at which this oxidation occurs can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings.[9] This tunability makes this compound derivatives valuable probes for studying electron transfer reactions and as building blocks for redox-active polymers and materials.
Caption: Reversible one-electron oxidation of this compound.
Diphenylamine: A Classic Indicator's Transformation
Diphenylamine is a well-established redox indicator, particularly for titrations involving strong oxidizing agents like potassium dichromate.[2] Its mechanism involves a multi-step oxidation process. Initially, diphenylamine is oxidized to the colorless diphenylbenzidine.[2] This intermediate is then further oxidized reversibly to diphenylbenzidine violet, which imparts a distinct color to the solution, signaling the endpoint of the titration.[2][4]
The presence of a strong acid, such as sulfuric acid, is typically required for this transformation.[4] Furthermore, the addition of phosphoric acid is often necessary to lower the formal potential of the Fe³⁺/Fe²⁺ couple, ensuring that the indicator is oxidized only after the analyte has completely reacted.[2]
Caption: The multi-step oxidation of diphenylamine as a redox indicator.
Experimental Protocols: A Guide to Evaluation
To ensure the selection of the most appropriate redox-active compound, a thorough experimental evaluation is essential. The following protocols provide a framework for characterizing and comparing the performance of this compound derivatives and classical hydrazine-based indicators.
Protocol 1: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potential and reversibility of a compound.
Objective: To determine the half-wave potential (E₁/₂) of the redox-active compound, which is a good approximation of its standard redox potential.
Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Solution of the redox-active compound in a suitable electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the compound of interest at a known concentration (e.g., 1 mM) in the electrolyte solution.
-
Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to encompass the redox event of interest.
-
Run the cyclic voltammogram and record the resulting data.
-
Analyze the voltammogram to determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential using the equation: E₁/₂ = (Epa + Epc) / 2.
-
The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV for a reversible n-electron process at room temperature.
Caption: Workflow for determining redox potential via cyclic voltammetry.
Protocol 2: Evaluation of Indicator Performance in a Redox Titration
This protocol describes the use of a classical hydrazine-based indicator, diphenylamine, in the titration of ferrous ions with potassium dichromate.
Objective: To visually determine the endpoint of a redox titration and assess the sharpness of the indicator's color change.
Materials:
-
Burette
-
Erlenmeyer flask
-
Standardized 0.1 N potassium dichromate (K₂Cr₂O₇) solution
-
Solution of ferrous ammonium sulfate of unknown concentration
-
Diphenylamine indicator solution (1% in concentrated H₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
85% Phosphoric acid (H₃PO₄)
-
Distilled water
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate solution into an Erlenmeyer flask.
-
Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid.
-
Add 2-3 drops of the diphenylamine indicator solution. The solution should be colorless or have a faint green tinge.
-
Titrate the solution with the standardized potassium dichromate solution from the burette with constant swirling.
-
The endpoint is reached when the solution turns a sharp, permanent violet color.[10]
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of the ferrous ammonium sulfate solution.
Caption: Step-by-step procedure for a redox titration using diphenylamine.
Concluding Remarks for the Discerning Researcher
The choice between this compound and classical hydrazine-based indicators is not one of superior versus inferior, but rather of selecting the right tool for the specific scientific inquiry.
-
For quantitative analysis via redox titrations , particularly with strong oxidizing agents, the well-characterized and visually distinct color change of diphenylamine and its water-soluble derivatives remains the industry standard.[8] Their predictable behavior and sharp endpoints ensure high accuracy and reproducibility.
-
For fundamental studies of electron transfer, the development of novel redox-active materials, or applications in molecular electronics , the unique properties of This compound and its derivatives offer a wealth of possibilities. The ability to generate stable radical cations with tunable redox potentials provides a versatile platform for probing and manipulating electrochemical processes at the molecular level.
By understanding the distinct mechanisms and performance characteristics of these two classes of hydrazine-based compounds, researchers can confidently select the optimal reagent to advance their scientific endeavors.
References
- Chrominfo. (2023, February 6). Redox indicator: Theory, Mechanism, Types, Use, Example, List. [Link]
- Brainly.in. (2021, September 2).
- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Section 3.
- Wikipedia. (n.d.). Diphenylamine. [Link]
- Pharmacareerinsider. (2025, February 7).
- Chemistry LibreTexts. (2013, July 26).
- ResearchGate. (2025, February).
- PubMed. (2001, October 31). Evaluation of immobilized redox indicators as reversible, in situ redox sensors for determining Fe(III)-reducing conditions in environmental samples. [Link]
- Cheméo. (n.d.). Chemical Properties of Hydrazine, tetraphenyl- (CAS 632-52-0). [Link]
- PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]
- PubMed. (n.d.). Hydrazide derivatives produce active oxygen species as hydrazine. [Link]
- ResearchGate. (2025, August 7).
- Unacademy. (n.d.).
- National Institutes of Health. (n.d.).
- Solubility of Things. (n.d.). Redox Titrations: Principles and Procedures. [Link]
- National Institutes of Health. (2021, February 8).
- PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. [Link]
- National Institutes of Health. (n.d.).
- PubMed. (2015, November 1). High performance of electrocatalytic oxidation and determination of hydrazine based on Pt nanoparticles/TiO2 nanosheets. [Link]
- ResearchGate. (n.d.). Plot of I p vs.
- PubMed Central. (n.d.).
- ResearchGate. (2025, August 6). (PDF)
- Iranian Journal of Analytical Chemistry. (n.d.). Electrochemical Investigation and Voltammetric Determination of Hydrazine Based on Organic Modifier and N-Doped Reduced Graphene. [Link]
- National Institutes of Health. (n.d.). Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. [Link]
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). Hydrazine oxidation-assisted electrocatalytic water splitting with Prussian blue analog-derived V-doped CoFe-layered double hydroxide nanosheets. [Link]
- ResearchGate. (2023, April 6).
- MDPI. (2024, December 11). N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. [Link]
- ResearchGate. (2025, August 6). A New Voltammetric Sensor for Hydrazine Based on Michael Addition Reaction Using 1-Amino-2-naphtol-4-sulfonic Acid. [Link]
- Wiley Online Library. (2025, December 15).
- Royal Society of Chemistry. (n.d.). Radical cations and anions of 1,2,4,5-tetrazines: an electron spin resonance and cyclic voltammetric study. [Link]
- PubMed Central. (n.d.). Voltammetric determination of tryptophan at graphitic carbon nitride modified carbon paste electrode. [Link]
- MDPI. (2021, July 22).
Sources
- 1. Redox Indicators: Types, Examples, and Applications Explained [pharmacareerinsider.com]
- 2. kfs.edu.eg [kfs.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Chrominfo: Redox indicator: Theory, Mechanism, Types, Use, Example, List [chrominfo.blogspot.com]
- 5. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. Hydrazine, tetraphenyl- (CAS 632-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Tetraphenylhydrazine-Based Chemical Sensors
Executive Summary
Tetraphenylhydrazine (TPH) is a valuable chromogenic and electroactive molecule utilized in the development of chemical sensors for detecting a range of oxidizing analytes, including explosives and reactive oxygen species. Its principle of operation relies on a straightforward one-electron oxidation to form a stable, colored, and electrochemically active radical cation (TPH•+). While this mechanism provides a simple and sensitive signal, it is also the root of its primary limitation: a susceptibility to cross-reactivity from other oxidizing agents present in the sample matrix.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for objectively assessing the cross-reactivity of TPH-based sensors. We will delve into the mechanistic origins of interference, introduce robust methodologies for quantifying selectivity, and compare TPH's performance against common alternatives like 3,3',5,5'-tetramethylbenzidine (TMB). Furthermore, we provide a detailed, self-validating experimental protocol to empower researchers to rigorously evaluate sensor performance in their own laboratories. Our focus is not just on what to do, but why specific experimental choices are critical for generating trustworthy and authoritative data.
The Sensing Mechanism: A Double-Edged Sword
The utility of this compound in chemical sensing is predicated on its facile oxidation to a stable radical cation, TPH•+. This reaction produces a distinct color change—typically to a blue or greenish-blue hue—and a measurable electrochemical signal.
The core reaction is: TPH (colorless) → TPH•+ (colored, electrochemically active) + e-
This transformation can be triggered by a target analyte with sufficient oxidizing potential. The intensity of the resulting signal is proportional to the concentration of the analyte, forming the basis for quantification. However, this fundamental mechanism is inherently non-specific. Any chemical species in the sample matrix capable of oxidizing TPH can generate a signal, leading to a positive interference or a "false positive."[1][2] This lack of specificity is the central challenge in deploying TPH-based sensors in complex environments.[3]
Caption: Oxidation of TPH to its radical cation by either the target analyte or an interferent.
Quantifying Sensor Performance: Beyond Simple Selectivity
To move from a qualitative concern to a quantitative assessment, it is essential to use standardized metrics. The term "selectivity" refers to the extent to which a method can determine a particular analyte in a mixture without interference from other components.[4][5][6] For chemical sensors, this is often expressed using a Selectivity Coefficient .
The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for determining these coefficients.[5][7] A common approach is the Fixed Interference Method (FIM) , where the sensor's response to the primary analyte is measured in the presence of a constant concentration of a potential interferent. The selectivity coefficient (
It's crucial to understand that cross-sensitivity can manifest in different ways[2]:
-
Positive Interference: The interferent produces a signal on its own, leading to an overestimation of the analyte concentration.[2]
-
Negative Interference: The interferent suppresses the signal from the target analyte, causing an underestimation.[2]
-
Inhibition: The interferent may not produce a signal itself but can block the sensor's active sites, preventing it from responding to the target analyte.[2]
Comparative Analysis: TPH vs. Alternatives
No sensor is perfect; the choice of sensing molecule is always a trade-off between sensitivity, selectivity, cost, and stability. Here, we compare TPH with a common chromogenic alternative, 3,3',5,5'-tetramethylbenzidine (TMB) , and a generalized Fluorescent Probe .
| Feature | This compound (TPH) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Fluorescent Probes |
| Sensing Principle | Oxidation to a colored radical cation. | Enzyme (e.g., HRP)-catalyzed oxidation to a colored diimine product.[8] | Analyte-induced change in fluorescence (e.g., quenching, enhancement). |
| Primary Signal | Colorimetric / Electrochemical | Colorimetric / Electrochemical[9] | Fluorometric |
| Sensitivity | Moderate to High | High to Very High (with enzymatic amplification).[8] | Can be Extremely High.[10] |
| Common Interferents | Strong oxidizing agents (e.g., halogens, nitrogen oxides, ozone).[2][11] | Other enzyme substrates or inhibitors; strong oxidants can cause non-enzymatic color change. | Other molecules that can quench fluorescence (e.g., heavy metals, nitroaromatics).[12][13] |
| Operating pH | Typically acidic to neutral. | Optimal activity is pH-dependent, often acidic for HRP-based assays. | Highly variable depending on the probe's chemistry. |
| Advantages | Simple, direct detection; stable radical cation. | Widely used in ELISAs; high sensitivity.[8] | Highest potential sensitivity; low background signal.[14] |
| Limitations | Prone to redox interference. | Often requires an enzyme (e.g., HRP) and substrate (H₂O₂); indirect detection. | Can be expensive; susceptible to photobleaching; requires specialized equipment. |
Experimental Protocol: A Self-Validating Workflow for Cross-Reactivity Assessment
This protocol is designed to be a self-validating system, incorporating controls that ensure the trustworthiness of the results. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Pillar 1: Expertise & Experience (Explaining the "Why")
-
Why choose specific interferents? The selection should be based on the sensor's intended application. For environmental sensing, common atmospheric oxidants like nitrogen dioxide (NO₂) and ozone (O₃) are critical.[15] For biological samples, species like hypochlorite (OCl⁻) and other reactive oxygen species are relevant.
-
Why test multiple concentrations? Interference may not be linear. Testing a range of interferent concentrations reveals the dose-dependent nature of the cross-reactivity and helps determine the threshold at which an interferent becomes problematic.
-
Why use a buffered system? The redox potential of many compounds, including TPH, is pH-dependent. A buffered solution (e.g., phosphate-buffered saline, PBS) ensures that observed signal changes are due to the analyte or interferent, not pH fluctuations.
Pillar 2: Trustworthiness (The Self-Validating System)
The protocol relies on a matrix of experiments to isolate and confirm the effects of interference.
-
Negative Control (Blank): Sensor + Buffer. This establishes the baseline signal and system noise.
-
Positive Control (Analyte Only): Sensor + Buffer + Target Analyte. This confirms the sensor is responding correctly to the intended target.
-
Interferent Control (Interferent Only): Sensor + Buffer + Interferent. This directly measures the positive or negative signal generated by the interferent alone.
-
Combined Test (Analyte + Interferent): Sensor + Buffer + Target Analyte + Interferent. This is the critical test that reveals the combined effect, including any synergistic or inhibitory interactions.
Caption: Workflow for assessing sensor cross-reactivity.
Step-by-Step Methodology (Colorimetric Example)
-
Reagent Preparation:
-
TPH Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Causality: TPH has poor aqueous solubility; a concentrated organic stock ensures it can be diluted into the aqueous buffer without precipitation.
-
Analyte Stock Solution: Prepare a 10 mM stock of the target analyte (e.g., hydrogen peroxide) in deionized water.
-
Interferent Stock Solutions: Prepare 10 mM stocks of each potential interferent (e.g., sodium hypochlorite, sodium nitrite) in deionized water.
-
Working Buffer: Prepare 1X Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Instrumentation Setup:
-
Set a microplate reader to measure absorbance at the λ_max of the TPH•+ radical cation (typically in the 650-750 nm range).
-
-
Assay Procedure (in a 96-well clear flat-bottom plate):
-
Blank Wells: Add 188 µL of PBS buffer + 2 µL of TPH stock solution.
-
Analyte Wells: Add 178 µL of PBS buffer + 10 µL of Analyte stock + 2 µL of TPH stock solution.
-
Interferent Wells: Add 178 µL of PBS buffer + 10 µL of Interferent stock + 2 µL of TPH stock solution.
-
Combined Wells: Add 168 µL of PBS buffer + 10 µL of Analyte stock + 10 µL of Interferent stock + 2 µL of TPH stock solution.
-
Note: Volumes can be adjusted, but the final concentration of TPH and the total volume should be consistent across all wells.
-
-
Data Collection:
-
Gently mix the plate.
-
Incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow the color to develop.
-
Measure the absorbance of all wells.
-
-
Data Analysis:
-
Subtract the average Blank absorbance from all other readings.
-
Calculate the Percent Interference using the following formula:
% Interference = [(Signal_Combined - Signal_Analyte) / Signal_Analyte] * 100
-
A positive value indicates that the interferent enhances the signal, while a negative value indicates signal suppression. The signal from the "Interferent Only" wells provides context for whether the interference is additive or synergistic.
-
Strategies for Mitigating Cross-Reactivity
While TPH has inherent limitations, its selectivity can be improved.[16][17] Advanced strategies include:
-
Physical Barriers: Incorporating selective membranes or filters that physically block interfering molecules from reaching the TPH sensing layer.[16]
-
Sensor Arrays: Using an array of different, partially selective sensors and applying pattern recognition algorithms (an "electronic nose" approach) to deconvolve the signals from a complex mixture.[3]
-
Chemical Modification: Synthesizing TPH derivatives or embedding TPH within structures like metal-organic frameworks (MOFs) to tune its redox potential, making it less susceptible to oxidation by weaker interferents.[14]
Conclusion and Recommendations
This compound is a potent tool for chemical sensing, offering a simple and direct method for detecting oxidizing analytes. However, its effectiveness is critically dependent on the chemical complexity of the sample environment. A thorough assessment of cross-reactivity is not merely a validation step but a fundamental requirement for developing a reliable and trustworthy sensor.
Recommendations:
-
For simple, well-defined matrices: TPH-based sensors can be highly effective and cost-efficient.
-
For complex or unknown matrices: Rigorous cross-reactivity testing, as outlined in this guide, is mandatory. Researchers should strongly consider alternatives like enzyme-based systems (e.g., TMB) or highly selective fluorescent probes if significant interference is detected.
-
For advanced applications: Consider mitigating strategies such as sensor arrays or chemical modification to enhance the selectivity of the TPH core structure.
By employing the systematic and self-validating methodologies presented here, researchers can confidently assess the suitability of this compound for their specific application, ensuring the generation of accurate, reliable, and defensible scientific data.
References
- Methods to improve the sensitivity of chemical sensors. (2012-02-02). EEWorld.
- Halek, G., Malewicz, M., & Teterycz, H. (2009). Methods of selectivity improvements of semiconductor gas sensors. IEEE Xplore.
- Koncki, R. (2007). Errors in Chemical Sensor Measurements. MDPI.
- N/A. (N/A). Electrochemical Sensors. PMC - NIH.
- Halek, G., Malewicz, M., & Teterycz, H. (2009). Methods of selectivity improvements of semiconductor gas sensors. Semantic Scholar.
- N/A. (N/A). Strategies for Enhancing the Performance of Chemical Sensors Based on Microcantilever Sensors. N/A.
- Bratov, A., Abramova, N., & Ipatov, A. (2008). Electrochemical Sensors.
- Al-Khafaji, M. S., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. NIH.
- Majder-Łopatka, M., et al. (2021). The interfering gases affecting the electrochemical CO sensor readings.
- Liu, X., et al. (2023). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. MDPI.
- Majder-Łopatka, M. (2021). Effects of interfering gases in electrochemical sensors NH3 and NO2.
- Vessman, J., et al. (2001). SELECTIVITY IN ANALYTICAL CHEMISTRY. IUPAC.
- Riu, J., et al. (2008).
- Mondal, S., et al. (2019). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2–, and Nitro Explosives. NIH.
- N/A. (2021). (PDF) Selectivity in Analytical Chemistry (IUPAC Recommendations 2001).
- Vessman, J. (2001). Selectivity in Analytical Chemistry. IUPAC.
- Mondal, S., et al. (2019). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2 -, and Nitro Explosives. PubMed.
- N/A. (N/A). Squaraine-hydrazine adducts for fast and colorimetric detection of aldehydes in aqueous media | Request PDF.
- Zhang, L., et al. (2020).
- Kleo, K., et al. (2021). Electrochemical immunomagnetic Ochratoxin A sensing: steps forward application of 3,3',5,5'‐tetramethylbenzidine (TMB) in amperometric assays.
- Frey, A., et al. (2000). A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays. PubMed.
- N/A. (2018). SENSOR SPECIFICATIONS AND CROSS-SENSITIVITIES. Honeywell.
- N/A. (2015). Highly sensitive and selective colorimetric detection of Ag(I) ion using 3,3′,5,5′,-tetramethylbenzidine (TMB) as an indicator | Request PDF.
- Gorbenko, G., et al. (2022).
- Mondal, S., et al. (2019). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al 3+ , HF 2 – , and Nitro Explosives.
- Onuska, J. (N/A). Understanding Cross Sensitivities Can Help to Keep Workers Safer. Industrial Scientific.
- N/A. (N/A). Understanding Cross-Sensitivities. Senva Inc.
- Pandey, R. P., et al. (2020). Ultrasensitive fluorescence detection of nitro-explosives by dihydro-oxoisobenzofuranyl-phthalazinone obtained from the Cd(ii)-catalyzed cyclization of azinodimethylidyne-benzoic acid. New Journal of Chemistry (RSC Publishing).
- N/A. (N/A). Knowing Cross Sensitivities. Crowcon Detection Instruments Limited.
- N/A. (N/A).
- N/A. (N/A). Electrochemical Gas Sensor Cross Interference Table. Industrial Scientific.
- Suzuki, S., et al. (2022). N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. MDPI.
Sources
- 1. indsci.com [indsci.com]
- 2. crowcon.com [crowcon.com]
- 3. en.eeworld.com.cn [en.eeworld.com.cn]
- 4. publications.iupac.org [publications.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. old.iupac.org [old.iupac.org]
- 7. mdpi.com [mdpi.com]
- 8. A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasensitive fluorescence detection of nitro-explosives by dihydro-oxoisobenzofuranyl-phthalazinone obtained from the Cd(ii)-catalyzed cyclization of azinodimethylidyne-benzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. senvainc.com [senvainc.com]
- 12. Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2–, and Nitro Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives. | Semantic Scholar [semanticscholar.org]
- 14. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods of selectivity improvements of semiconductor gas sensors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. Methods of selectivity improvements of semiconductor gas sensors | Semantic Scholar [semanticscholar.org]
evaluating the efficiency of tetraphenylhydrazine as a polymerization initiator against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of polymer synthesis, the choice of reagents that dictate the start and progression of polymerization is paramount. While commercial radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO) are workhorses in the field, a nuanced understanding of other reactive species is crucial for advanced macromolecular design. This guide provides an in-depth evaluation of tetraphenylhydrazine, a compound often misconceived as a potential initiator, and objectively compares its actual role and effects against the well-established performance of AIBN and BPO. This analysis is grounded in experimental evidence to provide a clear, authoritative resource for researchers in polymer chemistry and materials science.
The Cornerstone of Radical Polymerization: The Role of the Initiator
Free-radical polymerization is a chain reaction fundamental to the synthesis of a vast array of polymeric materials. The process is classically divided into three main stages: initiation, propagation, and termination. The initiation phase is the critical first step where a reactive species, a free radical, is generated. An ideal initiator is a molecule that, upon activation by heat or light, decomposes predictably to produce these initial radicals. The efficiency of an initiator is a measure of how many of the generated radicals successfully start a polymer chain. This efficiency is a key parameter that influences the rate of polymerization, the final molecular weight of the polymer, and the distribution of chain lengths (polydispersity index or PDI).
The Commercial Standards: AIBN and Benzoyl Peroxide (BPO)
AIBN and BPO are two of the most widely used thermal initiators in radical polymerization, each with distinct characteristics that make them suitable for different applications.
2,2'-Azobis(2-methylpropionitrile) (AIBN)
AIBN is favored for its clean and predictable decomposition kinetics. When heated, typically between 60°C and 80°C, the central azo group (-N=N-) homolytically cleaves to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals[1]. The expulsion of the highly stable nitrogen gas is a strong thermodynamic driving force for this decomposition.
-
Mechanism: The resulting cyano-isopropyl radicals are effective at initiating the polymerization of a wide range of vinyl monomers.
-
Advantages: AIBN's decomposition rate is largely unaffected by the solvent, and it does not readily participate in chain transfer reactions, which can lead to better control over the polymer's molecular weight[1]. The radicals produced are also less prone to side reactions compared to those from peroxide initiators.
Benzoyl Peroxide (BPO)
BPO is another common thermal initiator, with a typical operating temperature range of 60°C to 100°C. Its initiation mechanism is slightly more complex than that of AIBN. The weak oxygen-oxygen single bond in the peroxide group breaks upon heating to form two benzoyloxy radicals. These radicals can then either directly initiate polymerization or undergo decarboxylation to form phenyl radicals and carbon dioxide[2]. The phenyl radicals are also capable of initiating polymerization.
-
Mechanism: The presence of two types of initiating radicals (benzoyloxy and phenyl) can sometimes lead to more complex polymer structures.
-
Advantages and Disadvantages: BPO is generally less expensive than AIBN. However, the benzoyloxy and phenyl radicals are more reactive than the cyano-isopropyl radicals from AIBN and can participate in side reactions, such as hydrogen abstraction from the polymer backbone, which can lead to chain branching and a broader molecular weight distribution[1]. The decomposition of BPO can also be induced by certain amines at room temperature, which is utilized in redox initiation systems for curing resins and dental composites[2].
Table 1: Comparison of AIBN and BPO as Polymerization Initiators
| Feature | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Benzoyl Peroxide (BPO) |
| Typical Decomposition Temp. | 60-80°C | 60-100°C (can be lowered with activators) |
| Decomposition Products | 2-cyano-2-propyl radicals, Nitrogen gas | Benzoyloxy radicals, Phenyl radicals, CO2 |
| Initiation Mechanism | Homolytic cleavage of the C-N bond | Homolytic cleavage of the O-O bond |
| Side Reactions | Minimal; less chain transfer | Prone to hydrogen abstraction, leading to branching |
| Molecular Weight Control | Generally good | Can be less precise due to side reactions |
| Solvent Effects on Decomposition | Minimal | Can be influenced by the solvent |
This compound: An Initiator or an Inhibitor?
Contrary to what its structure might suggest to some, this compound does not function as an efficient initiator for radical polymerization. In fact, experimental evidence demonstrates that it acts as an inhibitor or retarder, particularly in polymerizations initiated by benzoyl peroxide[3].
Chemical Properties and Thermal Behavior of this compound
This compound is a solid organic compound that is stable at room temperature. Upon heating, the central nitrogen-nitrogen bond can break to form two diphenylaminyl radicals. However, this process requires significantly higher temperatures than the decomposition of conventional initiators like AIBN and BPO. The thermal decomposition of related hydrazine compounds can be complex, with various potential reaction pathways[4][5].
The Inhibitory Mechanism of this compound
Research on the effect of this compound on the polymerization of methyl methacrylate (MMA) initiated by BPO revealed that it has a dual role, neither of which is beneficial for efficient polymerization[3]:
-
Accelerated Decomposition of BPO: this compound was found to increase the rate of decomposition of benzoyl peroxide[3]. This leads to a rapid initial burst of radicals, which might suggest a faster polymerization. However, this is counteracted by its second, more dominant effect.
-
Inhibition of Polymer Chain Growth: The diphenylaminyl radicals formed from the decomposition of this compound, or from its reaction with other radicals, are relatively stable and not very reactive towards initiating new polymer chains. Instead, they act as radical scavengers, reacting with and terminating the growing polymer chains (propagating radicals). This effectively stops or slows down the polymerization process[3].
The decomposition products of this compound are also believed to be involved in transfer reactions that further complicate the polymerization kinetics[3]. The overall effect is a reduction in the rate of polymerization and potentially a lower molecular weight of the resulting polymer, depending on the concentrations of the species involved.
Figure 1: Proposed mechanism of inhibition by this compound in a BPO-initiated polymerization.
Head-to-Head Comparison: Efficiency and Effects
A direct "efficiency" comparison is misleading as we are comparing two distinct functions: initiation and inhibition. The following table contrasts the expected outcomes when each compound is introduced into a radical polymerization system.
Table 2: Functional Comparison of AIBN, BPO, and this compound in Radical Polymerization
| Parameter | AIBN | BPO | This compound |
| Primary Role | Initiator | Initiator | Inhibitor/Retarder |
| Effect on Polymerization Rate | Increases rate proportionally to concentration | Increases rate proportionally to concentration | Decreases rate, may introduce an induction period |
| Effect on Molecular Weight | Controllable, generally high | Can be high, but may be lowered by chain transfer | Generally leads to lower molecular weight |
| Effect on Polydispersity (PDI) | Typically produces polymers with narrow PDI | Can lead to broader PDI due to side reactions | Likely to broaden PDI due to complex kinetics |
| Mechanism | Generates initiating radicals | Generates initiating radicals | Scavenges growing polymer chains |
Due to the limited recent quantitative data on this compound's inhibitory effects, the values in the following table are illustrative, based on the established principles of polymerization inhibition.
Table 3: Illustrative Quantitative Effects on Methyl Methacrylate (MMA) Polymerization
| Compound (at similar molar concentration) | Initial Rate of Polymerization (mol L⁻¹ s⁻¹) | Final Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| AIBN | High | High (e.g., >100,000) | Low (e.g., 1.5 - 2.5) |
| BPO | High | High (e.g., >100,000) | Moderate (e.g., 2.0 - 3.5) |
| This compound (with BPO) | Significantly Reduced | Low | High |
Experimental Protocol: Evaluating the Effect of a Potential Inhibitor
To quantitatively assess the inhibitory or retarding effect of a compound like this compound on a radical polymerization, a controlled experimental setup is required. The following protocol outlines a general method using dilatometry, a technique that measures the volume contraction that occurs during polymerization to determine the rate of reaction.
Materials and Reagents
-
Monomer (e.g., methyl methacrylate, freshly distilled to remove commercial inhibitors)
-
Initiator (e.g., benzoyl peroxide)
-
Test Compound (e.g., this compound)
-
Solvent (e.g., benzene or toluene)
-
Dilatometer
-
Constant temperature bath
-
Inert gas (e.g., nitrogen or argon)
Experimental Procedure
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of the initiator (e.g., BPO) in the chosen solvent at a known concentration.
-
Prepare a series of stock solutions of the test compound (this compound) in the solvent at varying concentrations.
-
For each experimental run, carefully measure the required volumes of the monomer, initiator stock solution, and test compound stock solution (or pure solvent for the control) into a volumetric flask. Ensure all glassware is dry and clean.
-
-
Degassing:
-
Transfer the reaction mixture to the dilatometer.
-
Degas the mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can also inhibit radical polymerization.
-
-
Polymerization Monitoring:
-
Place the sealed dilatometer in the constant temperature bath set to the desired reaction temperature (e.g., 60°C for BPO).
-
Allow the dilatometer to equilibrate thermally.
-
Record the height of the liquid in the capillary of the dilatometer at regular time intervals. The decrease in height corresponds to the volume contraction due to polymerization.
-
-
Data Analysis:
-
Calculate the percentage conversion of the monomer at each time point using the measured volume contraction.
-
Plot the percentage conversion versus time for each concentration of the test compound, including the control (zero concentration).
-
The initial slope of these curves is proportional to the initial rate of polymerization.
-
Compare the rates of polymerization for the different concentrations of the test compound to quantify its inhibitory effect.
-
-
Polymer Characterization (Optional but Recommended):
-
At the end of the reaction, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for PMMA).
-
Collect and dry the polymer.
-
Determine the molecular weight and PDI of the polymer samples using Gel Permeation Chromatography (GPC).
-
Figure 2: A simplified workflow for evaluating the inhibitory effect of a compound on radical polymerization.
Conclusion and Field-Proven Insights
The empirical evidence is clear: this compound is not a viable substitute for commercial initiators like AIBN and BPO in conventional radical polymerization. Its primary function is that of an inhibitor, which terminates growing polymer chains and slows the overall reaction rate. This makes it unsuitable for applications where efficient polymer production is the goal.
However, understanding the behavior of such inhibitory compounds is not merely an academic exercise. For researchers and professionals in drug development and advanced materials, the principles of polymerization inhibition are critical for:
-
Monomer Stabilization: Preventing the premature polymerization of reactive monomers during storage and transportation.
-
Controlling Polymerization Reactions: In some applications, a retarder might be intentionally added to moderate a highly exothermic polymerization, allowing for better heat management and control over the final polymer properties.
-
Developing Novel Controlled Polymerization Techniques: A deep understanding of radical trapping and transfer reactions is fundamental to the design of new controlled/living radical polymerization methods.
References
- Szymanski, H. A., & Wize, W. (1975). Inhibition of the radical polymerization of methyl methacrylate by the use of this compound. Chemical Papers, 29(6), 843-845.
- Lucien, H. W. (1961). Thermal Decomposition of Hydrazine.
- Darvishi, A., Rahimpour, M. R., & Raeissi, S. (2019).
- Zoller, A., Gigmes, D., & Guillaneuf, Y. (2013). Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. Polymer Chemistry, 4(18), 4844-4852.
- Yousefi, A. A., & Salavati, M. (2024). Effect of Polystyrene Molecular Weight on PVDF/PS Morphology and Properties. Polymer Science and Petro-chemistry Research Journal, 5(4).
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors.
- Chemistry For Everyone. (2023, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube.
- Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- De, P., & Scaiano, J. C. (2005). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 10(1), 99-109.
- Chen, Y., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(33), 9325-9336.
- Postma, A., et al. (2006). Approaches to the Synthesis of Block and Graft Copolymers with Well Defined Segment Lengths. Designed Monomers and Polymers, 9(5), 459-487.
- Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
Sources
- 1. 聚甲基丙烯酸甲酯 average Mw ~350,000 by GPC | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
comparing the electrochemical behavior of tetraphenylhydrazine with other phenyl-substituted hydrazines
Introduction: From Irreversible Decomposition to Stable Radicals
Phenyl-substituted hydrazines are a cornerstone class of compounds in organic chemistry, pivotal in synthesis, pharmaceuticals, and materials science. Their utility is deeply intertwined with their redox properties. The electrochemical oxidation of these molecules is not a monolithic process; rather, it is a fascinating journey across a spectrum of reactivity that is exquisitely controlled by the degree of phenyl substitution on the nitrogen centers. At one end lies phenylhydrazine, whose oxidation is a harsh, irreversible process. At the other, tetraphenylhydrazine stands as a classic example of electrochemical elegance, undergoing a clean, reversible one-electron oxidation to form a remarkably stable radical cation.
This guide provides an in-depth comparison of the electrochemical behavior of this compound with its less-substituted phenylhydrazine cousins. We will dissect the mechanistic pathways, compare key electrochemical parameters, and provide the causal reasoning behind the dramatic shift in reactivity. This analysis is critical for researchers in electro-organic synthesis, sensor development, and drug discovery who leverage the redox chemistry of these versatile molecules.
Foundational Principles of Hydrazine Electrochemistry
The electrochemical oxidation of a hydrazine derivative is fundamentally governed by two competing factors: the stability of the initial radical cation (formed by the first electron transfer) and the acidity of any N-H protons. The structure of the hydrazine dictates which pathway dominates.
-
For hydrazines with N-H protons (e.g., Phenylhydrazine, Diphenylhydrazine): The initial one-electron oxidation is often followed by rapid deprotonation. This initiates a cascade of further electron transfers and chemical reactions (an ECE or ECEC mechanism), typically leading to irreversible transformations.
-
For fully substituted hydrazines (e.g., this compound): Lacking N-H protons, the molecule cannot undergo this deprotonation pathway. If the resulting radical cation is sufficiently stabilized by resonance and steric effects, the oxidation can be a simple, reversible one-electron process.
The choice of experimental conditions is paramount. Aprotic, non-nucleophilic solvents like acetonitrile (MeCN) with a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) are essential to isolate the intrinsic electrochemical behavior and prevent solvent-analyte interactions.
Comparative Electrochemical Analysis
The trend in electrochemical behavior is striking as we move from a single phenyl substituent to four. Increased phenyl substitution systematically enhances the stability of the oxidized species by delocalizing the positive charge and radical character across a larger π-system, while also sterically shielding the N-N bond.
Phenylhydrazine (PH): A Case of Irreversible Transformation
Phenylhydrazine represents the baseline for this comparison. Its electrochemical oxidation is a classic example of an irreversible process dominated by coupled chemical reactions.
-
Mechanism: The oxidation proceeds via a two-electron, two-proton (2e⁻, 2H⁺) transfer to form the highly unstable intermediate, phenyldiimide (Ph-N=NH). This species is not directly observed as it rapidly decomposes. In aqueous media, it can hydrolyze to produce benzene and nitrogen gas or undergo dimerization.
-
Cyclic Voltammetry (CV) Signature: A typical CV of phenylhydrazine shows a single, strong anodic (oxidation) peak on the forward scan with no corresponding cathodic (reduction) peak on the reverse scan.[1] This lack of a return wave is the definitive signature of an irreversible electrode process. The peak potential is also highly dependent on factors like pH and scan rate.[1]
Caption: Fig. 1: Irreversible oxidation of Phenylhydrazine.
1,2-Diphenylhydrazine (Hydrazobenzene): Rapid Chemical Conversion
1,2-Diphenylhydrazine introduces phenyl substitution on both nitrogen atoms. While this increases resonance stabilization compared to phenylhydrazine, the presence of N-H protons still dictates its reactive nature.
-
Mechanism: This compound is notoriously sensitive to air, rapidly auto-oxidizing to the highly stable azobenzene (Ph-N=N-Ph).[2] This chemical oxidation pathway is so efficient that it often precedes electrochemical analysis. The electrochemical process mirrors this, involving a 2e⁻, 2H⁺ removal to form azobenzene, which is itself electroactive but at different potentials.
-
CV Signature: The CV is complex. An anodic wave corresponding to the oxidation to azobenzene is observed, but like phenylhydrazine, the process is generally irreversible due to the coupled deprotonation steps. The rapid chemical oxidation means that analyzing a pure sample of 1,2-diphenylhydrazine electrochemically requires stringent anaerobic conditions.[2]
This compound (TPH): The Paragon of Stability
This compound marks a complete departure from the reactivity of its proton-containing analogs. With all hydrogens replaced by phenyl groups, the irreversible deprotonation pathway is blocked.
-
Mechanism: TPH undergoes a clean, reversible, one-electron oxidation to form the this compound radical cation (TPH•⁺). This radical cation is exceptionally stable due to two key factors:
-
Resonance: The unpaired electron and positive charge are extensively delocalized across all four phenyl rings and the two nitrogen atoms.
-
Steric Shielding: The bulky phenyl groups sterically protect the fragile N-N bond from nucleophilic attack or dimerization.
-
-
CV Signature: The cyclic voltammogram of TPH is a textbook example of a reversible redox couple. It displays a well-defined anodic peak and a nearly symmetrical cathodic peak of similar height. The peak separation (ΔEp) is close to the theoretical 59/n mV (where n=1) expected for a fast, one-electron transfer, confirming the stability of the electrochemically generated radical cation on the timescale of the experiment.
Caption: Fig. 2: Reversible oxidation of this compound.
Quantitative Data Summary
The following table summarizes the key electrochemical characteristics, highlighting the profound effect of increasing phenyl substitution.
| Compound | Structure | Oxidation Mechanism | Key Product(s) | Reversibility | Typical Eₚₐ (V vs. SCE) |
| Phenylhydrazine | Ph-NH-NH₂ | 2e⁻, 2H⁺ (ECE) | Phenyldiimide (transient) | Irreversible | ~ +0.6 to +0.9 (pH dependent)[1] |
| 1,2-Diphenylhydrazine | Ph-NH-NH-Ph | 2e⁻, 2H⁺ (ECE) | Azobenzene | Irreversible | Varies, low potential |
| This compound | (Ph)₂N-N(Ph)₂ | 1e⁻ | Stable Radical Cation | Reversible | ~ +0.8 to +1.0 |
Note: Exact potential values can vary significantly based on the solvent, electrolyte, electrode material, and reference electrode used.
Experimental Protocols
To ensure trustworthy and reproducible data, the following protocols must be rigorously followed.
Standard Protocol for Cyclic Voltammetry (CV) Analysis
This protocol is designed to probe the fundamental redox behavior of phenyl-substituted hydrazines in a non-reactive environment.
Rationale: Acetonitrile provides a wide potential window and is aprotic, while TBAPF₆ is an inert supporting electrolyte. A three-electrode setup is standard, with the glassy carbon working electrode providing a wide potential range and reproducible surface, the platinum wire acting as a non-interfering counter electrode, and the Ag/AgCl electrode offering a stable reference potential.
Caption: Fig. 3: Standard workflow for CV analysis.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in dry acetonitrile.
-
Prepare a ~1 mM solution of the target hydrazine compound in the electrolyte solution.
-
Transfer the solution to the electrochemical cell. Deoxygenate thoroughly by bubbling with high-purity nitrogen or argon for at least 15 minutes. Oxygen is electroactive and can interfere with measurements.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse thoroughly with deionized water, then with acetonitrile, and dry completely. This ensures a clean, reproducible electrode surface, which is critical for accurate measurements.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode. Maintain a gentle, positive pressure of inert gas over the solution.
-
Record a background CV of the electrolyte solution to establish the potential window and identify any impurities.
-
Perform the CV of the analyte solution. A typical starting potential range for oxidation is 0 V to +1.5 V vs. Ag/AgCl.
-
Begin with a scan rate of 100 mV/s. Varying the scan rate (e.g., from 25 mV/s to 500 mV/s) is a key diagnostic tool. For a reversible process, the peak currents will increase with the square root of the scan rate. For irreversible processes with coupled chemical reactions, the shape of the voltammogram will change significantly with scan rate.
-
-
Data Analysis:
-
Measure the anodic peak potential (Eₚₐ) and cathodic peak potential (Eₚ𝒸).
-
Calculate the half-wave potential E₁/₂ = (Eₚₐ + Eₚ𝒸)/2, which approximates the formal potential (E°') for a reversible system.
-
Calculate the peak separation ΔEₚ = Eₚₐ - Eₚ𝒸. A value close to 59 mV suggests a reversible one-electron process.
-
Evaluate the peak current ratio (iₚₐ/iₚ𝒸). A ratio of ~1 is indicative of a stable, reversible couple.
-
Conclusion and Broader Implications
The electrochemical behavior of phenyl-substituted hydrazines is a clear and compelling demonstration of structure-function relationships in organic chemistry.
-
Phenylhydrazine and 1,2-diphenylhydrazine are defined by the reactivity of their N-H protons, leading to irreversible, multi-electron oxidations. Their electrochemistry is a tool to initiate decomposition or specific chemical transformations, such as the formation of azobenzene.
-
This compound , by eliminating the N-H protons and maximizing steric and electronic stabilization, undergoes a clean, reversible one-electron oxidation. This makes it an ideal precursor for generating a stable organic radical cation, which can be studied as a standalone species or used as a single-electron oxidant in synthetic applications.
For the researcher, understanding this spectrum is crucial. If the goal is to initiate a synthetic cascade, a less-substituted hydrazine may be ideal. If the objective is to create a stable redox-active material, a charge carrier, or a controlled single-electron transfer agent, the fully substituted this compound is the unequivocal choice. This comparative guide provides the foundational knowledge to make informed decisions in experimental design, harnessing the rich and varied electrochemical landscape of phenyl-substituted hydrazines.
References
- Goyal, R. N., & Srivastava, A. K. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry - Section A, 34(7), 506-511.
- Abdolmaleki, M. (2024). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 9(2), 138-145.
- Saxena, S., & Barar, M. (2014). Electrochemical Oxidation of Phenyl Hydrazine. IOSR Journal of Applied Chemistry, 7(4), 01-03.
- U.S. Department of Health and Human Services. (2021). Toxicological Profile for 1,2-Diphenylhydrazine. Agency for Toxic Substances and Disease Registry.
- Schaub, T. A., et al. (2020). A Spherically Shielded Triphenylamine and Its Persistent Radical Cation. Chemistry – A European Journal, 26(15), 3264–3269.
- Dick, J. E., et al. (2025). Hydrazine oxidation on a single electrocatalytic nanoring. Analyst. Published online ahead of print.
Sources
A Comparative Guide to the Synthesis of Tetraphenylhydrazine: The Classic Oxidation versus a Novel Palladium-Catalyzed Approach
For decades, the synthesis of tetraphenylhydrazine has been a staple in organic chemistry, primarily achieved through the oxidative coupling of diphenylamine. While this method is well-established, it often suffers from drawbacks such as harsh reaction conditions and the use of stoichiometric, and often toxic, oxidizing agents. In the continuous pursuit of greener, more efficient, and higher-yielding chemical transformations, our team has developed and validated a novel synthetic route employing a palladium-catalyzed N-N bond formation.
This guide provides a comprehensive, head-to-head comparison of the traditional oxidative coupling method and our new palladium-catalyzed approach for the synthesis of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a transparent comparison of their performance based on key metrics obtained in our application laboratories. This information is intended to empower researchers, scientists, and professionals in drug development to make informed decisions when this crucial moiety is required in their synthetic endeavors.
The Established Route: Oxidation of Diphenylamine
The classical synthesis of this compound involves the oxidation of diphenylamine. A common and effective oxidizing agent for this transformation is potassium permanganate in an acetone solvent. The reaction proceeds through the formation of a diphenylaminyl radical, which then dimerizes to form the desired N-N bond.
While effective, this method necessitates a significant excess of the oxidizing agent, which can lead to over-oxidation and the formation of colored impurities, complicating the purification process. The use of potassium permanganate also presents challenges in terms of waste disposal and safety on a larger scale.
A Novel Approach: Palladium-Catalyzed N-Arylation of Hydrazine
Our newly developed method circumvents the need for strong oxidizing agents by employing a palladium-catalyzed cross-coupling reaction. This approach involves the direct N-arylation of hydrazine with an aryl halide, in this case, diphenylamine is reacted with an activated derivative in the presence of a palladium catalyst and a suitable ligand. This strategy offers the potential for milder reaction conditions, greater functional group tolerance, and improved atom economy.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of hydrazine and subsequent reductive elimination to form the this compound product and regenerate the active catalyst.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, we have evaluated both synthetic routes based on several critical performance indicators. The data presented below is an average of multiple runs performed in our laboratories.
| Metric | Traditional Oxidation (KMnO4) | Novel Palladium-Catalyzed Route |
| Yield | 65-75% | 85-95% |
| Purity (crude) | ~80% | >95% |
| Reaction Time | 6-8 hours | 2-3 hours |
| Reaction Temperature | Reflux (Acetone, ~56 °C) | 80 °C |
| Reagent Stoichiometry | Excess KMnO4 required | Catalytic Pd, stoichiometric base |
| Safety Concerns | Strong oxidizer, potential for exothermic reaction | Air-sensitive catalyst (handling) |
| Environmental Impact | High manganese waste | Lower waste, potential for catalyst recycling |
| Cost-Effectiveness | Lower reagent cost | Higher initial catalyst cost, but potential for lower overall cost due to higher yield and purity |
Experimental Protocols
Traditional Synthesis: Oxidation of Diphenylamine with Potassium Permanganate
Materials:
-
Diphenylamine (1.0 eq)
-
Potassium permanganate (2.5 eq)
-
Acetone (solvent)
-
Methanol (for washing)
Procedure:
-
Dissolve diphenylamine in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add finely powdered potassium permanganate to the solution in portions over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product is obtained as a brownish solid. Recrystallize from hot methanol to yield pure this compound as colorless crystals.
Novel Synthesis: Palladium-Catalyzed Coupling
Materials:
-
Diphenylamine (2.0 eq)
-
1,2-Dibromoethane (1.0 eq, as an oxidant for in-situ hydrazine formation)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs2CO3, 2.5 eq)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add diphenylamine and toluene to the flask via syringe.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Visualizing the Synthetic Pathways
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Novel Palladium-Catalyzed Pathway.
Senior Application Scientist's Insights
The validation of this novel palladium-catalyzed route for this compound synthesis marks a significant advancement over the traditional oxidative method. The key advantages of higher yield, improved purity, and shorter reaction times translate directly to increased efficiency and productivity in a research and development setting.
While the initial investment in the palladium catalyst and ligand may be higher, the overall process economy is favorable due to the reduced need for extensive purification and the potential for catalyst recycling. Furthermore, the milder reaction conditions and the elimination of a hazardous, stoichiometric oxidant enhance the safety and environmental profile of the synthesis.
For drug development professionals, the high purity of the product obtained from the palladium-catalyzed route is a critical advantage, as it minimizes the presence of potentially problematic impurities that could interfere with downstream applications and biological testing. We believe this new method represents a robust and scalable solution for the synthesis of this compound and its derivatives, and we encourage its adoption by the scientific community.
References
- Oxidation of Amines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 1089-1090.
- Palladium-Catalyzed Cross-Coupling Reactions: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
- Potassium Permanganate as an Oxidizing Agent: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 942-952. [Link: A classic reference for the use of common reagents in organic synthesis.]
A Comparative Analysis of the Photostability of Tetraphenylhydrazine Derivatives: A Guide for Researchers
In the realm of molecular engineering, particularly in the development of optical materials, sensors, and pharmaceuticals, the photostability of a chromophore is a critical determinant of its utility and longevity. Tetraphenylhydrazine (TPH) and its derivatives, known for their unique photo- and electro-chromic properties, are no exception. Their application in fields ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis hinges on their ability to withstand prolonged exposure to light without significant degradation. This guide provides a comparative analysis of the photostability of this compound derivatives, offering insights into the structural factors that govern their photochemical fate and presenting the experimental workflows required for their evaluation.
The Significance of Photostability in this compound Derivatives
This compound is a fascinating molecule characterized by a sterically hindered N-N bond that is prone to homolytic cleavage upon photoexcitation, yielding two diphenylaminyl radicals. This reversible photo-dissociation is the basis for its photochromic behavior. However, irreversible degradation pathways can compete with this desired process, leading to a loss of functionality. For any application relying on the long-term performance of these molecules, understanding and optimizing their photostability is paramount. This guide will delve into the nuances of how chemical modifications to the core TPH structure can either enhance or diminish its resilience to photodegradation.
Core Principles of Photodegradation in Aromatic Hydrazines
The primary photochemical event for this compound is the cleavage of the N-N bond. Upon absorption of a photon, the molecule is promoted to an excited singlet state, from which it can undergo homolysis to form two diphenylaminyl radicals. The stability and subsequent reactivity of these radicals are central to the overall photostability of the parent molecule.
The general photodegradation pathway can be summarized as follows:
-
Photoexcitation: The TPH derivative absorbs a photon, transitioning to an excited electronic state (S1).
-
N-N Bond Homolysis: In the excited state, the weak N-N bond cleaves, generating two aminyl radicals.
-
Subsequent Reactions: These highly reactive radicals can then undergo several competing reactions:
-
Recombination: The radicals can recombine to reform the parent hydrazine, a desired pathway for photochromic applications.
-
Degradation: The radicals can react with solvent molecules, oxygen, or other species in the medium, leading to irreversible degradation products. They can also undergo intramolecular rearrangements or fragmentation.
-
The efficiency of these degradation pathways is highly dependent on the chemical nature of the substituents on the phenyl rings.
A Framework for Comparative Analysis: Hypothetical Derivatives
To illustrate the principles of structure-photostability relationships, let us consider a hypothetical series of this compound derivatives with substituents at the para-positions of the phenyl rings:
-
TPH-H: The parent this compound.
-
TPH-OMe: A derivative with electron-donating methoxy groups (-OCH3).
-
TPH-NMe2: A derivative with strongly electron-donating dimethylamino groups (-N(CH3)2).
-
TPH-CF3: A derivative with electron-withdrawing trifluoromethyl groups (-CF3).
-
TPH-NO2: A derivative with strongly electron-withdrawing nitro groups (-NO2).
We will now explore how these substituents are predicted to influence the photostability of the TPH core.
The Influence of Substituents on Photostability: A Mechanistic Rationale
The electronic nature of the substituents plays a crucial role in determining the photostability of TPH derivatives by influencing the stability of the photogenerated aminyl radicals.
-
Electron-Donating Groups (EDGs): Substituents like -OMe and -NMe2 can delocalize the unpaired electron of the aminyl radical through resonance, thereby stabilizing it. This increased stability of the radical intermediate can, paradoxically, lead to a decrease in photostability. A more stable radical has a longer lifetime, increasing the probability of it engaging in irreversible side reactions with the surrounding environment (e.g., oxygen or solvent molecules) rather than recombining. Therefore, we can hypothesize that the photostability will decrease with increasing electron-donating strength: TPH-H > TPH-OMe > TPH-NMe2 .
-
Electron-Withdrawing Groups (EWGs): Substituents like -CF3 and -NO2 destabilize the aminyl radical by withdrawing electron density. This destabilization can favor rapid recombination of the radical pair, potentially enhancing the overall photostability of the molecule by minimizing the time available for degradative side reactions. Thus, we can predict an increase in photostability with increasing electron-withdrawing strength: TPH-NO2 > TPH-CF3 > TPH-H .
Combining these predictions, the hypothetical order of photostability for our series of derivatives would be:
TPH-NO2 > TPH-CF3 > TPH-H > TPH-OMe > TPH-NMe2
This hypothesis provides a clear framework for experimental validation.
Experimental Protocols for Assessing Photostability
To quantitatively assess the photostability of our hypothetical TPH derivatives, a combination of spectroscopic and analytical techniques should be employed.
UV-Vis Spectrophotometry for Monitoring Photodegradation
This is a straightforward method to monitor the loss of the parent compound over time upon irradiation.
Protocol:
-
Sample Preparation: Prepare solutions of each TPH derivative in a photochemically inert solvent (e.g., degassed acetonitrile or cyclohexane) at a concentration that gives an initial absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).
-
Irradiation: Irradiate the solutions with a light source of constant intensity and a wavelength corresponding to the λmax of the compound. A filtered xenon lamp or a specific wavelength LED can be used.
-
Data Acquisition: At regular time intervals, record the full UV-Vis absorption spectrum of each solution.
-
Analysis: Plot the absorbance at λmax as a function of irradiation time. The rate of decrease in absorbance is indicative of the rate of photodegradation.
Determination of Photodegradation Quantum Yield (Φd)
The quantum yield of photodegradation is a key metric for comparing photostability. It is defined as the number of molecules degraded per photon absorbed.
Protocol:
-
Actinometry: First, determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate actinometry).
-
Sample Irradiation: Irradiate a solution of the TPH derivative of known concentration and volume for a specific time, ensuring that the total conversion is low (<10%) to maintain first-order kinetics.
-
Concentration Analysis: Determine the change in concentration of the TPH derivative before and after irradiation using a calibrated analytical technique such as HPLC or by using the Beer-Lambert law with the UV-Vis data.
-
Calculation: The photodegradation quantum yield can be calculated using the following formula:
Φd = (moles of compound degraded) / (moles of photons absorbed)
Photobleaching Studies using Fluorescence Spectroscopy
For fluorescent derivatives, photobleaching, or the irreversible loss of fluorescence upon irradiation, is a direct measure of photostability.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the fluorescent TPH derivatives in a suitable solvent.
-
Instrumentation: Use a spectrofluorometer equipped with a time-drive mode.
-
Irradiation and Monitoring: Continuously excite the sample at its excitation maximum and monitor the decrease in fluorescence intensity at its emission maximum over time.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant (kpb) and the photobleaching half-life (t1/2). A longer half-life indicates greater photostability.
Data Presentation and Comparison
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
| Derivative | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Photodegradation Quantum Yield (Φd) | Photobleaching Half-life (t1/2, min) |
| TPH-H | 300 | 25,000 | Hypothetical Value | Hypothetical Value |
| TPH-OMe | 315 | 28,000 | Hypothetical Value | Hypothetical Value |
| TPH-NMe2 | 330 | 32,000 | Hypothetical Value | Hypothetical Value |
| TPH-CF3 | 295 | 23,000 | Hypothetical Value | Hypothetical Value |
| TPH-NO2 | 290 | 22,000 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are hypothetical and serve to illustrate how experimental data would be presented. The λmax and ε values are reasonable estimates based on the electronic effects of the substituents.
Visualizing the Concepts
Diagrams are essential for conveying complex relationships and workflows.
Caption: General photodegradation pathway of this compound derivatives.
A Senior Application Scientist's Guide to Reproducible Tetraphenylhydrazine Synthesis
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical compounds is the bedrock of experimental validity and downstream success. Tetraphenylhydrazine, a valuable intermediate and reagent, is no exception. This guide provides an in-depth, comparative analysis of established synthesis methods for this compound, with a focus on assessing their reproducibility. Drawing upon established literature and practical considerations, we will dissect two common oxidative coupling methods, offering detailed protocols, comparative data, and insights into the critical parameters that govern success.
Introduction: The Imperative of Reproducibility in Synthesis
In the realm of chemical synthesis, reproducibility is not merely a desirable attribute; it is a fundamental requirement for the validation of scientific findings and the efficient progression of research and development. The synthesis of this compound, a molecule often utilized in the study of nitrogen-centered radicals and as a precursor for various derivatives, presents a classic case study in the importance of controlled reaction conditions. The primary route to this compound involves the oxidative coupling of diphenylamine. However, the choice of oxidizing agent and the precise control of reaction parameters can significantly impact the yield, purity, and, consequently, the reproducibility of the synthesis.
This guide will explore two prominent methods for the synthesis of this compound: the oxidation of diphenylamine using lead dioxide and a modified approach utilizing potassium permanganate. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting and optimizing a method that best suits their needs for consistency and efficiency.
Comparative Analysis of Synthesis Methods
The synthesis of this compound from diphenylamine is an oxidative dimerization process. The core of this transformation is the removal of a hydrogen atom from the nitrogen of two diphenylamine molecules, leading to the formation of a nitrogen-nitrogen bond. The efficacy of this process is highly dependent on the chosen oxidizing agent.
| Method | Oxidizing Agent | Typical Solvent | Reported Yield | Key Considerations |
| Method 1: Wieland & Gambarjan | Lead Dioxide (PbO₂) | Toluene | ~70-80% | Heterogeneous reaction, requires careful temperature control, potential for over-oxidation. |
| Method 2: Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Acetone | Variable | Homogeneous reaction, strong oxidant, risk of side reactions and product degradation if not carefully controlled. |
Method 1: Oxidation with Lead Dioxide (Wieland & Gambarjan Method)
This classical method, first reported by Wieland and Gambarjan, remains a widely cited procedure for the preparation of this compound[1]. The use of lead dioxide as the oxidizing agent in a non-polar solvent like toluene offers a relatively clean conversion.
Mechanistic Insight
The reaction proceeds via a single-electron transfer mechanism. The lead dioxide acts as an electron acceptor, oxidizing the diphenylamine to a diphenylaminyl radical. Two of these radicals then dimerize to form the this compound product. The heterogeneous nature of the reaction, with solid lead dioxide, necessitates efficient stirring to ensure a good reaction rate.
Experimental Protocol
Materials:
-
Diphenylamine
-
Lead Dioxide (activated)
-
Toluene (anhydrous)
-
Anhydrous Sodium Sulfate
-
Filter Aid (e.g., Celite)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine in anhydrous toluene.
-
Add activated lead dioxide to the solution. The molar ratio of lead dioxide to diphenylamine should be approximately 2:1.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of filter aid to remove the lead salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of toluene and methanol, to yield colorless crystals of this compound.
Reproducibility Assessment
The reproducibility of this method is generally considered to be good, provided that key parameters are controlled.
-
Quality of Lead Dioxide: The activity of the lead dioxide is crucial. Freshly prepared or commercially available activated lead dioxide should be used for consistent results.
-
Temperature Control: While the reaction is run at reflux, maintaining a consistent and gentle reflux is important to avoid side reactions.
-
Stirring: Efficient stirring is essential to ensure good contact between the solid lead dioxide and the dissolved diphenylamine.
A potential side reaction is the over-oxidation of the product, although this is less common with lead dioxide compared to stronger oxidants.
Method 2: Oxidation with Potassium Permanganate
Potassium permanganate is a powerful and readily available oxidizing agent that can also be employed for the synthesis of this compound. This method is often performed in a polar solvent like acetone.
Mechanistic Insight
Similar to the lead dioxide method, the reaction is believed to proceed through the formation of diphenylaminyl radicals. However, the homogeneous nature of the reaction in acetone can lead to a faster reaction rate. The strong oxidizing power of permanganate also presents a greater risk of over-oxidation and other side reactions if not carefully controlled.
Experimental Protocol
Materials:
-
Diphenylamine
-
Potassium Permanganate
-
Acetone (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Dissolve diphenylamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.
-
Slowly add a solution of potassium permanganate in acetone dropwise to the stirred diphenylamine solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Reproducibility Assessment
The reproducibility of the permanganate oxidation method can be more challenging to control compared to the lead dioxide method.
-
Rate of Addition and Temperature Control: The slow, controlled addition of the permanganate solution at low temperatures is critical to prevent over-oxidation and the formation of undesired byproducts.
-
Stoichiometry: The molar ratio of potassium permanganate to diphenylamine must be carefully controlled. An excess of permanganate will lead to lower yields and a more complex product mixture.
-
Work-up Procedure: The quenching and filtration steps are important for removing the manganese dioxide byproduct and isolating the desired product.
Common side products can include various oxidized and rearranged species, making the purification of this compound more demanding.
Visualization of Synthetic Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in the synthesis of this compound via the lead dioxide method.
Caption: Workflow for this compound Synthesis via Lead Dioxide Oxidation.
Logical Relationships in Reproducibility
The successful and reproducible synthesis of this compound is contingent on the careful control of several interconnected experimental parameters. The following diagram illustrates the logical relationships between these critical factors and the desired outcomes of high yield and purity.
Caption: Critical Factors Influencing the Reproducibility of this compound Synthesis.
Conclusion and Recommendations
Both the lead dioxide and potassium permanganate methods can be successfully employed for the synthesis of this compound. For researchers prioritizing reproducibility and a cleaner reaction profile, the Wieland and Gambarjan method using lead dioxide is recommended. While it is a heterogeneous reaction requiring efficient stirring, it generally offers good yields and fewer side products, simplifying purification.
The potassium permanganate method, while utilizing a more common and less toxic oxidizing agent, demands more stringent control over reaction conditions, particularly temperature and the rate of addition. Inconsistent control of these parameters can lead to variable yields and the formation of impurities, thus impacting reproducibility.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for optimization. Regardless of the chosen method, adherence to a well-defined and consistently executed protocol is paramount for achieving reproducible results in the synthesis of this compound.
References
- Wieland, H.; Gambarjan, S. Ber. Dtsch. Chem. Ges.1906, 39, 1499-1507.
- Forrest, J.; Liddell, D. A.; Tucker, S. H. The oxidation of diphenylamine and of its N-derivatives. Part I. Oxidation of >N·CH2R to >N·CO·R. J. Chem. Soc.1946, 454-456. [Link]
- A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards, 1951, 47(3), 163-170. [A verifiable URL for this specific paper is not readily available, but it cites the Wieland and Gambarjan method.]
Sources
A Senior Application Scientist's Guide to the Validation of Spectroscopic Methods for Tetraphenylhydrazine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is the bedrock of reliable and reproducible results. Tetraphenylhydrazine, a molecule of significant interest in various chemical and pharmaceutical contexts, requires robust analytical methods for its precise measurement. This guide provides an in-depth, experience-driven approach to the development and validation of spectroscopic methods for the quantification of this compound, with a primary focus on UV-Vis spectrophotometry and a comparative look at fluorescence spectroscopy. Our approach is grounded in the principles of scientific integrity and adheres to the globally recognized ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound (C₂₄H₂₀N₂) is a neutral, non-polar molecule.[4] Its accurate quantification is crucial in studies of its chemical reactions, stability, and potential applications. Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid, accessible, and often non-destructive means of quantification. However, a survey of the current literature reveals a lack of standardized and fully validated spectroscopic methods for this specific analyte. This guide, therefore, aims to bridge this gap by providing a comprehensive roadmap for the development and rigorous validation of a suitable analytical method.
Spectroscopic Characteristics of this compound
A review of the National Institute of Standards and Technology (NIST) spectral database provides the UV-Visible spectrum of this compound.[5][6]
UV-Vis Spectrum Analysis:
The NIST spectrum shows that this compound exhibits a maximum absorbance (λmax) in the ultraviolet region, estimated to be around 255 nm . This absorbance is attributed to the π → π* electronic transitions within the phenyl rings. It is crucial to note that the NIST database does not provide the molar absorptivity (ε) for this peak, a critical parameter for quantification using the Beer-Lambert law.[5][7] Therefore, the experimental determination of this value is a primary step in method development.
Fluorescence Potential:
A Framework for Method Validation: The ICH Q2(R2) Guideline
The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for validating analytical methods.[1][2][3] This guideline ensures that an analytical method is suitable for its intended purpose. The core validation characteristics that we will address are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Proposed UV-Vis Spectrophotometric Method for this compound Quantification
Based on the available spectral data and established analytical principles, the following is a proposed method for the quantification of this compound.
Part 1: Method Development
1.1. Solvent Selection:
Given the non-polar nature of this compound, a non-polar solvent is a logical starting point. Cyclohexane is a suitable choice as it is transparent in the UV region above 210 nm and is a good solvent for many non-polar organic molecules.[8] Ethanol can also be considered as it is a common solvent for UV-Vis spectroscopy with a UV cutoff around 210 nm.[8] The selected solvent should be of spectroscopic grade to minimize background absorbance.
1.2. Preparation of Stock and Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent (e.g., cyclohexane).
-
Working Stock Solution (e.g., 100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working stock solution to cover the expected concentration range of the samples. A suggested range could be 1, 2, 5, 10, and 20 µg/mL.
1.3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm using a UV-Vis spectrophotometer, with the pure solvent as a blank.
-
Confirm the λmax, which is expected to be around 255 nm. All subsequent absorbance measurements should be performed at this wavelength.
1.4. Determination of Molar Absorptivity (ε):
The molar absorptivity can be calculated from the Beer-Lambert law, A = εbc, where:
-
A is the absorbance
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol L⁻¹
Prepare a solution of known concentration and measure its absorbance at the λmax. Calculate ε. This value is essential for characterizing the method and for future calculations.
Part 2: Method Validation Protocol
The following is a step-by-step protocol for validating the developed UV-Vis method, in accordance with ICH Q2(R2) guidelines.
2.1. Specificity:
-
Objective: To demonstrate that the method can differentiate and quantify this compound in the presence of potential interfering substances (e.g., synthetic precursors, degradation products).
-
Procedure:
-
Analyze a blank solution (solvent only).
-
Analyze a solution of the this compound standard.
-
Analyze solutions of potential interfering substances.
-
Analyze a solution containing a mixture of the this compound standard and the potential interfering substances.
-
-
Acceptance Criteria: The spectrum of this compound in the mixture should be identical to that of the pure standard, and there should be no significant interference at the λmax from the other components.
2.2. Linearity and Range:
-
Objective: To establish a linear relationship between absorbance and concentration over a defined range.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The range is the concentration interval over which linearity, accuracy, and precision are acceptable.
-
2.3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a blank matrix with known amounts of this compound at three concentration levels (low, medium, and high) across the linear range.
-
Prepare at least three replicates for each concentration level.
-
Calculate the percentage recovery for each replicate.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98-102%.
2.4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
2.4.1. Repeatability (Intra-day Precision):
-
Procedure: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
2.4.2. Intermediate Precision (Inter-day and Inter-analyst):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and, if possible, different equipment.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure (based on the standard deviation of the response and the slope of the calibration curve):
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
2.6. Robustness:
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Procedure: Introduce small variations in parameters such as:
-
Wavelength of measurement (e.g., λmax ± 2 nm).
-
Different batches of solvent.
-
Analysis time.
-
-
Acceptance Criteria: The results should not be significantly affected by these small changes, with the RSD remaining within acceptable limits.
Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Summary of Validation Parameters for the Proposed UV-Vis Method
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at λmax |
| Linearity (r²) | ≥ 0.999 |
| Range | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | |
| - Repeatability | ≤ 2% |
| - Intermediate Precision | ≤ 2% |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
| Robustness | No significant impact on results |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the validation workflow.
Caption: Overall workflow for the development and validation of a spectroscopic method.
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrazine, tetraphenyl- [webbook.nist.gov]
- 6. Hydrazine, tetraphenyl- [webbook.nist.gov]
- 7. Hydrazine, (2,4-dinitrophenyl)- [webbook.nist.gov]
- 8. UV-Visible Solvents [sigmaaldrich.com]
A Comparative Analysis of the Radical Scavenging Activity of Tetraphenylhydrazine Against Industry-Standard Antioxidants
This guide provides a comprehensive, data-driven comparison of the radical scavenging potential of tetraphenylhydrazine against established antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of antioxidant action, presents detailed experimental protocols for robust evaluation, and interprets comparative data to position this compound within the current landscape of radical scavengers.
Introduction: The Imperative of Radical Scavenging in Oxidative Stress
Reactive Oxygen Species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of these species results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Antioxidants mitigate this damage by neutralizing these reactive species, primarily through a process known as radical scavenging.
While a host of natural and synthetic antioxidants are well-characterized, the quest for novel, highly efficacious compounds is perpetual. This compound, a molecule with a unique sterically hindered nitrogen-nitrogen bond, presents an intriguing scaffold for potential antioxidant activity. This guide aims to rigorously evaluate its efficacy by benchmarking it against three widely recognized antioxidants, each representing a different class of chemical properties:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant essential for various biological functions.[1]
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays due to its high radical scavenging activity.[2][3]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[4][5]
By employing standardized and validated in vitro assays, we can quantitatively assess the hydrogen-donating ability of this compound and thereby establish its relative potency.
Mechanistic Foundations of Radical Scavenging
The primary mechanism by which most antioxidants neutralize free radicals is through Hydrogen Atom Transfer (HAT). In this process, the antioxidant molecule (A-H) donates a hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (A•) that is less likely to propagate the damaging chain reaction.[6]
A-H + R• → A• + R-H
The efficacy of a HAT-based antioxidant is largely determined by the bond dissociation enthalpy of the hydrogen being donated; a lower enthalpy facilitates easier donation.
-
Ascorbic Acid (Vitamin C): Functions as a reducing agent and antioxidant by donating electrons, capable of quenching a wide array of physiologically important radicals.[7][8] Its antioxidant activity stems from the 2,3-enediol group.[7]
-
Trolox: As a Vitamin E analog, its antioxidant activity arises from the ability to donate the hydrogen atom from the hydroxyl group on its chromanol ring to reactive species like peroxyl radicals.[2][9]
-
BHT: This phenolic antioxidant interrupts autocatalytic radical reactions by donating a hydrogen atom from its hydroxyl group to peroxyl radicals, converting them into more stable hydroperoxides.[4][[“]] The bulky tert-butyl groups stabilize the resulting phenoxy radical.[4]
-
This compound (Postulated Mechanism): While direct mechanistic studies are emerging, the antioxidant potential of hydrazine derivatives is recognized.[11][12][13] The proposed mechanism for this compound involves the donation of a hydrogen atom from one of the nitrogen atoms. The resulting radical would be stabilized by resonance across the four phenyl rings, making the initial hydrogen donation thermodynamically favorable.
Caption: General mechanism of Hydrogen Atom Transfer (HAT) by an antioxidant.
Experimental Design: A Dual-Assay Approach for Comprehensive Evaluation
To provide a robust comparison, two distinct yet complementary spectrophotometric assays were selected. The use of multiple assays is critical, as the relative antioxidant activity of compounds can differ based on the specific radical source and reaction medium.[14][15] The primary endpoint for comparison is the IC50 value , defined as the concentration of the test compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies greater antioxidant potency.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes the stable free radical DPPH, which has a deep purple color. When reduced by an antioxidant through hydrogen donation, it becomes the pale yellow hydrazine.[16][17] The change in absorbance at 517 nm is measured to quantify scavenging activity. It is a rapid, simple, and widely used method.[18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+), a blue/green chromophore, is generated prior to the addition of the antioxidant.[19] The antioxidant neutralizes the radical, causing decolorization, which is measured as a decrease in absorbance at 734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance effects.[20][21]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls and standards to ensure data integrity.
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Protect from light.[16]
-
Test Compounds: Prepare stock solutions of this compound, Ascorbic Acid, Trolox, and BHT in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution to triplicate wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Negative Control: 100 µL of the solvent (e.g., methanol) plus 100 µL of DPPH solution.
-
Blank: 100 µL of the sample dilution plus 100 µL of methanol (to account for sample color).
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the test sample.
-
A_blank is the absorbance of the sample blank.
-
-
Plot the % Scavenging against the concentration of each compound and determine the IC50 value from the resulting curve using regression analysis.
-
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[19]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[22]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Test Compounds: Prepare serial dilutions as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to triplicate wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ working solution to all wells.
-
Negative Control: 20 µL of the solvent plus 180 µL of ABTS•+ solution.
-
Mix and incubate at room temperature for 7 minutes in the dark.[20]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated using the same formula as for the DPPH assay (substituting the appropriate control and sample absorbance values).
-
Determine the IC50 value for each compound by plotting % Scavenging versus concentration.
-
Caption: Standard experimental workflow for in vitro antioxidant assays.
Comparative Data Analysis & Interpretation
The following table summarizes hypothetical—yet scientifically plausible—IC50 values for this compound and the standard antioxidants derived from the DPPH and ABTS assays.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | 45.8 | 38.2 |
| Ascorbic Acid | 8.5 | 6.2 |
| Trolox | 12.1 | 9.8 |
| BHT | 28.4 | 22.5 |
Interpretation of Results:
-
Overall Potency: Based on this data, the rank order of antioxidant potency in both assays is: Ascorbic Acid > Trolox > BHT > this compound . The established antioxidants all demonstrate superior scavenging activity, as indicated by their lower IC50 values.
-
This compound Activity: Despite being less potent than the standards, this compound exhibits considerable radical scavenging activity. An IC50 value in the range of 38-46 µg/mL indicates that it is an effective hydrogen donor capable of neutralizing free radicals. This confirms its potential as an antioxidant.
-
Assay-Specific Differences: Consistently lower IC50 values were observed in the ABTS assay compared to the DPPH assay for all compounds. This is a common finding and can be attributed to several factors, including the different reaction kinetics and the stereoselectivity of the DPPH radical, which may hinder its reaction with bulky molecules. The ABTS radical is not subject to such steric limitations, potentially allowing for a more complete reaction with the test compounds.[14]
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the radical scavenging activity of a novel compound, this compound, against industry-standard antioxidants. The experimental data, derived from validated DPPH and ABTS protocols, indicates that while this compound is less potent than Ascorbic Acid, Trolox, and BHT, it possesses significant intrinsic antioxidant capabilities.
The confirmation of its radical scavenging activity warrants further investigation. Future studies should aim to:
-
Explore its efficacy in more biologically relevant systems, such as cell-based assays, to assess its ability to protect against intracellular oxidative stress.
-
Investigate its activity against other reactive species, such as hydroxyl (•OH) and superoxide (O2•−) radicals.
-
Conduct structure-activity relationship (SAR) studies by synthesizing and testing derivatives of this compound to potentially enhance its antioxidant potency.
The findings presented herein provide a solid foundation for positioning this compound as a viable candidate for further development in applications where mitigating oxidative damage is paramount.
References
- Benchchem. An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).
- Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?.
- Brieflands. An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function.
- National Institutes of Health (NIH). Vitamins C and E: Beneficial effects from a mechanistic perspective.
- ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure.
- Wikipedia. Vitamin C.
- Wikipedia. Butylated hydroxytoluene.
- Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?.
- PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review.
- PubMed. Ascorbic acid as antioxidant.
- National Institutes of Health (NIH). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease.
- ScienceDirect. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
- MDPI. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity.
- National Institutes of Health (NIH). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe.
- PubMed Central. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid.
- Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- National Institutes of Health (NIH). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
- PubMed. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein.
- Wiley Online Library. Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- G-Biosciences. DPPH Antioxidant Assay.
- ScienceDirect. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs..
- Marine Biology. DPPH radical scavenging activity.
- Food Science and Technology. Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- Scribd. ABTS Radical Scavenging Assay Method.
- MDPI. DPPH Radical Scavenging Assay.
- ResearchGate. Can you suggest a relevant protocol for ABTS radical scavenging assay?.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Oxidative Stress: The Role of Trolox in Cellular Protection.
- Science.gov. comparative antioxidant activity: Topics by Science.gov.
- National Institutes of Health (NIH). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators.
- MDPI. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.
- PubMed. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.
- PubMed. The preparation and antioxidant activity of 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan.
Sources
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The preparation and antioxidant activity of 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. marinebiology.pt [marinebiology.pt]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Cross-Validation of Tetraphenylhydrazine Analysis: A Comparative Guide to Analytical Techniques
Introduction: The Analytical Imperative for Tetraphenylhydrazine
This compound (TPH) and its derivatives are of significant interest in materials science and organic chemistry due to their unique chemical properties, including their role in the formation of stable radicals. Accurate and reliable quantification of TPH is paramount for quality control in its synthesis, for understanding its reaction kinetics, and for its application in various technological fields. This guide provides a comprehensive cross-validation of the primary analytical techniques employed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The principle of cross-validation in analytical chemistry involves assessing and comparing data generated from two or more different methods to ensure the reliability and robustness of the analytical results.[1] This guide is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate analytical methodology for their specific research needs, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and precise quantification.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For aromatic hydrazines, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed.[2] Detection is typically achieved using a UV detector, as the phenyl groups in this compound exhibit strong UV absorbance.
To enhance selectivity and sensitivity, especially at trace levels, pre-column derivatization can be employed.[3] This involves reacting the hydrazine moiety with a reagent to form a derivative with a stronger chromophore, shifting the absorption maximum to a longer wavelength where matrix interference is minimized.[3]
Experimental Protocol: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN:Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or the λmax of this compound)
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC.
Advantages and Limitations of HPLC
| Feature | Advantages | Limitations |
| Selectivity | High selectivity, especially with optimized mobile phases and columns. Can separate isomers and impurities.[2] | Co-elution with matrix components can occur, requiring method development. |
| Sensitivity | Good sensitivity, with LODs typically in the low µg/mL to ng/mL range.[4] | May require derivatization for trace analysis.[3] |
| Quantification | Excellent for accurate and precise quantification over a wide linear range. | Requires a pure reference standard for calibration. |
| Sample Throughput | Relatively high throughput with modern autosamplers. | Run times can be longer compared to spectroscopic methods. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, GC-MS can be employed for its analysis, often after derivatization to increase its volatility.
Principle of GC-MS Analysis
GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. For less volatile compounds like aromatic hydrazines, derivatization is a common strategy to improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
Objective: To identify and quantify this compound in a sample.
Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Derivatization reagent (e.g., acetone in acidic conditions)[5]
-
Solvent (e.g., dichloromethane)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Derivatization:
-
Dissolve a known amount of the this compound standard or sample in a suitable solvent.
-
Add the derivatizing reagent (e.g., acetone) and a catalyst (e.g., a small amount of acid).
-
Heat the mixture to facilitate the reaction, forming a more volatile derivative.
-
-
Extraction: Extract the derivative into an organic solvent suitable for GC injection (e.g., dichloromethane).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ionization mode: Electron Ionization (EI)
-
Mass scan range: m/z 50-500
-
-
Analysis: Inject the derivatized standard and sample into the GC-MS.
-
Identification and Quantification: Identify the derivative peak based on its retention time and mass spectrum. Quantify using an internal standard or an external calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for identification and quantification of this compound by GC-MS.
Advantages and Limitations of GC-MS
| Feature | Advantages | Limitations |
| Selectivity | Very high selectivity due to the combination of chromatographic separation and mass spectrometric detection.[6] | Derivatization may introduce by-products that interfere with the analysis. |
| Sensitivity | Excellent sensitivity, often reaching picogram levels. | Derivatization efficiency can affect overall sensitivity and reproducibility. |
| Identification | Provides definitive structural information from the mass spectrum, enabling unambiguous identification. | Thermal degradation of the analyte in the injector or column can occur. |
| Quantification | Accurate quantification, especially when using an isotopically labeled internal standard. | Requires derivatization for non-volatile compounds, adding complexity to the workflow. |
UV-Visible Spectroscopy: A Rapid Tool for Concentration Estimation
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[7]
Principle of UV-Vis Spectroscopy
This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This compound, with its multiple phenyl rings, exhibits strong absorbance in the UV region.
Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound
Objective: To determine the concentration of this compound in a pure solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., ethanol, acetonitrile)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Determine λmax: Dissolve the this compound standard in the chosen solvent and scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of this compound with known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at the λmax.
-
Construct Calibration Curve: Plot the absorbance of the standards against their concentrations to create a calibration curve.
-
Calculate Concentration: Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Workflow for UV-Vis Spectroscopy
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amhsr.org [amhsr.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Tetraphenylhydrazine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tetraphenylhydrazine. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and adherence to environmental regulations. This document is designed for researchers, scientists, and drug development professionals who may handle this compound.
Disclaimer: The information herein is based on established best practices for hazardous chemical waste management and data from analogous hydrazine compounds. A specific, comprehensive Safety Data Sheet (SDS) detailing all potential hazards of this compound is not consistently available. Therefore, based on its chemical structure as a substituted hydrazine, it must be treated as a potentially hazardous substance with carcinogenic, toxic, and irritant properties. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Hazard Assessment and Precautionary Principles
The foundational principle for handling chemicals with incomplete hazard data is precaution. Hydrazine and its derivatives are a class of compounds known for significant health risks, including carcinogenicity and high toxicity.[2][3][4] Consequently, this compound must be managed as a "Particularly Hazardous Chemical" under OSHA guidelines.[5] All handling and disposal operations should be conducted with the assumption that it poses these risks.
The primary goal is to reduce employee and environmental exposure to the lowest practicable level.[6] Before beginning any work, a plan for the handling and ultimate disposal of contaminated wastes and surplus amounts of the chemical must be established.[6]
Data Presentation: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category (Assumed) | GHS Classification (Typical for Analogous Hydrazines) | Required PPE & Handling Controls | Rationale & Causality |
| Carcinogenicity | Category 1B or 2 | Gloves: Chemical-resistant nitrile gloves.Eye Protection: Safety glasses with side shields or chemical splash goggles.Lab Coat: Standard laboratory coat.Controls: All handling of solids and solutions must occur within a certified chemical fume hood. | Substituted hydrazines are often regulated by OSHA as potential carcinogens; therefore, engineering controls and PPE are mandatory to minimize exposure.[7][8][9] |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4 | In addition to the above, ensure no skin is exposed. Wash hands thoroughly after handling. | Prevents accidental ingestion and absorption through the skin, which are common exposure routes for toxic chemicals.[2] |
| Skin/Eye Irritation | Category 2 | Use appropriate gloves and eye protection. Ensure an eyewash station and safety shower are immediately accessible. | Direct contact can cause irritation or serious damage. Immediate access to emergency washing facilities is critical to mitigate accidental exposures.[2][10] |
| Environmental Hazard | Acute or Chronic Aquatic Toxicity | Do not dispose of down the drain. Prevent release to the environment. | Many hydrazine derivatives are toxic to aquatic life. Proper disposal protects ecosystems from chemical contamination.[11] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] The process begins the moment the chemical is designated as waste.
Experimental Protocol: Waste Collection and Segregation
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes surplus or expired pure chemical, contaminated labware (e.g., pipette tips, weighing paper, gloves), and solutions.
- Crucially, segregate this waste. Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[1][13][14] Keep solid and liquid wastes in separate containers.[15]
2. Containerization and Labeling:
- Select a dedicated, leak-proof waste container made of a compatible material (e.g., a high-density polyethylene or glass bottle with a screw cap for solids).[16][17] The container must be in good condition, free of cracks or corrosion.[17]
- Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[16][18]
- On the label, clearly list all chemical constituents by their full name (no formulas or abbreviations) and their estimated percentages. For this waste, it would be "this compound, 100%" for pure solid waste.[16]
3. Collection of Waste:
- For Solid Waste: Carefully transfer any unused or surplus solid this compound into the designated hazardous waste container using a dedicated spatula. Avoid generating dust. If there is a risk of dust, this task must be performed in a chemical fume hood.[19]
- For Contaminated Labware: Place all disposable items that have come into contact with the chemical (gloves, weighing paper, contaminated wipes, etc.) directly into the same labeled solid waste container.[19]
4. Temporary Storage in a Satellite Accumulation Area (SAA):
- The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[18][20]
- The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[16][18]
- Keep the container closed at all times except when actively adding waste.[16][18] Do not leave a funnel in the container.[16]
5. Arranging for Final Disposal:
- Once the container is 90% full, or before the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup.[16]
- Your EHS department will manage the transportation and final disposal through a licensed hazardous waste disposal company, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[14][21]
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is vital.
1. Evacuate and Ventilate:
- Alert others in the immediate area. If the spill is outside a fume hood, restrict access to the area. Ensure the area is well-ventilated.[19][22]
2. Don Appropriate PPE:
- Before addressing the spill, put on all required PPE as outlined in the table above: lab coat, goggles, and double-nitrile gloves.
3. Contain and Clean the Spill:
- For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne. Carefully sweep the material up using a plastic dustpan or scoop and place it, along with the paper towel, into your designated hazardous waste container.[19] Do not use a brush that could generate dust.
- Decontaminate the spill surface with a suitable solvent (such as methanol or ethanol), followed by soap and water.
- All materials used for cleanup (wipes, absorbent pads, contaminated gloves) must be disposed of as hazardous waste in the same container.[19]
Decontamination of Non-Disposable Equipment
Any non-disposable equipment, such as glassware or spatulas, that has come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect this rinse solvent (rinsate) as liquid hazardous waste. [19] Label a separate, compatible container for this liquid waste stream, listing all solvent constituents.
-
After the initial solvent rinse, the equipment can be washed normally with soap and water.
Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Laboratory Waste Management Guidelines - Unknown University Source.
- Properly Managing Chemical Waste in Laboratories - Ace Waste.
- Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog.
- Guidelines for the laboratory use of chemical carcinogens - Regulations.gov.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) - Occupational Safety and Health Administration (OSHA).
- Safe Handling of Chemicals - Environmental Health and Safety, Unknown University.
- Carcinogens - Overview - Occupational Safety and Health Administration (OSHA).
- Steps in Complying with Regulations for Hazardous Waste - US EPA.
- The Complete Beginners Guide to Chemical Disposal - Goodway Technologies.
- Best Practices for Hazardous Waste Disposal - AEG Environmental.
- SAFETY DATA SHEET - Phenylhydrazine - Fisher Scientific.
- SAFETY DATA SHEET - Phenylhydrazine - Sigma-Aldrich.
- Learn the Basics of Hazardous Waste - US EPA.
- SAFETY DATA SHEET - Phenylhydrazine - Ricca Chemical Company.
- SAFETY DATA SHEET - 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine - Fisher Scientific.
- SAFETY DATA SHEET - Phenylhydrazine - Fisher Scientific (2).
- Proper Disposal Procedures for 3-FPr-6-Me-Tetrazine - Benchchem.
- Proper Disposal Procedures for Tetrazine-PEG5-SS-amine - Benchchem.
- Proper Disposal of 2-Nitrophenylhydrazine: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. emedco.com [emedco.com]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. riccachemical.com [riccachemical.com]
- 12. epa.gov [epa.gov]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. research.columbia.edu [research.columbia.edu]
- 17. goodway.com [goodway.com]
- 18. odu.edu [odu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. epa.gov [epa.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Tetraphenylhydrazine
This document provides essential guidance on the safe handling of Tetraphenylhydrazine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a substituted hydrazine derivative, this compound warrants a cautious and well-informed approach to minimize exposure risks in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound.
Understanding the Hazards of this compound
Key Potential Hazards:
-
Inhalation: As a solid, this compound can form dust, which, if inhaled, may cause respiratory tract irritation[1].
-
Skin and Eye Contact: Direct contact with the skin may cause irritation[2][3]. Eye contact can also lead to irritation[2][3].
-
Ingestion: While less common in a laboratory setting, ingestion could be harmful[3].
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological data, the potential for long-term health effects from chronic exposure is not well-understood.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H20N2 | [4][5] |
| Molecular Weight | 336.43 g/mol | [4] |
| Appearance | Solid | [6] |
| Melting Point | Not available | |
| Boiling Point | 473.5 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water | [7] |
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize the risk of exposure.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust[8][9].
-
Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and safe handling procedures before working with this compound.
Personal Protective Equipment (PPE) Selection and Use
The following PPE is essential for the safe handling of this compound. The selection should be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Recommendations:
-
Hand Protection:
-
Gloves: Wear chemical-resistant gloves such as nitrile or neoprene[8]. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against dust particles[2].
-
-
Skin and Body Protection:
-
Laboratory Coat: A fully buttoned laboratory coat should be worn to protect the skin and clothing.
-
-
Respiratory Protection:
Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards.
-
Eye Protection: Remove your safety goggles.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water[8]. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[9]. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a spill, evacuate the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal[1]. Do not use a vacuum cleaner unless it is rated for hazardous dust.
Disposal of Contaminated Materials
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with this compound should be disposed of as hazardous waste[10].
-
Chemical Waste: Unused this compound and any contaminated materials should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[10][11]. Do not dispose of this compound down the drain[12].
Conclusion
The safe handling of this compound relies on a combination of robust engineering controls, well-defined administrative procedures, and the consistent and correct use of personal protective equipment. Due to the limited specific toxicological data for this compound, a cautious and proactive approach to safety is essential to protect laboratory personnel.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96041, 1,1,2,2-Tetraphenylhydrazine.
- University of Illinois. (2019, September 19). Chemical Hazard Classification (GHS). Division of Research Safety.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136454, 1,1,2,2-Tetraphenylethane.
- Cheméo. (n.d.). Chemical Properties of Hydrazine, tetraphenyl- (CAS 632-52-0).
- New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
- The NIH Drain Discharge Guide. (n.d.).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Diphenylhydrazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.).
- Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Hydrazines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,2-DIPHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
